molecular formula C62H98N16O22 B8210758 Bpc 157

Bpc 157

Cat. No.: B8210758
M. Wt: 1419.5 g/mol
InChI Key: HEEWEZGQMLZMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bpc 157 is a useful research compound. Its molecular formula is C62H98N16O22 and its molecular weight is 1419.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(2-aminoacetyl)amino]-5-[2-[2-[2-[[2-[[6-amino-1-[2-[[1-[[3-carboxy-1-[[3-carboxy-1-[[1-[[2-[[1-[(1-carboxy-2-methylpropyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H98N16O22/c1-31(2)25-37(55(92)74-50(32(3)4)62(99)100)71-46(81)29-65-51(88)33(5)67-53(90)38(26-48(84)85)73-54(91)39(27-49(86)87)72-52(89)34(6)68-57(94)41-15-10-21-75(41)58(95)35(13-7-8-20-63)70-45(80)30-66-56(93)40-14-9-22-76(40)60(97)43-17-12-24-78(43)61(98)42-16-11-23-77(42)59(96)36(18-19-47(82)83)69-44(79)28-64/h31-43,50H,7-30,63-64H2,1-6H3,(H,65,88)(H,66,93)(H,67,90)(H,68,94)(H,69,79)(H,70,80)(H,71,81)(H,72,89)(H,73,91)(H,74,92)(H,82,83)(H,84,85)(H,86,87)(H,99,100)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEWEZGQMLZMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H98N16O22
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Genesis of a Cytoprotective Peptide: An In-depth Technical Guide to the Discovery and Origin of BPC 157

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery and origin of the Body Protection Compound 157 (BPC 157), a peptide that has garnered significant interest for its potential therapeutic applications. Addressed to researchers, scientists, and drug development professionals, this document details the initial isolation of its parent protein, the synthesis of the this compound fragment, and the foundational experiments that first elucidated its biological activities and mechanisms of action.

Executive Summary

This compound, a pentadecapeptide with the amino acid sequence Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val, emerged from pioneering research in the early 1990s by a team at the University of Zagreb, led by Dr. Predrag Sikiric.[1][2][3] This synthetic peptide is a fragment of a larger, naturally occurring protein termed Body Protection Compound (BPC), which was first isolated from human gastric juice.[1][2][3] this compound is noted for its remarkable stability in the harsh environment of the gastric milieu and its pleiotropic beneficial effects observed in a multitude of preclinical studies.[1][4][5] Initial investigations focused on its cytoprotective and organoprotective properties, particularly in the gastrointestinal tract.[6][7] Subsequent research has expanded to its effects on tissue healing, angiogenesis, and the modulation of key signaling pathways. This guide will provide a detailed account of its discovery, the early experimental protocols used to characterize its function, quantitative data from these foundational studies, and a visualization of the key signaling pathways implicated in its mechanism of action.

Discovery and Origin

The journey to the discovery of this compound began with the investigation of the protective properties of human gastric juice. In the early 1990s, Dr. Sikiric and his team at the University of Zagreb successfully isolated a novel protein with a molecular weight of approximately 40,000 Da, which they named Body Protection Compound (BPC).[7] This protein demonstrated significant organoprotective effects.

Further research identified a 15-amino acid fragment of this BPC protein as the active component responsible for its biological activity.[7] This fragment was subsequently synthesized and named this compound.[1][8] A key characteristic of this compound is its high stability in human gastric juice, a feature that distinguishes it from many other peptides.[4][5]

Synthesis of this compound

This compound is a synthetic peptide, meaning it is produced in a laboratory setting rather than being directly extracted from a natural source. The primary method for its synthesis is Solid Phase Peptide Synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. This method enables the precise construction of the this compound sequence: Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val.

Foundational Experimental Protocols and Findings

The initial research on this compound focused on its protective effects in various preclinical models of injury, particularly in the gastrointestinal tract. These early studies laid the groundwork for understanding its therapeutic potential.

Gastrointestinal Protection: Restraint Stress Model

One of the earliest experimental models used to demonstrate the efficacy of this compound was the restraint stress model in rats. This model induces both gastric and duodenal lesions, providing a platform to assess the cytoprotective effects of new compounds.

Experimental Protocol:

  • Animal Model: Male Wistar rats were used.

  • Stress Induction: Animals were subjected to restraint stress for a specified duration.

  • This compound Administration: this compound was administered intraperitoneally (i.p.) at various doses (in the ng/kg to µg/kg range) prior to the induction of stress.

  • Lesion Assessment: After the stress period, the stomachs and duodenums were excised, and the extent of lesion formation was quantitatively assessed. This was typically done by measuring the total area of visible lesions.

  • Control Groups: Control groups received a saline vehicle instead of this compound.

Key Findings:

The 1994 study published in Life Sciences by Sikiric et al. demonstrated that this compound significantly attenuated the formation of gastric and duodenal lesions induced by restraint stress in a dose-dependent manner.[6]

Quantitative Data Summary:

Treatment GroupDoseMean Gastric Lesion Area (mm²) (Hypothetical Data)% Protection (Hypothetical Data)
Control (Saline)-25.0 ± 3.50%
This compound10 ng/kg12.5 ± 2.150%
This compound1 µg/kg5.0 ± 1.580%
This compound10 µg/kg2.5 ± 0.890%

*Note: This table presents hypothetical data for illustrative purposes, as the specific quantitative data from the earliest papers were not available in the searched abstracts. The trends reflect the described findings of dose-dependent protection.

Key Signaling Pathways

Subsequent research has delved into the molecular mechanisms underlying the observed effects of this compound. Two of the most well-characterized signaling pathways are the VEGFR2-Akt-eNOS pathway, crucial for angiogenesis, and the FAK-paxillin pathway, involved in cell migration and adhesion.

VEGFR2-Akt-eNOS Signaling Pathway in Angiogenesis

This compound has been shown to promote the formation of new blood vessels, a process known as angiogenesis. This is a critical component of tissue healing.

Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis.

  • Model: Fertilized chicken eggs are incubated for a set period.

  • This compound Application: A sterile filter disc or sponge containing this compound is placed directly onto the CAM.

  • Observation: After a further incubation period, the CAM is examined for the formation of new blood vessels radiating from the application site.

  • Quantification: The number and length of newly formed blood vessels are quantified.

  • Control: A vehicle control (e.g., saline) is applied to other eggs.

Signaling Pathway Visualization:

BPC_157_VEGFR2_Pathway BPC_157 This compound VEGFR2 VEGFR2 BPC_157->VEGFR2 Binds and Activates Akt Akt VEGFR2->Akt Phosphorylates eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide eNOS->NO Increases Production Angiogenesis Angiogenesis (Blood Vessel Formation) NO->Angiogenesis Promotes

Caption: this compound activates the VEGFR2-Akt-eNOS signaling cascade to promote angiogenesis.

FAK-Paxillin Signaling Pathway in Cell Migration

The migration of fibroblasts and other reparative cells to the site of injury is essential for effective wound healing. This compound has been demonstrated to enhance this process.

Experimental Protocol: In Vitro Fibroblast Migration Assay (Transwell Assay)

  • Cell Culture: Tendon fibroblasts are cultured in vitro.

  • Assay Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber contains a chemoattractant, and fibroblasts are seeded in the upper chamber.

  • This compound Treatment: this compound is added to the culture medium in the upper chamber at various concentrations.

  • Migration Assessment: After an incubation period, the cells that have migrated through the membrane to the lower surface are stained and counted.

  • Control: A control group without this compound is included.

Signaling Pathway Visualization:

BPC_157_FAK_Paxillin_Pathway BPC_157 This compound Integrins Integrins BPC_157->Integrins Influences FAK FAK (Focal Adhesion Kinase) Integrins->FAK Activates Paxillin Paxillin FAK->Paxillin Phosphorylates Actin_Cytoskeleton Actin Cytoskeleton Reorganization Paxillin->Actin_Cytoskeleton Cell_Migration Cell Migration Actin_Cytoskeleton->Cell_Migration Facilitates

References

BPC 157: A Technical Guide to the Core Peptide Sequence Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Body Protection Compound 157 (BPC 157) is a synthetic pentadecapeptide with the amino acid sequence Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val.[1] Originally isolated from human gastric juice, this peptide has garnered significant scientific interest for its potent regenerative and cytoprotective properties observed in preclinical studies.[1][2] This technical guide provides an in-depth overview of the core characteristics of this compound, including its physicochemical properties, key signaling pathways, and detailed experimental protocols for its investigation. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Physicochemical Properties

This compound is a linear peptide composed of 15 amino acids.[2] Its structure, rich in proline residues, contributes to its conformational rigidity and remarkable stability, particularly its resistance to degradation in gastric acid.[3]

PropertyValueReference(s)
Amino Acid Sequence Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val[1]
Molecular Formula C62H98N16O22[2]
Molecular Weight 1419.55 g/mol [2]
Appearance White to Off-White Lyophilized Powder[2]
Purity (typical) >97.0% (as determined by RP-HPLC)[2]
Solubility Recommended to reconstitute in sterile 18MΩ-cm H2O to a concentration of not less than 100 µg/ml.[2]
Stability Lyophilized form is stable at room temperature for 3 weeks, should be stored desiccated below -18°C. Reconstituted this compound should be stored at 4°C for 2-7 days and below -18°C for future use.[2]

Core Mechanisms and Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways, primarily associated with angiogenesis, cell migration, and growth factor signaling.

Pro-Angiogenic Effects via the VEGFR2-Akt-eNOS Pathway

A primary mechanism of this compound is the promotion of angiogenesis, the formation of new blood vessels.[4] This is largely mediated through the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway.[4] this compound has been shown to increase the expression of VEGFR2 and promote its internalization, leading to the activation of downstream signaling cascades, including Akt and endothelial nitric oxide synthase (eNOS).[4] The activation of eNOS results in the production of nitric oxide (NO), a critical signaling molecule in vasodilation and angiogenesis.[5]

VEGFR2_Pathway BPC157 This compound VEGFR2 VEGFR2 BPC157->VEGFR2 Upregulates & Activates Akt Akt VEGFR2->Akt Phosphorylates eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide (NO) eNOS->NO Produces Angiogenesis Angiogenesis NO->Angiogenesis Promotes

This compound promotes angiogenesis via the VEGFR2-Akt-eNOS pathway.
Cell Migration and Adhesion via the FAK-Paxillin Pathway

This compound has been demonstrated to promote the migration of fibroblasts, a crucial process in wound healing.[6] This effect is mediated by the activation of the Focal Adhesion Kinase (FAK)-Paxillin pathway.[6] this compound dose-dependently increases the phosphorylation of both FAK and paxillin, key components of focal adhesions that are critical for cell motility and adhesion to the extracellular matrix.[6]

FAK_Paxillin_Pathway BPC157 This compound FAK FAK BPC157->FAK Activates Paxillin Paxillin FAK->Paxillin Phosphorylates CellMigration Cell Migration & Spreading Paxillin->CellMigration Promotes

This compound enhances cell migration through the FAK-Paxillin pathway.
Interaction with the Growth Hormone Receptor Pathway

Studies have shown that this compound can upregulate the expression of the Growth Hormone Receptor (GHR) in tendon fibroblasts.[7] This upregulation potentiates the effects of growth hormone (GH), leading to increased cell proliferation.[7] The binding of GH to its receptor activates the Janus kinase 2 (JAK2) signaling pathway, which is involved in cell growth and survival.[7]

GHR_Pathway BPC157 This compound GHR Growth Hormone Receptor (GHR) BPC157->GHR Upregulates JAK2 JAK2 GHR->JAK2 Activates GH Growth Hormone (GH) GH->GHR Binds CellProliferation Cell Proliferation JAK2->CellProliferation Promotes Tube_Formation_Workflow Start Start Step1 Coat 96-well plate with matrix gel Start->Step1 Step2 Seed serum-starved HUVECs Step1->Step2 Step3 Add this compound or vehicle control Step2->Step3 Step4 Incubate for 4-18 hours at 37°C Step3->Step4 Step5 Microscopy and Image Analysis Step4->Step5 End End Step5->End

References

An In-depth Technical Guide to the Molecular Structure and Properties of BPC 157

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Body Protection Compound 157 (BPC 157) is a synthetic pentadecapeptide with the amino acid sequence Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val.[1][2][3] Derived from a protein found in human gastric juice, it has garnered significant scientific interest for its pleiotropic regenerative and cytoprotective effects observed in preclinical studies.[1] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of this compound. It details key signaling pathways implicated in its mechanism of action and provides established experimental protocols for its synthesis, purification, and analysis in both in vitro and in vivo models. All quantitative data are presented in structured tables for clarity, and logical and experimental workflows are visualized using Graphviz diagrams.

Molecular Structure and Physicochemical Properties

This compound is a linear, non-glycosylated polypeptide chain comprising 15 amino acids.[4][5] Its structure is notable for a proline-rich sequence, which contributes to its conformational rigidity and remarkable stability, particularly its resistance to degradation in gastric juice.[2][3] Unlike many therapeutic peptides, this compound is freely soluble in water at a neutral pH and does not require a carrier for administration.[6][7] It is typically produced as a white, lyophilized (freeze-dried) powder through solid-phase peptide synthesis (SPPS).[4][8]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Amino Acid Sequence Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val[1][2][3]
Molecular Formula C62H98N16O22[1][3][7]
Molecular Weight 1419.556 g/mol [1][2][3]
Appearance White lyophilized powder[4][7][8]
Solubility Freely soluble in water[6]
Purity (Typical) >99% by HPLC[7][9]
Storage (Lyophilized) Room temperature (short-term), -20°C (long-term)[7][10]
Storage (Reconstituted) 2-8°C for 2-4 weeks[10]

Mechanism of Action and Key Signaling Pathways

This compound exerts its therapeutic effects through multiple, interconnected biological pathways that collectively promote tissue repair and cytoprotection.[1] Its primary mechanism involves the modulation of angiogenesis, the formation of new blood vessels, which is critical for wound healing.[11][12]

Angiogenesis and Vascular Endothelial Growth Factor (VEGF) Signaling

This compound has been shown to activate the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][6] Upon binding, it triggers a downstream signaling cascade involving the phosphorylation of Akt (Protein Kinase B) and endothelial Nitric Oxide Synthase (eNOS).[1][13] This leads to increased production of nitric oxide (NO), a potent vasodilator, which enhances blood flow to injured tissues.[11][14]

BPC_157_VEGFR2_Pathway cluster_akt cluster_enos BPC157 This compound VEGFR2 VEGFR2 BPC157->VEGFR2 Akt Akt VEGFR2->Akt Phosphorylation pAkt p-Akt eNOS eNOS pAkt->eNOS Phosphorylation peNOS p-eNOS NO Nitric Oxide (NO) peNOS->NO Angiogenesis Angiogenesis & Vasodilation NO->Angiogenesis

This compound activates the VEGFR2-Akt-eNOS signaling pathway.
Focal Adhesion Kinase (FAK) Pathway and Cell Migration

This compound has been demonstrated to modulate the Focal Adhesion Kinase (FAK) signaling pathway.[10][15] It increases the phosphorylation of FAK and paxillin (B1203293), key proteins involved in cell adhesion, migration, and proliferation.[15] This activation is crucial for the migration of fibroblasts to the site of injury, a critical step in the healing of tissues like tendons and ligaments.[14][15]

BPC_157_FAK_Pathway BPC157 This compound Integrins Integrin Receptors BPC157->Integrins FAK FAK Integrins->FAK Activation pFAK p-FAK Paxillin Paxillin pFAK->Paxillin Phosphorylation pPaxillin p-Paxillin Actin Actin Cytoskeleton Reorganization pPaxillin->Actin Migration Cell Migration & Survival Actin->Migration

This compound modulates the FAK-paxillin pathway for cell migration.
Interaction with Growth Hormone Receptor

Studies have shown that this compound can increase the expression of the growth hormone receptor (GHR) in tendon fibroblasts.[10] This upregulation may enhance the regenerative effects of growth hormone, contributing to more efficient tissue repair.[10]

Quantitative Data

Table 2: Pharmacokinetic Parameters of this compound in Animal Models
SpeciesAdministration RouteDoseTmaxCmaxAbsolute BioavailabilityElimination Half-life (t1/2)Reference(s)
Rat Intravenous (IV)20 µg/kg---< 30 min[12][13]
Rat Intramuscular (IM)20 µg/kg~3 min12.3 ng/mL~14-19%< 30 min[12][13]
Rat Intramuscular (IM)100 µg/kg~3 min48.9 ng/mL~14-19%< 30 min[12][13]
Rat Intramuscular (IM)500 µg/kg~3 min141.0 ng/mL~14-19%< 30 min[12][13]
Dog Intramuscular (IM)6 µg/kg~6.3 min1.05 ng/mL~45-51%< 30 min[12][13]
Dog Intramuscular (IM)30 µg/kg~8.7 min3.30 ng/mL~45-51%< 30 min[12][13]
Dog Intramuscular (IM)150 µg/kg~8.2 min26.1 ng/mL~45-51%< 30 min[12][13]
Table 3: Efficacy of this compound in In Vitro Angiogenesis Assays
AssayCell TypeThis compound ConcentrationMeasured ParameterResult (% of Control)Reference(s)
Tube Formation HUVECs0.1 µg/mLPercentage of completely formed tubes~150%[1]
Tube Formation HUVECs1 µg/mLPercentage of completely formed tubes~180%[1]
CAM Assay Chick Embryo0.1 µgAngiogenic Index (branch points)Significantly increased vs. control[1][16]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) and Purification

This compound is synthesized using the SPPS method, where the peptide chain is assembled sequentially on a solid resin support.[6][9][11]

SPPS_Workflow Resin 1. Resin Preparation (e.g., Fmoc-Val-SASRIN™) Deprotection 2. N-terminal Deprotection (e.g., Piperidine (B6355638) in DMF) Resin->Deprotection Coupling 3. Amino Acid Coupling (Activated Fmoc-amino acid) Deprotection->Coupling Washing 4. Washing (Remove excess reagents) Coupling->Washing Iteration Repeat Steps 2-4 (14 times) Washing->Iteration Cleavage 5. Cleavage & Deprotection (e.g., TFA cocktail) Iteration->Cleavage Purification 6. Purification (RP-HPLC) Cleavage->Purification Lyophilization 7. Lyophilization Purification->Lyophilization

General workflow for Solid-Phase Peptide Synthesis of this compound.

Protocol:

  • Resin Preparation: The synthesis starts with a preloaded Fmoc-Val-SASRIN™ polymeric resin.[11]

  • Deprotection: The N-terminal Fmoc protecting group of the resin-bound valine is removed using a solution of piperidine in dimethylformamide (DMF).[6][11]

  • Coupling: The next Fmoc-protected amino acid in the sequence is activated (e.g., with DCC/DIC) and added to the reaction vessel to form a peptide bond.[11]

  • Washing: The resin is washed to remove unreacted reagents and by-products.[6]

  • Iteration: Steps 2-4 are repeated for each subsequent amino acid until the full 15-residue peptide is assembled.[6]

  • Cleavage: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[6][11]

  • Purification: The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column and a gradient of water/acetonitrile containing 0.1% TFA.[6][11]

  • Lyophilization: The purified peptide fractions are freeze-dried to obtain a stable, white powder.[9]

In Vivo Rat Achilles Tendon Transection Model

This model is widely used to evaluate the efficacy of therapeutic agents on tendon healing.[7][14]

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (200-300g) are used.[2][14]

  • Anesthesia: Animals are anesthetized using an appropriate method (e.g., ketamine/xylazine intraperitoneal injection).[14]

  • Surgical Procedure:

    • The surgical area over the right hindlimb is shaved and sterilized.[2][14]

    • A longitudinal skin incision is made to expose the Achilles tendon.[14]

    • A complete transection of the tendon is performed approximately 5 mm proximal to its insertion on the calcaneus.[7][14]

    • The skin is closed with sutures.[14]

  • This compound Administration:

    • Lyophilized this compound is reconstituted in sterile saline.[14]

    • It is administered, for example, intraperitoneally at doses of 10 µg/kg or 10 ng/kg, with the first dose given shortly after surgery and then daily.[3][7]

  • Assessment: Healing is assessed at various time points (e.g., days 4, 7, 10, 14) through biomechanical testing (load to failure), functional assessment (Achilles Functional Index), and histological analysis (collagen formation, cellularity).[7]

In Vitro Endothelial Cell Migration Assay (Transwell)

This assay assesses the effect of this compound on the migration of endothelial cells, a key process in angiogenesis.[15]

Protocol:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.[1] Prior to the assay, cells are serum-starved for 4-6 hours.[17]

  • Assay Setup:

    • 24-well Transwell inserts with an 8 µm pore size membrane are used.[17]

    • The lower chamber is filled with medium containing a chemoattractant (e.g., VEGF).[17]

  • Cell Seeding and Treatment:

    • Serum-starved HUVECs are resuspended in basal medium and treated with various concentrations of this compound or a vehicle control.[15]

    • The cell suspension is seeded into the upper chamber of the Transwell insert.

  • Incubation: The plate is incubated for 4-18 hours at 37°C to allow cells to migrate through the membrane pores toward the chemoattractant.[1]

  • Quantification:

    • Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.[2][17]

    • Migrated cells on the lower surface are fixed (e.g., with methanol) and stained (e.g., with Crystal Violet).[2][17]

    • The number of migrated cells is counted under a microscope.[17]

Western Blot Analysis of FAK and Paxillin Phosphorylation

This protocol is used to determine the activation of key signaling proteins in response to this compound.[15]

Protocol:

  • Cell Treatment and Lysis:

    • Tendon fibroblasts are treated with this compound for a specified time.[15]

    • Cells are washed with ice-cold PBS and then lysed with 1X SDS sample buffer or RIPA buffer containing protease and phosphatase inhibitors.[18][19]

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.[19]

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein from each sample are separated by molecular weight using SDS-polyacrylamide gel electrophoresis.[18]

    • The separated proteins are transferred to a nitrocellulose or PVDF membrane.[18][19]

  • Immunoblotting:

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated FAK (p-FAK), total FAK, phosphorylated paxillin (p-Paxillin), and total paxillin.[15]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) reagent and an imaging system.[19] The relative levels of phosphorylated proteins are normalized to the total protein levels.

Conclusion

This compound is a synthetic peptide with a unique molecular structure that confers significant stability and a broad range of regenerative activities. Its mechanism of action is multifactorial, primarily involving the potentiation of angiogenesis through the VEGFR2-Akt-eNOS pathway and the promotion of cell migration via the FAK-paxillin pathway. Preclinical data, supported by the detailed experimental protocols outlined in this guide, consistently demonstrate its efficacy in accelerating the healing of various tissues. The quantitative data on its pharmacokinetics and in vitro activity provide a solid foundation for further investigation. While the lack of extensive human clinical trials remains a significant gap, the robust preclinical evidence makes this compound a compelling candidate for development as a novel therapeutic agent for a variety of injuries and pathological conditions. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

The Remarkable Stability of BPC 157 in Human Gastric Juice: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Body Protective Compound 157 (BPC 157), a pentadecapeptide of gastric origin, has garnered significant scientific interest for its multifaceted therapeutic potential. A key attribute underpinning its oral bioavailability and efficacy is its exceptional stability in the harsh acidic and enzymatic environment of human gastric juice. This technical guide provides an in-depth analysis of the stability of this compound, summarizing available data, detailing experimental methodologies for its assessment, and elucidating the molecular signaling pathways potentially influenced by its gastric stability.

Introduction

The oral administration of peptide-based therapeutics presents a significant challenge due to their rapid degradation by proteases and the acidic conditions of the stomach. Most peptides and growth factors are quickly broken down into inactive fragments, rendering them ineffective when taken orally.[1] In stark contrast, this compound, a partial sequence of a human gastric juice protein, exhibits remarkable resistance to such degradation.[2][3] Numerous studies have consistently reported that this compound remains stable in human gastric juice for over 24 hours, a characteristic that sets it apart from other peptidergic agents.[3][4][5][6] This inherent stability is crucial for its biological activity following oral administration and is a cornerstone of its "cytoprotective" and "organoprotective" effects.[7]

Quantitative Stability of this compound in Simulated Gastric Fluid

Table 1: Illustrative Stability of this compound in Simulated Gastric Fluid (SGF) at 37°C

Time (hours)pHPepsin PresenceThis compound Remaining (%)
02.0Yes100%
12.0Yes>99%
42.0Yes>98%
82.0Yes>97%
122.0Yes>96%
242.0Yes>95%

Note: The values presented in this table are illustrative and based on the consistent qualitative findings of high stability reported in the scientific literature.[3][4][5][6] Actual percentages would need to be confirmed through specific experimental analysis.

Experimental Protocols for Assessing this compound Stability

The stability of this compound in gastric juice can be rigorously assessed using in vitro methods that simulate the conditions of the human stomach. The standard approach involves incubation in Simulated Gastric Fluid (SGF) followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Preparation of Simulated Gastric Fluid (SGF)

A standard SGF solution (without pepsin) can be prepared by dissolving 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and sufficient water to make 1000 mL. The pH of this solution should be adjusted to approximately 1.2. For enzymatic degradation studies, pepsin is added to the SGF at a concentration relevant to physiological conditions (e.g., 3.2 g/L).

In Vitro Stability Assay Protocol
  • Sample Preparation: A stock solution of this compound is prepared in deionized water.

  • Incubation: An aliquot of the this compound stock solution is added to pre-warmed SGF (with or without pepsin) at 37°C. The final concentration of this compound should be within a detectable range for the analytical method (e.g., 1 mg/mL).

  • Time-Course Sampling: Aliquots are withdrawn from the incubation mixture at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

  • Reaction Quenching: Immediately after withdrawal, the enzymatic reaction in the samples is stopped. This can be achieved by adding a quenching solution, such as a strong acid (e.g., trifluoroacetic acid - TFA) or by rapid freezing.

  • Sample Analysis: The concentration of intact this compound in each sample is quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

HPLC Analysis of this compound

A validated RP-HPLC method is essential for accurately quantifying the remaining this compound.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.[2]

  • Mobile Phase: A gradient elution is commonly employed using a two-solvent system:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.[2]

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (B52724) (ACN).[2]

  • Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B is run over a specified time to elute this compound.

  • Flow Rate: A typical flow rate is 1 mL/min.[2]

  • Detection: The peptide is detected by UV absorbance at 214 nm.[2]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the samples to a standard curve generated from known concentrations of a this compound reference standard.

Signaling Pathways and Mechanistic Implications

The remarkable stability of this compound in gastric juice allows it to exert its biological effects both locally in the gastrointestinal tract and systemically after absorption. Its protective mechanisms are thought to involve the modulation of several key signaling pathways.

VEGFR2-Akt-eNOS Signaling Pathway

This compound has been shown to interact with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis. This interaction can lead to the activation of downstream signaling cascades, including the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS). The activation of this pathway is crucial for promoting blood vessel formation and enhancing blood flow, which are vital processes in tissue repair.

VEGFR2_Pathway BPC157 This compound VEGFR2 VEGFR2 BPC157->VEGFR2 Activates Akt Akt VEGFR2->Akt Phosphorylates eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide eNOS->NO Produces Angiogenesis Angiogenesis & Blood Flow NO->Angiogenesis Promotes

This compound and the VEGFR2 Signaling Cascade
FAK-Paxillin Signaling Pathway

The Focal Adhesion Kinase (FAK) and Paxillin signaling pathway plays a critical role in cell adhesion, migration, and proliferation. This compound has been observed to influence this pathway, which is essential for the recruitment of reparative cells to sites of injury and for the structural integrity of healing tissues.

FAK_Paxillin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrins FAK FAK Integrin->FAK Activates BPC157 This compound BPC157->FAK Influences Paxillin Paxillin FAK->Paxillin Phosphorylates Cell_Processes Cell Adhesion, Migration, Proliferation Paxillin->Cell_Processes Regulates

Influence of this compound on the FAK-Paxillin Pathway
Interaction with the Nitric Oxide (NO) System

This compound exhibits a complex and multifaceted interaction with the nitric oxide (NO) system. It can modulate the activity of nitric oxide synthase (NOS), the enzyme responsible for NO production. This modulation is crucial for maintaining vascular tone, regulating inflammatory responses, and protecting against oxidative stress, all of which are vital for gastrointestinal health and tissue repair.

NO_System_Interaction BPC157 This compound NOS Nitric Oxide Synthase (NOS) BPC157->NOS Modulates NO_Production Nitric Oxide (NO) Production NOS->NO_Production Physiological_Effects Vasodilation Anti-inflammation Cytoprotection NO_Production->Physiological_Effects

This compound's Modulation of the Nitric Oxide System

Experimental Workflow for this compound Stability and Activity Assessment

The following diagram outlines a logical workflow for the comprehensive evaluation of this compound, from initial stability testing to the investigation of its effects on cellular signaling pathways.

Experimental_Workflow cluster_stability Stability Assessment cluster_activity Cellular Activity Assessment SGF_Prep Prepare SGF (with/without Pepsin) Incubation Incubate this compound in SGF (Time Course) SGF_Prep->Incubation HPLC Analyze by RP-HPLC Incubation->HPLC Data_Analysis Quantify Remaining this compound HPLC->Data_Analysis Cell_Culture Cell Culture (e.g., Endothelial Cells) Treatment Treat Cells with this compound Cell_Culture->Treatment Western_Blot Western Blot for Phosphorylated Proteins (Akt, FAK, etc.) Treatment->Western_Blot NO_Assay Nitric Oxide Production Assay Treatment->NO_Assay

Workflow for this compound Stability and Bioactivity Analysis

Conclusion

The exceptional stability of this compound in human gastric juice is a fundamental property that enables its oral bioavailability and subsequent therapeutic effects. This technical guide has provided a comprehensive overview of this stability, including illustrative quantitative data, detailed experimental protocols for its assessment, and an exploration of the key signaling pathways it modulates. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's gastric stability is paramount for the design of meaningful preclinical and clinical studies and for unlocking its full therapeutic potential. Further research to generate precise quantitative stability data under various conditions will be invaluable in solidifying our understanding of this unique and promising peptide.

References

Preclinical Research Compendium for Body Protective Compound 157 (BPC 157)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preclinical research conducted on Body Protective Compound 157 (BPC 157), a pentadecapeptide derived from human gastric juice. The document synthesizes findings on its therapeutic potential across various injury models, details its mechanisms of action, and presents relevant pharmacological data. All information is collated from in vivo and in vitro preclinical studies.

Executive Summary

This compound is a stable gastric pentadecapeptide that has demonstrated significant cytoprotective and regenerative properties in a multitude of preclinical animal models.[1] Research highlights its efficacy in accelerating the healing of diverse tissues, including tendon, ligament, muscle, skin, and components of the gastrointestinal and nervous systems.[2][3][4] The primary mechanisms of action appear to involve the upregulation of key signaling pathways associated with angiogenesis, cell proliferation, and modulation of inflammation. Notably, this compound has been shown to activate the VEGFR2-Akt-eNOS pathway, enhance the expression of growth hormone receptors, and modulate the FAK-paxillin pathway.[5][6] Pharmacokinetic studies in rodents and dogs indicate a short plasma half-life of less than 30 minutes.[7] Preclinical toxicology evaluations across multiple species have not identified a lethal dose (LD1) and have shown no significant adverse or toxic effects, suggesting a favorable safety profile.[8]

Quantitative Data Presentation

The following tables summarize the quantitative outcomes from key preclinical studies, categorized by therapeutic area.

Table 1: Efficacy in Musculoskeletal & Connective Tissue Healing
Model System Animal/Cell Type Dosage Regimen Key Outcome Measure Result Citation
Achilles Tendon TransectionRat10 µg/kg or 10 ng/kg IP, dailyBiomechanics & FunctionSignificantly increased load to failure, Young's modulus of elasticity, and Achilles Functional Index (AFI) values compared to control.[9]
Achilles Tendon Detachment from BoneRat10 µg/kg or 10 ng/kg IP, dailyFunctional Recovery (AFI)AFI values were significantly increased at all time points (Days 1-4) post-surgery (p < 0.05).[10]
Tendon Explant OutgrowthRat Achilles Tendon Fibroblasts2 µg/mL in culture mediumFibroblast OutgrowthSignificantly increased the number of outgrown fibroblasts from tendon explants after 7 days.[1]
Cell Survival Under StressRat Achilles Tendon Fibroblasts2 µg/mL in culture mediumCell Viability (MTT Assay)Significantly increased survival of tendon fibroblasts exposed to 0.1 mM H₂O₂ for 24 hours.[1]
Adjuvant-Induced ArthritisRat10 µg/kg or 10 ng/kg IP, dailyClinical SignsDevelopment of lesions was considerably reduced; salutary effects appeared after 2 weeks of therapy for established arthritis.[3][6]
Ligature-Induced PeriodontitisRat10 µg/kg IP, daily for 12 daysAlveolar Bone LossSignificantly reduced bone loss (e.g., 1.19±0.04 mm vs. 1.42±0.05 mm in control at the buccal side; p<0.01).[11]
Table 2: Efficacy in Dermal Wound Healing
Model System Animal Type Dosage Regimen Key Outcome Measure Result Citation
Alkali Burn WoundRat200, 400, or 800 ng/mL topical solution, dailyWound Closure Rate (%)Day 4: 14.13% ± 4.91% (800 ng/mL group) vs. 5.42% ± 2.09% (untreated control).[2]
Deep Partial Thickness BurnMouseTopical cream (1 µg/g) or 10 µg/kg IP, dailyRe-epithelializationCompletely reversed the poor re-epithelialization ratio observed in controls by week 2.[1][5]
Deep Partial Thickness BurnMouseTopical cream or IP injectionBiomechanicsIncreased breaking strength and relative elongation of burned skin compared to controls.[1][5]
Table 3: Efficacy in Gastrointestinal Healing
Model System Animal Type Dosage Regimen Key Outcome Measure Result Citation
Ischemic ColitisRat10 µg/kg applied topically via bathOxidative Stress MarkersMalondialdehyde (MDA) and Nitric Oxide (NO) levels were normalized in treated animals compared to controls.[8][12]
Cysteamine-Induced ColitisRat10 µg/kg IP, daily or 0.16 µg/mL in drinking waterGross & Microscopic HealingInduced efficient healing of colitis, which did not heal in control animals.[13]
Gastrocutaneous FistulaRat10 µg/kg IP, daily or 10 µg/kg in drinking waterFistula ClosurePromptly improved healing of both skin and stomach mucosal defects; prevented leakage.[14]

Experimental Protocols

Detailed methodologies for key preclinical models are provided below.

Rat Achilles Tendon Transection/Detachment Model
  • Objective: To evaluate the efficacy of this compound in promoting the healing of a severed Achilles tendon or its detachment from the bone.[7][9]

  • Animal Model: Male Wistar Albino or Sprague-Dawley rats (200-250g).

  • Anesthesia: Intraperitoneal injection of Ketamine/Xylazine cocktail, with depth of anesthesia confirmed by pedal withdrawal reflex.

  • Surgical Procedure:

    • The animal is placed in a prone position, and the right hindlimb is shaved and sterilized with povidone-iodine and 70% ethanol.

    • A longitudinal skin incision is made over the Achilles tendon.

    • The fascia is bluntly dissected to expose the tendon.

    • For Transection: A complete transection of the tendon is performed with a sterile scalpel approximately 5 mm proximal to the calcaneal insertion, ensuring a visible gap between the ends.[9]

    • For Detachment: The Achilles tendon is sharply transected directly from its insertion point on the calcaneal bone.[7]

    • The wound is typically left unsutured to model a significant defect. The skin is closed with non-absorbable sutures.

  • Treatment Administration:

    • Preparation: Lyophilized this compound is reconstituted in sterile 0.9% NaCl (saline).

    • Administration: this compound (e.g., 10 µg/kg) or saline (control) is administered intraperitoneally (IP) once daily. The first dose is typically given 30 minutes post-surgery, and the last dose 24 hours before sacrifice.[7][9]

  • Outcome Assessment:

    • Functional: Achilles Functional Index (AFI) is assessed at regular intervals to measure walking recovery.[9][10]

    • Biomechanical: At sacrifice (e.g., day 14), the healed tendon is harvested. A uniaxial tensile testing machine is used to measure parameters like load to failure (N), stiffness (N/mm), and Young's modulus.[7][9]

    • Histological: Tendon samples are fixed, sectioned, and stained (e.g., H&E) to evaluate cellular infiltration, collagen fiber organization, and vascularity.[7]

Mouse Deep Partial Thickness Burn Model
  • Objective: To assess the therapeutic effect of topical or systemic this compound on severe burn wound healing.[1][5]

  • Animal Model: Male mice.

  • Anesthesia: Appropriate anesthesia is administered.

  • Burn Induction:

    • The dorsum of the mouse is shaved.

    • A deep partial-thickness burn, covering approximately 20% of the total body surface area (e.g., 1.5 x 1.5 cm), is induced by controlled application of a direct flame for 5-7 seconds.[5][14]

  • Treatment Administration:

    • Preparation: For topical application, this compound is mixed into a neutral cream base (e.g., 50 µg of this compound per 50 g of cream). For systemic administration, it is dissolved in saline.[5]

    • Administration: Treatment begins immediately after the burn injury and continues once daily. A thin layer of the this compound cream or a placebo cream is applied to the burn. Alternatively, IP injections (e.g., 10 µg/kg) are administered.[5]

  • Outcome Assessment:

    • Macroscopic: The wound area is photographed and measured at set intervals (e.g., days 1, 3, 7, 14, 21) to determine the rate of wound closure and re-epithelialization.[5]

    • Histological: Skin samples are harvested and stained to assess edema, inflammatory cell count, necrosis, capillary number, and collagen formation.[5]

    • Biomechanical: Tensiometry is used on healed skin to measure breaking strength and relative elongation.[1][5]

Signaling Pathways and Visualizations

This compound exerts its pleiotropic effects by modulating several key intracellular signaling pathways.

Angiogenesis via VEGFR2-Akt-eNOS Pathway

This compound promotes angiogenesis, a critical process for tissue repair, primarily by interacting with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Studies show this compound upregulates the expression of VEGFR2 and promotes its internalization, leading to the time-dependent activation of the downstream VEGFR2-Akt-eNOS signaling cascade.[5] This activation increases the production of nitric oxide (NO), a key vasodilator and signaling molecule that promotes endothelial cell proliferation and new vessel formation.[3]

VEGFR2_Pathway BPC157 This compound VEGFR2_exp VEGFR2 Gene Expression BPC157->VEGFR2_exp Upregulates VEGFR2 VEGFR2 Receptor BPC157->VEGFR2 Activates/ Internalizes VEGFR2_exp->VEGFR2 Increases Akt Akt (Protein Kinase B) VEGFR2->Akt Phosphorylates eNOS eNOS (Endothelial Nitric Oxide Synthase) Akt->eNOS Phosphorylates NO Nitric Oxide (NO) Production eNOS->NO Increases Angiogenesis Angiogenesis (Vessel Formation, Vasodilation) NO->Angiogenesis Promotes

Caption: this compound-mediated activation of the VEGFR2-Akt-eNOS signaling cascade to promote angiogenesis.

Fibroblast Proliferation via Growth Hormone Receptor (GHR) - JAK2 Pathway

In tendon fibroblasts, this compound has been shown to dose- and time-dependently increase the expression of the Growth Hormone Receptor (GHR) at both the mRNA and protein levels. This upregulation sensitizes the cells to growth hormone, leading to the activation of the downstream Janus Kinase 2 (JAK2) signaling pathway, which is integral to cell proliferation and tissue regeneration.[6]

GHR_Pathway cluster_ghr BPC157 This compound GHR_exp Growth Hormone Receptor (GHR) Expression BPC157->GHR_exp Upregulates GHR GHR GHR_exp->GHR Increases GH Growth Hormone (GH) GH->GHR Binds JAK2 JAK2 GHR->JAK2 Activates STAT STAT Proteins JAK2->STAT Phosphorylates Proliferation Tendon Fibroblast Proliferation & Repair STAT->Proliferation Promotes FAK_Pathway BPC157 This compound FAK Focal Adhesion Kinase (FAK) BPC157->FAK Activates/ Phosphorylates Paxillin Paxillin FAK->Paxillin Activates/ Phosphorylates Actin Actin Cytoskeleton Reorganization Paxillin->Actin Modulates Migration Fibroblast Migration & Adhesion Actin->Migration Enables Experimental_Workflow A 1. Animal Acclimatization B 2. Surgical Induction of Injury (e.g., Tendon Transection) A->B C 3. Randomization (Control vs. This compound groups) B->C D 4. Daily Treatment Administration (e.g., IP Injection) C->D E 5. In-Life Assessment (e.g., Functional Indices) D->E F 6. Sacrifice & Tissue Harvesting (e.g., Day 14) E->F G 7. Ex Vivo Analysis (Biomechanical, Histological) F->G

References

An In-depth Technical Guide to the Cytoprotective Properties of BPC 157

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Body Protective Compound 157 (BPC 157), a synthetic pentadecapeptide derived from a native protein found in human gastric juice, has garnered significant scientific interest for its potent cytoprotective and tissue-regenerating capabilities. This technical guide provides a comprehensive investigation into the core cytoprotective properties of this compound, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining experimental protocols for its evaluation. The guide is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and regenerative medicine. Through a detailed exploration of its molecular interactions, particularly with the nitric oxide (NO) and growth factor signaling pathways, this document elucidates the multifaceted nature of this compound's protective effects against a wide array of injurious agents and conditions.

Introduction

Cytoprotection, a term originally coined to describe the ability of certain agents to protect the gastric mucosa from damage independently of acid suppression, has evolved to encompass the protection of cells and tissues throughout the body from various insults.[1] this compound has emerged as a powerful cytoprotective agent, demonstrating efficacy in a multitude of preclinical models of organ and tissue damage.[2][3] Its stability in human gastric juice and high safety profile, with no lethal dose (LD1) established in animal studies, further underscore its therapeutic potential.[3][4] This guide will delve into the molecular underpinnings of this compound's cytoprotective effects, providing a detailed overview of the signaling pathways it modulates and the experimental evidence supporting its broad-spectrum protective actions.

Mechanisms of Cytoprotection

The cytoprotective effects of this compound are not attributed to a single mechanism but rather to its ability to modulate multiple signaling pathways involved in cell survival, proliferation, migration, and angiogenesis. Key among these are its interactions with the nitric oxide (NO) system, its influence on growth factor signaling, and its role as a free radical scavenger.[1][2]

Modulation of the Nitric Oxide (NO) System

This compound exerts significant influence over the NO system, a critical regulator of vascular tone, blood flow, and endothelial integrity.[5] It has been shown to activate the Src-Caveolin-1-endothelial Nitric Oxide Synthase (eNOS) pathway, leading to the production of NO.[5][6] This activation involves the phosphorylation of Src and Caveolin-1 (Cav-1), which in turn reduces the inhibitory binding of Cav-1 to eNOS, thereby promoting NO generation.[5][6] The resulting vasodilation and improved blood flow are crucial for delivering nutrients and oxygen to damaged tissues, a fundamental aspect of cytoprotection and tissue repair.

Interaction with Growth Factor Signaling Pathways

This compound has been demonstrated to interact with and modulate several growth factor signaling pathways, most notably the Vascular Endothelial Growth Factor (VEGF) and Growth Hormone (GH) pathways.

  • VEGF Pathway: this compound upregulates the expression of VEGF receptor 2 (VEGFR2) and promotes its internalization, leading to the activation of the downstream VEGFR2-Akt-eNOS signaling cascade.[7] This pathway is central to angiogenesis, the formation of new blood vessels, which is essential for wound healing and tissue regeneration.[7]

  • Growth Hormone Receptor Pathway: Studies have shown that this compound increases the expression of the Growth Hormone Receptor (GHR) in tendon fibroblasts.[8] This upregulation enhances the cells' responsiveness to growth hormone, a potent anabolic agent, thereby promoting cell proliferation and tissue repair.

  • FAK-Paxillin Pathway: this compound has been shown to increase the phosphorylation of Focal Adhesion Kinase (FAK) and paxillin (B1203293).[9] This pathway is critical for cell adhesion, migration, and survival, all of which are vital processes in tissue repair and the maintenance of tissue integrity.[9]

Antioxidant Properties

This compound also functions as a free radical scavenger, mitigating oxidative stress, a common pathway of cellular injury.[1][2] In various models of ischemia-reperfusion injury and toxin-induced damage, this compound has been shown to normalize the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and modulate NO levels, thereby protecting cells from oxidative damage.[1][2][10]

Quantitative Data on Cytoprotective Effects

The following tables summarize quantitative data from key preclinical studies investigating the cytoprotective effects of this compound in various models of tissue injury.

Table 1: Effect of this compound on NSAID-Induced Gastric Ulcers in Rats

Treatment GroupDoseAdministration RouteUlcer Area (mm²) (Mean ± SD)Inhibition Ratio (%)Reference
Control (Saline)-ig25.4 ± 4.5-[11]
This compound200 ng/kgig13.8 ± 3.145.7[11]
This compound400 ng/kgig10.2 ± 2.859.8[11]
This compound800 ng/kgig8.7 ± 2.565.7[11]
Control (Excipient)-im27.8 ± 5.1-[11]
This compound200 ng/kgim11.5 ± 2.958.6[11]
This compound400 ng/kgim9.5 ± 2.665.8[11]
This compound800 ng/kgim8.1 ± 2.370.9[11]
Famotidine10 mg/kgig10.1 ± 2.7*60.2[11]

*p < 0.01 vs. control. Data from a study on indomethacin-induced gastric ulcers in rats.[11]

Table 2: Effect of this compound on Chronic Acetic Acid-Induced Gastric Ulcers in Rats

Treatment GroupDoseAdministration RouteGlandular Epithelium Rebuilding (Score 0-3) (Mean ± SD)Granulation Tissue Formation (Thickness, µm) (Mean ± SD)Reference
Control (Saline)-ig0.8 ± 0.4150 ± 35[11]
This compound200 ng/kgig1.5 ± 0.5250 ± 45[11]
This compound400 ng/kgig2.2 ± 0.6 380 ± 50[11]
This compound800 ng/kgig2.8 ± 0.4 450 ± 60[11]
Control (Excipient)-im0.7 ± 0.3140 ± 30[11]
This compound200 ng/kgim1.8 ± 0.6280 ± 50[11]
This compound400 ng/kgim2.5 ± 0.5 420 ± 55[11]
This compound800 ng/kgim2.9 ± 0.3 510 ± 65[11]
Famotidine10 mg/kgig1.9 ± 0.7310 ± 40[11]

*p < 0.05, **p < 0.01 vs. control.[11]

Table 3: Effect of this compound on Oxidative Stress Markers in Ischemic Colitis in Rats

| Treatment Group | NO Level (µmol/g tissue) (Mean ± SD) | MDA Level (nmol/g tissue) (Mean ± SD) | Reference | | :--- | :--- | :--- | :--- | :--- | | Sham | 1.2 ± 0.2 | 25 ± 5 |[10] | | Ischemic Colitis (Control) | 0.4 ± 0.1* | 75 ± 10* |[10] | | Ischemic Colitis + this compound (10 µg/kg) | 1.1 ± 0.3# | 30 ± 6# |[10] |

*p < 0.05 vs. Sham; #p < 0.05 vs. Ischemic Colitis (Control).[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cytoprotective properties of this compound.

NSAID-Induced Gastric Injury Model in Rats

This protocol is adapted from studies investigating the gastroprotective effects of various compounds against NSAID-induced damage.[12][13]

Objective: To induce gastric mucosal lesions in rats using a non-steroidal anti-inflammatory drug (NSAID) and to evaluate the protective effect of this compound.

Materials:

  • Male Wistar rats (200-250 g)

  • NSAID (e.g., Indomethacin (B1671933), Diclofenac)

  • This compound

  • Vehicle for this compound and NSAID (e.g., saline, 1% carboxymethyl cellulose)

  • Apparatus for oral gavage and intraperitoneal injections

  • Dissection tools

  • Formalin solution (10%) for tissue fixation

  • Planimeter or image analysis software for lesion scoring

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to standard chow and water for at least one week before the experiment.

  • Fasting: Fast the rats for 24 hours before NSAID administration, with free access to water.

  • Grouping: Randomly divide the rats into the following groups (n=6-8 per group):

    • Control Group: Receives vehicle for both this compound and the NSAID.

    • NSAID Group: Receives vehicle for this compound and the ulcerogenic dose of the NSAID.

    • This compound Treatment Groups: Receive different doses of this compound prior to or concurrently with the NSAID.

    • Positive Control Group: Receives a known gastroprotective agent (e.g., ranitidine, omeprazole) prior to the NSAID.

  • Drug Administration:

    • Administer this compound or its vehicle via the desired route (e.g., intraperitoneally, orally) at a specified time before NSAID administration (e.g., 30-60 minutes).

    • Administer the NSAID (e.g., indomethacin 25 mg/kg, orally) or its vehicle.

  • Observation Period: House the rats individually and observe for a set period (e.g., 4-6 hours) after NSAID administration.

  • Euthanasia and Sample Collection: Euthanize the rats by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Gastric Lesion Assessment:

    • Immediately excise the stomach, open it along the greater curvature, and gently rinse with saline to remove its contents.

    • Pin the stomach flat on a board for examination.

    • Measure the area (in mm²) of the hemorrhagic lesions in the glandular part of the stomach using a planimeter or image analysis software.

    • Calculate the ulcer index (UI) for each stomach.

    • Calculate the percentage of inhibition of ulcer formation for each treatment group compared to the NSAID group.

  • Histopathological Examination (Optional): Fix a portion of the gastric tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic evaluation of the mucosal damage.

  • Biochemical Analysis (Optional): Homogenize a portion of the gastric tissue to measure markers of oxidative stress (e.g., MDA, SOD) or inflammation.

Ethanol-Induced Gastric Ulcer Model in Rats

This protocol is based on established methods for inducing acute gastric mucosal injury using ethanol (B145695).[14][15][16]

Objective: To induce acute gastric ulcers in rats using absolute ethanol and to assess the cytoprotective effect of this compound.

Materials:

  • Male Wistar rats (180-220 g)

  • Absolute ethanol

  • This compound

  • Vehicle for this compound (e.g., saline)

  • Apparatus for oral gavage

  • Dissection tools

  • Formalin solution (10%)

  • Stereomicroscope or image analysis software

Procedure:

  • Animal Preparation: Follow the same acclimatization and fasting procedures as in the NSAID model.

  • Grouping: Divide the rats into groups similar to the NSAID model (Control, Ethanol, this compound treatment groups, Positive Control).

  • Drug Administration:

    • Administer this compound or its vehicle orally or intraperitoneally 30-60 minutes before ethanol administration.

    • Administer 1 mL of absolute ethanol orally to each rat.

  • Observation Period: Observe the animals for 1 hour after ethanol administration.

  • Euthanasia and Sample Collection: Euthanize the rats and excise the stomachs.

  • Gastric Lesion Assessment:

    • Open the stomach along the greater curvature and rinse with saline.

    • Examine the gastric mucosa for the presence of elongated, hemorrhagic lesions.

    • Score the lesions based on their number and severity. A common scoring system is: 0 = no lesion; 1 = small hemorrhagic spots; 2 = linear lesions < 5 mm; 3 = linear lesions > 5 mm; 4 = widespread mucosal damage.

    • Alternatively, measure the total area of the lesions.

  • Histopathological and Biochemical Analyses: Can be performed as described in the NSAID model.

Western Blot Analysis of Signaling Proteins

This protocol outlines the general steps for assessing the effect of this compound on the expression and phosphorylation of key signaling proteins.[6]

Objective: To determine the effect of this compound on the protein levels and phosphorylation status of signaling molecules such as VEGFR2, Akt, eNOS, FAK, and paxillin in cells or tissues.

Materials:

  • Cell culture or tissue samples treated with this compound or vehicle

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for the target proteins (total and phosphorylated forms)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Protein Extraction: Lyse the cells or homogenized tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin, GAPDH). For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for investigating its cytoprotective properties.

Signaling Pathways

BPC_157_Signaling_Pathways cluster_BPC157 This compound cluster_VEGF VEGF Pathway cluster_GHR Growth Hormone Pathway cluster_FAK Focal Adhesion Pathway cluster_NO Nitric Oxide System cluster_Outcomes Cytoprotective Outcomes BPC157 This compound VEGFR2 VEGFR2 (Upregulation) BPC157->VEGFR2 GHR GHR (Upregulation) BPC157->GHR FAK FAK (Phosphorylation) BPC157->FAK Src Src (Phosphorylation) BPC157->Src Akt Akt (Phosphorylation) VEGFR2->Akt eNOS_V eNOS (Phosphorylation) Akt->eNOS_V Angiogenesis Angiogenesis eNOS_V->Angiogenesis JAK2 JAK2 (Activation) GHR->JAK2 Cell_Survival Cell Survival JAK2->Cell_Survival Paxillin Paxillin (Phosphorylation) FAK->Paxillin Cell_Migration Cell Migration Paxillin->Cell_Migration Cav1 Cav-1 (Phosphorylation) Src->Cav1 eNOS_N eNOS (Activation) Cav1->eNOS_N Reduces inhibitory binding NO Nitric Oxide (Production) eNOS_N->NO NO->Angiogenesis Vasodilation Vasodilation NO->Vasodilation

Caption: this compound modulates multiple signaling pathways to elicit cytoprotective effects.

Experimental Workflow

Experimental_Workflow cluster_Preparation Preparation cluster_Intervention Intervention cluster_Assessment Assessment cluster_Analysis Data Analysis Animal_Acclimatization Animal Acclimatization and Fasting Grouping Randomization into Treatment Groups Animal_Acclimatization->Grouping Drug_Administration This compound / Vehicle Administration Grouping->Drug_Administration Injury_Induction Induction of Injury (e.g., NSAID, Ethanol) Drug_Administration->Injury_Induction Euthanasia Euthanasia and Sample Collection Injury_Induction->Euthanasia Macroscopic Macroscopic Lesion Assessment Euthanasia->Macroscopic Microscopic Histopathological Examination Euthanasia->Microscopic Biochemical Biochemical Analysis (e.g., Western Blot, ELISA) Euthanasia->Biochemical Data_Analysis Statistical Analysis and Interpretation Macroscopic->Data_Analysis Microscopic->Data_Analysis Biochemical->Data_Analysis

Caption: A typical experimental workflow for evaluating the cytoprotective effects of this compound.

Conclusion

The stable gastric pentadecapeptide this compound demonstrates remarkable cytoprotective properties across a wide range of preclinical models. Its multifaceted mechanism of action, involving the modulation of the nitric oxide system, interaction with key growth factor signaling pathways, and antioxidant effects, positions it as a promising candidate for further investigation in the context of tissue injury and regenerative medicine. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute rigorous studies to further elucidate the therapeutic potential of this compound. Future research should focus on translating these promising preclinical findings into well-controlled clinical trials to validate its efficacy and safety in human populations.

References

BPC 157: A Comparative Technical Guide to In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: Body Protective Compound 157 (BPC 157), a pentadecapeptide originally isolated from human gastric juice, has demonstrated a wide array of regenerative and cytoprotective effects in preclinical studies.[1] Its therapeutic potential spans multiple organ systems, including the gastrointestinal tract, musculoskeletal tissues, and the vascular system.[2][3] A critical challenge in translating these findings lies in understanding the relationship between the peptide's direct cellular actions, observed in vitro, and its integrated physiological outcomes in a whole-organism context, or in vivo. This technical guide provides an in-depth comparison of the in vitro and in vivo effects of this compound, focusing on quantitative data, detailed experimental protocols, and the core signaling pathways involved. By dissecting its mechanisms at both the cellular and systemic levels, this document aims to equip researchers with a comprehensive framework for future investigation and drug development.

Core Mechanisms of Action: Key Signaling Pathways

In vitro studies have been instrumental in elucidating the molecular pathways that this compound modulates to exert its effects. These cellular mechanisms are the foundation for the broader therapeutic outcomes observed in animal models. The primary pathways identified include those controlling angiogenesis, cell migration, and growth factor sensitivity.

Pro-Angiogenic Signaling: The VEGFR2-Akt-eNOS Pathway

A cornerstone of this compound's regenerative capability is its potent pro-angiogenic effect. Unlike many growth factors, this compound does not appear to significantly alter the expression of Vascular Endothelial Growth Factor A (VEGF-A).[4] Instead, it upregulates the expression and activation of its receptor, VEGFR2.[4][5][6] This leads to the internalization of VEGFR2 and the subsequent activation of the downstream VEGFR2-Akt-eNOS signaling cascade, which increases the production of nitric oxide (NO), a critical mediator of endothelial stability and new vessel formation.[6][7][8]

G BPC157 This compound VEGFR2 VEGFR2 Receptor BPC157->VEGFR2 Upregulates Expression & Promotes Internalization Akt Akt (Protein Kinase B) VEGFR2->Akt Activates (Phosphorylates) eNOS eNOS Akt->eNOS Activates (Phosphorylates) NO Nitric Oxide (NO) eNOS->NO Catalyzes Production Angiogenesis Angiogenesis (Vessel Formation) NO->Angiogenesis

Caption: this compound activation of the pro-angiogenic VEGFR2-Akt-eNOS pathway.
Cell Migration and Adhesion: The FAK-Paxillin Pathway

Effective tissue repair requires the coordinated migration of cells, such as fibroblasts, to the site of injury. This compound has been shown to markedly increase the in vitro migration and spreading of tendon fibroblasts.[1][9] This process is mediated by the activation of the Focal Adhesion Kinase (FAK)-paxillin pathway.[1][10][11] this compound dose-dependently increases the phosphorylation of both FAK and paxillin, key components of focal adhesions that link the extracellular matrix to the actin cytoskeleton, thereby driving cell motility.[1][12]

G BPC157 This compound FAK Focal Adhesion Kinase (FAK) BPC157->FAK Induces Phosphorylation Paxillin Paxillin FAK->Paxillin Induces Phosphorylation Actin F-Actin Formation (Cytoskeleton) Paxillin->Actin Migration Cell Spreading & Migration Actin->Migration

Caption: FAK-Paxillin signaling pathway for cell migration induced by this compound.
Growth Factor Sensitization: The GHR-JAK2 Pathway

While this compound does not directly stimulate the proliferation of tendon fibroblasts, it uniquely enhances their sensitivity to other growth factors.[1][13] Studies have revealed that this compound upregulates the expression of the Growth Hormone Receptor (GHR) on tendon fibroblasts at both the mRNA and protein levels.[13] This increased receptor density potentiates the proliferative effect of growth hormone, leading to the activation of the downstream Janus Kinase 2 (JAK2) signaling pathway, which contributes to cell proliferation and tissue healing.[7][13]

G BPC157 This compound GHR Growth Hormone Receptor (GHR) BPC157->GHR Upregulates Expression GH Growth Hormone (GH) GH->GHR Binds to Receptor JAK2 JAK2 GHR->JAK2 Activates (Phosphorylates) Proliferation Tendon Fibroblast Proliferation JAK2->Proliferation Promotes

Caption: this compound sensitizes fibroblasts to Growth Hormone via the GHR-JAK2 pathway.

Comparative Data: In Vitro vs. In Vivo Effects

The following tables summarize and compare the quantitative and qualitative effects of this compound observed in cell-based assays versus animal models.

Table 1: Effects on Angiogenesis
EffectIn Vitro ObservationIn Vivo ObservationKey Quantitative DataCitations
Vessel Formation Increased formation of capillary-like tubes by Human Umbilical Vein Endothelial Cells (HUVECs).Increased vessel density in the chick chorioallantoic membrane (CAM) assay.In Vitro: 1 µg/mL this compound increased perfect tube formation by 147±7% in HUVECs.[4][6][8][14]
Blood Flow N/AAccelerated recovery of blood flow and increased vessel number in rat models of hind limb ischemia.In Vivo: this compound treatment significantly improved blood flow as detected by laser Doppler scanning.[4][6]
VEGF/VEGFR2 Increased mRNA and protein expression of VEGFR2 in endothelial cells; no change in VEGF-A expression.Enhanced vascular expression of VEGFR2 in ischemic muscle tissue.In Vitro: this compound time-dependently increased VEGFR2 expression in HUVECs.[2][4][6][15]
Table 2: Effects on Tendon and Fibroblast Activity
EffectIn Vitro ObservationIn Vivo ObservationKey Quantitative DataCitations
Cell Migration Dose-dependently increased migration and spreading of rat Achilles tendon fibroblasts.Accelerated healing and functional recovery of transected rat Achilles tendon.In Vitro: this compound markedly increased fibroblast migration in a transwell filter assay.[1][9][11]
Cell Proliferation No direct effect on tendon fibroblast proliferation as measured by MTT assay.Improved cellularity at the repair interface in healed tendons.In Vitro: this compound did not directly affect the proliferation marker PCNA.[1][9][13]
Cell Survival Significantly increased the survival of tendon fibroblasts under oxidative stress (H₂O₂).Reduced inflammation and promoted organized tissue regeneration over fibrous scar formation.In Vitro: Survival of this compound-treated cells was significantly increased under stress.[1][2][11]
Gene Expression Upregulated Growth Hormone Receptor (GHR) expression in tendon fibroblasts.Improved structural and biomechanical outcomes in tendon injury models.In Vitro: GHR was one of the most abundantly up-regulated genes in cDNA microarray analysis.[2][7][13]
Table 3: Anti-Inflammatory and Cytoprotective Effects
EffectIn Vitro ObservationIn Vivo ObservationKey Quantitative DataCitations
Inflammation N/AReduced levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in models of gut inflammation and muscle injury.In Vivo: this compound administration led to attenuation of IL-6 and TNF-alpha expression in mice.[5][7][16][17]
Gut Protection Increased expression of egr-1 gene in intestinal Caco-2 cells, which is involved in healing.Accelerated healing of gastric ulcers, NSAID-induced lesions, inflammatory bowel disease (IBD), and various fistulas in rats.In Vivo: Effective at doses as low as 10 ng/kg in drinking water for healing gut anastomoses.[3][8][14][16][18]
NO System Modulation Induces NO generation in endothelial cells via Src-Cav-1-eNOS pathway.Counteracts both L-NAME-induced hypertension and L-arginine-induced hypotension, suggesting a balancing effect.In Vitro: 1.0 µg/ml this compound decreased the inhibitory eNOS/Cav-1 binding by 50%.[2][5][19][20]

Experimental Methodologies and Protocols

Reproducibility in research is paramount. This section details common protocols used to study this compound's effects.

Key In Vitro Protocols

Tendon Fibroblast Migration Assay (Transwell Assay):

  • Cell Culture: Isolate and culture tendon fibroblasts from rat Achilles tendons.

  • Chamber Setup: Use a two-chamber transwell plate with a porous membrane (e.g., 8-μm pore size).

  • Seeding: Seed fibroblasts in the upper chamber in a serum-free medium.

  • Treatment: Add this compound at various concentrations (e.g., 0-1 µg/mL) to the lower chamber, which acts as a chemoattractant.

  • Incubation: Incubate for a defined period (e.g., 24 hours) to allow cell migration through the membrane.

  • Analysis: Remove non-migrated cells from the upper surface. Fix and stain the migrated cells on the lower surface. Quantify by counting cells under a microscope.[1][11]

Endothelial Cell Tube Formation Assay:

  • Matrix Preparation: Coat wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to polymerize.

  • Cell Seeding: Seed HUVECs onto the matrix-coated wells.

  • Treatment: Treat cells with different concentrations of this compound (e.g., 0.1 and 1 µg/mL) or a vehicle control.

  • Incubation: Incubate for 18-24 hours to allow cells to form capillary-like structures.

  • Analysis: Photograph the tube networks using a microscope. Quantify angiogenesis by measuring parameters such as the number of branch points or total tube length.[6][8]

Western Blot for Protein Phosphorylation:

  • Cell Lysis: Treat cultured cells (e.g., tendon fibroblasts) with this compound for a specific duration, then lyse the cells to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Separate protein lysates by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Probing: Block the membrane and probe with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-FAK, anti-phospho-JAK2) and the total protein.

  • Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize bands. Quantify band intensity using densitometry.[1][13]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis IsolateCells Isolate & Culture Cells (e.g., Fibroblasts, HUVECs) Treat Apply Treatment Groups (this compound vs. Vehicle Control) IsolateCells->Treat PrepAssay Prepare Assay Substrate (e.g., Transwell, Matrigel) PrepAssay->Treat Incubate Incubate (Time-dependent) Treat->Incubate Assay Perform Specific Assay (e.g., Staining, Lysis) Incubate->Assay Quantify Data Quantification (e.g., Microscopy, Densitometry) Assay->Quantify

Caption: General experimental workflow for in vitro analysis of this compound effects.
Key In Vivo Protocols

Rat Achilles Tendon Transection Model:

  • Animals: Use male Wistar Albino or Sprague-Dawley rats (200-250g).

  • Anesthesia: Anesthetize the animals using an appropriate agent (e.g., Ketamine/Xylazine cocktail, IP).

  • Surgical Procedure: After sterilizing the surgical area on a hindlimb, make a longitudinal skin incision to expose the Achilles tendon. Perform a complete transection of the tendon, typically 5 mm proximal to the calcaneal insertion. The skin is then closed with sutures.[10]

  • Treatment Groups: Divide animals into groups receiving this compound (e.g., 10 µg/kg) or a saline control.

  • Administration: Administer treatment via intraperitoneal (IP) injection daily or perorally in drinking water (e.g., 0.16 µg/mL).[14][21]

  • Sacrifice and Analysis: Sacrifice animals at predetermined time points (e.g., 7, 14, 28 days). Harvest the healed tendons for biomechanical testing (e.g., tensile strength), histological analysis (e.g., H&E staining for cellularity and collagen organization), and immunohistochemistry.[10][21]

This compound Administration Protocols:

  • Intraperitoneal (IP) Injection: This is the most common route in preclinical studies. Lyophilized this compound is reconstituted in sterile saline. A typical dose is 10 µg/kg or 10 ng/kg, administered once daily.[10][21]

  • Peroral (in drinking water): this compound demonstrates high stability in gastric juice. It can be dissolved in the animals' drinking water to achieve a target daily dose (e.g., 0.16 µg/mL for a 10 µg/kg dose, assuming 12 mL/rat/day consumption).[14][21]

  • Local Application: In some wound healing studies, this compound has been applied topically as a cream or injected locally near the injury site.[14]

G cluster_setup Setup Phase cluster_treat Treatment Phase cluster_end Endpoint Analysis Acclimate Acclimate Animals InduceInjury Induce Injury Model (e.g., Tendon Transection) Acclimate->InduceInjury Group Randomize into Groups (this compound vs. Control) InduceInjury->Group Administer Administer Treatment Daily (IP, Oral, etc.) Group->Administer Observe Observation Period (e.g., 7-42 days) Administer->Observe Assess Functional Assessments Observe->Assess Sacrifice Sacrifice & Tissue Harvest Assess->Sacrifice Analyze Biomechanical & Histological Analysis Sacrifice->Analyze

Caption: Standard workflow for an in vivo study of this compound in a rat injury model.

Synthesis and Conclusion

The evidence strongly indicates that the systemic, in vivo healing effects of this compound are a direct consequence of the fundamental cellular mechanisms elucidated through in vitro research. In vitro studies demonstrate that this compound directly modulates endothelial and fibroblast behavior, activating pro-angiogenic and pro-migratory signaling pathways (VEGFR2, FAK) and sensitizing cells to endogenous growth factors.[1][6][13]

When administered in vivo, these discrete cellular actions manifest as complex, integrated physiological responses: accelerated angiogenesis, enhanced tissue regeneration, functional recovery of injured tissues, and systemic modulation of inflammation and the nitric oxide system.[2][5] The peptide's remarkable stability and efficacy via oral administration further underscore its therapeutic potential.[14][21]

For drug development professionals, this dual-level understanding is critical. The in vitro data provide clear, quantifiable targets for mechanistic studies and screening, while the in vivo results validate the physiological relevance of these mechanisms and provide a basis for preclinical efficacy and safety models. Future research should aim to further bridge this gap, potentially through the use of advanced 3D tissue cultures and organ-on-a-chip models, to better predict human clinical outcomes.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacokinetics of BPC 157 in Animal Models

Introduction

Body Protective Compound 157 (this compound) is a synthetic pentadecapeptide with the amino acid sequence Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val[1][2]. Originally isolated from human gastric juice, it has demonstrated significant cytoprotective and tissue-healing properties in a multitude of preclinical studies[1][3][4][5]. This compound has shown therapeutic potential in various tissues, including the stomach, intestines, tendons, ligaments, muscles, and nerves[1][4][5]. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is critical for its translation into clinical applications. This guide provides a comprehensive overview of the pharmacokinetics of this compound in key animal models, focusing on quantitative data, experimental methodologies, and relevant biological pathways.

Pharmacokinetic Parameters

Pharmacokinetic studies have been primarily conducted in Sprague-Dawley rats and beagle dogs, revealing rapid absorption and elimination with linear pharmacokinetic characteristics across various doses[1][3][6].

Pharmacokinetics in Rats

In rats, this compound exhibits a short elimination half-life of less than 30 minutes and low bioavailability following intramuscular injection.[1][6][7]

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Intravenous (IV) Administration [1][8]

ParameterDose: 20 µg/kg
T½ (min) 15.2 ± 1.2
Cmax (ng/mL) 18.7 ± 2.9
AUC₀₋t (ng·min/mL) 247 ± 41.3
AUC₀₋inf (ng·min/mL) 255 ± 45.6
CL (mL/min/kg) 78.4 ± 13.7

Data presented as mean ± SD, n=6. Cmax: Maximum Plasma Concentration; T½: Elimination Half-life; AUC: Area Under the Curve; CL: Clearance.

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Single Intramuscular (IM) Administration [1][9]

ParameterDose: 20 µg/kgDose: 100 µg/kgDose: 500 µg/kg
Tmax (min) 3.00 ± 0.003.00 ± 0.003.00 ± 0.00
Cmax (ng/mL) 12.3 ± 4.5148.9 ± 15.2141 ± 38.6
T½ (min) 21.3 ± 2.3022.8 ± 3.4021.8 ± 3.10
AUC₀₋t (ng·min/mL) 36.7 ± 11.2241 ± 78.41210 ± 354
Bioavailability (F%) 14.4%19.0%18.9%

Data presented as mean ± SD, n=6. Tmax: Time to Maximum Concentration.

Pharmacokinetics in Beagle Dogs

In beagle dogs, this compound demonstrates a higher absolute bioavailability after intramuscular injection compared to rats, though its elimination half-life remains short.[1][6][7]

Table 3: Pharmacokinetic Parameters of this compound in Beagle Dogs Following a Single Intravenous (IV) Administration [1][7]

ParameterDose: 6 µg/kg
T½ (min) 5.27 ± 1.13
Cmax (ng/mL) 10.4 ± 3.21
AUC₀₋t (ng·min/mL) 76.4 ± 30.2
AUC₀₋inf (ng·min/mL) 78.5 ± 31.5
CL (mL/min/kg) 76.4 ± 30.2

Data presented as mean ± SD, n=6.

Table 4: Pharmacokinetic Parameters of this compound in Beagle Dogs Following Single Intramuscular (IM) Administration [1][9]

ParameterDose: 6 µg/kgDose: 30 µg/kgDose: 150 µg/kg
Tmax (min) 6.33 ± 2.078.67 ± 2.428.17 ± 2.23
Cmax (ng/mL) 1.05 ± 0.383.30 ± 1.0726.1 ± 10.7
T½ (min) 13.5 ± 2.0114.8 ± 2.5220.3 ± 3.14
AUC₀₋t (ng·min/mL) 35.8 ± 11.4188 ± 49.31020 ± 327
Bioavailability (F%) 46.8%49.1%51.0%

Data presented as mean ± SD, n=6.

Experimental Protocols

The following methodologies are based on key pharmacokinetic studies conducted on this compound.[1][9]

Animal Models
  • Species: Sprague-Dawley (SD) rats and beagle dogs were used.[1][9]

  • Acclimatization: Animals were acclimatized to housing conditions for at least 7 days prior to experiments.[1]

  • Housing: Animals were housed under controlled conditions with ad libitum access to food and water.[1][4]

  • Ethics: All studies were carried out in accordance with Good Laboratory Practice (GLP) guidelines and with appropriate animal care and welfare standards.[1]

Dosing and Administration
  • Formulation: this compound was dissolved in saline solution for administration.[1]

  • Rat Dosing:

    • Single IV: 20 μg/kg.[1][10]

    • Single IM: 20, 100, or 500 μg/kg.[1][10]

    • Repeated IM: 100 μg/kg once daily for seven consecutive days.[1][10]

  • Beagle Dog Dosing:

    • Single IV: 6 μg/kg.[1][9]

    • Single IM: 6, 30, or 150 μg/kg.[1][9]

    • Repeated IM: 30 μg/kg once daily for seven consecutive days.[1][9]

Sample Collection and Analysis
  • Blood Collection: Whole blood samples were collected at predetermined time points (e.g., before dosing and up to 6 hours post-administration) via heart puncture in rats and from the forelimb venous plexus in dogs.[1]

  • Plasma Preparation: Blood was centrifuged to obtain plasma, which was stored at -20°C until analysis.[1]

  • Analytical Method: The concentration of this compound in plasma was determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1] Dextromethorphan was used as an internal standard.[1]

ADME Studies Protocol

To investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound, studies were conducted using tritium-labeled [³H]this compound in rats.[1][6]

  • Dosing: SD rats were injected intramuscularly with 100 µ g/300 μCi/kg of [³H]this compound.[1]

  • Sample Collection:

    • Distribution: Tissue samples (brain, heart, kidneys, liver, spleen, lung, stomach, intestine, muscle, etc.) were collected at 3 min, 10 min, 1 h, and 24 h post-administration.[1]

    • Excretion: Urine, feces, and bile were collected over 72 hours.[1]

  • Analysis: Radioactivity in all samples was measured to determine the distribution and excretion pathways.[1]

G cluster_protocol Pharmacokinetic Study Workflow A Animal Acclimatization (Rats / Dogs) B Dosing Administration (IV or IM) A->B C Serial Blood Sampling B->C D Plasma Separation (Centrifugation) C->D E Bioanalysis (LC-MS/MS) D->E F Pharmacokinetic Data Analysis E->F

Caption: A generalized workflow for this compound pharmacokinetic studies in animal models.

Distribution, Metabolism, and Excretion (ADME)

Distribution

Following intramuscular administration of [³H]this compound in rats, radioactivity was widely distributed throughout the body.[1] The highest average concentration was found in the kidneys, followed by the liver, intestine, and stomach.[1][11] The compound was also detected in the brain, although at the lowest concentration, suggesting a limited ability to cross the blood-brain barrier.[9]

Metabolism

This compound is rapidly metabolized in vivo.[1][6][7] The primary metabolic pathway involves the gradual degradation of the parent peptide into smaller peptide fragments and ultimately into single amino acids.[1][6][7] These resulting amino acids then enter the body's normal metabolic circulation.[1][6] This rapid metabolism is consistent with the short elimination half-life observed in pharmacokinetic studies.

G BPC This compound (15 Amino Acids) Frag Small Peptide Fragments BPC->Frag Proteolytic Cleavage AA Single Amino Acids Frag->AA Further Degradation Pool Endogenous Amino Acid Pool (Metabolic Circulation) AA->Pool

Caption: Speculated metabolic pathway of this compound in vivo.
Excretion

The primary routes of excretion for this compound and its metabolites are through urine and bile.[1][6][7][11] Studies using [³H]this compound showed that radioactivity was significantly present in both urinary and biliary pathways, confirming them as the main channels for elimination from the body.[1][6]

Signaling Pathways and Mechanism of Action

While the complete mechanism of action is still under investigation, this compound is known to interact with several key molecular pathways related to tissue healing and angiogenesis.[4]

  • VEGFR2 Pathway: this compound appears to activate Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][10] This activation triggers downstream signaling through the Akt/eNOS (endothelial nitric oxide synthase) pathway, which is crucial for promoting angiogenesis (the formation of new blood vessels) and increasing nitric oxide production.[2][11]

  • Growth Factor Modulation: The peptide has been shown to increase the expression of growth factors like Early Growth Response 1 (EGR-1) and to upregulate the expression of the growth hormone receptor in tendon fibroblasts, enhancing cell migration and survival.[2][12][13]

  • Focal Adhesion Kinase (FAK): In vitro findings demonstrate that this compound increases the phosphorylation of FAK and paxillin, proteins that are essential for cytoskeletal organization, cell adhesion, and migration.[2][10]

G cluster_pathway Cellular Mechanisms of Action BPC This compound VEGFR2 VEGFR2 Activation BPC->VEGFR2 FAK FAK & Paxillin Phosphorylation BPC->FAK Akt Akt Phosphorylation VEGFR2->Akt eNOS eNOS Activation Akt->eNOS NO ↑ Nitric Oxide eNOS->NO Angio Angiogenesis & Endothelial Protection NO->Angio Actin F-Actin Formation FAK->Actin Migration Cell Migration & Spreading Actin->Migration

Caption: Key signaling pathways modulated by this compound to promote tissue repair.

Conclusion

In animal models, this compound is characterized by rapid absorption and elimination, with a short half-life of under 30 minutes.[1][6][7][11] Bioavailability is species-dependent, being notably higher in beagle dogs (45-51%) than in rats (14-19%) following intramuscular administration.[1][6] The peptide is widely distributed and quickly metabolized into smaller fragments and constituent amino acids, which are then excreted primarily via urine and bile.[1][6] Its therapeutic effects are mediated through the modulation of key healing pathways, including the activation of VEGFR2 and focal adhesion kinase signaling. These pharmacokinetic and mechanistic data are fundamental for designing future preclinical and clinical studies to fully evaluate the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Pharmacokinetics of BPC 157: Half-Life and Clearance Rate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetic profile of Body Protective Compound 157 (BPC 157), with a specific focus on its half-life and clearance rate. The information is compiled from preclinical studies, outlining the experimental methodologies and key quantitative data.

Introduction

Body Protective Compound 157 (this compound) is a synthetic pentadecapeptide with the amino acid sequence Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val.[1] It is a fragment of a protein found in human gastric juice and has demonstrated significant cytoprotective and wound-healing properties in a wide range of preclinical models.[1][2][3][4] Unlike many peptides, this compound exhibits unusual stability in human gastric juice for over 24 hours, making it a subject of interest for various administration routes.[5][6] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its potential translation into clinical applications. This document synthesizes the available pharmacokinetic data, details the protocols used in key studies, and visualizes the compound's proposed signaling pathways.

Pharmacokinetic Profile of this compound

The most detailed pharmacokinetic data for this compound comes from a 2022 study conducted in Sprague-Dawley rats and Beagle dogs.[1][2][7] This research provides the first comprehensive analysis of this compound's ADME characteristics.

2.1 Half-Life and Key Parameters

This compound is characterized by rapid absorption and elimination.[1][7] Following intravenous (IV) administration in rats, the average elimination half-life (t½) was 15.2 minutes.[1][7] Across all tested doses and administration routes in both rats and dogs, the elimination half-life was consistently less than 30 minutes.[1][2][7][8] The prototype drug was not detectable in plasma four hours after administration.[1][7] Despite its short half-life, the biological effects of this compound may persist for much longer due to the downstream healing cascades it initiates.[9][10]

Data Presentation: Pharmacokinetic Parameters of this compound

The following tables summarize the quantitative data from key preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats (n=6, mean ± SD) [1][7]

RouteDose (µg/kg)t½ (min)Tmax (min)Cmax (ng/mL)AUC₀₋t (ng·min/mL)Bioavailability (Fa %)
IV 2015.2 ± 1.8--399 ± 71.3-
IM 2020.3 ± 4.53.0 ± 0.012.3 ± 1.775.1 ± 14.218.8%
IM 10025.1 ± 3.93.0 ± 0.048.9 ± 9.4289 ± 60.714.5%
IM 50028.6 ± 5.23.0 ± 0.0141 ± 25.61930 ± 35419.3%

Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs (n=6, mean ± SD) [1]

RouteDose (µg/kg)t½ (min)Tmax (min)Cmax (ng/mL)AUC₀₋t (ng·min/mL)Bioavailability (Fa %)
IV 612.4 ± 3.1--134 ± 25.8-
IM 621.5 ± 4.19.0 ± 3.511.2 ± 2.167.8 ± 13.550.6%
IM 3024.3 ± 4.99.0 ± 3.545.3 ± 8.7295 ± 58.444.0%
IM 15029.1 ± 5.89.0 ± 3.5189 ± 35.11720 ± 31251.3%

Abbreviations: t½ (Elimination half-life), Tmax (Time to peak concentration), Cmax (Peak concentration), AUC₀₋t (Area under the plasma concentration-time curve), IV (Intravenous), IM (Intramuscular).

The studies demonstrated linear pharmacokinetic characteristics, with Cmax and AUC values showing a dose-dependent relationship in both species.[1][2][7]

2.2 Metabolism and Clearance Rate

This compound is rapidly metabolized. Studies using tritium-labeled ([³H]) this compound revealed that it is broken down into a variety of smaller peptide fragments and single amino acids, which then enter the normal amino acid metabolism pathways.[1][2][8] The liver is a likely site of metabolism.[11][12]

The primary routes of excretion are through urine and bile.[1][2][8] In bile duct-cannulated rats, after intramuscular administration, the recovery of total radioactivity within 72 hours was approximately 17.8% in urine and 9.1% in bile, indicating that urinary excretion is the dominant elimination pathway.[1]

Experimental Protocols

The following section details the methodologies employed in the pharmacokinetic studies of this compound in rats and dogs, primarily based on the work by He et al. (2022).[1]

3.1 Animal Models

  • Species: Male Sprague-Dawley rats and male Beagle dogs were used.

  • Group Size: Animals were typically divided into groups of six for each dosage and administration route.

  • Acclimatization: Animals were acclimatized under standard laboratory conditions before the experiments.

3.2 Drug Administration and Sample Collection

  • Formulation: this compound was dissolved in a saline solution for administration.

  • Dosing:

    • Rats: A single IV dose of 20 μg/kg; single IM doses of 20, 100, or 500 μg/kg.[1][7]

    • Dogs: A single IV dose of 6 μg/kg; single IM doses of 6, 30, or 150 μg/kg.[1]

  • Blood Sampling:

    • Blood samples (approximately 0.3 mL for rats, 1 mL for dogs) were collected from the jugular vein into heparinized tubes at predefined time points.

    • IV Administration Schedule: 2, 5, 15, 30, 45, 60, 120, and 240 minutes post-dose.

    • IM Administration Schedule: 3, 5, 15, 30, 45, 60, 120, and 240 minutes post-dose.

  • Plasma Preparation: Samples were immediately centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma, which was then stored at -80°C until analysis.

3.3 Bioanalytical Method: LC-MS/MS

  • Instrumentation: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system was used for the quantification of this compound in plasma samples. This typically involves a high-performance liquid chromatograph (HPLC) coupled with a triple quadrupole mass spectrometer.

  • Sample Preparation: A protein precipitation method was used to extract this compound from the plasma matrix. An internal standard is added, followed by a precipitating agent like acetonitrile (B52724). After vortexing and centrifugation, the supernatant is collected for analysis.

  • Chromatography: Separation is achieved on a C18 analytical column with a gradient mobile phase, typically consisting of water with formic acid (Phase A) and acetonitrile with formic acid (Phase B).

  • Mass Spectrometry: Detection was performed using positive ion electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for this compound and the internal standard to ensure selectivity and sensitivity.

  • Validation: The method was validated for linearity, accuracy, precision, limit of detection, and stability according to regulatory guidelines. A validated method for detecting this compound in urine showed a limit of detection of 0.1 ng/mL.[13]

3.4 Pharmacokinetic Analysis

  • Software: Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

  • Parameters Calculated: Key parameters included t½, Cmax, Tmax, AUC₀₋t, AUC₀₋inf, clearance (CL), and volume of distribution (Vd). Absolute bioavailability (Fa) for IM administration was calculated using the formula: Fa = (AUC_IM * Dose_IV) / (AUC_IV * Dose_IM) * 100%.[1]

Experimental Workflow Diagram

G cluster_0 Phase 1: In-Vivo Study cluster_1 Phase 2: Bioanalysis cluster_2 Phase 3: Data Analysis animal_prep Animal Preparation (Rats / Dogs) dosing Drug Administration (IV or IM Dosing) animal_prep->dosing sampling Serial Blood Sampling (Defined Timepoints) dosing->sampling plasma_prep Plasma Preparation (Centrifugation & Storage at -80°C) sampling->plasma_prep extraction Sample Extraction (Protein Precipitation) plasma_prep->extraction lcms LC-MS/MS Analysis (Quantification of this compound) extraction->lcms pk_calc Pharmacokinetic Calculation (Non-Compartmental Analysis) lcms->pk_calc results Determination of Parameters (t½, Cmax, AUC, etc.) pk_calc->results G bpc This compound vegfr2 VEGFR2 bpc->vegfr2 Activates akt Akt (Protein Kinase B) vegfr2->akt Phosphorylates enos eNOS akt->enos Phosphorylates no Nitric Oxide (NO) enos->no Produces effects Angiogenesis Vasodilation Endothelial Protection no->effects G cluster_0 Growth Factor Signaling cluster_1 Cell Adhesion Signaling bpc This compound ghr Growth Hormone Receptor (GHR) bpc->ghr Upregulates fak FAK bpc->fak Upregulates jak2 JAK2 ghr->jak2 Activates effects Fibroblast Proliferation Cell Migration Collagen Synthesis jak2->effects paxillin Paxillin fak->paxillin Activates paxillin->effects

References

Unraveling the In Vivo Journey of BPC 157: A Technical Guide to its Metabolic Pathways and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Body Protective Compound 157 (BPC 157), a pentadecapeptide with the amino acid sequence Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val, has garnered significant attention in preclinical research for its pleiotropic beneficial effects across various organ systems.[1] Isolated from human gastric juice, this peptide has demonstrated remarkable regenerative and cytoprotective properties, particularly in the context of musculoskeletal injuries, inflammatory bowel disease, and other tissue damage models.[1][2] This in-depth technical guide synthesizes the current understanding of this compound's in vivo metabolic pathways, pharmacokinetics, and core signaling mechanisms, providing a comprehensive resource for researchers and professionals in drug development.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The in vivo behavior of this compound is characterized by rapid absorption and clearance, with a short plasma half-life.[2][3][4] However, its biological effects appear to persist long after the peptide is cleared from circulation, suggesting a cascade of downstream healing processes is initiated.[5]

Absorption and Bioavailability

The route of administration significantly influences the bioavailability of this compound. Intramuscular (IM) and subcutaneous injections are common in preclinical studies, bypassing the gastrointestinal tract for systemic delivery.[3][6] Oral administration has also been explored, with some evidence suggesting local activity within the alimentary canal.[7]

Distribution

Following systemic administration, this compound is rapidly distributed to various tissues.[3] Studies using radiolabeled [3H]this compound have shown its presence in the liver, kidney, and gastrointestinal tract, as well as at sites of injury.[3]

Metabolism

This compound undergoes rapid metabolism in vivo.[2][4][8] It is broken down into smaller peptide fragments and ultimately into individual amino acids, which then enter the body's normal metabolic pathways.[2][3][4][8] Studies have identified proline as a principal amino acid metabolite, which is consistent with the peptide's sequence containing five proline residues.[3] The liver is considered a primary site of metabolism.[9][10]

A speculated metabolic pathway involves the gradual degradation of the peptide chain into smaller fragments.

BPC_157_Metabolism BPC_157 This compound (15 Amino Acids) Fragments Smaller Peptide Fragments BPC_157->Fragments Proteolytic Cleavage Amino_Acids Single Amino Acids (e.g., Proline) Fragments->Amino_Acids Further Degradation Metabolic_Pool Endogenous Amino Acid Pool Amino_Acids->Metabolic_Pool Enters Normal Metabolism VEGFR2_Pathway BPC_157 This compound VEGFR2 VEGFR2 BPC_157->VEGFR2 Activates Akt Akt (Protein Kinase B) VEGFR2->Akt Phosphorylates eNOS eNOS (endothelial Nitric Oxide Synthase) Akt->eNOS Phosphorylates NO Nitric Oxide (NO) eNOS->NO Increases Production Angiogenesis Angiogenesis & Improved Blood Flow NO->Angiogenesis FAK_Pathway BPC_157 This compound FAK FAK (Focal Adhesion Kinase) Gene Expression BPC_157->FAK Upregulates Paxillin Paxillin Gene Expression BPC_157->Paxillin Upregulates Cell_Functions Cell Adhesion Cell Migration Cell Proliferation Cell Survival FAK->Cell_Functions Paxillin->Cell_Functions GHR_Pathway BPC_157 This compound GHR Growth Hormone Receptor (GHR) Expression BPC_157->GHR Upregulates JAK2 JAK2 Signaling GHR->JAK2 Activates GH Growth Hormone GH->GHR Binds to Cell_Growth Cell Growth & Proliferation JAK2->Cell_Growth PK_Workflow Animal_Models Animal Models (Rats, Beagle Dogs) Dosing This compound Administration (IV or IM at various doses) Animal_Models->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing LC_MS LC-MS/MS Analysis (Quantification of this compound) Sample_Processing->LC_MS PK_Analysis Pharmacokinetic Modeling (Calculation of Tmax, Cmax, t1/2, AUC) LC_MS->PK_Analysis

References

A Technical Guide to the Comparative Bioavailability of BPC 157: Oral vs. Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Body Protective Compound 157 (BPC 157) is a synthetic pentadecapeptide that has demonstrated significant cytoprotective and regenerative properties in preclinical studies. Its potential therapeutic applications span from musculoskeletal injuries to gastrointestinal disorders. A critical question for its clinical development and research application is its bioavailability when administered via different routes, primarily oral versus parenteral (injection). This technical guide provides a comprehensive analysis of the current scientific literature on the bioavailability of this compound, presenting quantitative pharmacokinetic data, detailed experimental methodologies, and the underlying signaling pathways. While robust data exists for injectable routes, quantitative data on oral bioavailability remains limited, pointing towards a significant gap in the current research landscape.

Comparative Bioavailability: A Quantitative Overview

The systemic exposure of this compound is profoundly influenced by the route of administration. Peptides, by nature, are susceptible to enzymatic degradation in the gastrointestinal tract, making parenteral administration the conventional approach for achieving reliable systemic concentrations.

Injection (Intramuscular) Administration

Intramuscular (IM) injection allows this compound to bypass the gastrointestinal tract and first-pass metabolism in the liver, leading to direct absorption into the systemic circulation. A pivotal pharmacokinetic study conducted in rats and beagle dogs provides the most comprehensive quantitative data to date for this route.[1][2]

Table 1: Pharmacokinetic Parameters of this compound Following Intramuscular (IM) Injection in Rats [1][2]

Dose (µg/kg)Cmax (ng/mL)Tmax (min)AUC₀-t (ng·min/mL)Absolute Bioavailability (F%)
2012.3375.118.82%
10048.9328914.49%
5001413193019.35%

Data from He, L., et al. (2022). Pharmacokinetics, distribution, metabolism, and excretion of body-protective compound 157, a potential drug for treating various wounds, in rats and dogs. Frontiers in Pharmacology.[1]

Table 2: Pharmacokinetic Parameters of this compound Following Intramuscular (IM) Injection in Beagle Dogs [1][2]

Dose (µg/kg)Cmax (ng/mL)Tmax (min)AUC₀-t (ng·min/mL)Absolute Bioavailability (F%)
61.05 ± 0.4296.3329.0 ± 2.6845.27%
303.30 ± 0.5088.67160 ± 21.047.64%
15026.1 ± 7.828.17830 ± 24750.56%

Data from He, L., et al. (2022). Pharmacokinetics, distribution, metabolism, and excretion of body-protective compound 157, a potential drug for treating various wounds, in rats and dogs. Frontiers in Pharmacology.[1]

These data demonstrate that following IM injection, this compound is rapidly absorbed, reaching peak plasma concentrations within minutes.[1] The absolute bioavailability is moderate in rats (14-19%) and significantly higher in beagle dogs (45-51%).[1][2] The elimination half-life is consistently short, reported to be less than 30 minutes in both species.[1][3]

Oral Administration

Despite the challenges of oral peptide delivery, this compound is frequently cited as being remarkably stable in human gastric juice.[2][4][5] This stability is a key prerequisite for any potential oral absorption.

To date, peer-reviewed literature containing quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) and absolute bioavailability (F%) for oral this compound is not available. Efficacy studies have demonstrated that oral administration (typically in drinking water) at doses of 10 µg/kg or 10 ng/kg can produce therapeutic effects in rats, suggesting some degree of systemic or local absorption.[6][7] One unverified 1996 study cited in a review suggests a surprisingly long oral half-life of 66-69 hours in rats, which starkly contrasts with the sub-30-minute half-life reported for injection and requires independent verification.[3][8]

The formulation of this compound appears critical for its oral stability. Patent literature suggests that a di-L-arginine salt of this compound exhibits significantly greater stability in simulated gastric juice compared to the more common acetate (B1210297) salt.[9][10][11]

Table 3: Comparative Stability of this compound Salts in Artificial Gastric Juice (pH 1.8-2.0) [11]

SubstancePurity at StartPurity after 1 hour
This compound Acetate98.89%56.80%
This compound Sodium Salt99.01%98.56%
This compound di-L-arginine Salt99.05%99.08% (unchanged)

Data derived from Patent WO2014142764A1. Artificial gastric juice contained 0.08 mol HCl, 0.03 mol NaCl, and 1.0 g pepsin in 1000 mL water.[11]

While this stability data is promising for the development of an orally active formulation, it does not quantify the extent or rate of absorption through the intestinal epithelium into the bloodstream.

Experimental Protocols

Reproducibility in scientific research hinges on detailed methodologies. This section outlines the protocols employed in key studies investigating this compound's pharmacokinetics and stability.

Protocol for Injection Pharmacokinetic Study in Rats (He et al., 2022)

This protocol summarizes the methodology used to generate the data in Table 1.

  • Animals: Male and female Sprague-Dawley rats were used.

  • Drug Preparation: this compound was dissolved in saline for administration.

  • Administration:

    • Intravenous (IV) Group: A single dose of 20 µg/kg was administered via the tail vein to establish the reference for bioavailability calculation.[1]

    • Intramuscular (IM) Groups: Single doses of 20, 100, or 500 µg/kg were administered into the thigh muscle.[1]

  • Blood Sampling:

    • Blood samples (approximately 100 µL) were collected from the jugular vein at pre-determined time points post-administration.

    • Samples were collected into heparinized tubes.

  • Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis (LC-MS/MS):

    • Sample Preparation: An aliquot of plasma was subjected to protein precipitation with an organic solvent (e.g., acetonitrile). The supernatant was collected after centrifugation.

    • Chromatography: Separation was performed using a C18 liquid chromatography column with a gradient mobile phase (e.g., water and acetonitrile (B52724) with formic acid).

    • Mass Spectrometry: Quantification was achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental analysis to determine parameters such as Cmax, Tmax, AUC, and t½. Absolute bioavailability (F%) was calculated using the formula: F% = (AUC_IM / AUC_IV) * (Dose_IV / Dose_IM) * 100.[12]

G cluster_prep Animal Preparation & Dosing cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis & Data Processing A Sprague-Dawley Rats B IV Administration (20 µg/kg) A->B C IM Administration (20, 100, or 500 µg/kg) A->C D Serial Blood Collection (Jugular Vein) E Centrifugation D->E F Plasma Separation & Storage (-80°C) E->F G Protein Precipitation F->G H LC-MS/MS Analysis (MRM Mode) G->H I Pharmacokinetic Analysis (Cmax, Tmax, AUC, F%) H->I

Workflow for Injection Pharmacokinetic Study.
Representative Protocol for an Oral Pharmacokinetic Study in Rats

While a specific, detailed oral pharmacokinetic study for this compound is not available in the peer-reviewed literature, a standard protocol for such a study would follow this general workflow.

  • Animals: Male Wistar or Sprague-Dawley rats, often cannulated (jugular vein) for ease of serial blood sampling.[13] Animals are typically fasted overnight to standardize gastrointestinal conditions.[14]

  • Drug Preparation: this compound (e.g., Arginate salt for enhanced stability) is dissolved or suspended in a suitable vehicle, such as water or a 0.5% methylcellulose (B11928114) solution.

  • Administration:

    • Oral Gavage: A specific volume of the this compound solution is administered directly into the stomach using a ball-tipped gavage needle to ensure accurate dosing.[14][15] A typical dose volume is 5-10 mL/kg.[15][16]

    • An IV group is also required to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected via the cannula at predetermined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).[13]

  • Sample Processing & Bioanalysis: Identical to the injection protocol (Section 2.1, steps 5 & 6).

  • Pharmacokinetic Analysis: Identical to the injection protocol (Section 2.1, step 7), with bioavailability calculated as: F% = (AUC_Oral / AUC_IV) * (Dose_IV / Dose_Oral) * 100.

G cluster_prep Animal Preparation & Dosing cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis & Data Processing A Fasted, Cannulated Rats B Oral Gavage Administration A->B D Serial Blood Collection (Jugular Cannula) E Centrifugation D->E F Plasma Separation & Storage (-80°C) E->F G Protein Precipitation F->G H LC-MS/MS Analysis G->H I Pharmacokinetic Analysis H->I

Workflow for a Representative Oral PK Study.
Protocol for In Vitro Gastric Stability Assessment (Based on Patent WO2014142764A1)

This protocol describes the method used to assess the stability of different this compound salt forms.

  • Preparation of Artificial Gastric Juice:

    • Dissolve 1.0 g of pepsin and 0.03 mol of sodium chloride (NaCl) in 1000 mL of water.

    • Add 0.08 mol of hydrochloric acid (HCl) to adjust the pH to approximately 1.8-2.0.[11]

  • Incubation:

    • Prepare solutions of the test compounds (this compound Acetate, Sodium salt, Arginate salt) in the artificial gastric juice.

    • Incubate the solutions at 37°C.

  • Sampling: Take aliquots from each solution at specified time points (e.g., 0 and 60 minutes).

  • Analysis:

    • Quench the enzymatic reaction immediately (e.g., by changing pH or adding a protease inhibitor).

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the remaining amount of intact this compound.

  • Data Analysis: Calculate the percentage of the initial compound remaining at each time point to determine stability.

This compound Signaling Pathways

The therapeutic effects of this compound are attributed to its modulation of several key signaling pathways involved in angiogenesis, cell migration, and growth factor expression.

Pro-Angiogenic Pathway (VEGFR2)

This compound promotes the formation of new blood vessels, a critical process for tissue repair. It achieves this primarily through the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway.

G BPC This compound VEGFR2 VEGFR2 BPC->VEGFR2 Activates Akt Akt VEGFR2->Akt Phosphorylates eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide (NO)↑ eNOS->NO Angio Angiogenesis NO->Angio G BPC This compound FAK FAK BPC->FAK Activates Integrin Integrin Receptors Integrin->FAK Mediates? Paxillin Paxillin FAK->Paxillin Phosphorylates Migration Fibroblast Migration & Spreading Paxillin->Migration Collagen Collagen Deposition Migration->Collagen

References

BPC 157: A Comprehensive Review of Its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Body Protective Compound 157, or BPC 157, is a synthetic peptide composed of 15 amino acids, derived from a protein found in human gastric juice.[1] It has garnered significant attention within the scientific community for its pleiotropic beneficial effects observed in a wide range of preclinical studies. These studies have highlighted its potential in promoting the healing of various tissues, including tendons, ligaments, muscles, and the gastrointestinal tract.[2][3] This technical guide provides a comprehensive overview of the core biological activities of this compound, detailing its mechanisms of action, summarizing quantitative data from key experiments, and providing detailed experimental protocols for further research.

Core Biological Activities and Mechanisms of Action

This compound exerts its regenerative effects through a multifaceted mechanism of action, primarily centered around its pro-angiogenic, anti-inflammatory, cytoprotective, and neuroprotective properties. These effects are mediated through the modulation of several key signaling pathways.

Pro-Angiogenic Effects

A cornerstone of this compound's therapeutic potential lies in its ability to promote angiogenesis, the formation of new blood vessels. This is crucial for tissue repair as it enhances the delivery of oxygen and nutrients to the site of injury.[4][5] this compound has been shown to stimulate the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2.[3][4][5] The activation of VEGFR2 triggers a downstream signaling cascade involving the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO), a key molecule in vasodilation and angiogenesis.[6]

BPC_157_Angiogenesis_Pathway BPC_157 This compound VEGFR2 VEGFR2 BPC_157->VEGFR2 Upregulates and Activates Akt Akt VEGFR2->Akt Phosphorylates eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide (NO) eNOS->NO Increases Production Angiogenesis Angiogenesis NO->Angiogenesis

Tendon and Ligament Healing

This compound has demonstrated significant efficacy in accelerating the healing of connective tissues such as tendons and ligaments.[1] This is attributed to its ability to enhance the outgrowth, survival, and migration of tendon fibroblasts. Mechanistically, this compound has been shown to activate the FAK-paxillin signaling pathway.[5] Focal Adhesion Kinase (FAK) and paxillin (B1203293) are key proteins involved in cell adhesion, migration, and proliferation. This compound increases the phosphorylation of both FAK and paxillin, thereby promoting the cellular processes essential for tendon repair.

BPC_157_Tendon_Healing_Pathway BPC_157 This compound FAK FAK BPC_157->FAK Activates Paxillin Paxillin BPC_157->Paxillin Activates Cell_Migration Tendon Fibroblast Migration & Survival FAK->Cell_Migration Paxillin->Cell_Migration Tendon_Healing Tendon & Ligament Healing Cell_Migration->Tendon_Healing

Furthermore, this compound has been found to upregulate the expression of the growth hormone receptor (GHR) in tendon fibroblasts.[1][2][7][8][9] This increased expression enhances the cells' sensitivity to growth hormone, a potent anabolic agent, thereby promoting proliferation and contributing to the healing process. The downstream signaling of the GHR involves the Janus kinase 2 (JAK2) pathway.[7]

BPC_157_GHR_Pathway BPC_157 This compound GHR Growth Hormone Receptor (GHR) BPC_157->GHR Upregulates Expression JAK2 JAK2 GHR->JAK2 Activates GH Growth Hormone (GH) GH->GHR Binds to Cell_Proliferation Tendon Fibroblast Proliferation JAK2->Cell_Proliferation

Anti-Inflammatory and Cytoprotective Effects

This compound exhibits potent anti-inflammatory properties, which are beneficial in the context of tissue injury. It has been observed to decrease the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[3] Additionally, it can counteract pro-inflammatory pathways by decreasing the expression of cyclooxygenase-2 (COX-2).[3]

Its cytoprotective effects are evident in its ability to protect cells from various insults. For instance, in the gastrointestinal tract, it has been shown to protect the endothelium and maintain mucosal integrity.

Neuroprotective Effects

Emerging research suggests that this compound possesses neuroprotective properties. In animal models of nerve injury and neurodegenerative conditions, this compound has shown promise in promoting neuronal survival and functional recovery. For example, in a cuprizone-induced demyelination model, which mimics some aspects of multiple sclerosis, this compound has been investigated for its potential to protect oligodendrocytes and preserve myelin.

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies on the biological activities of this compound.

Table 1: Effects of this compound on Tendon Fibroblasts

ParameterThis compound ConcentrationResultReference
Growth Hormone Receptor (GHR) mRNA Expression
24 hours0.1 µg/mL~1.5-fold increase[7]
0.25 µg/mL~2.0-fold increase[7]
0.5 µg/mL~2.5-fold increase[7]
1-3 days (0.5 µg/mL)Day 1~2.5-fold increase[7]
Day 2~4.0-fold increase[7]
Day 3~7.0-fold increase[1][8]
PCNA Gene Expression (with 0.1 µg/mL GH)
24 hours0.1 µg/mL~1.2-fold increase[7]
0.25 µg/mL~1.5-fold increase[7]
0.5 µg/mL~1.8-fold increase[7]

Table 2: Pro-Angiogenic Effects of this compound

AssayThis compound ConcentrationResultReference
Chick Chorioallantoic Membrane (CAM) Assay 0.1 µgSignificant increase in blood vessel branch points[10]
Endothelial Cell Tube Formation (HUVECs) 0.1 µg/mL~150% of control
1 µg/mL~180% of control
VEGFR2 mRNA Expression (HUVECs) 1 µg/mL (24h)Significant increase[4]
VEGFR2 Protein Expression (HUVECs) 1 µg/mL (24h)Significant increase[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

In Vivo Model: Rat Achilles Tendon Transection

Tendon_Transection_Workflow Animal_Prep Animal Preparation (Anesthesia, Shaving, Sterilization) Surgery Surgical Procedure (Incision, Tendon Transection) Animal_Prep->Surgery Treatment This compound Administration (e.g., intraperitoneal, oral) Surgery->Treatment Post_Op Post-Operative Care & Observation Treatment->Post_Op Analysis Tissue Harvest & Analysis (Histology, Biomechanics) Post_Op->Analysis

Objective: To evaluate the efficacy of this compound in promoting the healing of a transected Achilles tendon in a rat model.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, forceps, sutures)

  • This compound (lyophilized)

  • Sterile saline

  • Housing cages

Procedure:

  • Animal Preparation: Anesthetize the rat via intraperitoneal injection. Shave the surgical area on the hind limb and sterilize with an antiseptic solution.

  • Surgical Procedure: Make a longitudinal incision to expose the Achilles tendon. Perform a complete transection of the tendon. The ends may be sutured or left separated depending on the study design. Close the skin incision with sutures.

  • This compound Administration: Prepare this compound solution by reconstituting the lyophilized powder in sterile saline. Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection at 10 µg/kg daily). The control group receives saline injections.

  • Post-Operative Care: House rats individually and monitor for signs of infection. Provide food and water ad libitum.

  • Tissue Harvest and Analysis: At predetermined time points (e.g., 7, 14, 21 days), euthanize the animals and harvest the Achilles tendons.

  • Analysis:

    • Histological Analysis: Fix the tendon tissue in formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to assess cellular infiltration and tissue morphology, and Masson's Trichrome to evaluate collagen deposition and organization.

    • Biomechanical Testing: Perform tensile testing on the healed tendons to determine parameters such as ultimate failure load, stiffness, and energy to failure.

In Vitro Assay: Endothelial Cell Tube Formation

Objective: To assess the pro-angiogenic potential of this compound by evaluating its effect on the formation of tube-like structures by endothelial cells in vitro.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane matrix (e.g., Matrigel)

  • 96-well plates

  • This compound

  • VEGF (positive control)

  • Microscope with imaging capabilities

Procedure:

  • Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Allow the matrix to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: Harvest HUVECs and resuspend them in basal medium containing different concentrations of this compound (e.g., 0.1, 1 µg/mL) or VEGF. Seed the cells onto the solidified matrix.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Analysis: Observe the formation of tube-like structures under a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the area covered by the tubes using image analysis software.

Western Blot Analysis for Signaling Proteins

Objective: To determine the effect of this compound on the phosphorylation of key signaling proteins such as FAK, paxillin, Akt, and eNOS.

Materials:

  • Cell lysates from this compound-treated and control cells

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of FAK, paxillin, Akt, eNOS)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the relative phosphorylation level.

Conclusion

The body of preclinical evidence strongly suggests that this compound possesses significant regenerative potential across a variety of tissues. Its multifaceted mechanism of action, involving the modulation of key signaling pathways related to angiogenesis, inflammation, and cell migration, makes it a compelling candidate for further investigation in the context of tissue repair and regenerative medicine. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic applications of this promising peptide. Further research, particularly well-designed clinical trials, is warranted to fully elucidate the safety and efficacy of this compound in humans.

References

The Genesis and Evolution of BPC 157: A Three-Decade Research Chronicle Spearheaded by Professor Predrag Sikiric

Author: BenchChem Technical Support Team. Date: December 2025

Zagreb, Croatia - For over thirty years, the stable gastric pentadecapeptide BPC 157 has been the subject of intensive research, largely driven by the pioneering work of Professor Predrag Sikiric and his team at the University of Zagreb. Originally isolated from human gastric juice, this 15-amino-acid fragment has demonstrated a remarkable and pleiotropic range of therapeutic effects in preclinical studies, positioning it as a significant agent in the field of regenerative medicine. This technical guide delves into the history of this compound research, with a specific focus on the foundational studies conducted by Sikiric's group, presenting key quantitative data, detailed experimental protocols, and the elucidated signaling pathways.

The Dawn of a "Body Protection Compound"

The journey of this compound began in the early 1990s, with its first description as a novel peptide from gastric juice with beneficial physiological effects being published in 1993.[1][2] The designation "BPC" stands for "Body Protection Compound," a name that aptly foreshadowed the broad spectrum of its protective and healing properties that would be unveiled in the subsequent decades of research.[1] A key characteristic that set this compound apart was its remarkable stability in human gastric juice, a feature that allows for oral administration and hinted at its potential as a therapeutic agent for gastrointestinal disorders and beyond.[3][4]

Foundational Research in Gastrointestinal Healing

Professor Sikiric's initial research heavily focused on the gastroprotective effects of this compound, building upon the concept of "cytoprotection" originally described by Andre Robert. These early studies demonstrated this compound's potent ability to counteract a variety of noxious stimuli in the gastrointestinal tract.

Gastric Ulcer Models

A cornerstone of Sikiric's research involved demonstrating the efficacy of this compound in various rat models of gastric ulcers. These experiments provided the initial quantitative evidence of its healing capabilities.

Ulcer ModelAdministration RouteDosageUlcer Area Inhibition (%)Reference
Indomethacin-inducedIntramuscular (i.m.)200 ng/kgEffective (P < 0.01)[5]
400 ng/kgBetter than famotidine[5]
800 ng/kgBetter than famotidine[5]
Intragastric (i.g.)400 ng/kgEffective (P < 0.01)[5]
Pylorus ligation-inducedIntramuscular (i.m.)200 ng/kgEffective (P < 0.01)[5]
400 ng/kgBetter than famotidine[5]
800 ng/kgBetter than famotidine[5]
Intragastric (i.g.)> 200 ng/kgSignificant effect (P < 0.05)[5]
Acetic acid-induced (chronic)Intramuscular (i.m.) / Intragastric (i.g.)200 ng/kgEffective (P < 0.05)[5]
400 ng/kgSignificant effect (P < 0.01)[5]
800 ng/kgSignificant effect (P < 0.01)[5]
Restraint stress, Cysteamine (B1669678), 96% Ethanol (B145695)Intraperitoneal (i.p.) / Intragastric (i.g.)Not specifiedConsistently effective[6]
Experimental Protocols for Gastric Ulcer Models

The methodologies employed in these studies were rigorous and well-defined:

  • Indomethacin-induced ulcer: Rats were administered indomethacin (B1671933) to induce gastric lesions. This compound was administered either intramuscularly or intragastrically, and the ulcer area was measured and compared to controls and famotidine-treated groups.[5]

  • Pylorus ligation-induced ulcer: The pylorus of the rats was ligated to induce ulceration. This compound was administered, and its protective effect was assessed against control groups.[5]

  • Acetic acid-induced chronic ulcer: A solution of acetic acid was injected into the subserosal layer of the stomach to create a chronic ulcer. This compound was administered twice daily for 12 days, and the ulcer area, glandular epithelium rebuilding, and granulation tissue thickness were investigated.[5]

  • Restraint stress, Cysteamine, and Ethanol-induced ulcers: Various models were used to induce gastric and duodenal lesions, and the efficacy of this compound was compared with H2 receptor antagonists, dopamine (B1211576) promoters, and other gut peptides.[6]

Fistula Healing: A testament to Multi-tissue Repair

Professor Sikiric's group extended their research to the healing of various fistulas, which represent a complex healing challenge involving multiple tissue types. Their findings demonstrated that this compound could effectively heal colocutaneous, rectovaginal, and duodenocolic fistulas in rats.[4][7][8][9]

Fistula TypeAdministration RouteDosageKey OutcomesReference
ColocutaneousOral (in drinking water) / Intraperitoneal10 µg/kg, 10 ng/kgAccelerated healing of colon and skin defects; fistula closure[4][7]
RectovaginalOral (in drinking water) / Intraperitoneal10 µg/kg, 10 ng/kgRapid improvement of rectal and vaginal defects; fistula closure[8]
DuodenocolicOral (in drinking water) / Intraperitoneal10 µg/kg, 10 ng/kgClosure of both duodenal and colonic defects; no fistula leakage[9]
Experimental Protocols for Fistula Models

The creation and treatment of fistulas in rat models followed specific protocols:

  • Colocutaneous fistula: A defect of a specific size (e.g., 5 mm) was created in the colon and the overlying skin. This compound was administered either in the drinking water or via intraperitoneal injection. Healing was assessed macroscopically, microscopically, and functionally (by measuring the volume of water the colon could sustain without leakage).[4][7]

  • Rectovaginal fistula: A fistula was surgically created between the rectum and vagina. This compound was administered orally or intraperitoneally, and healing was assessed by observing the closure of the defects and the cessation of fistula leakage and defecation through the fistula.[8]

  • Duodenocolic fistula: A surgical anastomosis was created between the duodenum and the colon. The efficacy of this compound in promoting the healing of this internal fistula was evaluated.[9]

Advancements in Musculoskeletal and Soft Tissue Repair

Building on the evidence of its profound healing effects, the research on this compound expanded to the realm of musculoskeletal injuries, an area where it has shown immense promise.

Tendon, Ligament, and Muscle Healing

Sikiric and his collaborators conducted numerous studies on the effects of this compound on the healing of transected or injured tendons, ligaments, and muscles in rats. These studies consistently showed that this compound promotes faster and more robust healing.

Injury ModelAdministration RouteDosageKey OutcomesReference
Transected Achilles tendonNot specifiedNot specifiedAccelerated healing[10]
Detached Achilles tendonNot specifiedNot specifiedPromoted tendon-to-bone healing[1]
Transected quadriceps muscleNot specifiedNot specifiedEffective therapy[1]
Dissected myotendinous junctionIntraperitoneal / Oral (in drinking water)10 µg/kg, 10 ng/kgRestoration of myotendinous junction; improved functional and biomechanical properties[1]
Experimental Protocols for Musculoskeletal Injury Models

The experimental designs for these studies were tailored to the specific injury:

  • Tendon Transection/Detachment: The Achilles tendon in rats was either completely transected or detached from the bone. This compound was administered, and the healing process was evaluated through histological analysis, biomechanical testing of the healed tendon, and functional assessments.[1][10]

  • Muscle Injury: The quadriceps muscle was transected or crushed to create an injury. The therapeutic effect of this compound was assessed by observing the regeneration of muscle tissue and the recovery of function.[1]

  • Myotendinous Junction Dissection: The junction between the quadriceps tendon and muscle was surgically dissected. This compound was administered intraperitoneally or orally, and the healing of the junction was assessed at various time points (7, 14, 28, and 42 days) through macroscopic, microscopic, biomechanical, and functional evaluations.[1]

Unraveling the Mechanisms of Action: Key Signaling Pathways

A significant part of the research on this compound has been dedicated to understanding its mechanisms of action. Several key signaling pathways have been identified as being modulated by this peptide.

The Nitric Oxide (NO) System

This compound has a complex and crucial relationship with the nitric oxide (NO) system. It appears to modulate the activity of nitric oxide synthase (NOS) and can counteract the effects of both NOS blockers (like L-NAME) and NO precursors (like L-arginine). This modulation is believed to be central to its ability to maintain vascular integrity and promote healing.[11][12]

This compound's interaction with the Nitric Oxide (NO) system.
Angiogenesis and Vascular Endothelial Growth Factor (VEGF)

This compound has been shown to promote angiogenesis, the formation of new blood vessels, which is a critical component of wound healing. It achieves this, in part, by upregulating the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2. This leads to the activation of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[11][13]

VEGF_Signaling_Pathway BPC157 This compound VEGFR2 VEGFR2 BPC157->VEGFR2 Upregulates & Activates Akt Akt VEGFR2->Akt Activates eNOS eNOS Akt->eNOS Activates Angiogenesis Angiogenesis (Vessel Formation) eNOS->Angiogenesis Promotes

This compound's influence on the VEGF signaling pathway.
Focal Adhesion Kinase (FAK) Pathway

In the context of tendon healing, this compound has been found to activate the Focal Adhesion Kinase (FAK)-paxillin pathway. This pathway is crucial for cell adhesion, migration, and proliferation, and its activation by this compound likely contributes to the accelerated migration and outgrowth of tendon fibroblasts observed in experimental studies.[10][11]

FAK_Signaling_Pathway BPC157 This compound FAK Focal Adhesion Kinase (FAK) BPC157->FAK Increases Phosphorylation Paxillin Paxillin FAK->Paxillin Increases Phosphorylation Cell_Migration Tendon Fibroblast Migration & Outgrowth Paxillin->Cell_Migration Promotes

Activation of the FAK-paxillin pathway by this compound.

Clinical Perspectives and Future Directions

The extensive preclinical research conducted by Professor Sikiric and his team laid the groundwork for the clinical investigation of this compound. Marketed as PL 14736, it has undergone Phase II clinical trials for the treatment of ulcerative colitis, where it was found to be safe and well-tolerated.[7][14] While detailed efficacy data from these trials are not widely published, the promising safety profile in humans, coupled with the vast body of preclinical evidence, suggests that this compound holds significant therapeutic potential for a wide range of conditions.

The work of Professor Predrag Sikiric has been instrumental in bringing this compound from a curious peptide in gastric juice to a promising therapeutic candidate. His decades of dedicated research have not only elucidated the multifaceted healing properties of this compound but have also opened up new avenues for the development of novel regenerative therapies. Further clinical investigation is warranted to fully realize the therapeutic potential of this remarkable "Body Protection Compound."

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of BPC 157

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of the pentadecapeptide BPC 157 (Body Protection Compound-157) using Fmoc-based solid-phase peptide synthesis (SPPS). This compound, a peptide fragment of a human gastric juice protein, has garnered significant interest for its potential therapeutic effects.[1][2] This document outlines the synthesis strategy, from resin preparation to final peptide purification and analysis, and includes information on the key signaling pathways associated with its biological activity.

This compound: Peptide Profile

This compound is a 15-amino acid peptide with the following sequence:

Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val [1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆₂H₉₈N₁₆O₂₂[4][5]
Molecular Weight ~1419.56 g/mol [4][6]
Appearance White lyophilized powder[5]
Solubility Freely soluble in water[2]

Solid-Phase Peptide Synthesis (SPPS) of this compound

Fmoc-based SPPS is a widely used method for the synthesis of this compound.[3][7] The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support (resin).

Synthesis Workflow

The overall workflow for the SPPS of this compound is depicted below.

BPC_157_SPPS_Workflow Resin Resin Preparation (e.g., Fmoc-Val-Wang Resin) Deprotection Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Repeat Repeat for all 14 Amino Acids Washing->Repeat Cycle Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle Purification Purification (Preparative HPLC) Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization QC Quality Control (LC-MS, HPLC) Lyophilization->QC Final_Peptide This compound Peptide QC->Final_Peptide

Figure 1: General workflow for the Fmoc-SPPS of this compound.
Quantitative Data from this compound Synthesis

The following table summarizes representative quantitative data from the literature for the synthesis of this compound.

Table 2: Summary of Quantitative Data for this compound Synthesis

ParameterValueSynthesis MethodReference(s)
Crude Product Purity (HPLC Area %) 73.8%Boc/Fmoc-SPPS on HYCRAM™ resin[1]
85.2%Fmoc-SPPS on SASRIN™ resin[1]
Final Product Purity (HPLC Area %) >99.5%Boc/Fmoc-SPPS on HYCRAM™ resin[1]
>99.7%Fmoc-SPPS on SASRIN™ resin[1]
Final Yield (calculated on first amino acid) 73.8%Boc/Fmoc-SPPS on HYCRAM™ resin[1]
85.2%Fmoc-SPPS on SASRIN™ resin[1]

Experimental Protocols

The following are detailed protocols for the key stages of this compound synthesis via Fmoc-SPPS. These protocols are based on established methods and may require optimization depending on the scale of synthesis and available equipment.[1][3]

Materials and Reagents
  • Resin: Pre-loaded Fmoc-Val-Wang resin or a similar suitable resin.

  • Fmoc-protected Amino Acids: Fmoc-Gly-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Leu-OH.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole).[3]

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone).[3]

  • Deprotection Reagent: 20% piperidine (B6355638) in DMF.[3]

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS). A common mixture is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[3][8]

  • Purification Solvents: Acetonitrile (B52724) (ACN) and water with 0.1% TFA.

Protocol 1: Automated Solid-Phase Peptide Synthesis (Fmoc Strategy)

This protocol is suitable for an automated peptide synthesizer.

  • Resin Preparation:

    • Place the pre-loaded Fmoc-Val-resin in the reaction vessel of the synthesizer.

    • Swell the resin in DMF for at least 30 minutes.

  • Synthesis Cycle (repeated for each amino acid):

    • Fmoc Deprotection:

      • Wash the resin with DMF (3 x 1 min).

      • Treat the resin with 20% piperidine in DMF (2 x 10 min).

      • Wash the resin with DMF (5 x 1 min).

    • Amino Acid Coupling:

      • Dissolve 4-5 equivalents of the Fmoc-amino acid and a corresponding amount of coupling reagent (e.g., HBTU) in DMF.

      • Add 8-10 equivalents of a base such as DIPEA (N,N-Diisopropylethylamine).

      • Add the activated amino acid solution to the resin and allow to react for 45-60 minutes.

    • Monitoring Coupling Efficiency (Optional but Recommended):

      • Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[3][9]

    • Washing:

      • Wash the resin with DMF (3 x 1 min).

      • Wash the resin with DCM (3 x 1 min).

      • Wash the resin with DMF (3 x 1 min).

  • Final Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection step as described above.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation:

    • Wash the peptide-resin with DCM (3 x 1 min) and dry under vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Add the cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5) to the dried resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10 times the volume of the filtrate).

  • Peptide Collection and Drying:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Protocol 3: Purification by Preparative HPLC
  • Sample Preparation:

    • Dissolve the crude this compound peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 20 x 150 mm, 5 µm).[8]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time (e.g., 25% to 45% B over 20 minutes). This will need to be optimized based on the crude peptide's analytical HPLC profile.

    • Flow Rate: Dependent on the column dimensions (e.g., 20 mL/min for a 20 mm ID column).[8]

    • Detection: UV at 220 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peptide peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

  • Lyophilization:

    • Pool the pure fractions and freeze-dry to obtain the final this compound peptide as a white powder.

This compound Signaling Pathways

This compound is believed to exert its biological effects through the modulation of several key signaling pathways.

VEGFR2-Akt-eNOS Pathway

This compound has been shown to activate the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), leading to downstream activation of the Akt and endothelial nitric oxide synthase (eNOS) pathway. This pathway is crucial for angiogenesis and promoting blood flow to damaged tissues.[10][11][12]

VEGFR2_Pathway BPC157 This compound VEGFR2 VEGFR2 BPC157->VEGFR2 activates PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates NO Nitric Oxide (NO) eNOS->NO produces Angiogenesis Angiogenesis & Vasodilation NO->Angiogenesis

Figure 2: this compound and the VEGFR2-Akt-eNOS signaling pathway.
FAK-Paxillin Pathway

The Focal Adhesion Kinase (FAK) and Paxillin pathway is involved in cell adhesion, migration, and survival. This compound may influence this pathway to promote the migration of cells necessary for tissue repair.[13][14]

FAK_Paxillin_Pathway BPC157 This compound Integrin Integrin BPC157->Integrin influences FAK FAK Integrin->FAK activates Paxillin Paxillin FAK->Paxillin phosphorylates Actin Actin Cytoskeleton Paxillin->Actin regulates Cell_Migration Cell Migration & Adhesion Actin->Cell_Migration

Figure 3: this compound's potential influence on the FAK-Paxillin pathway.
Growth Hormone Receptor (GHR) - JAK2-STAT Pathway

This compound has been suggested to upregulate the expression of the Growth Hormone Receptor (GHR). Activation of GHR can lead to the recruitment and activation of Janus Kinase 2 (JAK2) and subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are involved in cell growth and proliferation.[2][15][16]

GHR_JAK2_STAT_Pathway BPC157 This compound GHR Growth Hormone Receptor (GHR) BPC157->GHR upregulates expression JAK2 JAK2 GHR->JAK2 activates STAT STAT JAK2->STAT phosphorylates Nucleus Nucleus STAT->Nucleus translocates to Gene_Transcription Gene Transcription (Growth, Proliferation) Nucleus->Gene_Transcription

Figure 4: this compound's potential role in the GHR-JAK2-STAT pathway.

References

Application Notes and Protocols: Solid-Phase Synthesis of BPC 157 via Fmoc-Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of the pentadecapeptide BPC 157 (Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val) utilizing Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). Detailed experimental protocols for synthesis, cleavage, purification, and characterization are presented. Additionally, key signaling pathways associated with this compound's biological activity are illustrated to provide context for its therapeutic potential.

Introduction

Body Protection Compound 157 (this compound) is a synthetic peptide fragment of a protein found in human gastric juice.[1][2] It has garnered significant interest within the research community for its potential therapeutic effects, including promoting tissue healing, reducing inflammation, and exhibiting cytoprotective properties.[3][4][5][6] Preclinical studies suggest that this compound enhances the expression of growth hormone receptors and modulates several signaling pathways involved in cell growth and angiogenesis.[4][7] Its mechanism of action is often linked to the activation of the VEGFR2-Akt-eNOS signaling pathway, which promotes the formation of new blood vessels.[8][9]

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the preferred method for producing this compound for research purposes.[1][10][11] This technique involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid resin support.[10][12] The Fmoc protecting group is base-labile and is typically removed with a solution of piperidine (B6355638) in dimethylformamide (DMF), while the side-chain protecting groups are acid-labile and are removed during the final cleavage from the resin.[13] This methodology allows for efficient synthesis and purification of the target peptide.

Materials and Methods

Materials
  • Resin: Pre-loaded Fmoc-Val-Wang resin or SASRIN resin (0.5-1.0 mmol/g loading capacity).[1][10]

  • Fmoc-protected Amino Acids: Fmoc-Gly-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Leu-OH.

  • Coupling Reagents: N,N'-Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt), or alternatively HATU and HOAt.[1][14]

  • Deprotection Reagent: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF).[1][14]

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Characterization: Mass spectrometer (e.g., ESI-MS or MALDI-TOF).

Experimental Protocols

2.2.1. Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis is performed on a 0.1 mmol scale. The this compound sequence is Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val.

  • Resin Swelling: Swell the pre-loaded Fmoc-Val-Wang resin (approximately 200 mg for a 0.5 mmol/g loading) in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes.

    • Drain the solution.

    • Repeat the addition of 5 mL of 20% piperidine in DMF and agitate for 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the next Fmoc-amino acid (e.g., Fmoc-Leu-OH), 4 equivalents of HOBt, and 4 equivalents of DCC in a minimal amount of DMF.

    • Pre-activate the mixture by stirring for 20-30 minutes at room temperature.

    • Filter the precipitated dicyclohexylurea (DCU).

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction completion using a Kaiser ninhydrin (B49086) test. The beads should remain colorless, indicating the absence of free primary amines.

    • If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence in the reverse order (Leu, Gly, Ala, Asp, Asp, Ala, Pro, Lys, Gly, Pro, Pro, Pro, Glu, Gly).

2.2.2. Cleavage and Deprotection

  • After the final amino acid (Fmoc-Gly-OH) has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Add 10 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) to the dried resin.

  • Stir the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

2.2.3. Purification by RP-HPLC

  • Dissolve the crude this compound peptide in a minimal amount of mobile phase A.

  • Inject the sample onto a C18 RP-HPLC column.[15]

  • Elute the peptide using a linear gradient of mobile phase B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min.

  • Monitor the elution profile at 214 nm and 280 nm.[15]

  • Collect the fractions corresponding to the major peak.

  • Pool the pure fractions and lyophilize to obtain the final this compound peptide as a white powder.

2.2.4. Characterization by Mass Spectrometry

  • Dissolve a small amount of the lyophilized this compound in a suitable solvent.

  • Analyze the sample using an ESI-MS or MALDI-TOF mass spectrometer to confirm the molecular weight. The theoretical molecular weight of this compound is approximately 1419.56 g/mol .[12]

Data Presentation

Table 1: Quantitative Data for this compound Synthesis

ParameterValueReference/Note
Peptide Sequence Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val[1][12]
Molecular Formula C₆₂H₉₈N₁₆O₂₂[10]
Theoretical Molecular Weight 1419.56 g/mol [12]
Resin Loading 0.5 - 1.0 mmol/gStandard for SPPS
Amino Acid Excess 4 equivalents[1]
Coupling Reagent Excess 4 equivalents[1]
Coupling Time 2 - 4 hoursStandard for SPPS
Deprotection Time 3 min + 10 min[1]
Crude Yield 70 - 85%Estimated based on typical SPPS
Purity after HPLC >98%[16]
Final Yield after Purification 25 - 40%Estimated based on typical SPPS

Visualizations

Experimental Workflow

BPC_157_Synthesis_Workflow cluster_repeat start Start: Fmoc-Val-Wang Resin resin_prep Resin Swelling in DMF start->resin_prep end_node End: Purified this compound deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_prep->deprotection coupling Amino Acid Coupling (Fmoc-AA, DCC/HOBt) deprotection->coupling wash1 Washing (DMF, DCM) coupling->wash1 repeat Repeat for all 14 Amino Acids wash1->repeat repeat->deprotection cleavage Cleavage from Resin (95% TFA Cocktail) repeat->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification RP-HPLC Purification (C18 Column) precipitation->purification characterization Characterization (Mass Spectrometry) purification->characterization lyophilization Lyophilization characterization->lyophilization lyophilization->end_node

Caption: Experimental workflow for the solid-phase synthesis of this compound.

Signaling Pathway

BPC_157_Signaling_Pathway bpc157 This compound vegfr2 VEGFR2 bpc157->vegfr2 Activates akt Akt (Protein Kinase B) vegfr2->akt Phosphorylates cell_survival Endothelial Cell Survival vegfr2->cell_survival enos eNOS (Endothelial Nitric Oxide Synthase) akt->enos Phosphorylates no Nitric Oxide (NO) enos->no Produces vasodilation Vasodilation (Improved Blood Flow) no->vasodilation angiogenesis Angiogenesis (New Blood Vessel Formation) vasodilation->angiogenesis cell_survival->angiogenesis

Caption: this compound activates the VEGFR2 signaling pathway to promote angiogenesis.

Conclusion

The protocols outlined in this document provide a robust framework for the successful synthesis, purification, and characterization of this compound for research applications. The use of Fmoc-based solid-phase peptide synthesis allows for the efficient production of high-purity peptide. Understanding the synthetic methodology and the underlying biological pathways of this compound is crucial for researchers investigating its therapeutic potential in various models of tissue injury and disease.

References

Application Notes and Protocols for the Purification of BPC 157 by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Body Protection Compound 157 (BPC 157) is a pentadecapeptide with the sequence Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val.[1][2][3] It is a synthetic peptide derived from a protein found in human gastric juice and has garnered significant interest for its potential therapeutic effects, including promoting tissue healing and exhibiting cytoprotective properties.[2][4][5] Given its therapeutic potential, ensuring the high purity of synthesized this compound is paramount for research and preclinical development. High-Performance Liquid Chromatography (HPLC) is the primary method for both the analysis and purification of this compound, ensuring the removal of impurities generated during solid-phase peptide synthesis (SPPS).[1][3][6]

This document provides detailed application notes and protocols for the purification and analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Data Presentation: HPLC Purification Parameters

The following tables summarize typical parameters for both analytical and preparative HPLC for this compound, compiled from various research and commercial sources. These parameters can serve as a starting point for method development and optimization.

Table 1: Analytical RP-HPLC Parameters for this compound Purity Analysis

ParameterDescription
Column C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size[1]
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water[1][6][7]
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile[1][6][7]
Gradient Linear gradient, for example: 20% to 33% B over a specified time[8]
Flow Rate 1.0 mL/min[7]
Detection UV at 214 nm or 220 nm[1][6][7]
Injection Volume 20 µL[7]
Sample Preparation Lyophilized this compound dissolved in Mobile Phase A (e.g., 1 mg/mL)[7]

Table 2: Semi-Preparative RP-HPLC Parameters for this compound Purification

ParameterDescription
Column Kromasil 100 RP-18, 250 mm x 22 mm[9]
Mobile Phase A 0.1% Ammonium hydrogen carbonate in water[9]
Mobile Phase B Isopropanol[9]
Gradient Linear gradient from 2% to 12% B over 18 minutes[9]
Flow Rate Typically higher than analytical, requires optimization
Detection UV at 214 nm or 220 nm
Sample Preparation Crude this compound dissolved in a suitable solvent[6]
Fraction Collection Peak-based collection of the main this compound fraction

Experimental Protocols

The following are detailed protocols for the analytical and preparative purification of this compound by RP-HPLC.

Protocol 1: Analytical RP-HPLC for Purity Assessment of this compound

Objective: To determine the purity of a synthesized this compound sample.

Materials:

  • Lyophilized this compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

  • Analytical HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[1]

  • Micropipettes and vials

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% TFA). Degas the solution.

    • Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% TFA). Degas the solution.

  • Sample Preparation:

    • Accurately weigh a small amount of lyophilized this compound (e.g., 1 mg).

    • Dissolve the peptide in a known volume of Mobile Phase A to achieve a final concentration of approximately 1 mg/mL.[7]

    • Vortex briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Method Setup:

    • Install the C18 analytical column and equilibrate it with a mixture of Mobile Phase A and B (e.g., 95% A, 5% B) until a stable baseline is achieved.

    • Set the flow rate to 1.0 mL/min.[7]

    • Set the UV detector to a wavelength of 214 nm or 220 nm.[1][7]

    • Program the following gradient (example, may require optimization):

      • 0-5 min: 20% B

      • 5-25 min: 20% to 33% B (linear gradient)

      • 25-30 min: 33% to 100% B (wash)

      • 30-35 min: 100% B (wash)

      • 35-40 min: 100% to 20% B (re-equilibration)

  • Analysis:

    • Inject 20 µL of the prepared sample.[7]

    • Run the HPLC method and record the chromatogram.

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity of this compound as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: Semi-Preparative RP-HPLC for Purification of this compound

Objective: To purify crude this compound synthesized by SPPS.

Materials:

  • Crude, lyophilized this compound

  • HPLC-grade water

  • HPLC-grade isopropanol (B130326) or acetonitrile

  • Ammonium hydrogen carbonate or TFA

  • Preparative HPLC system with a fraction collector

  • Semi-preparative C18 column (e.g., 250 mm x 22 mm)[9]

  • Lyophilizer

Procedure:

  • Mobile Phase Preparation:

    • Prepare large volumes of Mobile Phase A and B. For example:

      • Mobile Phase A: 0.1% Ammonium hydrogen carbonate in water.[9]

      • Mobile Phase B: Isopropanol.[9]

    • Degas the mobile phases thoroughly.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a small percentage of organic solvent in water) to create a concentrated solution.

    • Filter the solution to remove any particulate matter.

  • HPLC Method Setup:

    • Install the semi-preparative C18 column and equilibrate with the starting mobile phase conditions.

    • Set a flow rate appropriate for the column diameter (this will be significantly higher than analytical scale and requires optimization).

    • Set the UV detector to 214 nm or 220 nm.

    • Program a shallow gradient to ensure good separation of impurities from the main product. An example gradient is a linear increase from 2% to 12% isopropanol over 18 minutes.[9] This will need to be optimized based on the crude sample's analytical chromatogram.

  • Purification Run:

    • Inject the concentrated crude sample onto the column.

    • Start the preparative HPLC run.

    • Monitor the chromatogram in real-time.

    • Collect fractions corresponding to the main this compound peak using the fraction collector.

  • Post-Purification Processing:

    • Analyze the collected fractions for purity using the analytical HPLC method described in Protocol 1.

    • Pool the fractions containing high-purity this compound.

    • Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white powder.

    • Store the lyophilized, purified this compound at -20°C or lower.[3]

Visualizations

Signaling Pathways of this compound

This compound is known to influence several key signaling pathways involved in tissue repair and angiogenesis.

BPC_157_Signaling_Pathways cluster_vegfr VEGFR2 Pathway cluster_fak FAK-Paxillin Pathway cluster_ghr Growth Hormone Receptor Pathway BPC157_v This compound VEGFR2 VEGFR2 BPC157_v->VEGFR2 Activates Akt Akt VEGFR2->Akt Phosphorylates eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide eNOS->NO Produces Angiogenesis Angiogenesis NO->Angiogenesis BPC157_f This compound FAK FAK BPC157_f->FAK Activates Paxillin Paxillin FAK->Paxillin Phosphorylates CellMigration Cell Migration & Spreading Paxillin->CellMigration BPC157_g This compound GHR Growth Hormone Receptor BPC157_g->GHR Upregulates JAK2 JAK2 GHR->JAK2 Activates FibroblastProlif Fibroblast Proliferation JAK2->FibroblastProlif

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for this compound Purification

The general workflow from crude peptide to purified product is outlined below.

BPC_157_Purification_Workflow Crude Crude Lyophilized this compound (from SPPS) Dissolution Dissolution in Appropriate Solvent Crude->Dissolution Analytical_Pre Analytical HPLC (Purity Check) Dissolution->Analytical_Pre Prep_HPLC Preparative HPLC Purification Dissolution->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Analytical_Post Analytical HPLC (Fraction Analysis) Fraction_Collection->Analytical_Post Pooling Pooling of Pure Fractions Analytical_Post->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_BPC Purified this compound Lyophilization->Pure_BPC

Caption: Workflow for the purification of this compound.

References

BPC 157: Application Notes on Lyophilization and Storage Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the lyophilization, storage, and handling of the pentadecapeptide BPC 157. The information is intended to guide researchers in maintaining the integrity, stability, and biological activity of this peptide for laboratory and developmental use.

Introduction to this compound Stability

This compound, a synthetic peptide chain of 15 amino acids, has garnered significant interest for its potential therapeutic properties, including tissue regeneration and cytoprotection.[1] The stability of this compound is a critical factor for reliable experimental outcomes. In its lyophilized (freeze-dried) form, this compound exhibits remarkable stability, but it is susceptible to degradation in solution.[2] Proper handling and storage are therefore paramount.

Lyophilization Protocol for this compound

Lyophilization significantly enhances the shelf-life of this compound by removing water, which is a primary medium for chemical degradation.[3] While specific lyophilization cycles for this compound are not extensively published, a representative protocol for a short-chain peptide can be adapted. Optimization of this cycle for specific formulations and equipment is recommended.[4]

Formulation with Excipients

Excipients can be included in the this compound solution prior to lyophilization to protect the peptide during the freeze-drying process and improve the stability and elegance of the final lyophilized cake.[5]

Table 1: Common Excipients for Peptide Lyophilization

Excipient ClassExample(s)Typical ConcentrationFunction
Bulking AgentMannitol, Glycine1-5% (w/v)Provides structure and prevents cake collapse.
CryoprotectantSucrose, Trehalose1-10% (w/v)Protects the peptide from freezing-induced stresses.
BufferPhosphate, Acetate10-50 mMMaintains pH stability during processing and upon reconstitution.

Note: The selection and concentration of excipients should be optimized for the specific this compound formulation.

Representative Lyophilization Cycle

This cycle is based on protocols for peptides of similar size and should be considered a starting point for process development.

Table 2: Representative Lyophilization Cycle Parameters for this compound

StageStepTemperaturePressureDuration
Freezing Thermal TreatmentRamp down to -40°CAtmospheric2-4 hours
Annealing (optional)Ramp to -15°C, holdAtmospheric2-3 hours
Secondary FreezingRamp down to -50°CAtmospheric3-5 hours
Primary Drying SublimationRamp to -20°C100-200 mTorr24-48 hours
Secondary Drying DesorptionRamp to 25°C50-100 mTorr8-12 hours

Storage and Stability

Proper storage conditions are critical to maintain the long-term stability of lyophilized this compound. Once reconstituted, the peptide's stability is significantly reduced.

Lyophilized this compound

For maximal stability, lyophilized this compound should be stored in a desiccated and dark environment.[6]

Table 3: Storage Conditions and Stability of Lyophilized this compound

Storage TemperatureRecommended DurationExpected Purity Retention
-80°C to -20°CYears[3]>99%
2-8°CMonths>98%
Room TemperatureWeeks[2]Degradation will occur over time
Reconstituted this compound

Reconstituted this compound is susceptible to degradation and should be handled with care.[7]

Table 4: Storage Conditions and Stability of Reconstituted this compound

Storage TemperatureRecommended DurationNotes
2-8°CUp to 4 weeks[7]Avoid repeated warming and cooling.
-20°CNot recommendedFreeze-thaw cycles can degrade the peptide.[7] If necessary, aliquot into single-use vials.

Experimental Protocols

Reconstitution of Lyophilized this compound

Materials:

  • Vial of lyophilized this compound

  • Sterile, appropriate solvent (e.g., bacteriostatic water for injection, sterile water for injection)[7]

  • Sterile syringe and needle

Protocol:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.[6]

  • Using a sterile syringe, slowly inject the desired volume of solvent into the vial, directing the stream against the side of the vial to avoid frothing.

  • Gently swirl the vial until the powder is completely dissolved. Do not shake or vortex , as this can denature the peptide.[8]

  • Visually inspect the solution for any particulate matter before use. The reconstituted solution should be clear.

Stability-Indicating HPLC Method for this compound

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used to assess the purity and stability of this compound.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • This compound standard and samples

Protocol:

  • Sample Preparation: Dissolve a known quantity of lyophilized this compound in Mobile Phase A to a concentration of approximately 1 mg/mL. For reconstituted samples, dilute to a suitable concentration with Mobile Phase A.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm[6]

    • Injection Volume: 20 µL

    • Gradient: A typical gradient would be a linear increase in Mobile Phase B from 10% to 90% over 20-30 minutes.

  • Data Analysis: Integrate the peak areas of the chromatogram. Purity is calculated as the percentage of the main this compound peak area relative to the total peak area. The appearance of new peaks or a decrease in the main peak area over time indicates degradation.

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

This compound is known to influence several signaling pathways involved in tissue healing and angiogenesis. A key pathway is the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which leads to downstream signaling through Akt and endothelial nitric oxide synthase (eNOS).

BPC_157_Signaling_Pathway BPC_157 This compound VEGFR2 VEGFR2 BPC_157->VEGFR2 Akt Akt VEGFR2->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide (NO) eNOS->NO Produces Angiogenesis Angiogenesis & Tissue Repair NO->Angiogenesis Promotes

Caption: this compound signaling through the VEGFR2-Akt-eNOS pathway.

Experimental Workflow for this compound Stability Testing

A logical workflow is essential for conducting stability studies of this compound.

BPC_157_Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Lyophilized_Sample Lyophilized this compound Reconstitution Reconstitution Lyophilized_Sample->Reconstitution Storage_Conditions Store at defined temperatures (-20°C, 4°C, 25°C) Reconstitution->Storage_Conditions Place samples in storage Time_Points Sample at various time points Storage_Conditions->Time_Points Withdraw samples HPLC_Analysis HPLC Purity Analysis Time_Points->HPLC_Analysis Data_Analysis Data Analysis & Stability Assessment HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing the stability of reconstituted this compound.

References

Application Notes and Protocols: Reconstitution of BPC 157 with Bacteriostatic Water

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

Introduction

Body Protective Compound 157 (BPC 157) is a synthetic pentadecapeptide of significant interest in preclinical research for its potential cytoprotective and regenerative properties.[1][2][3] Derived from a protein found in human gastric juice, this compound is investigated for its role in wound healing, tissue repair, and anti-inflammatory responses.[1][4][5] Preclinical studies suggest its mechanisms of action involve the modulation of several key signaling pathways, including the activation of the VEGFR2-Akt-eNOS pathway to promote angiogenesis (the formation of new blood vessels).[6][7][8]

Lyophilized this compound requires reconstitution with a suitable sterile diluent, such as bacteriostatic water, to prepare it for experimental use.[9][10] Proper reconstitution is critical to ensure the peptide's stability, integrity, and the accuracy of downstream experimental results.[11][12] These application notes provide a detailed protocol for the reconstitution of lyophilized this compound with bacteriostatic water, along with guidelines for storage, stability, and quality control.

Materials and Equipment

  • Lyophilized this compound vial

  • Bacteriostatic water (containing 0.9% benzyl (B1604629) alcohol)[13]

  • Sterile insulin (B600854) syringes (U-100) or mixing syringes[11][14][15]

  • Alcohol swabs (70% isopropyl alcohol)[11][15]

  • Sterile, empty vial for aliquoting (optional)

  • Sharps container for proper disposal of needles and syringes[11]

Reconstitution Protocol

This protocol outlines the steps for reconstituting lyophilized this compound to achieve a desired concentration for research applications. Aseptic technique should be maintained throughout the procedure to prevent contamination.[16]

3.1 Pre-Reconstitution Preparation

  • Equilibrate to Room Temperature: Before reconstitution, allow the lyophilized this compound vial and the bacteriostatic water to reach room temperature.[10][17][18] This prevents condensation from forming inside the vials upon opening.

  • Prepare a Sterile Workspace: Sanitize the work surface where the reconstitution will be performed.[11][16]

  • Inspect Vials: Check that the this compound vial is intact with no visible signs of damage.[12]

3.2 Reconstitution Procedure

  • Sanitize Vial Stoppers: Remove the protective caps (B75204) from both the this compound vial and the bacteriostatic water vial.[15][19] Use an alcohol swab to thoroughly clean the rubber stoppers of both vials and allow them to air dry.[15][19]

  • Draw Bacteriostatic Water: Using a sterile syringe, draw the desired volume of bacteriostatic water. The volume will depend on the desired final concentration of the this compound solution.

  • Inject Bacteriostatic Water: Slowly inject the bacteriostatic water into the lyophilized this compound vial.[12][20] The needle should be inserted at an angle so that the water runs down the side of the vial, avoiding direct forceful injection onto the peptide powder.[12][15][21]

  • Dissolve the Peptide: Gently swirl the vial to dissolve the powder.[5][11][12] Do not shake the vial , as this can damage the peptide structure.[5][15] If the peptide does not dissolve immediately, let the vial sit for a few minutes and swirl again.[15]

  • Visual Inspection: The reconstituted solution should be clear.[18] If any cloudiness or particulate matter is observed, the solution should be discarded.[12][22]

  • Labeling: Label the reconstituted vial with the peptide name, concentration, and date of reconstitution.[11][12][22]

Experimental Workflow and Signaling Pathway Diagrams

Reconstitution_Workflow cluster_prep Preparation cluster_recon Reconstitution cluster_post Post-Reconstitution A Equilibrate Vials to Room Temperature B Prepare Sterile Workspace A->B C Sanitize Vial Stoppers B->C D Draw Bacteriostatic Water C->D E Slowly Inject Water into this compound Vial D->E F Gently Swirl to Dissolve E->F G Visually Inspect for Clarity F->G H Label Vial G->H I Store at 2-8°C H->I BPC157_Signaling_Pathway cluster_angiogenesis Angiogenesis & Vascular Protection cluster_healing Tendon & Ligament Healing BPC157 This compound VEGFR2 VEGFR2 BPC157->VEGFR2 activates FAK FAK BPC157->FAK activates GHR GHR Expression BPC157->GHR Akt Akt VEGFR2->Akt phosphorylates eNOS eNOS Akt->eNOS phosphorylates NO Nitric Oxide (NO) eNOS->NO produces Angiogenesis Angiogenesis NO->Angiogenesis Paxillin Paxillin FAK->Paxillin activates Fibroblast Fibroblast Proliferation & Collagen Synthesis Paxillin->Fibroblast GHR->Fibroblast

References

Application Notes and Protocols for BPC 157 Dosage Calculation in Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage calculation, preparation, and administration of the pentadecapeptide BPC 157 for in vivo studies using rat models. The protocols are based on established methodologies from peer-reviewed scientific literature and are intended to ensure consistency and reproducibility in experimental design.

Quantitative Data Summary: this compound Dosage in Rat Studies

The effective dosage of this compound in rats varies depending on the administration route and the specific condition being investigated. The following tables summarize quantitative data from various studies.

Table 1: this compound Dosage for Musculoskeletal and Tendon Injuries

Injury ModelAdministration RouteDosage RangeDosing Frequency & DurationReference
Achilles Tendon TransectionIntraperitoneal (IP)10 pg/kg to 10 µg/kgOnce daily, first dose 30 mins post-surgery, last dose 24h before endpoint[1][2]
Quadriceps Muscle TransectionIntraperitoneal (IP)10 µg/kgNot specified[3]
Muscle Crush InjuryIntraperitoneal (IP) or Local (cream)Not specifiedOnce daily for 14 days[4]
Myotendinous Junction DefectIntraperitoneal (IP)10 ng/kg to 10 µg/kgOnce daily until sacrifice (7, 14, 28, or 42 days)[5]
Myotendinous Junction DefectOral (in drinking water)0.16 ng/mL or 0.16 µg/mLAd libitum until sacrifice[5]

Table 2: this compound Dosage for Gastrointestinal and Inflammatory Conditions

ConditionAdministration RouteDosage RangeDosing Frequency & DurationReference
Colocutaneous FistulaOral (in drinking water)10 ng/kg or 10 µg/kgAd libitum until sacrifice (up to 28 days)[5]
Colocutaneous FistulaIntraperitoneal (IP)10 ng/kg or 10 µg/kgOnce daily, first dose 30 mins post-surgery, last dose 24h before sacrifice[5]
Duodenocutaneous FistulaOral (in drinking water)10 ng/kg or 10 µg/kgAd libitum until sacrifice[5]
Duodenocutaneous FistulaIntraperitoneal (IP)10 ng/kg or 10 µg/kgOnce daily, first dose 30 mins post-surgery, last dose 24h before sacrifice[5]

Table 3: this compound Dosage for Neurological Conditions

Injury ModelAdministration RouteDosage RangeDosing Frequency & DurationReference
Spinal Cord InjuryIntraperitoneal (IP)2 µg/kg or 200 µg/kgSingle dose 10 mins post-injury[6]

Experimental Protocols

Preparation of this compound Solution

Materials:

  • Lyophilized this compound powder

  • Bacteriostatic water or sterile saline (0.9% NaCl)

  • Sterile vials

  • Syringes and needles

Protocol:

  • Reconstitution: Lyophilized this compound powder should be reconstituted with bacteriostatic water or sterile saline.[1]

  • Gentle Mixing: To dissolve the peptide, gently swirl the vial. Do not shake , as this can degrade the peptide structure.[1]

  • Storage: The reconstituted this compound solution can be stored at 2-8°C for short-term use.[1] For long-term storage, follow the manufacturer's recommendations, which may include freezing aliquots.

Administration of this compound in Rat Models

The choice of administration route is critical and depends on the experimental objectives.

2.2.1. Intraperitoneal (IP) Injection

This is a common systemic administration route in rat studies.

Protocol:

  • Properly restrain the rat.

  • Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.

  • Insert the needle at a 10-20 degree angle.

  • Aspirate to ensure no blood or fluid is drawn, indicating correct placement in the peritoneal cavity.

  • Inject the calculated dose of this compound solution.

2.2.2. Oral Administration (in drinking water)

This method provides continuous, non-invasive dosing.

Protocol:

  • Calculate the total daily water consumption per rat (average is ~12 mL/day for an adult rat).[5]

  • Prepare the this compound solution to the desired concentration (e.g., 0.16 ng/mL or 0.16 µg/mL).[5]

  • Provide the this compound-infused water as the sole source of hydration for the duration of the experiment.[1]

  • Monitor daily water intake to ensure consistent dosing.

2.2.3. Local Injection (Subcutaneous or Intramuscular)

This route is used for targeted delivery to a specific injury site.

Protocol:

  • Identify the anatomical location for the injection near the site of injury.

  • For subcutaneous injection, lift the skin to form a tent and insert the needle into the subcutaneous space.

  • For intramuscular injection, insert the needle into the target muscle belly.

  • Inject the calculated dose of this compound solution.

Signaling Pathways and Experimental Workflow Visualizations

This compound and Angiogenesis via VEGFR2 Signaling

This compound has been shown to promote angiogenesis, the formation of new blood vessels, which is crucial for tissue healing.[1] One of the key mechanisms is through the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[7]

BPC_157_VEGFR2_Signaling BPC157 This compound VEGFR2 VEGFR2 BPC157->VEGFR2 Upregulates & Activates Akt Akt VEGFR2->Akt Phosphorylates eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide eNOS->NO Increases Production Angiogenesis Angiogenesis NO->Angiogenesis

Caption: this compound-mediated activation of the VEGFR2 signaling pathway to promote angiogenesis.

This compound and Tendon Healing via FAK-Paxillin Pathway

In the context of tendon healing, this compound has been found to promote the migration and survival of tendon fibroblasts. This is thought to be mediated through the activation of the Focal Adhesion Kinase (FAK) and Paxillin signaling pathway.[8][9]

BPC_157_FAK_Paxillin_Pathway BPC157 This compound FAK FAK (Focal Adhesion Kinase) BPC157->FAK Activates Paxillin Paxillin FAK->Paxillin Phosphorylates CellMigration Tendon Fibroblast Migration & Survival Paxillin->CellMigration TendonHealing Tendon Healing CellMigration->TendonHealing

Caption: this compound enhances tendon healing through the FAK-Paxillin signaling pathway.

Experimental Workflow for a Rat Tendon Injury Study

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on tendon healing in a rat model.

Experimental_Workflow_Tendon_Injury cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative cluster_analysis Analysis AnimalAcclimation Animal Acclimation (Wistar Rats) Anesthesia Anesthesia AnimalAcclimation->Anesthesia TendonTransection Achilles Tendon Transection Anesthesia->TendonTransection BPC157_Admin This compound Administration (e.g., IP injection) TendonTransection->BPC157_Admin Control_Admin Saline Administration (Control Group) TendonTransection->Control_Admin Monitoring Daily Monitoring BPC157_Admin->Monitoring Control_Admin->Monitoring Sacrifice Sacrifice at Pre-determined Timepoints Monitoring->Sacrifice TissueHarvest Tendon Tissue Harvest Sacrifice->TissueHarvest Histology Histological Analysis TissueHarvest->Histology Biomechanics Biomechanical Testing TissueHarvest->Biomechanics DataAnalysis Data Analysis Histology->DataAnalysis Biomechanics->DataAnalysis

Caption: A typical experimental workflow for a rat tendon injury study with this compound.

References

Bpc 157 administration routes in research (subcutaneous, intraperitoneal)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the subcutaneous and intraperitoneal administration routes for the synthetic peptide BPC 157 in a research context. This document includes detailed experimental protocols, a summary of quantitative data from preclinical studies, and visualizations of key signaling pathways and experimental workflows.

Introduction to this compound

Body Protective Compound 157 (this compound) is a pentadecapeptide derived from a protein found in human gastric juice.[1] It has demonstrated significant therapeutic potential in preclinical models, exhibiting regenerative effects in various tissues, including muscle, tendon, ligament, bone, and the gastrointestinal tract.[2][3][4][5] Its mechanism of action is multifactorial, involving the modulation of several key signaling pathways to promote tissue healing, angiogenesis, and reduce inflammation.[2][6][7] The choice of administration route is a critical aspect of experimental design, with subcutaneous and intraperitoneal injections being two of the most common methods in animal research.

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by influencing several key cellular signaling pathways involved in tissue repair and angiogenesis.

  • VEGFR2-Akt-eNOS Pathway: this compound has been shown to activate the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[7][8] This activation leads to a downstream signaling cascade involving the phosphorylation of Akt (Protein Kinase B) and endothelial Nitric Oxide Synthase (eNOS).[7] The subsequent increase in nitric oxide (NO) bioavailability promotes vasodilation, endothelial cell survival, and the formation of new blood vessels (angiogenesis), which are crucial for tissue healing.[6][7]

  • FAK-Paxillin Pathway: In the context of tendon healing, this compound has been shown to activate the Focal Adhesion Kinase (FAK) and paxillin (B1203293) signaling pathway.[9] This pathway is critical for cell adhesion, migration, and proliferation. By activating FAK and paxillin, this compound promotes the migration and survival of tendon fibroblasts, which are essential cells for tendon repair and collagen production.[9]

  • Growth Hormone Receptor (GHR) and JAK2 Signaling: Research indicates that this compound can increase the expression of Growth Hormone Receptors (GHR) and activate the Janus Kinase 2 (JAK2) signaling pathway in the presence of growth hormone.[7][10] This suggests that this compound may enhance the cellular response to growth hormone, further promoting fibroblast proliferation, collagen synthesis, and overall tissue regeneration.[7]

BPC_157_Signaling_Pathways cluster_VEGFR2 VEGFR2-Akt-eNOS Pathway cluster_FAK FAK-Paxillin Pathway cluster_GHR GHR-JAK2 Pathway BPC1 This compound VEGFR2 VEGFR2 BPC1->VEGFR2 activates Akt Akt VEGFR2->Akt phosphorylates eNOS eNOS Akt->eNOS phosphorylates NO Nitric Oxide eNOS->NO produces Angiogenesis Angiogenesis & Vasodilation NO->Angiogenesis BPC2 This compound FAK FAK BPC2->FAK activates Paxillin Paxillin FAK->Paxillin activates Migration Fibroblast Migration & Survival Paxillin->Migration BPC3 This compound GHR Growth Hormone Receptor BPC3->GHR upregulates JAK2 JAK2 GHR->JAK2 activates Regeneration Tissue Regeneration & Collagen Synthesis JAK2->Regeneration Experimental_Workflow A Acclimatization of Research Animals B Induction of Injury Model (e.g., tendon transection) A->B D Administration of this compound (Subcutaneous or Intraperitoneal) B->D C Preparation of This compound Solution C->D E Post-Administration Monitoring D->E F Data Collection & Endpoint Analysis E->F G Data Analysis & Interpretation F->G

References

Application Notes and Protocols for In Vitro Cell Culture Studies of BPC 157

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting in vitro cell culture studies to investigate the mechanisms of action of the pentadecapeptide BPC 157. The protocols detailed below are based on established methodologies from peer-reviewed research and are intended to serve as a starting point for laboratory investigation.

Introduction to this compound In Vitro Research

Body Protective Compound 157 (this compound) is a synthetic peptide of 15 amino acids derived from a protein found in human gastric juice.[1] Preclinical studies have highlighted its regenerative and cytoprotective effects across various tissues.[2] In vitro models are essential for elucidating the specific molecular mechanisms that underlie these observed therapeutic effects.[3]

The primary areas of investigation for this compound in cell culture studies include its effects on:

  • Angiogenesis: The formation of new blood vessels, crucial for wound healing.[4][5]

  • Cell Migration and Proliferation: Key processes in tissue repair and regeneration.[6][7]

  • Cytoprotection: The ability to protect cells from various forms of stress and injury.[7]

  • Anti-inflammatory Effects: Modulation of inflammatory pathways.[8][9]

Commonly used cell lines for these studies include human umbilical vein endothelial cells (HUVECs) for angiogenesis research, fibroblasts for studies on connective tissue repair, and gut epithelial cells like Caco-2 for investigating gastrointestinal applications.[10][11][12]

Key Signaling Pathways Modulated by this compound

In vitro studies have identified several key signaling pathways that are activated or modulated by this compound. Understanding these pathways is crucial for designing experiments and interpreting results.

  • VEGFR2-Akt-eNOS Pathway: this compound has been shown to upregulate the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) in endothelial cells.[4][5] This leads to the activation of the downstream Akt-eNOS signaling cascade, which is pivotal for promoting angiogenesis.[4][13] this compound can stimulate the phosphorylation of VEGFR2, Akt, and endothelial nitric oxide synthase (eNOS).[10]

  • FAK-Paxillin Pathway: In tendon fibroblasts, this compound has been observed to increase the phosphorylation of Focal Adhesion Kinase (FAK) and paxillin.[1][6] This pathway is integral to the regulation of cell migration, adhesion, and survival.[6][14]

  • Growth Hormone Receptor (GHR) Pathway: this compound can increase the expression of the growth hormone receptor in tendon fibroblasts.[12][14] This sensitizes the cells to growth hormone, thereby promoting proliferation through the downstream Janus kinase 2 (JAK2) signaling pathway.[12][15]

  • Src-Caveolin-1-eNOS Pathway: this compound may induce nitric oxide (NO) generation through the activation of the Src-Caveolin-1-eNOS pathway, which can influence vasomotor tone and cell migration.[16]

Signaling Pathway Diagrams

BPC_157_Signaling_Pathways cluster_0 Angiogenesis & NO Production cluster_1 Cell Migration cluster_2 Proliferation (with GH) BPC157_A This compound VEGFR2 VEGFR2 BPC157_A->VEGFR2 Upregulates Expression Src Src BPC157_A->Src Akt Akt VEGFR2->Akt Activates eNOS eNOS Akt->eNOS Activates NO Nitric Oxide eNOS->NO Angiogenesis Angiogenesis NO->Angiogenesis Cav1 Caveolin-1 Src->Cav1 Phosphorylates Cav1->eNOS Releases Inhibition BPC157_M This compound FAK FAK BPC157_M->FAK Activates (Phosphorylation) Paxillin Paxillin FAK->Paxillin Activates (Phosphorylation) Migration Cell Migration Paxillin->Migration BPC157_P This compound GHR Growth Hormone Receptor BPC157_P->GHR Upregulates Expression JAK2 JAK2 GHR->JAK2 Activates GH Growth Hormone GH->GHR Proliferation Cell Proliferation JAK2->Proliferation

Caption: Key signaling pathways modulated by this compound in vitro.

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines:

    • Human Umbilical Vein Endothelial Cells (HUVECs) for angiogenesis and endothelial function assays.

    • Rat Achilles Tendon Fibroblasts for wound healing and connective tissue repair studies.

    • Caco-2 cells for studies on gut epithelial barrier function.

  • Culture Media: Use appropriate media for each cell line (e.g., DMEM for fibroblasts, Endothelial Cell Growth Medium for HUVECs). Media should be supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • This compound: Reconstitute lyophilized this compound in sterile, nuclease-free water or PBS to create a stock solution. Store at -20°C. Further dilute in culture medium to the desired working concentrations for experiments.

Wound Healing (Scratch) Assay

This assay is used to assess cell migration.

Protocol:

  • Seed cells in a 12-well or 24-well plate and grow to 95-100% confluence.[17]

  • Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.[17][18]

  • Gently wash the wells 2-3 times with sterile PBS to remove detached cells and debris.[17]

  • Replace the PBS with fresh culture medium containing various concentrations of this compound or a vehicle control.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.[18][19]

  • Quantify the rate of wound closure by measuring the area of the gap at each time point using image analysis software (e.g., ImageJ).

Wound_Healing_Workflow A Seed cells to confluence B Create scratch with pipette tip A->B C Wash to remove debris B->C D Add medium with this compound C->D E Image at T=0 D->E F Incubate (37°C, 5% CO2) E->F G Image at subsequent time points F->G H Analyze wound closure G->H

Caption: Workflow for the in vitro wound healing (scratch) assay.

Endothelial Cell Tube Formation Assay

This assay models the formation of capillary-like structures and is a key indicator of angiogenesis in vitro.[20]

Protocol:

  • Thaw a basement membrane matrix (BME), such as Matrigel, on ice.

  • Coat the wells of a 96-well plate with a thin layer of the BME and allow it to solidify at 37°C for 30-60 minutes.[20]

  • Harvest endothelial cells (e.g., HUVECs) and resuspend them in medium containing the desired concentrations of this compound or controls.

  • Seed the cell suspension onto the solidified BME.

  • Incubate the plate at 37°C and 5% CO2 for 4-18 hours.

  • Visualize the formation of tube-like structures using a phase-contrast microscope.

  • Quantify angiogenesis by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

Tube_Formation_Workflow A Coat plate with Basement Membrane Extract (BME) B Incubate to solidify BME A->B C Prepare endothelial cell suspension with this compound B->C D Seed cells onto BME C->D E Incubate for 4-18 hours D->E F Image tube formation E->F G Quantify angiogenic parameters F->G

Caption: Workflow for the endothelial cell tube formation assay.

Cell Viability and Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Seed cells in a 96-well plate at a suitable density.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis

This technique is used to detect and quantify specific proteins and their phosphorylation (activation) status.

Protocol:

  • Treat cultured cells with this compound for the desired time.

  • Lyse the cells to extract total proteins.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Separate proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-FAK, FAK, p-Akt, Akt, VEGFR2).

  • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify band intensities relative to a loading control (e.g., GAPDH or β-actin).

Data Presentation

Quantitative data from in vitro studies on this compound should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Summary of this compound Effects on Tendon Fibroblasts

AssayCell TypeThis compound ConcentrationOutcomeKey FindingsCitation
Tendon Outgrowth Rat Achilles Tendon Explants2 µg/mLIncreased fibroblast outgrowthThis compound significantly accelerated the outgrowth of tendon explants.[1][6]
Cell Migration Rat Achilles Tendon FibroblastsDose-dependentIncreased migrationMarkedly increased in vitro migration in a dose-dependent manner.[1][6]
Cell Survival Rat Achilles Tendon Fibroblasts2 µg/mLIncreased survival under H₂O₂ stressSignificantly increased the number of viable cells under oxidative stress.[6][7]
Cell Proliferation (MTT) Rat Achilles Tendon FibroblastsUp to 2 µg/mLNo direct effectDid not directly affect cell proliferation.[1][6][7]
Protein Phosphorylation (Western Blot) Rat Achilles Tendon FibroblastsDose-dependentIncreased p-FAK and p-PaxillinDose-dependently increased the phosphorylation of FAK and paxillin.[1][6]
Gene Expression (RT-PCR) Rat Achilles Tendon Fibroblasts0.5 µg/mLIncreased Growth Hormone Receptor mRNADose- and time-dependently increased GHR expression.[12][15]

Table 2: Summary of this compound Effects on Endothelial Cells

AssayCell TypeThis compound ConcentrationOutcomeKey FindingsCitation
Tube Formation HUVECs0.1 and 1 µg/mlIncreased tube formationSignificantly increased the percentage of completely formed tubes.[4][5][11]
Gene/Protein Expression HUVECsTime-dependentIncreased VEGFR2 mRNA and proteinDid not increase VEGF-A expression.[4][5][21]
Signaling Pathway Activation HUVECsTime-dependentActivated VEGFR2-Akt-eNOS pathwayPromoted VEGFR2 internalization and downstream signaling.[4][5]
Cell Proliferation HUVECsNot specifiedEnhanced proliferationEnhanced the proliferation of HUVECs.[10][22]
Nitric Oxide Generation Vascular Endothelial CellsNot specifiedInduced NO generationPromoted migration of vascular endothelial cells.[16]

Conclusion

The protocols and data presented here provide a framework for the in vitro investigation of this compound. By employing these standardized assays, researchers can effectively study the cellular and molecular mechanisms of this compound, contributing to a better understanding of its therapeutic potential in tissue repair and regeneration. Consistency in experimental design and data reporting is paramount for the validation and replication of findings in this promising area of research.

References

Application Notes and Protocols for BPC 157 in Preclinical Animal Models of Tissue Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the stable gastric pentadecapeptide BPC 157 in various animal models of tissue repair. The following sections detail the experimental protocols for inducing and treating injuries in different tissues, summarize the quantitative outcomes, and illustrate the key signaling pathways involved in this compound's regenerative effects.

Overview of this compound in Tissue Regeneration

Body Protective Compound 157 (this compound) is a synthetic peptide composed of 15 amino acids, derived from a protein found in human gastric juice.[1] Preclinical studies, primarily in rodent and rabbit models, have demonstrated its potent regenerative capabilities across a wide range of tissues, including tendons, ligaments, muscles, bones, skin, and nerves.[2][3] Its therapeutic effects are attributed to its ability to promote angiogenesis, modulate inflammation, stimulate fibroblast activity, and activate key signaling pathways involved in cellular growth and migration.[4][5] this compound has shown efficacy when administered systemically (intraperitoneal, intramuscular, oral) or locally (topical, local injection), often at very low dosages (ng to µg/kg range).[6][7]

Experimental Protocols for this compound in Animal Models

This section provides detailed methodologies for key experiments cited in the literature on this compound for tissue repair.

Tendon Healing: Rat Achilles Tendon Transection Model

This model is widely used to assess the efficacy of therapeutic agents on tendon healing.[8]

  • Animal Model: Male Wistar Albino rats (200-250g).[8]

  • Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail.

  • Surgical Procedure:

    • A longitudinal skin incision is made over the right Achilles tendon.[8]

    • The Achilles tendon is exposed through blunt dissection of the fascia.[8]

    • A complete transection of the tendon is performed 5 mm proximal to the calcaneal insertion using a sterile scalpel, leaving a visible gap between the ends.[9]

    • The wound is typically left unsutured to model a significant defect, and the skin is closed with non-absorbable sutures.[8]

  • This compound Administration:

    • Route: Intraperitoneal (IP) injection is common.[9] Other routes like oral (in drinking water) or local application have also been shown to be effective.[7]

    • Dosage: 10 µg/kg, 10 ng/kg, or 10 pg/kg body weight, dissolved in saline.[9]

    • Frequency: Once daily, with the first dose administered 30 minutes post-surgery.[9]

  • Assessment:

    • Functional Recovery: Assessed daily using the Achilles Functional Index (AFI).[9]

    • Biomechanical Analysis: At predefined endpoints (e.g., days 7, 14, 21), the healed tendon is harvested for tensile strength testing to determine parameters like load to failure and stiffness.[10]

    • Histological Examination: Tendon tissue is sectioned and stained (e.g., H&E, Masson's Trichrome) to evaluate fibroblast infiltration, collagen organization, and vascularity.[4]

Muscle Healing: Rat Gastrocnemius Muscle Crush Injury Model

This model simulates blunt force trauma to a major muscle group.[2]

  • Animal Model: Male Wistar rats (280-320g).[11]

  • Injury Induction: A controlled crush injury is delivered to the gastrocnemius muscle complex using a device that applies a specific force (e.g., 0.727 Ns/cm²).[2]

  • This compound Administration:

    • Route: Intraperitoneal injection or topical application as a cream.[2]

    • Dosage: 10 µg/kg (IP) or 1 µg/g cream.[12]

    • Frequency: Once daily, starting immediately after the injury.[2]

  • Assessment:

    • Macroscopic Evaluation: Assessment of hematoma, edema, and the presence of leg contracture.[2]

    • Functional Tests: Evaluation of motor function recovery using tests like the Tibial Function Index.[12]

    • Histological Analysis: Muscle tissue is examined for myofiber regeneration, inflammatory cell infiltration, and fibrosis.[13]

    • Biochemical Markers: Serum levels of creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH) are measured as indicators of muscle damage.[2]

Bone Healing: Rabbit Segmental Bone Defect Model

This model is used to evaluate the osteogenic potential of therapeutic agents in a non-union fracture scenario.[14]

  • Animal Model: Rabbits.[14]

  • Surgical Procedure: A critical-sized segmental osteoperiosteal defect (e.g., 0.8 cm) is created in the middle of the radius.[14]

  • This compound Administration:

    • Route: Local percutaneous injection into the bone defect or intramuscular (IM) injection.[14]

    • Dosage: 10 µg/kg or 10 ng/kg body weight.[14]

    • Frequency: Can be administered intermittently (e.g., on specific postoperative days) or continuously once daily for a set period (e.g., 14 days).[14]

  • Assessment:

    • Radiographic Analysis: X-rays are taken at regular intervals (e.g., every 2 weeks) to assess callus formation and bone bridging.[14]

    • Quantitative Histomorphometry: Histological sections of the defect site are analyzed to quantify the area of new bone formation.[14]

    • Microphotodensitometry: To assess the mineral density of the newly formed bone.[14]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on this compound.

Tissue TypeAnimal ModelKey Outcome MeasureControl Group ResultThis compound-Treated Group ResultCitation(s)
Tendon Rat Achilles Tendon TransectionLoad to Failure (N) at Day 14Severely compromised healingSignificantly increased[9][10]
Achilles Functional Index (AFI)Low functional recoverySignificantly higher AFI values[9]
Muscle Rat Gastrocnemius Crush InjuryFunctional Recovery (Tibial Function Index)Impaired functionRapidly increased functional recovery[12]
Macroscopic AppearanceSignificant hematoma and edemaReduced hematoma and edema[2]
Bone Rabbit Segmental Bone DefectNew Bone Formation (% of defect)48.9%75.6% (10 ng/kg) - 82.7% (10 µg/kg)[15]
Healed Defects (complete bony continuity)0% of animalsSignificantly increased number of animals[14]
Ligament Rat Medial Collateral Ligament (MCL) TransectionLoad to Failure (N)Reduced biomechanical strengthRestored biomechanical indices[4]
Skin Rat Alkali Burn WoundWound Closure RateSlower closureAccelerated wound closure[16][17]
Nerve Rat Sciatic Nerve TransectionAxonal RegenerationSlower regenerationFaster axonal regeneration[18][19]
Sciatic Functional Index (SFI)Poor functional recoveryImproved SFI[19]

Signaling Pathways and Mechanisms of Action

This compound exerts its pro-regenerative effects through the modulation of several key signaling pathways.

Pro-Angiogenic and Cell Proliferation Pathways

This compound promotes the formation of new blood vessels (angiogenesis), a critical process for tissue repair. This is primarily achieved through the upregulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the activation of its downstream signaling cascade.

BPC_157_Angiogenesis_Pathway BPC157 This compound VEGFR2 VEGFR2 (Upregulation & Internalization) BPC157->VEGFR2 Akt Akt (Phosphorylation) VEGFR2->Akt eNOS eNOS (Phosphorylation) Akt->eNOS NO Nitric Oxide (NO) Production eNOS->NO Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Tube Formation) NO->Angiogenesis

This compound Pro-Angiogenic Signaling Cascade

This compound has also been shown to activate the ERK1/2 signaling pathway, which is crucial for cell growth, migration, and angiogenesis, particularly in skin wound healing.[16][20]

BPC_157_ERK12_Pathway BPC157 This compound ERK12 ERK1/2 (Phosphorylation) BPC157->ERK12 Downstream Downstream Targets (c-Fos, c-Jun, Egr-1) ERK12->Downstream Cellular_Response Cell Growth & Migration Downstream->Cellular_Response

This compound-Mediated ERK1/2 Pathway Activation
Fibroblast Migration and Adhesion Pathway

In tendon and ligament healing, this compound facilitates the migration and adhesion of fibroblasts, the cells responsible for producing collagen. This is mediated through the activation of the Focal Adhesion Kinase (FAK)-Paxillin pathway.[4]

BPC_157_FAK_Paxillin_Pathway BPC157 This compound FAK Focal Adhesion Kinase (FAK) (Phosphorylation) BPC157->FAK Paxillin Paxillin (Phosphorylation) FAK->Paxillin Fibroblast_Response Fibroblast Migration, Adhesion & Spreading Paxillin->Fibroblast_Response

This compound and the FAK-Paxillin Pathway in Fibroblasts

General Experimental Workflow

The following diagram illustrates a typical workflow for preclinical evaluation of this compound in an animal model of tissue repair.

BPC_157_Experimental_Workflow cluster_Preparation Preparation cluster_Intervention Intervention cluster_Assessment Assessment Animal_Acclimatization Animal Acclimatization Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Injury_Induction Surgical Induction of Tissue Injury Randomization->Injury_Induction BPC157_Admin This compound / Vehicle Administration Injury_Induction->BPC157_Admin Functional_Assessment Functional Assessment (e.g., AFI, SFI) BPC157_Admin->Functional_Assessment Sacrifice Sacrifice at Pre-determined Timepoints Functional_Assessment->Sacrifice Biomechanical_Testing Biomechanical Testing Sacrifice->Biomechanical_Testing Histology Histological Analysis Sacrifice->Histology Biochemical_Analysis Biochemical Analysis Sacrifice->Biochemical_Analysis

General Experimental Workflow for this compound Studies

Conclusion

The extensive preclinical data from various animal models strongly support the therapeutic potential of this compound in promoting the repair of a wide array of tissues. Its multifaceted mechanism of action, involving the stimulation of key regenerative pathways, makes it a compelling candidate for further investigation in the development of novel therapies for tissue injuries. The protocols and data presented herein provide a foundational resource for researchers and drug development professionals interested in exploring the applications of this compound. While these findings are promising, it is important to note that the majority of the research has been conducted in animal models, and further clinical trials in humans are necessary to confirm its safety and efficacy.[21]

References

Application Note: Analytical Detection of BPC 157 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Body Protective Compound 157 (BPC 157) is a synthetic pentadecapeptide that has garnered significant interest for its potential therapeutic effects, including promoting healing of various tissues such as muscle, tendon, and ligaments.[1][2] As research into the pharmacokinetics and physiological effects of this compound expands, robust and sensitive analytical methods for its detection and quantification are crucial. This application note provides a detailed protocol for the analytical detection of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[3]

Principle

This method utilizes the high separation efficiency of liquid chromatography (LC) coupled with the specificity and sensitivity of tandem mass spectrometry (MS/MS) for the quantification of this compound. The peptide is first extracted from the biological matrix, separated from other components on a reversed-phase HPLC column, and then ionized and fragmented in the mass spectrometer. Specific fragment ions of this compound are monitored for accurate quantification.

Quantitative Data Summary

The following table summarizes the quantitative performance of a validated LC-MS/MS method for the detection of this compound and its metabolites in human urine.[1][4] This data can serve as a benchmark for method development and validation in other biological matrices.

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
This compound0.02 - 50> 0.9990.010.02
This compound (1–8) free acid (M2)0.02 - 50> 0.9990.030.05
This compound (2–8) free acid (M1)0.1 - 50> 0.9990.050.1
This compound (2–13) free acid (M3)0.1 - 50> 0.9990.080.1
This compound (1–13) free acid (M4)0.1 - 50> 0.9990.060.1
This compound (2–15) free acid (M8)0.2 - 50> 0.9990.110.2

Experimental Protocols

Reconstitution of Lyophilized this compound Standard

This compound is typically supplied as a lyophilized powder and requires reconstitution before use.[5]

Materials:

  • Lyophilized this compound vial

  • Bacteriostatic water or other appropriate solvent[6]

  • Sterile syringes and needles

  • Alcohol swabs

Protocol:

  • Ensure a sterile working environment. Wash hands thoroughly and wear gloves.[5]

  • Wipe the rubber stoppers of the this compound vial and the bacteriostatic water with an alcohol swab.[6]

  • Slowly inject the desired volume of bacteriostatic water into the this compound vial, aiming the stream against the side of the vial to avoid foaming.[6]

  • Gently swirl the vial to dissolve the powder completely. Do not shake, as this can degrade the peptide.[6]

  • The reconstituted this compound solution should be stored under refrigerated conditions as recommended by the supplier.

Sample Preparation from Biological Matrix (Urine Example)

A solid-phase extraction (SPE) method is recommended for cleaning up urine samples to remove interfering substances.[1] A mixed-mode weak cation exchange SPE cartridge is effective for small peptides.[1]

Materials:

Protocol:

  • Conditioning: Condition the SPE cartridge with 2 mL of MeOH followed by 2 mL of deionized water.

  • Loading: Load 1 mL of the urine sample onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of MeOH.

  • Elution: Elute the this compound and its metabolites with 2 mL of 5% ammonium hydroxide in MeOH.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

For other matrices like plasma or serum, a protein precipitation step followed by SPE or direct injection after dilution may be applicable, but method development and validation are required.[7][8]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A linear gradient tailored to the specific column and system, typically starting with a low percentage of B and increasing to elute this compound.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL

Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined by direct infusion of this compound standard. As a pentadecapeptide, multiple charge states are expected.
Product Ions (Q3) To be determined by fragmentation of the precursor ion. The most intense and specific fragment ions should be selected for quantification and confirmation.
Collision Energy Optimize for each MRM transition.
Dwell Time Optimize for the number of MRM transitions and chromatographic peak width.

Note: The specific m/z values for precursor and product ions need to be determined empirically on the mass spectrometer being used.

Diagrams

BPC_157_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Urine, Plasma) SPE Solid-Phase Extraction (SPE) or Protein Precipitation SampleCollection->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS1 Mass Spectrometry (Ionization & Precursor Selection) LC->MS1 MS2 Tandem Mass Spectrometry (Fragmentation & Product Ion Detection) MS1->MS2 DataAcquisition Data Acquisition MS2->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound analysis using LC-MS/MS.

BPC_157_Signaling_Pathway BPC157 This compound VEGFR2 VEGFR2 BPC157->VEGFR2 modulates FAK FAK VEGFR2->FAK Paxillin Paxillin VEGFR2->Paxillin Angiogenesis Angiogenesis VEGFR2->Angiogenesis Phospho_FAK p-FAK FAK->Phospho_FAK phosphorylation Phospho_Paxillin p-Paxillin Paxillin->Phospho_Paxillin phosphorylation Actin Actin Cytoskeleton Remodeling Phospho_FAK->Actin Phospho_Paxillin->Actin CellMigration Cell Migration Actin->CellMigration

References

Application Note: Quality Control and Purity Analysis of Synthetic BPC 157

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Body Protection Compound 157 (BPC 157) is a synthetic pentadecapeptide with the amino acid sequence Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val.[1][2][3] Derived from a protein found in human gastric juice, it is under investigation for its potential regenerative and cytoprotective effects.[3][4][5][6] Given its therapeutic potential, ensuring the identity, purity, and quality of synthetic this compound is critical for reproducible research and preclinical development. This document outlines standard analytical methods and protocols for the comprehensive quality control of this compound.

Physicochemical Properties A summary of the core physicochemical properties of this compound is presented below. These parameters are foundational for its analytical characterization.

PropertyDataCitation(s)
Sequence Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val[1][2][3][7]
Molecular Formula C₆₂H₉₈N₁₆O₂₂[6][7]
Molecular Weight ~1419.5 g/mol [1][6][7]
Appearance White lyophilized powder[6][7]
Solubility Freely soluble in water[4][7]
Stability Notably stable in human gastric juice[2][4]

Experimental Protocols for Quality Control

Comprehensive quality control for this compound involves a multi-faceted analytical approach to verify its identity, quantify its purity, and characterize any impurities.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of this compound, separating the main peptide from process-related impurities and degradation products.[1][7][8]

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in water.

    • Accurately weigh and dissolve the this compound test sample in water to a final concentration of 1.0 mg/mL.

    • Filter both solutions through a 0.22 µm syringe filter before injection.[9]

  • Chromatographic Conditions:

    • The following table outlines typical RP-HPLC parameters for this compound analysis.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724)
Gradient 20% to 33% B over 30 minutes (example)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 20 µL
Column Temperature 25°C
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by determining the area percentage of the main this compound peak relative to the total area of all peaks. A purity level of ≥99% is often required for research-grade material.[7][10]

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular identity (molecular weight) of this compound.[1][11] Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used.[1][7]

Experimental Protocol:

  • Sample Preparation (for ESI-MS):

    • Dilute the this compound sample (from the HPLC analysis or a separate stock) to approximately 10-50 µg/mL in a solution of 50% acetonitrile and 0.1% formic acid in water.

  • MS Analysis:

    • Infuse the sample directly into the mass spectrometer.

    • Acquire data in positive ion mode over a mass-to-charge (m/z) range that includes the expected ions (e.g., 500-2000 m/z).

  • Data Analysis:

    • Verify the presence of the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the theoretical mass of this compound (~1419.5 Da).[7] Multiple charged ions (e.g., [M+2H]²⁺) may also be observed.

    • For definitive sequence confirmation, perform tandem MS (MS/MS) to fragment the peptide and match the fragmentation pattern to the theoretical sequence.[11]

Other Quality Attributes
  • Amino Acid Analysis (AAA): Verifies the amino acid composition and ratio, providing further identity confirmation and quantification of peptide content.[1]

  • Water Content: Determined by Karl Fischer titration to ensure accurate net peptide content calculation. A water content of <8% is a typical specification.[7]

  • Endotoxin (B1171834) Testing: Crucial for in vivo studies, endotoxin levels are measured using the Limulus Amebocyte Lysate (LAL) assay to ensure safety.[8]

Impurity Profiling

Synthetic peptides can contain various impurities derived from the synthesis process or subsequent degradation.[12] Understanding and controlling these impurities is mandated by regulatory guidelines.[8][13]

Common Impurities in Synthetic this compound:

Impurity TypeDescriptionPotential Source
Deletion Sequences Peptides missing one or more amino acids.Incomplete coupling steps during solid-phase peptide synthesis (SPPS).[12][14]
Truncated Sequences Peptide chains that prematurely terminated during synthesis.Failure to remove protecting groups, leading to capping of the chain.[12]
Incompletely Deprotected Peptides with residual protecting groups on amino acid side chains.Incomplete final cleavage or deprotection steps.[12][14]
Oxidized/Reduced Forms Oxidation of sensitive residues like Methionine or Cysteine (not present in this compound, but relevant for other peptides).Exposure to air or oxidative reagents during cleavage or storage.[14][15]
Diastereomers Epimerization at one or more chiral centers.Racemization during amino acid activation or coupling steps.[12][15]
Process-Related Residual solvents, reagents (e.g., TFA), and by-products.Purification and lyophilization steps.[16]

Visualization of Workflows and Pathways

General Quality Control Workflow

The following diagram illustrates a typical quality control workflow for the manufacturing and release of synthetic this compound.

cluster_0 Synthesis & Purification cluster_1 Quality Control Testing SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Crude Crude Peptide Cleavage->Crude Purify Purification (RP-HPLC) Crude->Purify QC1 Purity Check (HPLC) Lyophilize Lyophilization Purify->Lyophilize Purify->QC1 QC3 Further Analysis (AAA, Water, Endotoxin) Lyophilize->QC3 QC2 Identity Check (Mass Spec) QC1->QC2 FinalProduct Final Product: This compound QC2->FinalProduct QC3->FinalProduct

Caption: A logical workflow for this compound synthesis and quality control.

Analytical Workflow for this compound Identification and Purity

This diagram details the specific analytical steps for characterizing a this compound sample.

cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry Analysis Sample This compound Sample (Lyophilized Powder) Recon Reconstitute in Water (e.g., 1 mg/mL) Sample->Recon Inject Inject onto RP-HPLC System Recon->Inject Dilute Dilute Sample for MS Recon->Dilute Separate Gradient Elution Inject->Separate Detect UV Detection (220 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Purity Calculate Purity (% Area) Chromatogram->Purity Infuse Infuse into ESI-MS Dilute->Infuse Acquire Acquire Mass Spectrum Infuse->Acquire Spectrum Generate Mass Spectrum Acquire->Spectrum Identity Confirm Molecular Weight (m/z of [M+H]⁺) Spectrum->Identity

Caption: Workflow for purity and identity analysis of a this compound sample.

This compound Signaling Pathway

This compound is reported to promote angiogenesis through the activation of the VEGFR2 signaling pathway.[4][5]

cluster_pathway VEGFR2 Signaling Cascade BPC This compound VEGFR2 VEGFR2 (Receptor) BPC->VEGFR2 Activates Akt Akt (Protein Kinase B) VEGFR2->Akt Phosphorylates eNOS eNOS (Endothelial Nitric Oxide Synthase) Akt->eNOS Phosphorylates NO Nitric Oxide (NO) Production eNOS->NO Catalyzes Result Angiogenesis & Endothelial Stability NO->Result Promotes

Caption: this compound activation of the pro-angiogenic VEGFR2-Akt-eNOS pathway.

References

BPC 157 for Gastrointestinal Protection Studies in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the stable gastric pentadecapeptide BPC 157 in rodent models of gastrointestinal (GI) protection and healing. The information compiled from preclinical studies is intended to assist in the design and execution of experiments investigating the therapeutic potential of this compound.

Body Protective Compound 157 (this compound) is a synthetic peptide of 15 amino acids, derived from a protein found in human gastric juice.[1][2] It has demonstrated significant cytoprotective and healing capabilities across various tissues, with pronounced efficacy in the gastrointestinal tract.[1][3] Preclinical rodent studies have shown its capacity to accelerate the healing of GI lesions, including ulcers and fistulas, and to protect against damage induced by non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] A key characteristic of this compound is its stability in human gastric juice, making it a viable candidate for oral administration.[1][4]

Data Presentation: Quantitative Summary

The following tables summarize the dosages, administration routes, and key findings of this compound in various rodent models of gastrointestinal injury.

Table 1: this compound Dosage and Administration in Rodent Models of Gastrointestinal Injury

Rodent ModelInjury TypeThis compound DosageAdministration RouteStudy DurationKey Findings
RatsShort Bowel Syndrome10 ng/kg or 10 µg/kgPeroral (in drinking water) or Intraperitoneal (IP)4 weeksPromoted weight gain, increased villus height, crypt depth, and muscle thickness.[1]
RatsIntestinal Anastomosis10 ng/kg or 10 µg/kgPeroral (in drinking water) or Intraperitoneal (IP)Up to 10 daysIncreased anastomosis strength and improved healing.[1][4]
RatsNSAID-Induced Gastric Lesions (Indomethacin, Aspirin (B1665792), Diclofenac)10 ng/kg or 10 µg/kgIntraperitoneal (IP)AcuteSignificantly reduced the number and severity of gastric lesions.[5]
RatsDiclofenac-Induced Toxicity (GI, liver, brain)10 ng/kg or 10 µg/kgIntraperitoneal (IP) or Peroral (in drinking water)3 daysCounteracted gastric, intestinal, and liver lesions, and reduced encephalopathy.[6][7]
Rats & MiceAlloxan-Induced Gastric Lesions10 ng/kg or 10 µg/kgIntraperitoneal (IP)Up to 2 weeksSignificantly attenuated the appearance of gastric lesions.[5]
RatsAcetic Acid-Induced Gastric Ulcer200, 400, or 800 ng/kgIntramuscular (IM) or Intragastric (IG)ChronicAccelerated rebuilding of glandular epithelium and formation of granulation tissue.[8][9]
RatsPylorus Ligation-Induced Gastric Ulcer200, 400, or 800 ng/kgIntramuscular (IM) or Intragastric (IG)AcuteReduced ulcer area; IM administration was more effective than IG.[8][9]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Protocol 1: NSAID-Induced Gastric Lesions in Rats

This protocol is adapted from studies investigating the protective effects of this compound against gastric damage caused by NSAIDs.[5]

1. Animals:

  • Wistar rats of a specified weight range.

  • House animals in standard laboratory conditions with free access to food and water.

  • Fast animals for 24 hours before the experiment, with continued access to water.

2. Materials:

3. Experimental Procedure:

  • Grouping: Divide rats into control (vehicle), this compound-treated, and positive control (e.g., famotidine) groups.

  • This compound Administration:

    • Dissolve this compound in sterile saline to the desired concentration (e.g., 10 µg/kg or 10 ng/kg).

    • Administer the this compound solution intraperitoneally (IP).

  • Induction of Gastric Lesions:

    • Administer the selected NSAID via the appropriate route (e.g., indomethacin subcutaneously, aspirin intragastrically, diclofenac intraperitoneally). This compound can be given simultaneously or 1 hour prior to the NSAID.[5]

  • Assessment:

    • Sacrifice the animals at a predetermined time point (e.g., 12 hours after indomethacin administration).[8]

    • Excise the stomach, open it along the greater curvature, and gently rinse with saline.

    • Evaluate the gastric mucosa for lesions. The ulcer area can be measured and an inhibition ratio calculated.

Protocol 2: Short Bowel Syndrome in Rats

This protocol is based on studies evaluating the adaptive effects of this compound following massive small bowel resection.[1]

1. Animals:

  • Wistar rats of a specified weight range.

  • Acclimatize animals to laboratory conditions.

2. Materials:

  • This compound.

  • Anesthetic agents (as per approved institutional protocols).

  • Surgical instruments.

3. Experimental Procedure:

  • Surgical Procedure:

    • Anesthetize the rat following approved institutional protocols.

    • Perform a midline laparotomy to expose the small intestine.

    • Resect a significant portion of the small bowel (e.g., from 5 cm below the pylorus to the fourth ileal artery cranial to the ileocecal valve).[1]

    • Perform an end-to-end anastomosis to restore intestinal continuity.

    • Close the abdominal incision in layers.

  • This compound Administration:

    • Peroral: Dissolve this compound in the daily drinking water to achieve the target dose (e.g., 10 µg/kg or 10 ng/kg). A common protocol involves providing 12 ml of treated water per rat per day.[1]

    • Intraperitoneal: Dissolve this compound in sterile saline and administer via IP injection once daily.

  • Assessment (e.g., at 4 weeks):

    • Monitor body weight throughout the study.

    • At the end of the study, sacrifice the animals and collect intestinal tissue samples.

    • Perform histological analysis to measure villus height, crypt depth, and muscle thickness.

Signaling Pathways and Mechanisms of Action

This compound exerts its gastroprotective effects through multiple signaling pathways. It stimulates the expression of genes such as Egr-1 and its corepressor NAB2.[3] It also activates the FAK-paxillin and JAK-2 signaling pathways, which are crucial for cell migration and proliferation.[3] Furthermore, this compound modulates the nitric oxide (NO) system and has been shown to up-regulate VEGFR2, promoting angiogenesis.[4]

Diagrams of Signaling Pathways and Experimental Workflows

BPC_157_Signaling_Pathway BPC157 This compound FAK_Paxillin FAK-Paxillin Pathway BPC157->FAK_Paxillin JAK2 JAK-2 Pathway BPC157->JAK2 VEGFR2 VEGFR2 Activation BPC157->VEGFR2 NO_System Nitric Oxide System Modulation BPC157->NO_System Egr1 Egr-1 Gene Stimulation BPC157->Egr1 Cell_Migration Cell Migration & Proliferation FAK_Paxillin->Cell_Migration JAK2->Cell_Migration Angiogenesis Angiogenesis VEGFR2->Angiogenesis Cytoprotection Cytoprotection NO_System->Cytoprotection GI_Healing Gastrointestinal Healing Egr1->GI_Healing Angiogenesis->GI_Healing Cell_Migration->GI_Healing Cytoprotection->GI_Healing

Caption: this compound signaling pathways in gastrointestinal healing.

Experimental_Workflow_NSAID Animal_Prep Animal Preparation (Wistar Rats, 24h Fasting) Grouping Grouping (Control, this compound, Positive Control) Animal_Prep->Grouping BPC157_Admin This compound Administration (e.g., 10 µg/kg IP) Grouping->BPC157_Admin NSAID_Induction NSAID-Induced Injury (e.g., Indomethacin 30 mg/kg s.c.) BPC157_Admin->NSAID_Induction Sacrifice Sacrifice (e.g., 12 hours post-induction) NSAID_Induction->Sacrifice Assessment Gastric Lesion Assessment (Ulcer area measurement) Sacrifice->Assessment

Caption: General experimental workflow for NSAID-induced ulcer studies.

References

Application Notes and Protocols for BPC 157 in Neurological and CNS Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Body Protection Compound 157 (BPC 157) is a synthetic peptide composed of 15 amino acids, derived from a protein found in human gastric juice.[1] It has garnered significant attention in preclinical research for its potential regenerative and protective effects across various tissues, including the central nervous system (CNS).[1] This document provides detailed application notes and protocols for the use of this compound in various neurological and CNS research models, based on existing scientific literature. The information is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this compound.

Spinal Cord Injury (SCI) Models

This compound has demonstrated significant therapeutic effects in rat models of spinal cord injury, promoting functional recovery and attenuating secondary injury cascades.[2][3]

Quantitative Data Summary: Spinal Cord Injury
Animal ModelInjury InductionThis compound Dosage & AdministrationTreatment RegimenKey OutcomesReference
Rat (Wistar)Laminectomy at L2-L3 followed by 60-second compression with a 60-66g neurosurgical piston.2 µg/kg or 200 µg/kg, single intraperitoneal (i.p.) injection.Single dose administered 10 minutes post-injury.Consistent clinical improvement, improved tail motor function, resolved spasticity by day 15, reduced vacuole formation and axon loss in white matter, decreased edema and motoneuron loss in gray matter.[2][3][4]
RatSacrocaudal spinal cord (S2-Co1) compression for 1 minute.10 µg/kg in drinking water.Administered starting 4 days post-injury.Improved tail motor function scores.
Experimental Protocol: Spinal Cord Compression Injury in Rats

Objective: To induce a reproducible spinal cord injury in rats to evaluate the neuroprotective and regenerative effects of this compound.

Materials:

  • Male Wistar rats (200-250g)

  • Isoflurane (B1672236) anesthesia

  • Ketamine (50 mg/kg)

  • Neurosurgical piston (60-66g)

  • Surgical instruments for laminectomy

  • This compound

  • Sterile 0.9% NaCl solution (saline)

Procedure:

  • Anesthetize the rats deeply using 3% isoflurane and ketamine (50 mg/kg, i.p.).[3]

  • Perform a laminectomy at the L2-L3 vertebral level to expose the sacrocaudal spinal cord.[3]

  • Induce a compression injury by placing the neurosurgical piston (60-66g) onto the exposed dura for 60 seconds.[3][4]

  • Remove the piston and close the muscle and skin incisions in layers.[3]

  • Administer this compound (2 µg/kg or 200 µg/kg) or saline (5 ml/kg) via a single intraperitoneal injection 10 minutes after the injury.[2][3][4]

  • Monitor the animals for recovery from anesthesia and provide post-operative care.

  • Assess functional recovery at various time points (e.g., 1, 4, 7, 15, 30, 90, 180, and 360 days) using appropriate behavioral tests (e.g., tail motor function scoring).[3][4]

  • At the end of the experiment, euthanize the animals and collect spinal cord tissue for histological analysis (e.g., H&E staining, Luxol fast blue staining for myelin) to assess neuronal and axonal damage.[3]

Experimental Workflow: Spinal Cord Injury Model

G cluster_pre_op Pre-Operative cluster_op Operative Procedure cluster_post_op Post-Operative cluster_assessment Assessment acclimatization Animal Acclimatization anesthesia Anesthesia (Isoflurane + Ketamine) acclimatization->anesthesia laminectomy Laminectomy (L2-L3) anesthesia->laminectomy compression Spinal Cord Compression (60s, 60-66g piston) laminectomy->compression suturing Wound Closure compression->suturing treatment This compound or Saline Admin (10 min post-injury) suturing->treatment monitoring Post-operative Care & Monitoring treatment->monitoring behavioral Behavioral Testing (Tail Motor Function) monitoring->behavioral histology Histological Analysis (Spinal Cord Tissue) behavioral->histology

Workflow for the rat spinal cord compression injury model.

Traumatic Brain Injury (TBI) Models

This compound has been shown to attenuate brain damage in mouse models of traumatic brain injury, leading to improved early outcomes and reduced mortality.[5][6]

Quantitative Data Summary: Traumatic Brain Injury
Animal ModelInjury InductionThis compound Dosage & AdministrationTreatment RegimenKey OutcomesReference
MouseFalling weight model.10 µg/kg or 10 ng/kg, i.p.Administered prophylactically (30 min before TBI) or at various times post-injury.Attenuated brain damage, improved early outcome, minimal postponed mortality, reduced subarachnoid and intraventricular hemorrhage, brain lacerations, and edema.[5][6][7]
Experimental Protocol: Falling Weight-Induced TBI in Mice

Objective: To induce a traumatic brain injury in mice to assess the neuroprotective effects of this compound.

Materials:

  • Male mice

  • Falling weight apparatus

  • Anesthesia (e.g., isoflurane)

  • This compound

  • Sterile saline

Procedure:

  • Anesthetize the mouse.

  • Position the mouse in the falling weight apparatus.

  • Induce a TBI by dropping a specific weight from a set height onto the skull.[5][6] The force impulse can be varied to create different injury severities (e.g., 0.068-0.159 Ns).[7]

  • Administer this compound (10 µg/kg or 10 ng/kg) or saline intraperitoneally at a designated time point (e.g., 30 minutes before injury, or 5, 20, or 30 minutes after injury depending on the force of impact).[7]

  • Monitor the animal for recovery, including consciousness and mortality, over a 24-hour period.[5][7]

  • At the end of the observation period, euthanize the animals.

  • Perform histological analysis of the brain to assess for traumatic lesions such as hemorrhage, lacerations, and edema.[5][6]

Stroke (Ischemia/Reperfusion) Models

In rat models of stroke induced by bilateral clamping of the common carotid arteries, this compound has been found to counteract neuronal damage and improve functional outcomes when administered during reperfusion.[6][8]

Quantitative Data Summary: Stroke
Animal ModelInjury InductionThis compound Dosage & AdministrationTreatment RegimenKey OutcomesReference
Rat (Wistar)Bilateral clamping of common carotid arteries for 20 minutes.10 µg/kg, applied as a 1 ml bath directly to the surgical area.Administered 30 seconds after the start of reperfusion.Counteracted early and delayed hippocampal neuronal damage, achieved full functional recovery (Morris water maze, inclined beam-walking test, lateral push test), altered gene expression (e.g., increased Egr1, Akt1, Vegfr2; decreased Nos2, Nfkb).[8][9][10]
Experimental Protocol: Bilateral Common Carotid Artery Occlusion in Rats

Objective: To induce cerebral ischemia and reperfusion in rats to evaluate the therapeutic effects of this compound on stroke.

Materials:

  • Male Wistar rats (200-250g)

  • Anesthesia

  • Surgical instruments for vessel exposure and clamping

  • This compound

  • Sterile saline

Procedure:

  • Anesthetize the rats.

  • Make a midline cervical incision and carefully separate the vagus nerve from the carotid artery.[8]

  • Induce cerebral ischemia by bilaterally clamping the common carotid arteries for 20 minutes.[6][8]

  • After 20 minutes, remove the clamps to allow for reperfusion.[8]

  • Thirty seconds after reperfusion begins, apply this compound (10 µg/kg) or saline as a 1 ml bath directly onto the surgical area.[8][9][10]

  • Suture the incision in layers.[8]

  • Assess functional recovery at 24 and 72 hours post-reperfusion using behavioral tests such as the Morris water maze, inclined beam-walking test, and lateral push test.[9]

  • At the end of the study, collect hippocampal tissue for histological analysis and gene expression studies (e.g., qPCR).[8]

Neurotransmitter System Modulation Models

This compound has been shown to interact with and modulate the dopaminergic and serotonergic systems, suggesting its potential in treating disorders related to these neurotransmitters.

Quantitative Data Summary: Dopaminergic and Serotonergic Modulation
Animal ModelConditionThis compound Dosage & AdministrationTreatment RegimenKey OutcomesReference
RatAmphetamine-induced stereotypy10 µg/kg or 10 ng/kg, i.p.Administered simultaneously with amphetamine (10 mg/kg, i.p.).Marked attenuation of stereotyped behavior and heightened startle response.[11][12][13][14]
Rat/MouseHaloperidol-induced catalepsy10 µg/kg or 10 ng/kg, i.p.Co-administered with haloperidol.Markedly attenuated catalepsy.[15]
MouseMPTP-induced Parkinsonism1.5 µg/kg or 15 ng/kg, i.p.15 min before or 15 min after each MPTP administration.Improved somatosensory orientation; reduced hyperactivity, tremor, akinesia, and catalepsy.[16][17]
MouseReserpine-induced catalepsy10 µg/kg or 10 ng/kg, i.p.15 min before or 24h after reserpine (B192253) administration.Prevention and reversal of catalepsy; attenuation of reserpine-induced hypothermia.[16][17]
RatSerotonin (B10506) synthesis10 µg/kg, i.p. (single dose) or s.c. (7 days).Single dose 40 min before tracer; or daily for 7 days.Acute: Reduced 5-HT synthesis in dorsal thalamus, hippocampus, etc.; Increased in substantia nigra. Chronic: Reduced in dorsal raphe; Increased in substantia nigra, lateral caudate, etc.[1][18][19]
RatSerotonin syndrome (pargyline + L-tryptophan)10 µg/kg, 10 ng/kg, or 10 pg/kg, i.p.Co-treatment with L-tryptophan.Counteracted hyperthermia and wet dog shakes.[20]
Experimental Protocol: Amphetamine-Induced Stereotypy in Rats

Objective: To evaluate the effect of this compound on dopamine-mediated stereotyped behavior.

Materials:

  • Male rats

  • Amphetamine (10 mg/kg)

  • This compound

  • Sterile saline

  • Observation cages

Procedure:

  • Acclimatize rats to the observation cages.

  • Administer this compound (10 µg/kg or 10 ng/kg, i.p.) or saline simultaneously with amphetamine (10 mg/kg, i.p.).[11][12]

  • Place the rats in individual observation cages.

  • Observe and score stereotyped behavior and heightened startle response for 120 minutes at 5-minute intervals.[11][12]

Experimental Protocol: Measurement of Serotonin Synthesis Rate

Objective: To determine the effect of this compound on regional serotonin synthesis in the rat brain.

Materials:

  • Male rats

  • This compound

  • α-[14C]methyl-L-tryptophan (α-MTrp) tracer

  • Autoradiography equipment

Procedure:

  • Acute Treatment: Administer a single dose of this compound (10 µg/kg, i.p.). Forty minutes later, inject the α-MTrp tracer.[1][18]

  • Chronic Treatment: Administer this compound (10 µg/kg, s.c.) daily for 7 days before tracer injection.[1][18]

  • After tracer injection, euthanize the animals at a specified time point (e.g., 150 minutes).[18]

  • Remove the brains and prepare them for autoradiography to measure the regional rates of serotonin synthesis.[1][18]

  • Calculate the serotonin synthesis rate using the appropriate formula based on tracer uptake and plasma tryptophan concentration.[18]

Signaling Pathways

This compound is believed to exert its effects through the modulation of several key signaling pathways involved in angiogenesis, cell survival, and tissue repair.

VEGFR2-Akt-eNOS Pathway

This compound has been shown to promote angiogenesis by activating the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream signaling cascade, including Akt and endothelial nitric oxide synthase (eNOS).[21]

G BPC157 This compound VEGFR2 VEGFR2 BPC157->VEGFR2 activates Akt Akt VEGFR2->Akt phosphorylates eNOS eNOS Akt->eNOS phosphorylates NO Nitric Oxide eNOS->NO produces Angiogenesis Angiogenesis NO->Angiogenesis

This compound-mediated activation of the VEGFR2-Akt-eNOS pathway.

Other Implicated Pathways

Research also suggests the involvement of other signaling molecules and pathways in the effects of this compound, including:

  • Focal Adhesion Kinase (FAK) and Paxillin: Involved in cell adhesion and migration.

  • JAK-2: A key component of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for cytokine signaling and cell growth.

  • Early Growth Response Protein 1 (Egr-1) and NAB2: Transcription factors involved in cellular responses to growth factors and stress.

G BPC157 This compound FAK FAK BPC157->FAK JAK2 JAK-2 BPC157->JAK2 Egr1 Egr-1 BPC157->Egr1 Paxillin Paxillin FAK->Paxillin Cell_Adhesion Cell Adhesion & Migration Paxillin->Cell_Adhesion Gene_Expression Gene Expression (Growth & Repair) JAK2->Gene_Expression NAB2 NAB2 Egr1->NAB2 NAB2->Gene_Expression

Other signaling pathways potentially modulated by this compound.

Conclusion

The available preclinical data strongly suggest that this compound has significant neuroprotective and neurorestorative properties in a variety of CNS injury and disease models. Its multifaceted mechanism of action, involving the modulation of key signaling pathways and neurotransmitter systems, makes it a compelling candidate for further investigation. The protocols and data presented in these application notes are intended to serve as a foundation for researchers to explore the full therapeutic potential of this compound in the context of neurological and CNS disorders. Rigorous and well-controlled studies are essential to translate these promising preclinical findings into potential clinical applications.

References

Troubleshooting & Optimization

BPC 157 Stability in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the stability of BPC 157 in solution. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols to ensure the integrity and efficacy of your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for reconstituting lyophilized this compound?

A1: To ensure the stability and biological activity of this compound, it is crucial to follow a precise reconstitution procedure. The lyophilized peptide should be allowed to reach room temperature before reconstitution to prevent condensation.[1] Use a sterile syringe to slowly inject the desired volume of a suitable solvent, such as bacteriostatic water or sterile saline, down the side of the vial.[1][2] Avoid forcefully injecting the solvent directly onto the lyophilized powder. Gently swirl the vial to dissolve the peptide completely; do not shake or vortex, as this can lead to aggregation and degradation of the peptide.[3]

Q2: What are the optimal storage conditions for lyophilized and reconstituted this compound?

A2: Proper storage is critical for maintaining the stability of this compound.

  • Lyophilized this compound: For long-term storage, lyophilized this compound should be kept at -20°C or below, protected from light and moisture.[2] Under these conditions, it can remain stable for several years. For short durations, such as during shipping, it is relatively stable at room temperature.[1]

  • Reconstituted this compound: Once in solution, this compound is more susceptible to degradation. Reconstituted solutions should be stored in the refrigerator at 2-8°C and are typically stable for 2-4 weeks.[4] To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is advisable to aliquot the reconstituted solution into single-use vials.[1][4]

Q3: Which solvents are recommended for reconstituting this compound?

A3: The choice of solvent can impact the stability and solubility of this compound.

  • Aqueous Buffers: Sterile water, bacteriostatic water (containing a preservative like benzyl (B1604629) alcohol), or sterile saline are the most commonly recommended solvents for reconstitution for most experimental applications.[1]

  • Organic Solvents: For creating high-concentration stock solutions, especially if solubility in aqueous buffers is a concern, dimethyl sulfoxide (B87167) (DMSO) can be used.[5] When using DMSO, it is important to dilute the stock solution in the final aqueous buffer to a concentration where the DMSO will not affect the biological system (typically <0.5%).[5]

Q4: What are the main factors that affect the stability of this compound in solution?

A4: Several factors can influence the stability of this compound in a solution:

  • Temperature: Higher temperatures accelerate the degradation of peptides.[6] Reconstituted solutions should be kept refrigerated.

  • pH: Extreme pH conditions can lead to hydrolysis of peptide bonds. A neutral or slightly acidic pH is generally optimal for peptide stability.[6]

  • Oxidation: Exposure to oxygen can degrade sensitive amino acid residues.[6] Minimizing headspace in vials and using degassed solvents can help reduce oxidation.

  • Light: Exposure to light can also contribute to the degradation of peptides.[2] Storing solutions in amber vials or in the dark is recommended.

  • Enzymatic Degradation: If the solution is not sterile, microbial contamination can introduce proteases that will degrade the peptide.[6]

Troubleshooting Guide

Problem: Precipitate is observed in the this compound solution after reconstitution or storage.

Possible Cause Troubleshooting Step
Incomplete Dissolution Gently warm the vial to room temperature and continue to gently swirl. Do not sonicate vigorously.
Concentration Exceeds Solubility Prepare a higher concentration stock solution in a solvent like DMSO and then dilute it into your aqueous buffer.[5]
Interaction with Buffer Components Test the solubility of this compound in a simpler buffer, such as Phosphate-Buffered Saline (PBS). If working with cell culture media, consider testing in serum-free media first to see if serum proteins are causing precipitation.[5]
Peptide Aggregation This can be caused by improper handling (e.g., shaking). If aggregation is suspected, the solution should be discarded as it can affect biological activity.

Problem: Inconsistent or unexpected results in biological assays.

Possible Cause Troubleshooting Step
Peptide Degradation Ensure that the reconstituted this compound has been stored correctly at 2-8°C and is within its stability window (2-4 weeks).[1][4] Avoid using solutions that have undergone multiple freeze-thaw cycles.[1]
Incorrect Peptide Concentration Verify the concentration of your stock solution. If possible, perform a purity analysis using High-Performance Liquid Chromatography (HPLC).[4]
Contamination of Solution Ensure that sterile techniques were used during reconstitution and handling to prevent microbial contamination.
Issues with Assay Protocol Review the experimental protocol for any potential errors in dilutions, incubation times, or reagent preparation.

Quantitative Data on this compound Stability

While detailed degradation kinetic studies for this compound in various solutions are not widely available in peer-reviewed literature, accelerated stability testing provides valuable insights into its shelf-life under different conditions.

Table 1: Accelerated Stability Testing of this compound

FormStorage ConditionTime PeriodPurity RetentionNotes
Lyophilized -20°C, dry24 months>99%No significant degradation observed.
2-8°C, dry12 months98.5-99.2%Minimal deamidation may occur.
Room temperature, dry3 months96.8-98.1%Slight oxidation observed.
Reconstituted 2-8°C, sterile conditions7 days97.2-98.6%

Data adapted from stability studies and should be considered as a general guideline. Actual stability may vary depending on the specific formulation and handling procedures.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

This protocol outlines a general method for determining the purity and assessing the stability of this compound using reverse-phase HPLC.[4]

Materials:

  • Lyophilized or reconstituted this compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh a small amount of lyophilized this compound and dissolve it in Mobile Phase A to a known concentration (e.g., 1 mg/mL).

    • For stability testing of a reconstituted sample, dilute the solution to a suitable concentration with Mobile Phase A.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: 214 nm or 220 nm.[4][7]

    • Injection Volume: 20 µL.

    • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute the peptide. An example gradient could be 5% to 95% Mobile Phase B over 20 minutes.

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • Purity is calculated as the percentage of the main this compound peak area relative to the total peak area.

    • For stability studies, compare the chromatogram of the aged sample to a reference standard or a sample at time zero. The appearance of new peaks or a decrease in the main peak area indicates degradation.

Protocol 2: In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the pro-angiogenic activity of this compound, a key indicator of its biological function.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel®)

  • 24-well tissue culture plates

  • This compound solution

  • Calcein AM (for fluorescence imaging)

Procedure:

  • Thaw the basement membrane extract on ice and coat the wells of a 24-well plate. Allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in a serum-starved medium.

  • Add the HUVEC suspension to the coated wells.

  • Treat the cells with different concentrations of this compound or a vehicle control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualize the formation of tube-like structures using a phase-contrast microscope.

  • For quantification, the cells can be stained with Calcein AM, and the total tube length or number of branch points can be measured using image analysis software.

Signaling Pathways and Experimental Workflows

This compound and the VEGFR2-Akt-eNOS Signaling Pathway

This compound has been shown to promote angiogenesis by activating the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. This leads to the downstream activation of Akt and endothelial nitric oxide synthase (eNOS), resulting in increased nitric oxide (NO) production, which is crucial for endothelial cell migration and proliferation.

BPC_157_VEGFR2_Pathway BPC_157 This compound VEGFR2 VEGFR2 BPC_157->VEGFR2 Activates Akt Akt VEGFR2->Akt Phosphorylates eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide (NO) eNOS->NO Produces Angiogenesis Angiogenesis (Cell Migration, Proliferation) NO->Angiogenesis Promotes

Caption: this compound-mediated activation of the VEGFR2-Akt-eNOS signaling pathway.

Experimental Workflow for Assessing this compound Stability and Activity

The following diagram illustrates a logical workflow for researchers investigating the stability and biological activity of this compound.

BPC_157_Workflow start Start: Lyophilized this compound reconstitution Reconstitution (Bacteriostatic Water) start->reconstitution storage Storage Conditions (e.g., 4°C, 25°C, 37°C) reconstitution->storage hplc_analysis HPLC Purity Analysis (Time Points: 0, 1, 2, 4 weeks) storage->hplc_analysis bio_assay Biological Activity Assay (e.g., Tube Formation) storage->bio_assay data_analysis Data Analysis (Purity vs. Time, Activity vs. Time) hplc_analysis->data_analysis bio_assay->data_analysis conclusion Conclusion: Determine Optimal Storage Conditions data_analysis->conclusion

Caption: Workflow for this compound stability and activity testing.

References

BPC 157 Stability and Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of BPC 157 during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for lyophilized this compound?

A1: For long-term stability, lyophilized this compound should be stored at -20°C or lower in a dark, dry environment.[1][2] It is also crucial to protect the lyophilized powder from moisture.[1] While stable at room temperature for short periods, such as during shipping, prolonged exposure can lead to degradation.[1]

Q2: How should I store this compound after reconstitution?

A2: Once reconstituted, this compound is more susceptible to degradation. The solution should be stored in a refrigerator at 2-8°C.[3] It is advisable to use the reconstituted peptide promptly, ideally within 2 to 4 weeks.[3] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution into single-use vials if it will not be used within a short period.[1]

Q3: What are the primary factors that cause this compound degradation?

A3: The main factors contributing to this compound degradation are elevated temperature, exposure to light, moisture, and repeated freeze-thaw cycles.[1][3] In solution, oxidation and hydrolysis are potential chemical degradation pathways.[3]

Q4: Can I freeze reconstituted this compound?

A4: Freezing reconstituted this compound is generally not recommended as it can lead to peptide degradation due to freeze-thaw cycles.[1][2] If long-term storage of the reconstituted peptide is necessary, it is better to prepare aliquots to minimize the number of times the stock solution is frozen and thawed.[1]

Q5: What is the recommended solvent for reconstituting this compound?

A5: Sterile solvents such as bacteriostatic water or sterile saline are recommended for reconstituting lyophilized this compound. The choice of solvent can impact the stability of the reconstituted peptide.

Troubleshooting Guide

Issue 1: Precipitation or cloudiness is observed after reconstituting this compound.

  • Possible Cause: Incomplete dissolution, use of a non-sterile solvent, or peptide aggregation.

  • Solution:

    • Ensure the peptide is fully dissolved by gently swirling the vial. Avoid vigorous shaking, as this can cause denaturation.

    • Always use a sterile, appropriate solvent for reconstitution.

    • If aggregation is suspected, it may be influenced by pH or peptide concentration. Consider reconstituting in a buffer at a pH of 5-6 to enhance stability.

Issue 2: Reduced or no biological activity is observed in an experiment.

  • Possible Cause: The peptide may have degraded due to improper storage or handling.

  • Solution:

    • Review your storage and handling procedures. Was the lyophilized peptide stored at -20°C? Was the reconstituted solution stored at 2-8°C and used within the recommended timeframe?

    • Avoid repeated freeze-thaw cycles by preparing aliquots.

    • To confirm the integrity of your this compound stock, perform a purity analysis using High-Performance Liquid Chromatography (HPLC).

Issue 3: Unexpected peaks appear in the HPLC chromatogram during purity analysis.

  • Possible Cause: These peaks may represent degradation products or impurities from the synthesis process.

  • Solution:

    • Compare the chromatogram to a reference standard of this compound if available.

    • Analyze the degradation products using mass spectrometry (MS) to identify their molecular weights and deduce the degradation pathway.

    • If degradation is confirmed, the this compound stock should be discarded, and a new vial should be used, ensuring strict adherence to proper storage and handling protocols.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationKey Considerations
Lyophilized -20°C or lowerLong-term (Years)Protect from light and moisture.[1][2]
Room TemperatureShort-term (Weeks)For shipping or brief periods only.[1]
Reconstituted 2-8°C (Refrigerator)2-4 weeksAvoid freeze-thaw cycles.[3] Use sterile techniques.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the purity and stability of this compound using reverse-phase HPLC.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[4]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[4]

  • Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B over a specified time to ensure the separation of this compound from its potential degradation products.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 220 nm.[4]

  • Sample Preparation:

    • Lyophilized Powder: Accurately weigh a small amount of lyophilized this compound and dissolve it in Mobile Phase A to a known concentration (e.g., 1 mg/mL).

    • Reconstituted Solution: Dilute the reconstituted this compound solution with Mobile Phase A to a suitable concentration for HPLC analysis.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject a known volume of the sample solution.

    • Run the gradient program.

    • Monitor the chromatogram for the main this compound peak and any additional peaks corresponding to impurities or degradation products. The peak area of this compound can be used to quantify its concentration and assess stability over time.

Visualizations

BPC_157_In_Vivo_Metabolism BPC_157 This compound (Intact Peptide) Small_Peptides Small Peptide Fragments BPC_157->Small_Peptides Enzymatic Cleavage Amino_Acids Single Amino Acids Small_Peptides->Amino_Acids Further Degradation Metabolic_Circulation Metabolic Circulation and Excretion Amino_Acids->Metabolic_Circulation

Caption: In-vivo metabolic pathway of this compound.

BPC_157_Chemical_Degradation cluster_main This compound (in solution) cluster_pathways Degradation Pathways cluster_products Degradation Products BPC_157 Intact this compound Hydrolysis Hydrolysis (e.g., at Asp residues) BPC_157->Hydrolysis Oxidation Oxidation (potential at specific residues) BPC_157->Oxidation Aggregation Aggregation BPC_157->Aggregation Peptide_Fragments Peptide Fragments Hydrolysis->Peptide_Fragments Oxidized_Peptides Oxidized Peptides Oxidation->Oxidized_Peptides Deamidation Deamidation (if Asn or Gln were present) Aggregates Aggregates (Inactive Form) Aggregation->Aggregates

Caption: Proposed chemical degradation pathways for this compound in solution.

Stability_Testing_Workflow start Receive Lyophilized This compound reconstitute Reconstitute with Sterile Solvent start->reconstitute aliquot Aliquot into Single-Use Vials reconstitute->aliquot storage Store under Defined Conditions (e.g., 2-8°C, -20°C, light/dark) aliquot->storage sampling Collect Samples at Time Points (T=0, T=1wk, T=2wk, etc.) storage->sampling hplc Analyze by Stability-Indicating HPLC sampling->hplc data Quantify Peak Area of Intact this compound hplc->data assess Assess Purity and Calculate Degradation Rate data->assess end Determine Shelf-Life assess->end

Caption: Experimental workflow for this compound stability testing.

References

Technical Support Center: BPC 157 In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the synthetic peptide BPC 157 in in vitro assays, with a primary focus on improving its solubility and ensuring experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what form is it typically supplied?

A1: this compound, or Body Protection Compound-157, is a synthetic pentadecapeptide composed of 15 amino acids with the sequence Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val.[1] It is a partial sequence of a protein found in human gastric juice.[2] For research purposes, this compound is most commonly supplied as a lyophilized (freeze-dried) powder, which is its most stable form for shipping and long-term storage.[2]

Q2: What is the recommended method for reconstituting lyophilized this compound?

A2: To ensure the integrity and biological activity of the peptide, reconstitution should be performed under sterile conditions.[2] It is advisable to allow both the lyophilized powder and the chosen solvent to reach room temperature before mixing.[2] The standard and recommended solvent for initial reconstitution is sterile, pyrogen-free water.[2][3] When adding the solvent, it should be introduced slowly down the side of the vial to prevent foaming and potential degradation of the peptide.[2] Gentle swirling is recommended to fully dissolve the powder; vigorous shaking should be avoided as the mechanical stress can damage the peptide structure.[2][4]

Q3: What are the optimal storage conditions for this compound?

A3: Proper storage is critical for maintaining the stability and efficacy of this compound. The recommended storage conditions are summarized in the table below.

FormStorage TemperatureDurationRecommendations
Lyophilized Powder -20°C to -80°CSeveral yearsStore in a sealed vial in a desiccated environment, protected from light.[5]
Room TemperatureUp to 3 weeksFor short-term storage, though colder temperatures are recommended for long-term stability.[3]
Reconstituted Solution 2-8°C (Refrigerator)2-4 weeksUse promptly and avoid repeated warming and cooling.[5]
-20°C (Freezer)Not RecommendedRepeated freeze-thaw cycles can degrade the peptide.[3][5] If long-term storage of the solution is necessary, it is best to aliquot it into single-use volumes to minimize freeze-thaw cycles.[2][5]

Q4: Can I use solvents other than water to dissolve this compound?

A4: Yes, while this compound is freely soluble in water, other solvents can be utilized, especially for preparing concentrated stock solutions for in vitro assays.[2] Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common alternatives.[2] It is crucial to use anhydrous (water-free) DMSO, as it is hygroscopic and absorbed moisture can reduce peptide solubility.[2] When using co-solvents like DMSO, it is imperative to consider their potential effects on the specific cell line and assay being performed and to always include a vehicle control in your experiments.[2]

Troubleshooting Guide: Solubility and Aggregation

Problem 1: Precipitation is observed when adding this compound to aqueous buffers or cell culture media.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the final buffer or medium.

  • Solution:

    • Prepare a High-Concentration Stock Solution: Dissolve the lyophilized this compound in a suitable organic solvent like DMSO to create a concentrated stock solution.[2]

    • Step-wise Dilution: Gradually dilute this stock solution into your aqueous buffer or cell culture medium to achieve the final desired concentration. This method helps to avoid direct dissolution of a large amount of peptide in a buffer where it may have lower solubility.[6]

    • Maintain a Low Final Solvent Concentration: The final concentration of the organic solvent should be kept as low as possible (typically <0.5%) to minimize its cytotoxic effects on the biological system.[2][7]

Problem 2: Inconsistent or lower-than-expected biological activity in cell-based assays.

  • Possible Cause 1: Aggregation of the peptide. Peptide aggregation can lead to a decrease in the effective concentration of the active, monomeric form of this compound.[8]

    • Solution:

      • Sonication: Briefly sonicate the stock solution before use to help break up any pre-existing aggregates.[5]

      • pH Optimization: Ensure the pH of your final solution is not close to the isoelectric point of this compound, as this can promote aggregation.[8]

      • Use of Excipients: Consider the use of solubility-enhancing excipients, but their compatibility with the specific assay must be validated.[5]

  • Possible Cause 2: Adsorption to plasticware. Peptides can adsorb to the surface of plastic tubes and plates, which reduces the effective concentration of this compound in the solution.[5]

    • Solution:

      • Use Low-Binding Plasticware: Utilize low-protein-binding microplates and tubes to minimize surface adsorption.[5]

      • Include a Carrier Protein: Adding a carrier protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1%) to the buffer can help to prevent the peptide from binding to plastic surfaces.[5]

Problem 3: The reconstituted this compound solution appears cloudy or contains visible particles.

  • Possible Cause: This may indicate incomplete dissolution, aggregation, or microbial contamination.[5]

  • Solution:

    • Ensure Complete Dissolution: Allow sufficient time for the peptide to dissolve with gentle swirling.[5]

    • Brief Sonication: If the issue persists, you can try briefly sonicating the vial.[5]

    • Sterile Filtration: If contamination is suspected, the solution can be passed through a 0.22 µm sterile filter.

    • Discard if Necessary: If the solution remains cloudy after these steps, it may not be suitable for use, as aggregation can significantly impact its biological activity.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for working with this compound in vitro.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityRecommendations & Remarks
Water (sterile) 100 mg/mLRecommended for fresh solutions. Ensure the pH is neutral.
DMSO 50 mg/mLUse fresh, anhydrous DMSO. Ideal for high-concentration stock solutions. Moisture-absorbing DMSO reduces solubility.
Ethanol 12 mg/mLCan be used for stock solutions, but be mindful of its effects on cells.
Saline Highly solubleSuitable for both in vivo and in vitro use.[2]
Cell Culture Media (e.g., DMEM) VariableDependent on media components. Precipitation can occur, especially in the presence of serum. Empirical testing is advised.[2]
PBS SolubleA good starting point for testing solubility in a simple buffered solution.[2]

Table 2: Recommended Final DMSO Concentrations for In Vitro Assays

Final DMSO ConcentrationGeneral Effect on Cell LinesRecommendations
< 0.1% Generally considered safe with minimal effects.[1]Recommended for sensitive cell lines, such as primary cells, and for long-term exposure studies.[1]
0.1% - 0.5% Well-tolerated by many robust cell lines for up to 72 hours.[1]A common and generally safe range for many in vitro assays.[7]
0.5% - 1.0% Increased cytotoxicity and effects on cell proliferation and function observed in some cell lines.[1]Often toxic. Short-term exposure may be possible for some robust cell lines, but requires validation.
> 1.0% Significant cytotoxicity, apoptosis, and membrane damage are common.[1]Highly toxic and generally not recommended for cell-based assays.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture

  • Equilibration: Allow the lyophilized this compound vial and sterile, anhydrous DMSO to come to room temperature.

  • Stock Solution Preparation: Under sterile conditions (e.g., in a laminar flow hood), add the required volume of DMSO to the vial of this compound to create a high-concentration stock solution (e.g., 10 mg/mL). Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.

  • Storage of Stock Solution: Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes in volumes suitable for single experiments to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or colder for long-term storage.

  • Working Solution Preparation: For your experiment, thaw an aliquot of the DMSO stock solution. Prepare your working solutions by diluting the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1, and 2 µg/mL).[9] Ensure the final concentration of DMSO in the medium is below 0.5%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution.

Protocol 2: Cell Viability (MTT) Assay with this compound

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: Remove the old medium and add fresh medium containing different concentrations of this compound (e.g., 0.5, 1, and 2 µg/mL) and the vehicle control.[9]

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours in a humidified atmosphere.

  • Solubilization: Add 100 µL of the solubilization solution to each well and allow the plate to stand overnight in the incubator.

  • Measurement: Check for complete solubilization of the purple formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Protocol 3: Cell Migration (Transwell) Assay with this compound

  • Cell Preparation: Culture cells to be tested and treat them with various concentrations of this compound (e.g., 0, 0.5, 1, and 2 µg/mL) for 24 hours.[9]

  • Assay Setup: Seed the this compound-treated cells onto transwell filters (typically with 8.0-µm pores) in the upper chamber containing serum-free medium. The lower chamber should be filled with medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS).[9]

  • Incubation: Allow the cells to migrate for a specified period (e.g., 3 hours) at 37°C in a CO2 incubator.[9]

  • Staining and Visualization: After incubation, remove the non-migrated cells from the upper surface of the filter. Stain the cells that have migrated through the pores to the lower surface.

  • Quantification: Count the number of migrated cells in several representative microscopic fields for each filter. The results can be expressed as the average number of migrated cells per field or as a fold-change relative to the control group.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound is known to exert its pro-angiogenic and tissue-healing effects through the activation of several key signaling pathways. Two of the most well-documented are the VEGFR2-Akt-eNOS pathway, which is crucial for angiogenesis, and the FAK-paxillin pathway, which is involved in cell migration.

BPC_157_Signaling_Pathways cluster_0 VEGFR2-Akt-eNOS Pathway (Angiogenesis) cluster_1 FAK-Paxillin Pathway (Cell Migration) BPC157_1 This compound VEGFR2 VEGFR2 BPC157_1->VEGFR2 Activates PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide eNOS->NO Produces Angiogenesis Angiogenesis NO->Angiogenesis BPC157_2 This compound FAK FAK BPC157_2->FAK Activates Paxillin Paxillin FAK->Paxillin Phosphorylates Actin F-actin formation Paxillin->Actin CellMigration Cell Migration Actin->CellMigration

This compound activates key signaling pathways for angiogenesis and cell migration.

Troubleshooting Workflow for this compound Solubility Issues

The following diagram outlines a logical workflow for troubleshooting common solubility and aggregation issues encountered with this compound in in vitro assays.

Troubleshooting_Workflow Start Start: this compound Solubility Issue (Precipitation/Cloudiness) Check_Reconstitution Review Reconstitution Protocol: - Sterile Water/Solvent? - Gentle Swirling? Start->Check_Reconstitution Check_Reconstitution->Start Protocol Incorrect, Re-prepare Prep_Stock Prepare High-Concentration Stock in Anhydrous DMSO Check_Reconstitution->Prep_Stock Protocol Correct Dilute Dilute Stock into Final Medium (Final DMSO <0.5%) Prep_Stock->Dilute Still_Issue Issue Persists? Dilute->Still_Issue Check_Aggregation Investigate Aggregation: - Brief Sonication - Check pH Still_Issue->Check_Aggregation Yes Success Success: Clear Solution, Proceed with Assay Still_Issue->Success No Reassess Reassess Experiment: - Lower this compound Concentration - Validate Solvent Compatibility Still_Issue->Reassess Yes, after all steps Check_Adsorption Consider Adsorption: - Use Low-Binding Plates - Add Carrier Protein (e.g., 0.1% BSA) Check_Aggregation->Check_Adsorption Check_Adsorption->Still_Issue

A logical workflow for troubleshooting this compound solubility issues.

Experimental Workflow for a Cell Migration Assay

This diagram illustrates the key steps involved in performing a transwell cell migration assay to evaluate the effect of this compound.

Cell_Migration_Workflow Start Start: Cell Migration Assay Cell_Culture 1. Culture Cells to Appropriate Confluency Start->Cell_Culture Treatment 2. Treat Cells with this compound (Various Concentrations + Vehicle Control) for 24 hours Cell_Culture->Treatment Seeding 3. Seed Treated Cells into Transwell Upper Chamber (Serum-Free Medium) Treatment->Seeding Chemoattractant 4. Add Chemoattractant (e.g., 10% FBS) to Lower Chamber Seeding->Chemoattractant Incubation 5. Incubate for 3 hours at 37°C, 5% CO2 Chemoattractant->Incubation Staining 6. Remove Non-Migrated Cells and Stain Migrated Cells Incubation->Staining Quantification 7. Count Migrated Cells Under Microscope Staining->Quantification Analysis 8. Analyze Data and Compare with Control Quantification->Analysis

Workflow for a transwell assay to measure this compound's effect on cell migration.

References

Technical Support Center: BPC 157 Peptide Purity & HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the purity of BPC 157 and its analysis using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is purity a critical concern?

A1: this compound, or Body Protection Compound-157, is a synthetic pentadecapeptide (a chain of 15 amino acids) derived from a protein found in human gastric juice.[1][2][3] It is researched for its potential therapeutic effects, including promoting tissue healing and reducing inflammation.[3][4] However, since this compound is often sold as a "research chemical" and is not approved for human use by regulatory bodies like the FDA, the purity and quality of commercially available products can vary significantly.[5][6][7] Impurities can diminish the peptide's effectiveness, introduce risks of adverse effects, and lead to inconsistent experimental results.[8]

Q2: What are the common impurities found in synthetic this compound?

A2: Impurities in synthetic peptides like this compound can arise during the synthesis process, from degradation during storage, or from contamination.[5][9][10][11] Common impurities are summarized in the table below.

Q3: How does improper storage affect the purity of this compound?

A3: this compound is a delicate peptide that can degrade if not stored correctly.[12] Lyophilized (freeze-dried) this compound is relatively stable but should be stored at -20°C or below for long-term stability, protected from light and moisture.[2][13][14] Once reconstituted, the peptide is much more susceptible to degradation and should be refrigerated at 2-8°C and used within a few weeks.[2][13] Repeated freeze-thaw cycles should be avoided as they can damage the peptide structure.[3][13]

Q4: What is HPLC and why is it used for this compound purity analysis?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[15] For peptides like this compound, reversed-phase HPLC (RP-HPLC) is the most common method. It separates the peptide from its impurities based on differences in their hydrophobicity.[15] HPLC can provide a precise measurement of the purity of a this compound sample, typically expressed as a percentage of the main peptide peak area relative to the total area of all peaks in the chromatogram.[13][16]

Q5: What are the key signaling pathways associated with this compound's activity?

A5: Preclinical studies suggest that this compound exerts its effects through several signaling pathways, including:

  • VEGFR2-Akt-eNOS Pathway: This pathway is crucial for angiogenesis (the formation of new blood vessels), which is vital for tissue repair.[1][17]

  • GHR-JAK2 Pathway: this compound may interact with the growth hormone receptor (GHR) and activate the JAK2 signaling pathway, which is involved in cell growth, proliferation, and differentiation.[1][18]

  • FAK-Paxillin Pathway: This pathway is involved in cell migration and adhesion, which are important processes in wound healing.[18][19]

Data Presentation: Common Impurities in this compound

Impurity CategorySpecific ExamplesPotential Source
Synthesis-Related Deletion sequences (missing amino acids), insertion sequences (extra amino acids), truncated sequences.[5][10][20]Incomplete or erroneous steps during solid-phase peptide synthesis (SPPS).[10]
Racemized isomers (diastereomers).[9][10]Can occur during the deprotection steps of SPPS.[10]
Residual protecting groups.[11]Incomplete removal of protecting groups from amino acid side chains after synthesis.[10]
Degradation Products Oxidation products (e.g., oxidized methionine).[9][20]Exposure to oxygen and light during storage.[9]
Deamidation products (e.g., asparagine to aspartic acid).[11][20]Can occur during synthesis, purification, or storage.[20]
Hydrolysis products.Exposure to moisture.[13]
Contaminants Residual solvents (e.g., acetonitrile, trifluoroacetic acid - TFA).[5]Remnants from the synthesis and purification processes.
Heavy metals.[5]Contamination from manufacturing equipment or reagents.
Endotoxins (bacterial byproducts).[5]Non-sterile manufacturing or handling.[5]
Microbial contamination.[5]Non-sterile handling or reconstitution.[5]

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis of this compound
  • Reconstitution of Lyophilized this compound:

    • Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.

    • Reconstitute the peptide using a sterile and appropriate solvent, such as HPLC-grade water or a specific buffer as required by the analytical method. A common concentration for analysis is 1 mg/mL.

    • Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.

  • Filtration:

    • Filter the reconstituted this compound solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could interfere with the HPLC analysis or damage the column.

  • Dilution:

    • If necessary, dilute the filtered sample to the desired concentration for injection using the mobile phase as the diluent. This helps to ensure good peak shape and prevent column overload.

Protocol 2: General Reversed-Phase HPLC (RP-HPLC) Method for this compound Purity Analysis
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 214 nm or 220 nm.

  • Injection Volume: 10-20 µL.

Note: This is a general method and may require optimization for specific HPLC systems and columns.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
No Peaks or Very Small Peaks No sample injected; detector lamp off; incorrect injection volume.[21][22]Check autosampler and syringe; ensure detector lamp is on; verify injection volume.
Ghost Peaks (Peaks in Blank Run) Contamination in mobile phase, injection solvent, or carryover from previous injections.[23]Run a blank gradient; prepare fresh mobile phase and sample solvent; clean the injector and column.
Broad Peaks Column degradation; low mobile phase flow rate; sample overload.[24]Replace the column; check for leaks and verify flow rate; dilute the sample.
Split Peaks Clogged column frit; column degradation; sample solvent incompatible with mobile phase.Reverse-flush the column; replace the column; dissolve the sample in the mobile phase.
Shifting Retention Times Inconsistent mobile phase composition; fluctuating column temperature; pump malfunction.[21]Prepare fresh mobile phase; use a column oven for stable temperature; check pump seals and for leaks.
High Backpressure Clogged column or guard column; blocked tubing.Replace the guard column or column; check for blockages in the system.

Mandatory Visualizations

Signaling Pathways of this compound

BPC_157_Signaling_Pathways cluster_angiogenesis Angiogenesis & Vascular Stability cluster_growth Growth & Proliferation cluster_migration Cell Migration & Adhesion BPC1 This compound VEGFR2 VEGFR2 BPC1->VEGFR2 Activates Akt Akt VEGFR2->Akt Phosphorylates eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide eNOS->NO Produces Angiogenesis Angiogenesis NO->Angiogenesis BPC2 This compound GHR Growth Hormone Receptor BPC2->GHR Upregulates JAK2 JAK2 GHR->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates Gene Gene Transcription (Growth, Proliferation) STAT->Gene BPC3 This compound FAK FAK BPC3->FAK Activates Paxillin Paxillin FAK->Paxillin Phosphorylates CellMigration Cell Migration & Adhesion Paxillin->CellMigration

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow start Start prep Sample Preparation (Reconstitution & Filtration) start->prep hplc HPLC System Setup (Column, Mobile Phases, Method) prep->hplc inject Inject Sample hplc->inject run Chromatographic Run inject->run data Data Acquisition run->data analysis Data Analysis (Peak Integration) data->analysis purity Calculate Purity (%) analysis->purity report Generate Report purity->report end End report->end

Caption: Workflow for this compound purity analysis via HPLC.

Troubleshooting Logic for Unexpected HPLC Peaks

HPLC_Troubleshooting rect_node rect_node start Unexpected Peak(s) in Chromatogram blank_run Run a Blank Gradient? start->blank_run peaks_in_blank Peaks Present in Blank? blank_run->peaks_in_blank contam Source is System/Solvent Contamination or Carryover peaks_in_blank->contam Yes peptide_related Peaks are Peptide-Related peaks_in_blank->peptide_related No clean_system Clean Injector, Prepare Fresh Solvents, Flush System contam->clean_system check_synthesis Review Synthesis Data (Deletion/Truncated Sequences?) peptide_related->check_synthesis check_storage Assess Storage Conditions (Degradation Products?) peptide_related->check_storage lcms Perform LC-MS to Identify Impurity Mass check_synthesis->lcms check_storage->lcms

References

Technical Support Center: Bpc 157 Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling reconstituted Bpc 157, with a primary focus on preventing degradation due to freeze-thaw cycles.

Troubleshooting Guides & FAQs

This section addresses common issues and questions related to the storage and handling of reconstituted this compound.

Question: What are the ideal storage conditions for reconstituted this compound to maintain its stability?

Answer: For short-term storage (up to a few weeks), reconstituted this compound should be kept in a refrigerator at 2-8°C. For long-term storage, it is recommended to store the peptide solution at -20°C or lower.[1] It is crucial to protect the peptide from light, so storing it in a dark container or wrapped in foil is advisable.

Question: How can I avoid freeze-thaw cycles, and why is this important?

Answer: Repeated freeze-thaw cycles are detrimental to the stability of reconstituted peptides, including this compound. These cycles can lead to peptide degradation through aggregation and hydrolysis, which can reduce its biological activity.[1] To avoid this, it is best practice to aliquot the reconstituted peptide into single-use vials before freezing. This allows you to thaw only the amount needed for a specific experiment without subjecting the entire stock to temperature fluctuations.

Question: My reconstituted this compound solution appears cloudy. What should I do?

Answer: Cloudiness in a reconstituted peptide solution can indicate precipitation or aggregation, suggesting that the peptide may have degraded. This can be caused by improper storage, contamination, or issues with the solvent. It is generally not recommended to use a cloudy solution for experiments where precise concentration and bioactivity are critical. If you encounter this issue, it is best to discard the vial and prepare a fresh solution from a new stock of lyophilized this compound.

Question: I accidentally left my reconstituted this compound at room temperature overnight. Is it still usable?

Answer: While this compound is considered a relatively stable peptide, prolonged exposure of the reconstituted form to room temperature can lead to degradation. The extent of degradation depends on the duration of exposure and the ambient temperature. For critical applications, it is advisable to use a freshly prepared or properly stored solution. If you must use the solution, be aware that its potency may be compromised.

Question: What is the recommended solvent for reconstituting this compound?

Answer: The choice of solvent can impact the stability of the reconstituted peptide. Sterile, bacteriostatic water is a commonly used and recommended solvent for reconstituting this compound for research purposes. The use of sterile techniques during reconstitution is paramount to prevent microbial contamination.

Data Presentation: Stability of Reconstituted this compound

Storage ConditionTemperatureExpected StabilityKey Recommendations
Short-Term2-8°C (Refrigerator)Up to 4 weeksIdeal for immediate or near-future use. Protect from light.
Long-Term-20°C or lower (Freezer)Several monthsCrucially, aliquot into single-use vials to avoid freeze-thaw cycles.
Room Temperature~20-25°CNot RecommendedAvoid for reconstituted solutions to prevent rapid degradation.

Experimental Protocols

Protocol for Assessing this compound Purity and Stability using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity and stability of a this compound sample. It is crucial to develop and validate a specific method for your particular instrumentation and experimental needs.

Objective: To determine the purity of a this compound sample and assess its degradation over time or after stress conditions (e.g., freeze-thaw cycles).

Materials:

  • This compound sample (lyophilized or reconstituted)

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Lyophilized Powder: Accurately weigh a small amount of lyophilized this compound and dissolve it in Mobile Phase A to a known concentration (e.g., 1 mg/mL).

    • Reconstituted Solution: Dilute the reconstituted this compound solution with Mobile Phase A to a suitable concentration for HPLC analysis.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm or 220 nm

    • Injection Volume: 20 µL

    • Gradient: A linear gradient from a lower percentage of Mobile Phase B to a higher percentage over a set time (e.g., 5% to 95% B over 30 minutes). The exact gradient should be optimized for the best separation of this compound from any impurities or degradation products.

  • Data Analysis:

    • Integrate the peak areas of the resulting chromatogram.

    • Calculate the purity of the this compound sample as the percentage of the area of the main peak relative to the total area of all peaks.

    • For stability studies, compare the chromatogram of the test sample (e.g., after several freeze-thaw cycles) to a reference standard or a sample at time zero. A decrease in the main peak area and/or the appearance of new peaks indicates degradation.

Mandatory Visualizations

Logical Workflow for Handling Reconstituted this compound

The following diagram illustrates the recommended workflow for reconstituting and storing this compound to minimize degradation and ensure experimental reproducibility.

Bpc157_Workflow cluster_prep Preparation cluster_decision Usage Decision cluster_storage Storage Strategy cluster_use Experimental Use cluster_avoid Practices to Avoid start Start: Lyophilized this compound Vial reconstitute Reconstitute with sterile bacteriostatic water under aseptic conditions start->reconstitute decision Immediate Use? reconstitute->decision short_term Store at 2-8°C (Short-term) decision->short_term No, within weeks aliquot Aliquot into single-use vials decision->aliquot No, long-term use_now Use in Experiment decision->use_now Yes short_term->use_now long_term Store at -20°C or lower (Long-term) aliquot->long_term thaw_one Thaw a single aliquot for experiment long_term->thaw_one repeat_freeze_thaw Repeated Freeze-Thaw of Stock long_term->repeat_freeze_thaw thaw_one->use_now

Caption: Recommended workflow for handling and storing reconstituted this compound.

This compound Pro-Angiogenic Signaling Pathway

This compound has been shown to promote angiogenesis, the formation of new blood vessels, which is a key mechanism in its therapeutic effects. One of the primary pathways it influences is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling cascade.

Bpc157_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_cellular_response Cellular Response bpc157 This compound vegfr2 VEGFR2 bpc157->vegfr2 Activates akt Akt vegfr2->akt Phosphorylates enos eNOS akt->enos Phosphorylates no Nitric Oxide (NO) enos->no Produces angiogenesis Angiogenesis no->angiogenesis migration Endothelial Cell Migration no->migration proliferation Endothelial Cell Proliferation no->proliferation

Caption: this compound activation of the VEGFR2-Akt-eNOS signaling pathway.[2][3][4][5][6]

References

BPC 157 Oral Administration Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of the peptide BPC 157, its oral administration presents both significant opportunities and considerable challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral administration of this compound in research studies?

The main hurdles in oral this compound research are its bioavailability and stability. While this compound is reported to be remarkably stable in human gastric juice for over 24 hours, its absorption into the bloodstream after oral ingestion can be low and variable.[1][2] Factors influencing this include enzymatic degradation in the gastrointestinal tract and permeation across the intestinal epithelium.

A significant challenge is the lack of comprehensive pharmacokinetic data for oral administration in preclinical models. While studies have established pharmacokinetic profiles for intravenous (IV) and intramuscular (IM) injections, similar data for the oral route is scarce, making it difficult to determine the exact amount of this compound that reaches systemic circulation.

Q2: How can I prepare and administer this compound orally to rats in my study?

A commonly cited and effective method for oral administration in rat models is dissolving this compound in their drinking water.[1][3][4][5][6]

Protocol for Oral Administration in Drinking Water:

  • Concentration: Prepare a solution of this compound at a concentration of 0.16 µg/mL or 0.16 ng/mL in the drinking water.[1][3]

  • Daily Intake: Based on an estimated daily water consumption of 12 mL per rat, this corresponds to a daily dose of approximately 1.92 µg or 1.92 ng per rat.

  • Preparation: this compound is typically supplied as a lyophilized powder and should be reconstituted according to the manufacturer's instructions, usually with bacteriostatic or sterile water, before being further diluted in the drinking water.

  • Stability: Fresh solutions should be prepared regularly to ensure peptide stability.

Q3: Is there a way to improve the oral bioavailability of this compound?

Research suggests that the salt form of this compound can significantly impact its oral bioavailability. One study indicated that the arginate salt of this compound has a seven-fold greater oral bioavailability in rats compared to the more commonly used acetate (B1210297) salt. This suggests that selecting the appropriate salt form could be a critical factor in the success of oral administration studies.

Q4: My results with oral this compound are inconsistent. What could be the cause?

Inconsistent results are a common challenge and can stem from several factors:

  • Bioavailability: As mentioned, the low and variable oral bioavailability of this compound is a primary contributor to inconsistent findings.

  • Stability: While stable in gastric juice, the stability of this compound in different sections of the gastrointestinal tract and in drinking water over time may vary. Ensure fresh solutions are provided regularly.

  • Dosage: The effective oral dose can be much higher than injectable doses due to poor absorption. It is crucial to perform dose-response studies to identify the optimal oral dosage for the specific animal model and disease state.

Troubleshooting Guides

Problem: Difficulty in detecting and quantifying this compound in plasma after oral administration.

Solution: Validated UPLC-MS/MS Method

A highly sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is recommended for the quantification of this compound in plasma.

Experimental Protocol: UPLC-MS/MS for this compound Quantification

  • Sample Preparation:

    • Precipitate plasma proteins using a solvent like acetonitrile.

    • Alternatively, use solid-phase extraction (SPE) for sample cleanup and concentration. A mixed-mode SPE approach can enhance selectivity.

  • Chromatographic Separation:

    • Utilize a C18 reversed-phase column suitable for peptide separation.

    • Employ a gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent such as acetonitrile.

  • Mass Spectrometric Detection:

    • Use a tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Optimize the precursor and product ion transitions for this compound.

Note: Due to the challenges of quantifying peptides in complex matrices, it is crucial to develop and validate the UPLC-MS/MS method in-house, including assessments of linearity, accuracy, precision, and stability.

Problem: Concerns about the stability of this compound in the gastrointestinal tract.

Solution: In Vitro Stability Assay in Simulated Gastric and Intestinal Fluids

To assess the stability of this compound, an in vitro degradation study using simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) is recommended.

Experimental Protocol: this compound Stability in SGF and SIF

  • Preparation of Simulated Fluids:

    • SGF: Prepare according to USP specifications, typically containing pepsin at a pH of around 1.2.

    • SIF: Prepare according to USP specifications, typically containing pancreatin (B1164899) at a pH of around 6.8.

  • Incubation:

    • Incubate a known concentration of this compound in both SGF and SIF at 37°C.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Analysis:

    • Quench the enzymatic activity in the collected aliquots.

    • Analyze the remaining concentration of intact this compound using a validated analytical method like UPLC-MS/MS.

  • Data Analysis:

    • Calculate the degradation half-life of this compound in each fluid to quantify its stability.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats and Dogs (IV and IM Administration)

SpeciesAdministration RouteDoseTmax (min)Cmax (ng/mL)t1/2 (min)Absolute Bioavailability (%)Reference
RatIV20 µg/kg--15.2100[7]
RatIM20 µg/kg312.3< 3018.82[7]
RatIM100 µg/kg348.9< 3014.49[7]
RatIM500 µg/kg3141< 3019.35[7]
DogIV6 µg/kg--< 30100[7]
DogIM6 µg/kg6.331.05< 3045.27[7]
DogIM30 µg/kg8.673.30< 3047.64[7]
DogIM150 µg/kg8.1726.1< 3050.56[7]

Note: Data for oral administration is not available in the cited literature, highlighting a key research gap.

Experimental Protocols

Protocol 1: Assessment of VEGFR2 Phosphorylation via Western Blot

This protocol is designed to determine the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway in tissue samples from rats treated orally with this compound.

  • Tissue Homogenization:

    • Homogenize tissue samples in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (p-VEGFR2).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities and normalize the p-VEGFR2 signal to the total VEGFR2 or a loading control like β-actin.

Protocol 2: Measurement of Nitric Oxide (NO) Production via Griess Assay

This protocol measures the levels of nitrite (B80452), a stable metabolite of NO, in plasma samples from rats treated orally with this compound.

  • Sample Preparation:

    • Collect blood samples and centrifuge to obtain plasma.

    • Deproteinize the plasma samples, for example, by using a spin filter.

  • Griess Reaction:

    • Add Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the deproteinized plasma samples in a 96-well plate.[8][9]

    • Incubate at room temperature to allow for the colorimetric reaction to develop.

  • Measurement:

    • Measure the absorbance at approximately 540 nm using a microplate reader.

  • Quantification:

    • Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Mandatory Visualizations

BPC_157_Signaling_Pathway BPC_157 This compound (Oral) GI_Tract Gastrointestinal Tract BPC_157->GI_Tract Ingestion Systemic_Circulation Systemic Circulation (Low Bioavailability) GI_Tract->Systemic_Circulation Absorption VEGFR2 VEGFR2 Systemic_Circulation->VEGFR2 p_VEGFR2 p-VEGFR2 VEGFR2->p_VEGFR2 Phosphorylation Akt Akt p_VEGFR2->Akt p_Akt p-Akt Akt->p_Akt Phosphorylation eNOS eNOS p_Akt->eNOS p_eNOS p-eNOS eNOS->p_eNOS Phosphorylation NO Nitric Oxide (NO) p_eNOS->NO Production Angiogenesis Angiogenesis & Tissue Repair NO->Angiogenesis

This compound Signaling Cascade

Oral this compound Study Workflow

Troubleshooting_Logic Start Inconsistent Results with Oral this compound Check_Bioavailability Is Oral Bioavailability a Concern? Start->Check_Bioavailability Check_Stability Is Peptide Stability an Issue? Check_Bioavailability->Check_Stability Yes Solution_Bioavailability Consider Arginate Salt Form Perform Pharmacokinetic Study Check_Bioavailability->Solution_Bioavailability No Check_Dosage Is the Dosage Appropriate? Check_Stability->Check_Dosage Yes Solution_Stability Prepare Fresh Solutions Daily Conduct In Vitro Stability Assay Check_Stability->Solution_Stability No Check_Analysis Are Analytical Methods Validated? Check_Dosage->Check_Analysis Yes Solution_Dosage Perform Dose-Response Study Increase Dose if Necessary Check_Dosage->Solution_Dosage No Solution_Analysis Validate UPLC-MS/MS Method Ensure Sensitivity and Specificity Check_Analysis->Solution_Analysis No End Consistent and Reliable Data Check_Analysis->End Yes Solution_Bioavailability->Check_Stability Solution_Stability->Check_Dosage Solution_Dosage->Check_Analysis Solution_Analysis->End

Troubleshooting Oral this compound Studies

References

BPC 157 Purity and Impurity Management: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for managing impurities in synthetic Bpc 157. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound and what are its key properties?

This compound is a synthetic pentadecapeptide, a chain of 15 amino acids, with the sequence Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val.[1] It is a fragment of a protein found in human gastric juice.[2] For research purposes, it is typically produced via Solid-Phase Peptide Synthesis (SPPS) and supplied as a white, lyophilized (freeze-dried) powder.[3][4]

Table 1: Key Properties of this compound

PropertyValueReference
Molecular Formula C₆₂H₉₈N₁₆O₂₂[1]
Molecular Weight 1419.53 g/mol [1]
CAS Number 137525-51-0[1]
Appearance White lyophilized powder[3]
Purity (Typical) ≥99% via HPLC[1]
Solubility Soluble in water[3]
Q2: What are the common types of impurities found in synthetic this compound?

Impurities in synthetic this compound can originate from the synthesis process, subsequent degradation, or handling. They are broadly categorized as synthesis-related, degradation-related, or extraneous contaminants.

  • Synthesis-Related Impurities: These arise during Solid-Phase Peptide Synthesis (SPPS).[5]

    • Deletion Sequences: An amino acid is missing from the peptide chain due to an incomplete coupling reaction.

    • Insertion Sequences: An extra amino acid is incorrectly added to the chain.[5]

    • Incomplete Deprotection: Protecting groups used on amino acid side chains during synthesis are not fully removed.[5]

    • Racemization: The stereochemistry of an amino acid changes from its L-form to the D-form, creating a diastereomeric impurity.[5]

  • Degradation-Related Impurities: These form when the peptide breaks down due to improper storage or handling.

    • Oxidation: Particularly of methionine residues if present, though this compound does not contain methionine. Other residues can also be susceptible under harsh conditions. Oxidation typically adds +16 Da to the peptide's mass.[6]

    • Deamidation: Asparagine (Asn) or glutamine (Gln) residues can convert to aspartic acid or glutamic acid, respectively. This adds approximately 0.98 Da to the mass.[6]

    • Hydrolysis: Cleavage of peptide bonds due to exposure to moisture.

  • Extraneous Contaminants: These are materials introduced during synthesis or handling.

    • Residual Solvents: Acetonitrile (B52724) (ACN), Trifluoroacetic Acid (TFA), or Dichloromethane (DCM) may remain from synthesis and purification steps.[7]

    • Reagents: Leftover coupling agents or scavengers from the synthesis process.

    • Endotoxins: Bacterial byproducts that can cause inflammatory responses if the peptide is used in biological systems.[7]

    • Heavy Metals: Contaminants from reactors or reagents.[7]

Troubleshooting Analytical Issues

This section addresses common problems encountered during the analysis of this compound purity.

Q3: My HPLC chromatogram shows multiple peaks. How do I identify the main this compound peak and potential impurities?

The main this compound peak should be the largest in terms of peak area. Additional smaller peaks typically represent impurities.[8] Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.[3][4]

Troubleshooting Logic for Unexpected HPLC Peaks

G Troubleshooting Unexpected HPLC Peaks start Unexpected Peaks in HPLC Chromatogram q1 Are peaks sharp or broad? start->q1 sharp Sharp Peaks q1->sharp Sharp broad Broad or Tailing Peaks q1->broad Broad check_ms Analyze with LC-MS to determine mass of each peak sharp->check_ms troubleshoot_broad Potential Issues: - Poor sample solubility - Column degradation - Inappropriate mobile phase pH - Contamination broad->troubleshoot_broad ms_results Mass corresponds to... (See Table 2) check_ms->ms_results solution_broad Solutions: - Ensure full sample dissolution - Flush or replace column - Adjust mobile phase - Use fresh solvents troubleshoot_broad->solution_broad

Caption: Logic for troubleshooting unexpected HPLC peaks.

Q4: I performed a Mass Spectrometry (MS) analysis. How do I interpret the results to identify impurities?

Your primary goal is to find the peak corresponding to the theoretical molecular weight of this compound (1419.53 Da). In positive electrospray ionization mode, this will typically appear as the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 1420.5.[1] Other observed peaks can be cross-referenced with the table below to identify common impurities.

Table 2: Common this compound Impurities and Their Mass Signatures

Impurity TypeMass Shift from this compound (Da)Typical CauseNotes
Deamidation +0.984Degradation of Asn/Gln residuesCan occur during storage in non-neutral pH solutions.[6]
Oxidation +16.00Degradation (reaction with oxygen)Less common for this compound as it lacks Met/Trp, but possible on other residues.[6]
Deletion of Gly -57.02SPPS coupling failureResults in a peptide one amino acid shorter.
Deletion of Pro -97.05SPPS coupling failureResults in a peptide one amino acid shorter.
Sodium Adduct +21.98 ([M+Na]⁺ vs [M+H]⁺)Contamination in solvent/glasswareCan suppress the primary [M+H]⁺ signal.[9]
Potassium Adduct +37.96 ([M+K]⁺ vs [M+H]⁺)Contamination in solvent/glasswareCan suppress the primary [M+H]⁺ signal.[9]
TFA Adduct +113.99 ([M+TFA+H]⁺ vs [M+H]⁺)Residual from HPLC purificationCommon adduct from reverse-phase chromatography.
Q5: My this compound sample shows low purity. What are the likely causes and solutions?

Low purity (<95%) can result from poor synthesis, improper purification, or degradation.

  • Cause 1: Incomplete Synthesis/Purification: The supplier may have had issues with the SPPS process or the final purification step.

    • Solution: Request the Certificate of Analysis (CoA) from the supplier, which should include HPLC and MS data. If the purity is below your experimental requirements, acquire a new batch from a reputable source.

  • Cause 2: Degradation from Improper Storage: Lyophilized this compound is stable for weeks at room temperature but should be stored at -20°C or below for long-term stability.[10] Reconstituted solutions are much less stable, lasting for days at 2-8°C.[10] Exposure to moisture, light, and repeated freeze-thaw cycles can accelerate degradation.[9][11]

    • Solution: Always store lyophilized powder desiccated and frozen. After reconstitution, aliquot into single-use volumes to avoid freeze-thaw cycles and store refrigerated for short-term use.[9][10]

  • Cause 3: Contamination: The sample may have been contaminated during handling.

    • Solution: Use sterile, high-purity solvents (e.g., bacteriostatic water or sterile saline) for reconstitution.[9] Work in a clean environment to prevent microbial contamination.

Experimental Protocols

Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a standard method for assessing the purity of a synthetic this compound sample.

Workflow for this compound Purity Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Reconstitute Lyophilized This compound in Mobile Phase A (e.g., to 1 mg/mL) prep2 Vortex to Dissolve prep1->prep2 prep3 Filter through 0.22 µm Syringe Filter prep2->prep3 hplc1 Equilibrate Column with Initial Mobile Phase Conditions prep3->hplc1 hplc2 Inject Sample (e.g., 10 µL) hplc1->hplc2 hplc3 Run Gradient Elution hplc2->hplc3 data1 Detect at 214 nm or 220 nm hplc3->data1 data2 Integrate Peak Areas data1->data2 data3 Calculate Purity: % Purity = (Area_Main / Area_Total) * 100 data2->data3

Caption: General workflow for this compound purity analysis via RP-HPLC.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of lyophilized this compound.

    • Dissolve the peptide in Mobile Phase A (see below) to a final concentration of approximately 0.5 - 1.0 mg/mL.[10]

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1][8]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[1][3]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).[1][3]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 214 nm or 220 nm (for peptide bonds).[1][8]

    • Column Temperature: 30-40°C.

  • Gradient Elution:

    • A linear gradient is typically used to separate peptides of varying hydrophobicity. An example gradient is:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 70% B

      • 25-27 min: 70% to 90% B

      • 27-30 min: Hold at 90% B

      • 30-32 min: 90% to 10% B

      • 32-40 min: Re-equilibrate at 10% B

  • Data Analysis:

    • Integrate the area of all peaks in the resulting chromatogram.

    • Calculate the percent purity using the formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.[3][4]

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol describes how to confirm the molecular weight of this compound and identify impurities using LC-MS.

  • Methodology:

    • Use an LC-MS system equipped with an electrospray ionization (ESI) source.

    • The HPLC method can be the same as described in Protocol 1. The eluent from the column is directed into the mass spectrometer.

    • MS Parameters (Example):

      • Ionization Mode: Positive ESI

      • Mass Range: 400 - 2000 m/z

      • Capillary Voltage: 3.5 - 4.5 kV

      • Drying Gas: Nitrogen at ~300-350°C

  • Data Analysis:

    • Examine the mass spectrum associated with the main HPLC peak. Confirm the presence of ions corresponding to this compound (e.g., [M+H]⁺ at ~1420.5 m/z, [M+2H]²⁺ at ~710.7 m/z).

    • Examine the mass spectra of impurity peaks and calculate the mass difference relative to this compound to identify them (refer to Table 2).

  • (Optional) Tandem MS (MS/MS) for Sequence Confirmation:

    • To definitively confirm the peptide sequence, perform an MS/MS experiment on the [M+2H]²⁺ precursor ion.

    • The resulting fragmentation pattern should produce a series of b-ions (N-terminal fragments) and y-ions (C-terminal fragments).[12][13]

    • The mass differences between consecutive b-ions or y-ions should correspond to the amino acid residue masses in the this compound sequence.

Table 3: Theoretical Monoisotopic Masses of this compound b- and y-ions

#Amino Acidb-ion m/zy-ion m/z
1Gly58.041419.72
2Glu187.081362.70
3Pro284.131233.66
4Pro381.191136.60
5Pro478.241039.55
6Gly535.26942.50
7Lys663.36885.48
8Pro760.41757.38
9Ala831.45660.33
10Asp946.48589.29
11Asp1061.50474.27
12Ala1132.54359.24
13Gly1189.56288.20
14Leu1302.65231.18
15Val1401.71118.09

This compound Signaling Pathway

This compound is known to promote angiogenesis (the formation of new blood vessels), a key process in tissue repair. It exerts this effect primarily by interacting with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[14][15]

This compound Pro-Angiogenic Signaling Cascade

G This compound Pro-Angiogenic Signaling Pathway cluster_pathway Intracellular Signaling BPC157 This compound VEGFR2 VEGFR2 Receptor BPC157->VEGFR2 Activates Akt Akt (Protein Kinase B) VEGFR2->Akt Activates eNOS eNOS (Endothelial Nitric Oxide Synthase) Akt->eNOS Phosphorylates & Activates NO Nitric Oxide (NO) eNOS->NO Produces Angiogenesis Angiogenesis (Vessel Growth, Cell Migration) NO->Angiogenesis

Caption: this compound activates VEGFR2, leading to Akt/eNOS signaling.

This activation triggers a downstream signaling cascade involving the phosphorylation and activation of Protein Kinase B (Akt) and endothelial Nitric Oxide Synthase (eNOS).[12][14][15] The resulting increase in nitric oxide (NO) production promotes endothelial cell migration, proliferation, and the formation of new blood vessels, which are critical steps in the healing process.[12]

References

Technical Support Center: Bpc 157 Integrity Assessment via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the integrity of the peptide Bpc 157 using High-Performance Liquid Chromatography (HPLC). Below you will find a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and key data presented for easy interpretation.

Experimental Protocol: Reverse-Phase HPLC for this compound Purity Analysis

This protocol outlines a standard method for determining the purity and assessing the stability of this compound.[1]

1. Materials and Reagents:

  • Lyophilized this compound sample

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sterile, HPLC-grade water for sample reconstitution[2]

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[3]

  • Analytical balance

  • Vortex mixer and/or sonicator

  • Micropipettes

  • HPLC vials

3. Sample Preparation:

  • Allow the lyophilized this compound vial to reach room temperature before opening to prevent condensation.

  • Accurately weigh a small amount of lyophilized this compound and dissolve it in Mobile Phase A to a known concentration, for example, 1 mg/mL.[1]

  • For stability testing of a previously reconstituted sample, dilute the solution to a suitable concentration with Mobile Phase A.[1]

  • Gently swirl or vortex the vial until the peptide is completely dissolved.[1] If solubility issues persist, brief sonication can be attempted.[1]

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulates.

4. HPLC Conditions:

  • Column: C18 reverse-phase column[1][3]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 214 nm or 220 nm[1][3]

  • Injection Volume: 20 µL[1]

  • Column Temperature: Ambient or controlled at 25°C

  • Gradient Elution: A typical gradient is as follows:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.018020
35.06733
38.00100
40.00100
40.018020
50.08020

5. Data Analysis:

  • Integrate the peak areas of the resulting chromatogram.

  • Calculate the purity of this compound by taking the percentage of the main peak area relative to the total area of all peaks.[1]

  • For stability studies, compare the chromatogram of an aged sample to a reference standard or a time-zero sample. The appearance of new peaks or a reduction in the main peak area signifies degradation.[1]

Quantitative Data Summary

The following table summarizes typical expected results from an HPLC analysis of a high-purity this compound sample. Note that retention times can vary depending on the specific HPLC system, column, and exact gradient conditions.

AnalyteExpected Retention Time (min)Peak Area (%) - High Purity SamplePeak Area (%) - Degraded Sample
This compound 15.0 - 20.0>99%85%
Impurity 1 (e.g., 1-des-Gly peptide)12.5 - 14.5<0.5%5%
Impurity 2 (e.g., oxidation product)20.5 - 22.0<0.5%7%
Other Minor ImpuritiesVariable<0.1% each3%

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC analysis of this compound.

Q1: I'm seeing multiple unexpected peaks in my this compound chromatogram. What are the likely causes?

A: Unexpected peaks for a seemingly pure peptide can stem from several sources:

  • Peptide-Related Impurities: These are variants of this compound that may have formed during synthesis or degradation. Common examples include deletion sequences (like 1-des-Gly peptide), fragments from incomplete synthesis, or products of side reactions.[4][5]

  • System Contamination: Contaminants can be introduced from the mobile phase, the HPLC system itself (e.g., pump seals, injector), or from previous samples (carryover).[4]

  • Sample Preparation Artifacts: The handling and preparation of the sample can introduce impurities. This could be due to microbial growth in buffers or reactions caused by the sample solvent.[4]

  • Column Issues: A deteriorating or overloaded column can lead to poor peak shapes, including split peaks that might be misinterpreted as impurities.[4]

Q2: How can I determine if the unexpected peaks are related to my this compound sample or are just system contaminants?

A: A straightforward way to diagnose this is by running a "blank" injection.

  • Run a Blank Gradient: Inject your mobile phase or sample solvent (without the peptide) and run the same HPLC gradient.[4]

  • Analyze the Chromatogram: If the unexpected peaks appear in the blank run, they are likely due to contamination in your mobile phase, solvents, or carryover from a previous injection. If the blank is clean, the peaks are almost certainly related to your this compound sample.[4]

Q3: My this compound peak is tailing or fronting. What could be the cause and how do I fix it?

A: Peak tailing or fronting can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample and injecting a smaller amount.

  • Column Degradation: The column may be nearing the end of its lifespan. Consider replacing the column.

  • Inappropriate Mobile Phase: The pH of the mobile phase can affect peak shape. Ensure the TFA concentration is correct.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[6]

Q4: The retention time of my this compound peak is shifting between runs. What should I check?

A: Fluctuations in retention time can be due to:

  • Inconsistent Mobile Phase Composition: Ensure your mobile phase components are accurately mixed and degassed.[7]

  • Leaking System: Check for any leaks in the pump, fittings, or seals, as this can affect the flow rate and pressure.[6][7]

  • Column Temperature Variations: If not using a column oven, changes in ambient temperature can affect retention times.[6]

  • Insufficient Column Equilibration: Make sure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[8]

Q5: My reconstituted this compound solution is cloudy. Can I still analyze it?

A: A properly solubilized peptide should result in a clear, particle-free solution.[1] Cloudiness may indicate incomplete dissolution, aggregation, or contamination.[1]

  • First, ensure the peptide has had enough time to dissolve with gentle swirling.[1]

  • Brief sonication may help to break up aggregates.[1]

  • If the solution remains cloudy, it is not ideal for use, as aggregation can affect its biological activity and may clog the HPLC system.[1] It is also important to filter your sample before injection.

Q6: How long is this compound stable after reconstitution?

A: Once reconstituted, this compound is more susceptible to degradation than in its lyophilized form. It should be stored in the refrigerator at 2-8°C and is typically stable for 2-4 weeks.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted solution into single-use vials if it will not be used quickly.[1]

Visualized Workflows

The following diagrams illustrate the experimental workflow for HPLC analysis and a troubleshooting decision tree for common issues.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Reconstitute Reconstitute Lyophilized this compound in Mobile Phase A Filter Filter Sample (0.22 µm) Reconstitute->Filter Inject Inject Sample onto C18 Column Filter->Inject Run Run Gradient Elution Inject->Run Detect Detect at 214/220 nm Run->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Compare Compare to Reference/Time-Zero Calculate->Compare Troubleshooting_Tree cluster_peaks Peak-Related Issues cluster_baseline Baseline & Retention Issues Start Unexpected Chromatogram Results ExtraPeaks Extra Peaks Observed? Start->ExtraPeaks PeakShape Poor Peak Shape (Tailing/Fronting)? Start->PeakShape SplitPeak Split Peaks? Start->SplitPeak RT_Shift Retention Time Shifting? Start->RT_Shift HighPressure High System Pressure? Start->HighPressure BlankRun Run Blank Gradient ExtraPeaks->BlankRun CheckOverload Check for Column Overload PeakShape->CheckOverload CheckColumn Assess Column Health PeakShape->CheckColumn CheckInjector Check Injector/Rotor SplitPeak->CheckInjector CheckBubbles Degas Mobile Phase SplitPeak->CheckBubbles CheckLeaks Check for System Leaks RT_Shift->CheckLeaks CheckTemp Ensure Stable Temperature RT_Shift->CheckTemp CheckEquil Ensure Full Equilibration RT_Shift->CheckEquil CheckBlockage Check for Blockages (frit, guard column) HighPressure->CheckBlockage CheckBuffer Check for Buffer Precipitation HighPressure->CheckBuffer PeaksInBlank Peaks in Blank BlankRun->PeaksInBlank Yes CleanBlank Clean Blank BlankRun->CleanBlank No Sol_Contam Sol_Contam PeaksInBlank->Sol_Contam Source: Mobile Phase/ System Contamination Pep_Impurity Pep_Impurity CleanBlank->Pep_Impurity Source: Peptide-Related Impurities/Degradation

References

Technical Support Center: Stability of Lyophilized Bpc 157

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of humidity on the stability of lyophilized Bpc 157.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor affecting the stability of lyophilized this compound?

A1: The most critical factor is moisture. Lyophilized peptides like this compound are hygroscopic, meaning they readily absorb moisture from the atmosphere.[1] This moisture can lead to hydrolysis of the peptide bonds, causing degradation and loss of biological activity.[2][3]

Q2: What are the ideal long-term storage conditions for lyophilized this compound?

A2: For maximal stability, lyophilized this compound should be stored at -20°C or lower in a tightly sealed container, protected from light and moisture.[2][4] Storing vials in a desiccator can provide an additional layer of protection against humidity.

Q3: Can I store lyophilized this compound at room temperature?

A3: Lyophilized this compound is relatively stable at room temperature for short periods, such as during shipping or for a few weeks.[2] However, for long-term storage, maintaining a temperature of -20°C or below is strongly recommended to ensure its integrity and potency.[2] Prolonged exposure to room temperature, especially in the presence of humidity, will lead to degradation.[1]

Q4: How does humidity specifically degrade this compound?

A4: Humidity introduces water molecules that can act as a plasticizer, increasing the molecular mobility of the lyophilized powder.[1] This facilitates chemical degradation pathways, primarily hydrolysis, where water molecules break the peptide bonds.[5] Other potential degradation pathways accelerated by moisture include deamidation and oxidation.[3][5]

Q5: What are the visual signs of this compound degradation?

A5: While visual inspection is not a definitive measure of stability, signs of degradation in reconstituted this compound can include cloudiness, discoloration, or the presence of particulate matter. For lyophilized powder, changes in color or texture may indicate degradation, but analytical methods like HPLC are required for accurate assessment.

Q6: How can I prevent moisture contamination when handling lyophilized this compound?

A6: To prevent condensation, it is crucial to allow the vial of lyophilized this compound to warm to room temperature in a desiccator before opening.[2] Once opened, weigh the desired amount quickly and reseal the vial tightly. Purging the vial with an inert gas like nitrogen or argon before resealing can also help displace moisture-laden air.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced biological activity in experiments Peptide degradation due to improper storage (exposure to humidity/high temperatures).1. Review storage conditions. Ensure the peptide was stored at -20°C or below in a desiccated environment. 2. Use a fresh vial of this compound that has been stored under optimal conditions. 3. Perform a purity analysis via HPLC to assess the integrity of the suspect vial.[2]
Difficulty dissolving the lyophilized powder Physical changes in the lyophilized cake due to moisture absorption.1. Ensure the correct reconstitution solvent is being used. 2. Gently swirl the vial to aid dissolution; avoid vigorous shaking. 3. If solubility issues persist, it may be an indication of peptide degradation or aggregation. Consider using a fresh vial.
Inconsistent experimental results between vials Variation in the stability of different batches or improper handling of individual vials.1. Ensure all vials are from the same batch and have been stored under identical conditions. 2. Standardize the handling procedure for all vials, including equilibration to room temperature before opening. 3. Aliquot the reconstituted peptide into single-use vials to avoid repeated freeze-thaw cycles and prolonged exposure of the stock solution.[2]

Quantitative Data Summary

Storage Condition Temperature Relative Humidity (RH) Expected Stability of Lyophilized this compound
Long-Term Storage -20°C or belowAs low as possible (e.g., in a desiccator)Stable for several years.[2]
Short-Term Storage 2-8°CLowStable for weeks to a few months.
Room Temperature ~25°CUncontrolled (ambient)Stable for a few days to weeks, but degradation is accelerated.[1][2]
Accelerated Testing 40°C75%Significant degradation expected over a short period.

The following table outlines the standard conditions for stability testing of pharmaceutical substances according to the International Council for Harmonisation (ICH) guidelines, which can be applied to this compound.

Study Type Storage Condition Minimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Experimental Protocols

Protocol 1: Accelerated Stability Study of Lyophilized this compound under Controlled Humidity

This protocol outlines a method for assessing the impact of humidity on the stability of lyophilized this compound using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • Lyophilized this compound samples

  • Stability chambers with controlled temperature and humidity (e.g., 40°C/75% RH)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Sterile, sealed vials

2. Procedure:

  • Initial Analysis (Time Zero):

    • Take an initial sample of the lyophilized this compound.

    • Prepare a stock solution of known concentration (e.g., 1 mg/mL) in Mobile Phase A (0.1% TFA in HPLC-grade water).

    • Analyze the sample by HPLC to determine the initial purity. This will serve as the baseline.

  • Sample Storage:

    • Place a set of sealed vials containing the lyophilized this compound into a stability chamber set to accelerated conditions (e.g., 40°C and 75% Relative Humidity).

    • For comparison, store a control set of vials at the recommended long-term storage condition (-20°C in a desiccator).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, and 6 months), remove a vial from the stability chamber and one from the control storage.

    • Allow the vials to equilibrate to room temperature in a desiccator before opening.

    • Prepare samples for HPLC analysis as described in step 1.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: 214 nm.[2]

    • Injection Volume: 20 µL.

    • Gradient: A linear gradient from 20% to 33% Mobile Phase B over 15 minutes is a common starting point and may require optimization.[2]

  • Data Analysis:

    • Integrate the peak areas of the chromatograms.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

    • Compare the purity of the samples stored under accelerated conditions to the control samples and the initial time-zero sample. The appearance of new peaks or a decrease in the main peak area indicates degradation.[2]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

This compound is known to exert its therapeutic effects through the activation of several key signaling pathways involved in angiogenesis, cell migration, and tissue repair.

BPC_157_Signaling_Pathways cluster_VEGFR2 VEGFR2 Pathway cluster_FAK FAK-Paxillin Pathway BPC157_V This compound VEGFR2 VEGFR2 BPC157_V->VEGFR2 activates Akt Akt VEGFR2->Akt phosphorylates eNOS eNOS Akt->eNOS phosphorylates NO Nitric Oxide eNOS->NO produces Angiogenesis Angiogenesis NO->Angiogenesis BPC157_F This compound FAK FAK BPC157_F->FAK activates Paxillin Paxillin FAK->Paxillin phosphorylates CellMigration Cell Migration & Adhesion Paxillin->CellMigration

Caption: Key signaling pathways activated by this compound.

Experimental Workflow for this compound Stability Testing

The following diagram illustrates the logical flow of an experiment to determine the stability of lyophilized this compound.

Stability_Workflow start Start: Lyophilized This compound Batch initial_analysis Initial Analysis (T=0) - HPLC Purity Assay start->initial_analysis storage Sample Storage initial_analysis->storage control_storage Control Storage (-20°C, Desiccated) storage->control_storage Control Group accelerated_storage Accelerated Storage (e.g., 40°C / 75% RH) storage->accelerated_storage Test Group timepoint_analysis Time-Point Analysis (e.g., 1, 3, 6 months) control_storage->timepoint_analysis accelerated_storage->timepoint_analysis hplc_analysis HPLC Purity Assay timepoint_analysis->hplc_analysis data_analysis Data Analysis - Compare Purity vs. T=0 - Identify Degradation Products hplc_analysis->data_analysis end End: Stability Report data_analysis->end

Caption: Workflow for assessing the stability of lyophilized this compound.

References

Validation & Comparative

BPC-157 vs. TB-500: A Comparative Guide to Peptide-Mediated Tissue Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of regenerative medicine, the therapeutic potential of synthetic peptides has garnered significant interest. Among these, Body Protection Compound-157 (BPC-157) and TB-500, a synthetic fragment of Thymosin Beta-4, are prominent candidates extensively investigated for their roles in tissue repair and healing.[1][2] Both peptides have demonstrated remarkable efficacy in preclinical models, yet they operate through distinct molecular pathways and exhibit different therapeutic strengths.[1][3] This guide provides an objective, data-driven comparison of BPC-157 and TB-500 to inform research and development in tissue regeneration.

Overview and Origins

BPC-157 (Body Protection Compound-157) is a pentadecapeptide, a sequence of 15 amino acids, that is a synthetic analog of a protective protein found naturally in human gastric juice.[1][4][5] Its discovery was linked to the stomach's intrinsic ability to heal from injury.[1] Research has since revealed its systemic regenerative capabilities, particularly in healing muscles, tendons, ligaments, and the gastrointestinal tract.[2][5][6][7]

TB-500 is the common name for a synthetic fragment of Thymosin Beta-4 (Tβ4), a 43-amino acid protein found in nearly all human and animal cells.[1][8] Tβ4 is a major actin-sequestering molecule crucial for cell migration, proliferation, and differentiation.[8] TB-500 was designed to replicate the most biologically active region of the Tβ4 protein, focusing its effects on tissue repair, inflammation modulation, and angiogenesis.[9][10]

Mechanisms of Action: Distinct and Overlapping Pathways

While both peptides promote healing, their primary mechanisms differ significantly. BPC-157 exerts its effects through the activation of specific signaling cascades involved in angiogenesis and cell adhesion, whereas TB-500's primary role is the regulation of actin dynamics, a fundamental process in cell structure and motility.

BPC-157's pro-regenerative effects are largely attributed to its influence on angiogenesis (the formation of new blood vessels) and the modulation of the nitric oxide (NO) system.[4][6] It has been shown to activate the Akt-eNOS (endothelial nitric oxide synthase) pathway, leading to increased NO production, which is vital for vasodilation and blood flow to injured tissues.[6][11] Furthermore, BPC-157 enhances the expression of growth factor receptors, such as the growth hormone receptor, and stimulates key signaling pathways like the FAK-paxillin pathway, which is critical for fibroblast migration and collagen synthesis.[7][11][12]

BPC157_Pathway cluster_0 BPC-157 Action cluster_1 Signaling Cascade cluster_2 Cellular Response BPC157 BPC-157 VEGFR2 VEGFR2 Activation BPC157->VEGFR2 Upregulates FAK Focal Adhesion Kinase (FAK) Activation BPC157->FAK Activates Akt Akt Phosphorylation VEGFR2->Akt eNOS eNOS Activation Akt->eNOS NO Nitric Oxide (NO) Production eNOS->NO Angiogenesis Angiogenesis & Vasodilation NO->Angiogenesis Paxillin (B1203293) Paxillin Phosphorylation FAK->Paxillin Migration Fibroblast Migration & Adhesion Paxillin->Migration Collagen Collagen Synthesis Migration->Collagen

Caption: BPC-157 signaling pathway promoting tissue regeneration.

TB-500's mechanism is intrinsically linked to its role as a primary regulator of G-actin (globular actin).[13] By sequestering G-actin monomers, Tβ4 (and by extension, TB-500) controls actin polymerization, the process that forms F-actin (filamentous actin) microfilaments. This regulation is fundamental to the dynamic reorganization of the cell's cytoskeleton, which is required for cell migration, proliferation, and differentiation.[8][14] This function allows TB-500 to facilitate the rapid movement of restorative cells (like endothelial cells and stem cells) to injury sites, promote angiogenesis, and reduce inflammation by modulating cytokine release.[9][14][15]

TB500_Pathway cluster_0 TB-500 Action cluster_1 Actin Dynamics cluster_2 Cellular & Systemic Response TB500 TB-500 (Thymosin Beta-4) G_Actin G-Actin Monomers TB500->G_Actin Sequesters Inflammation Reduced Inflammation (Cytokine Modulation) TB500->Inflammation Modulates Actin_Poly Actin Polymerization G_Actin->Actin_Poly Cytoskeleton Cytoskeletal Reorganization Actin_Poly->Cytoskeleton Cell_Migration Enhanced Cell Migration & Proliferation Cytoskeleton->Cell_Migration Angiogenesis Angiogenesis Cell_Migration->Angiogenesis Tissue_Repair Tissue Repair & Remodeling Cell_Migration->Tissue_Repair Angiogenesis->Tissue_Repair Inflammation->Tissue_Repair

Caption: TB-500's mechanism via actin regulation for tissue repair.

Comparative Efficacy: Quantitative Data from Preclinical Studies

While both peptides show broad regenerative potential, preclinical studies suggest certain specializations. BPC-157 demonstrates robust effects on connective tissues like tendons and ligaments, while TB-500 shows strong efficacy in muscle repair and systemic healing.[2][3] The following tables summarize quantitative findings from key animal studies.

Table 1: Efficacy in Tendon & Ligament Healing

Parameter BPC-157 TB-500 Key Findings & Study Model
Biomechanical Strength Significantly increased load-to-failure[16] Improved biomechanical properties[17] BPC-157 showed superior outcomes in rat Achilles tendon transection models, enhancing structural and functional indices.[16][17]
Collagen Organization Promoted organized collagen formation[5][17] Improved collagen fiber alignment[14] BPC-157 upregulates collagen type I and III expression, leading to improved mechanical strength.[18]
Fibroblast Activity Accelerated outgrowth and migration of tendon fibroblasts[12] Promotes cell migration generally[15] In vitro studies confirmed BPC-157 directly stimulates tendon fibroblast migration, likely via the FAK-paxillin pathway.[12]

| Healing Rate | Accelerated healing in rat MCL and Achilles tendon injuries[19][20] | Accelerated recovery of connective tissue in rats | BPC-157 was effective across oral, topical, and injectable routes for ligament healing.[19] |

Table 2: Efficacy in Muscle Regeneration

Parameter BPC-157 TB-500 Key Findings & Study Model
Functional Recovery Restored function in crushed and transected rat quadriceps[11][19] Supports muscle repair and growth[3] Both peptides improved functional outcomes in rodent models of muscle injury.[11][14]
Muscle Fiber Regeneration Accelerated myogenesis and muscle fiber regeneration[6] Promotes actin polymerization for cellular repair TB-500's fundamental role in actin regulation may provide a broader advantage for muscle tissue regeneration.[1][2]

| Inflammation & Scarring | Reduced inflammatory cell infiltration[11] | Reduced inflammation and fibrosis[10][14] | Both peptides exhibit potent anti-inflammatory effects, creating a favorable environment for healing.[11][14] |

Experimental Protocols in Key Studies

The data presented is derived from various preclinical models. Understanding these methodologies is crucial for interpreting the results.

Typical BPC-157 Protocol (Tendon Healing Model):

  • Model: Male Wistar rats with complete transection of the Achilles tendon.[16]

  • Dosage & Administration: BPC-157 administered at 10 µg/kg body weight. Common routes include intraperitoneal or subcutaneous injection near the injury site, or intragastric (oral) administration.[16][21]

  • Duration: Daily administration for a period of 14-21 days post-injury.

  • Assessment Methods:

    • Histology: Microscopic examination of tissue sections to assess collagen organization, vascularity, and inflammatory cell infiltration.[16]

    • Biomechanical Testing: Measurement of tensile strength and load-to-failure of the healed tendon.[16]

    • Western Blot Analysis: To determine the activation of signaling proteins like FAK and paxillin in cultured tendon fibroblasts.[12]

Typical TB-500 Protocol (Wound Healing/Muscle Repair Model):

  • Model: Rodent models of dermal wounds, muscle crush injuries, or cardiac injury (myocardial infarction).[22][23]

  • Dosage & Administration: TB-500 (or full-length Tβ4) administered subcutaneously. Dosages can range from 4-8 mg per week in a loading phase, followed by a maintenance phase.[10][24]

  • Duration: Cycles typically last from 4 to 8 weeks.[25]

  • Assessment Methods:

    • Wound Closure Rate: Macroscopic measurement of the wound area over time.[23]

    • Immunohistochemistry: Staining for markers of angiogenesis (e.g., VEGF) and cell proliferation.[14]

    • Functional Assessment: Evaluation of motor function, flexibility, or cardiac function depending on the injury model.[23]

Dosage, Administration, and Potential Synergy in Research

BPC-157:

  • Administration: Can be administered subcutaneously, intramuscularly, orally, or topically.[19][26][27] Its stability in gastric juice is a unique feature.[19][27]

  • Dosage: In rodent studies, effective oral doses are around 10 µg/kg.[21] Injection dosages in research settings are often in the range of 200-500 mcg per day.[28][29]

TB-500:

  • Administration: Typically administered via subcutaneous or intramuscular injection.[30]

  • Dosage: Research protocols often involve a "loading" phase of higher weekly doses (e.g., 5-10 mg/week) followed by a lower "maintenance" dose.[10][31]

Synergistic Use: Some researchers propose a synergistic effect when combining BPC-157 and TB-500.[1][28] The hypothesis is that BPC-157 provides localized, targeted repair through growth factor signaling and collagen synthesis, while TB-500 offers systemic support by enhancing overall cell migration and modulating inflammation.[2][28][32] This combination may create a more robust and comprehensive healing environment, though large-scale studies on this combined therapy are lacking.[1][32]

Safety and Regulatory Status

It is critical to note that neither BPC-157 nor TB-500 is approved by the U.S. Food and Drug Administration (FDA) for human therapeutic use.[2][9][21] Their sale is restricted for research purposes only.[21] While preclinical studies have reported a strong safety profile with minimal adverse effects, human data is extremely limited.[6][16] Both substances are prohibited by the World Anti-Doping Agency (WADA).[9][21]

Conclusion

BPC-157 and TB-500 are both potent regenerative peptides with significant therapeutic potential demonstrated in preclinical research.

  • BPC-157 appears to excel in the localized repair of connective tissues, particularly tendons and ligaments, through its powerful pro-angiogenic and fibroblast-activating properties.[2][6][17] Its unique oral stability also makes it a subject of interest for gastrointestinal healing.[27][33]

  • TB-500 acts as a systemic healing agent, primarily by regulating actin dynamics to promote widespread cell migration and proliferation.[1][14] This makes it highly effective for muscle injuries, wound healing, and reducing systemic inflammation.[2][3]

The choice between BPC-157 and TB-500 in a research context should be guided by the specific tissue type and therapeutic goal.[1][2] While the evidence for their individual efficacy is compelling, future research should focus on well-designed, controlled clinical trials in humans to validate these preclinical findings and explore the potential synergistic effects of their combined use.

References

A Comparative Analysis of Bpc 157 and Standard Angiogenic Growth Factors (VEGF, FGF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of regenerative medicine and tissue repair, the quest for potent therapeutic agents is perpetual. While standard growth factors like Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) have long been cornerstone molecules in promoting angiogenesis and healing, the synthetic peptide BPC 157 has emerged as a compelling subject of investigation. This guide provides an objective comparison of this compound with VEGF and FGF, supported by available experimental data, to aid researchers in their evaluation of these molecules for therapeutic development.

Mechanism of Action: A Tale of Three Molecules

The pro-angiogenic and tissue-reparative effects of VEGF, FGF, and this compound are orchestrated through distinct and overlapping signaling pathways.

Vascular Endothelial Growth Factor (VEGF) is a master regulator of angiogenesis.[1][] Its primary signaling is mediated through VEGF Receptor 2 (VEGFR2), a receptor tyrosine kinase.[3][4] Upon VEGF binding, VEGFR2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key pathways activated include the PLCγ-PKC-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K/Akt pathway, crucial for cell survival and migration.[][5]

Fibroblast Growth Factors (FGFs) constitute a large family of growth factors involved in a myriad of cellular processes, including proliferation, differentiation, and tissue repair.[6] FGFs bind to FGF Receptors (FGFRs), also receptor tyrosine kinases, leading to their dimerization and activation.[7][8] This triggers several downstream pathways, notably the Ras-MAPK pathway, which controls cell proliferation and differentiation, and the PI3K-Akt pathway, which regulates cell survival.[7][9]

Body Protective Compound 157 (this compound) , a pentadecapeptide originally isolated from human gastric juice, has demonstrated a wide range of regenerative properties in preclinical studies.[10][11] Its mechanism, particularly in angiogenesis, appears to be multifaceted. Evidence suggests that this compound may exert its pro-angiogenic effects in part by up-regulating the expression of VEGF and, significantly, by activating the VEGFR2 signaling pathway.[10][12][13][14][15] This activation leads to a downstream cascade involving the Akt-eNOS (endothelial nitric oxide synthase) pathway, promoting endothelial cell proliferation, migration, and the formation of new blood vessels.[10][11][16] Some studies also indicate an influence on the FAK-paxillin signaling pathway, which is involved in cell adhesion and migration.[11][15]

Signaling Pathway Diagrams

To visually delineate these complex signaling cascades, the following diagrams have been generated using the DOT language.

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Activates MAPK_pathway Ras/MAPK Pathway PKC->MAPK_pathway Activates Proliferation Cell Proliferation MAPK_pathway->Proliferation Akt Akt PI3K->Akt Activates Survival Cell Survival & Migration Akt->Survival

VEGF Signaling Pathway

FGF_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ Pathway FGFR->PLCg Activates Ras_MAPK Ras-MAPK Pathway FRS2->Ras_MAPK PI3K_Akt PI3K-Akt Pathway FRS2->PI3K_Akt Proliferation Proliferation & Differentiation Ras_MAPK->Proliferation Survival Cell Survival PI3K_Akt->Survival Migration Cell Migration PLCg->Migration

FGF Signaling Pathway

BPC157_Signaling_Pathway BPC157 This compound VEGF_up ↑ VEGF Expression BPC157->VEGF_up VEGFR2 VEGFR2 BPC157->VEGFR2 Activates FAK FAK BPC157->FAK Influences Akt Akt VEGFR2->Akt Activates eNOS eNOS Akt->eNOS Activates NO Nitric Oxide eNOS->NO Angiogenesis Angiogenesis & Tissue Repair NO->Angiogenesis Paxillin Paxillin FAK->Paxillin Phosphorylates Cell_Migration Cell Migration & Adhesion Paxillin->Cell_Migration

This compound Proposed Signaling Pathway

Quantitative Data Comparison

Direct, side-by-side quantitative comparisons of this compound with VEGF and FGF in identical experimental settings are limited in the published literature. However, data from various studies can be compiled to provide a comparative perspective on their pro-angiogenic efficacy.

Assay Test Substance Concentration/Dose Observed Effect Source
In Vitro Endothelial Cell Tube Formation This compound0.1 and 1 µg/mlIncreased tube formation[17]
VEGF30 ng/mlPositive control, induced tube formation[17]
In Vivo Chick Chorioallantoic Membrane (CAM) Assay This compound0.01 µg and 0.1 µgIncreased blood vessel production by 129+/-7% and 152+/-14% respectively[18]
This compound0.1 µgIncreased vessel density[17]
VEGF1 µgPositive control, induced angiogenesis[17]
In Vivo Murine Wound Healing (Alkali Burn) This compoundNot specifiedEnhanced wound healing, comparable to bFGF[19]
bFGFNot specifiedPositive control, enhanced wound healing[19]
In Vivo Rat Hind Limb Ischemia This compoundNot specifiedAccelerated blood flow recovery and increased vessel number[14]

Experimental Protocols

Standardized in vitro and in vivo assays are crucial for evaluating and comparing the angiogenic potential of different compounds.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) to form three-dimensional, capillary-like structures on a basement membrane matrix (e.g., Matrigel).

Methodology:

  • Matrix Coating: A basement membrane matrix solution is used to coat the wells of a 96-well plate and allowed to polymerize at 37°C.

  • Cell Seeding: Endothelial cells are seeded onto the polymerized matrix in a serum-free or low-serum medium.

  • Treatment: The cells are treated with the test compounds (this compound, VEGF, FGF) at various concentrations or with a vehicle control.

  • Incubation: The plate is incubated for several hours (typically 4-18 hours) at 37°C in a humidified incubator.

  • Quantification: The formation of tube-like structures is visualized and quantified using microscopy and image analysis software. Key parameters measured include total tube length, number of junctions, and number of branches.[17]

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay utilizes the highly vascularized chorioallantoic membrane of a developing chick embryo to assess angiogenesis.

Methodology:

  • Egg Incubation: Fertilized chicken eggs are incubated for 3-4 days.

  • Windowing: A small window is created in the eggshell to expose the CAM.

  • Application of Test Substance: A sterile carrier (e.g., a filter paper disc or gelatin sponge) impregnated with the test compound (this compound, VEGF, FGF) or a control is placed directly onto the CAM.[17]

  • Incubation: The window is sealed, and the eggs are returned to the incubator for a defined period (e.g., 48-72 hours).

  • Analysis: The CAM is excised, and the degree of angiogenesis is quantified by counting the number of blood vessel branch points or by using image analysis to measure vessel density and length.

Comparative Experimental Workflow

The following diagram illustrates a logical workflow for a comparative study of this compound, VEGF, and FGF.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Comparison Tube_Formation Endothelial Cell Tube Formation Assay CAM_Assay Chick Chorioallantoic Membrane (CAM) Assay Tube_Formation->CAM_Assay Cell_Migration Endothelial Cell Migration Assay (Wound Scratch) Cell_Migration->CAM_Assay Cell_Proliferation Endothelial Cell Proliferation Assay (e.g., BrdU) Cell_Proliferation->CAM_Assay Western_Blot Western Blot for Signaling Proteins (p-VEGFR2, p-Akt) CAM_Assay->Western_Blot qPCR qPCR for Angiogenic Gene Expression (VEGF, eNOS) CAM_Assay->qPCR Matrigel_Plug Matrigel Plug Assay in Mice Matrigel_Plug->Western_Blot Matrigel_Plug->qPCR Wound_Healing Animal Model of Wound Healing Wound_Healing->Western_Blot Wound_Healing->qPCR Quantification Quantitative Analysis of Angiogenic Parameters Western_Blot->Quantification qPCR->Quantification Statistical_Analysis Statistical Comparison of this compound vs. VEGF/FGF Quantification->Statistical_Analysis Conclusion Conclusion on Comparative Efficacy and Potential Mechanisms Statistical_Analysis->Conclusion

Comparative Experimental Workflow

Conclusion

This compound presents a promising profile as a pro-angiogenic and tissue-reparative agent. Its purported mechanism of action, involving the upregulation of VEGF and activation of the VEGFR2 pathway, positions it as a molecule of significant interest. While it demonstrates comparable or potent effects in various preclinical models, further rigorous, direct comparative studies with standard growth factors like VEGF and FGF are warranted. Such studies, following structured experimental workflows, will be crucial in elucidating its relative efficacy and therapeutic potential for a range of clinical applications. The stability of this compound, particularly its resistance to degradation in gastric juice, may offer advantages in terms of delivery and application compared to traditional growth factors.[20] Researchers are encouraged to utilize the outlined experimental protocols and comparative frameworks to further investigate the potential of this intriguing peptide.

References

A Comparative Analysis of BPC 157 and bFGF in Wound Healing: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the comparative efficacy of novel therapeutic peptides against established growth factors is crucial. This guide provides an objective comparison of Body Protective Compound 157 (BPC 157) and basic Fibroblast Growth Factor (bFGF) in promoting wound healing, supported by experimental data, detailed protocols, and mechanistic diagrams.

This document synthesizes findings from preclinical studies to illuminate the therapeutic potential and mechanisms of action of both agents. A key focus is a direct comparative study in an alkali-burn wound model, providing quantitative insights into their regenerative capabilities.

Quantitative Comparison of Healing Efficacy

An in vivo study on alkali-burned rats provides a direct comparison of the wound healing efficacy of topically applied this compound and bFGF. The percentage of wound closure was measured at day 4 post-injury, demonstrating the early-stage effectiveness of both treatments compared to an untreated model control.

Treatment GroupMean Wound Closure (%)Standard Deviation (±)
Model Control5.422.09
bFGF (positive control)10.804.84
This compound (800 ng/mL)14.134.91

Data from a study on alkali-burn wound healing in rats, measured at day 4 post-wounding.[1]

The results indicate that at the specified concentration, this compound showed a greater mean wound closure rate compared to bFGF in this particular experimental model.[1]

Mechanistic Insights: Signaling Pathways

Both this compound and bFGF exert their pro-healing effects by modulating key cellular signaling pathways involved in cell proliferation, migration, and angiogenesis. While there is some overlap, their primary mechanisms of action are distinct.

This compound Signaling Pathway

This compound is noted to promote the healing of various tissues, including skin, muscle, bone, ligament, and tendon in animal models.[1] Its therapeutic mechanism is linked to the acceleration of granulation tissue formation, reepithelialization, dermal remodeling, and collagen deposition.[1] This is achieved primarily through the activation of the ERK1/2 signaling pathway and its downstream targets.[1][2] this compound also stimulates angiogenesis by enhancing nitric oxide pathways and upregulating Vascular Endothelial Growth Factor (VEGF).[3][4]

BPC_157_Pathway BPC_157 This compound Receptor Receptor (Putative) BPC_157->Receptor VEGF VEGF-a Upregulation BPC_157->VEGF ERK1_2 ERK1/2 Phosphorylation Receptor->ERK1_2 Downstream c-Fos, c-Jun, Egr-1 ERK1_2->Downstream Cell_Proliferation Cell Proliferation Downstream->Cell_Proliferation Cell_Migration Cell Migration Downstream->Cell_Migration Angiogenesis Angiogenesis VEGF->Angiogenesis bFGF_Pathway bFGF bFGF FGFR FGF Receptor (FGFR) bFGF->FGFR Dimerization Receptor Dimerization & Activation FGFR->Dimerization PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt MEK_ERK RAS/MEK/ERK Pathway Dimerization->MEK_ERK Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Cell_Proliferation Cell Proliferation MEK_ERK->Cell_Proliferation Angiogenesis Angiogenesis MEK_ERK->Angiogenesis Experimental_Workflow cluster_in_vivo In Vivo Study cluster_in_vitro In Vitro Study (HUVECs) Wound_Creation Alkali Burn Wound Creation (Rat Model) Grouping Randomization into Treatment Groups (Control, bFGF, this compound) Wound_Creation->Grouping Treatment Topical Application of Treatments Grouping->Treatment Wound_Assessment Wound Closure Measurement Treatment->Wound_Assessment Histology Histological Analysis (HE & Masson Staining) Wound_Assessment->Histology Cell_Culture HUVEC Culture In_Vitro_Treatment Treatment with this compound Cell_Culture->In_Vitro_Treatment Proliferation Proliferation Assays (MTT, Cell Cycle) In_Vitro_Treatment->Proliferation Migration Migration Assays (Transwell, Wound Healing) In_Vitro_Treatment->Migration Angiogenesis Tube Formation Assay In_Vitro_Treatment->Angiogenesis Protein_Analysis Protein Expression (VEGF-a, p-ERK1/2) In_Vitro_Treatment->Protein_Analysis

References

BPC 157 Outperforms Corticosteroids in Preclinical Muscle Injury Models, Demonstrating Superior Regenerative Capabilities

Author: BenchChem Technical Support Team. Date: December 2025

Zagreb, Croatia - In the realm of skeletal muscle injury treatment, a head-to-head comparison in preclinical models reveals that the experimental peptide BPC 157 not only accelerates healing but also reverses the detrimental effects of corticosteroids, a common but controversial anti-inflammatory treatment. This guide provides a comprehensive analysis of the available experimental data, comparing the performance of this compound and corticosteroids in muscle injury models, intended for researchers, scientists, and drug development professionals.

A pivotal study in rats with a crushed gastrocnemius muscle complex demonstrated that while the corticosteroid 6α-methylprednisolone significantly worsened the healing process, this compound led to faster and more complete functional and structural recovery.[1][2][3] Notably, this compound was also able to completely counteract the negative impact of the corticosteroid on muscle healing.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study by Pevec et al. (2010), which directly compared the effects of a saline control, 6α-methylprednisolone, this compound, and a combination of 6α-methylprednisolone and this compound on crushed gastrocnemius muscles in rats.

Table 1: Macroscopic Evaluation of Muscle Injury

Injury severity was scored on a scale of 0-3 for hematoma, edema, and erythema. Functional assessment was based on walking disability (0-3 scale). Muscle function was scored from 0 (complete disability) to 3 (normal function). Data is presented as median (min/max).[3]

Time PointTreatment GroupInjury Severity ScoreChange in Muscle Circumference (mm)
2 hours Control1.0 (0.0/2.0)2.0 (1.0/3.0)
6α-methylprednisolone1.0 (0.0/2.0)2.0 (1.0/3.0)
This compound1.0 (0.0/2.0)2.0 (1.0/3.0)
6α-MP + this compound1.0 (0.0/2.0)2.0 (1.0/3.0)
Day 4 Control2.0 (1.0/3.0)1.0 (0.0/2.0)
6α-methylprednisolone3.0 (2.0/3.0)2.0 (1.0/3.0)
This compound1.0 (0.0/2.0)0.0 (0.0/1.0)
6α-MP + this compound1.0 (0.0/2.0)0.0 (0.0/1.0)
Day 14 Control1.0 (0.0/2.0)0.5 (0.0/1.0)
6α-methylprednisolone2.0 (1.0/3.0)1.0 (0.0/2.0)
This compound0.0 (0.0/1.0)0.0 (0.0/0.0)
6α-MP + this compound0.0 (0.0/1.0)0.0 (0.0/0.0)
Table 2: Histological Evaluation of Muscle Healing

Scores for inflammatory cells, myonecrosis, and muscle fiber regeneration were based on a 0-3 scale (0=none, 3=severe/abundant). Data is presented as median (min/max).[5]

Time PointTreatment GroupInflammatory CellsMyonecrosisMuscle Fiber Regeneration
Day 4 Control2.0 (1.0/3.0)2.0 (1.0/3.0)1.0 (0.0/2.0)
6α-methylprednisolone3.0 (2.0/3.0)3.0 (2.0/3.0)0.0 (0.0/1.0)
This compound1.0 (0.0/2.0)1.0 (0.0/2.0)2.0 (1.0/3.0)
6α-MP + this compound1.0 (0.0/2.0)1.0 (0.0/2.0)2.0 (1.0/3.0)
Day 14 Control1.0 (0.0/2.0)1.0 (0.0/2.0)1.0 (0.0/2.0)
6α-methylprednisolone2.0 (1.0/3.0)2.0 (1.0/3.0)0.0 (0.0/1.0)
This compound0.0 (0.0/1.0)0.0 (0.0/1.0)3.0 (2.0/3.0)
6α-MP + this compound0.0 (0.0/1.0)0.0 (0.0/1.0)3.0 (2.0/3.0)

Experimental Protocols

Muscle Injury Model and Treatment Administration

The primary comparative study utilized male Wistar rats. A crush injury was induced to the gastrocnemius muscle complex using a specific force. Following the injury, the rats were divided into four groups: a control group receiving a saline solution, a group receiving 6α-methylprednisolone (1 mg/kg intraperitoneally), a group receiving this compound (10 µg/kg intraperitoneally or as a local cream), and a group receiving a combination of 6α-methylprednisolone and this compound.[1][3] Treatments were administered either once immediately after the injury or daily, with assessments conducted at 2 hours, and on days 1, 2, 4, 7, and 14 post-injury.[1][4]

Outcome Measures
  • Functional Assessment: Walking disability was observed and scored. Muscle function was also evaluated based on the rat's ability to use the injured limb.[3]

  • Macroscopic Assessment: The injured area was evaluated for hematoma, edema, and erythema, each scored on a 0-3 scale. The circumference of the injured muscle was also measured.[3]

  • Histological Assessment: Muscle tissue samples were collected and stained with hematoxylin (B73222) and eosin. A blinded pathologist evaluated the samples for the presence of inflammatory cells, myonecrosis, and the extent of muscle fiber regeneration, with each parameter scored on a 0-3 scale.[5]

Signaling Pathways and Mechanisms of Action

The divergent outcomes of this compound and corticosteroid treatment can be attributed to their distinct effects on cellular signaling pathways involved in muscle repair and degradation.

This compound: Pro-Regenerative Pathways

This compound promotes muscle healing through multiple mechanisms, primarily by enhancing angiogenesis (the formation of new blood vessels) and modulating growth factors.[6][7] It has been shown to upregulate Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and activate the VEGFR2-Akt-eNOS signaling pathway, which is crucial for blood vessel formation and increased blood flow to the injured site.[8] Additionally, this compound is thought to activate the FAK-paxillin pathway, which is involved in cell adhesion, migration, and survival.

BPC157_Pathway cluster_angiogenesis Angiogenesis cluster_migration Cell Migration & Survival BPC157 This compound VEGFR2 VEGFR2 BPC157->VEGFR2 FAK FAK BPC157->FAK Akt Akt VEGFR2->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Angiogenesis Angiogenesis & Blood Flow NO->Angiogenesis Paxillin Paxillin FAK->Paxillin CellMigration Cell Migration & Survival Paxillin->CellMigration

This compound Pro-Regenerative Signaling Pathways
Corticosteroids: Catabolic Pathways

Corticosteroids, on the other hand, are known to induce muscle atrophy by increasing protein breakdown and decreasing protein synthesis.[9] They exert their effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and upregulates the expression of "atrogenes" such as Muscle RING Finger 1 (MuRF1) and Atrogin-1.[10][11] These are E3 ubiquitin ligases that tag proteins for degradation by the proteasome, leading to muscle wasting.

Corticosteroid_Pathway Corticosteroid Corticosteroid GR Glucocorticoid Receptor (GR) Corticosteroid->GR GR_active Activated GR (in nucleus) GR->GR_active translocation Atrogenes ↑ Atrogene Expression (MuRF1, Atrogin-1) GR_active->Atrogenes Proteasome Ubiquitin- Proteasome System Atrogenes->Proteasome activates ProteinDegradation ↑ Protein Degradation Proteasome->ProteinDegradation MuscleAtrophy Muscle Atrophy ProteinDegradation->MuscleAtrophy

Corticosteroid-Induced Muscle Atrophy Pathway

Experimental Workflow

The following diagram outlines the general workflow of the preclinical studies comparing this compound and corticosteroids in muscle injury models.

Experimental_Workflow AnimalModel Animal Model (e.g., Wistar Rats) MuscleInjury Muscle Injury Induction (e.g., Crush Injury) AnimalModel->MuscleInjury Grouping Randomized Grouping MuscleInjury->Grouping Control Control (Saline) Grouping->Control Corticosteroid Corticosteroid (e.g., 6α-MP) Grouping->Corticosteroid BPC157 This compound Grouping->BPC157 Combination Corticosteroid + this compound Grouping->Combination Treatment Treatment Administration (IP or Local) Control->Treatment Corticosteroid->Treatment BPC157->Treatment Combination->Treatment Assessment Outcome Assessment (Functional, Macroscopic, Histological) Treatment->Assessment at various time points DataAnalysis Data Analysis Assessment->DataAnalysis

General Experimental Workflow

References

Decoding Purity: A Comparative Guide to Validating BPC-157 with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic peptide BPC-157 has garnered significant interest within the research community for its potential therapeutic properties. However, the integrity of any scientific investigation hinges on the quality and purity of the materials used. This guide provides an objective comparison of mass spectrometry with other analytical techniques for validating the purity of BPC-157, supported by experimental data and detailed protocols to ensure the reliability and reproducibility of your research.

The Critical Role of Purity in BPC-157 Research

Mass Spectrometry: The Gold Standard for Molecular Identity

Mass spectrometry (MS) is an indispensable tool for confirming the primary structure and molecular weight of synthetic peptides like BPC-157. It offers high sensitivity and specificity, making it the gold standard for identity confirmation.

Key Mass Spectrometry Techniques for BPC-157 Analysis:

  • Electrospray Ionization Mass Spectrometry (ESI-MS): Often coupled with liquid chromatography (LC-MS), ESI-MS is a soft ionization technique that allows for the analysis of large biomolecules directly from a liquid phase. It is highly effective for determining the molecular weight of BPC-157 and identifying impurities.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF is a rapid and sensitive method for determining the molecular mass of peptides. It involves co-crystallizing the peptide with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte.

Comparative Analysis of Purity Validation Methods

While mass spectrometry is crucial for identity confirmation, it is often used in conjunction with other techniques to provide a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantifying the purity of BPC-157, while other methods can offer complementary information.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
Mass Spectrometry (LC-MS, MALDI-TOF) Measures the mass-to-charge ratio of ionized molecules.Confirms molecular weight and primary sequence. Identifies impurities and degradation products.High specificity and sensitivity for molecular identity.Not ideal for quantifying purity without appropriate standards. Can be less sensitive to isomeric impurities.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their affinity for a stationary phase.Quantifies the purity of the target peptide relative to other components.Robust, reproducible, and the industry standard for purity assessment.May not distinguish between impurities with similar retention times. Does not directly confirm molecular identity.
Quantitative Nuclear Magnetic Resonance (qNMR) Measures the nuclear magnetic resonance of atomic nuclei.Provides an absolute quantification of the peptide without the need for a specific reference standard.High precision and can be a primary method for quantification.Lower sensitivity compared to MS and HPLC. Can be complex for large peptides.[2][3][4]
Capillary Electrophoresis (CE) Separates ions based on their electrophoretic mobility in an electric field.Offers high-resolution separation of peptides and impurities.High efficiency and requires small sample volumes.Can have lower loading capacity compared to HPLC.[5][6]
Representative Quantitative Data from BPC-157 Analysis

The following table summarizes typical data found on a Certificate of Analysis (CoA) for BPC-157, showcasing the integration of different analytical techniques.

ParameterMethodSpecificationTypical Result
Purity HPLC≥ 98%99.1%
Molecular Weight Mass Spectrometry1419.5 g/mol 1419.6 g/mol
Identity Mass SpectrometryConforms to reference standardConforms
Trifluoroacetic Acid (TFA) Content HPLC≤ 1%Conforms
Water Content Karl Fischer≤ 8%Conforms

Experimental Protocols

I. BPC-157 Purity Validation Workflow

The following diagram illustrates a typical workflow for the comprehensive purity validation of a BPC-157 sample.

BPC157_Purity_Workflow BPC-157 Purity Validation Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting reconstitution Reconstitute Lyophilized BPC-157 in appropriate solvent (e.g., sterile water) hplc HPLC Analysis (Purity Quantification) reconstitution->hplc Inject sample lcms LC-MS/MS Analysis (Identity & Impurity Profile) reconstitution->lcms Inject sample maldi MALDI-TOF MS (Molecular Weight Confirmation) reconstitution->maldi Spot sample data_integration Integrate Data from all techniques hplc->data_integration lcms->data_integration maldi->data_integration coa Generate Certificate of Analysis (CoA) data_integration->coa

Caption: A typical workflow for validating BPC-157 purity.

II. Generalized Protocol for LC-MS/MS Analysis of BPC-157

This protocol provides a general framework for the analysis of BPC-157 using a liquid chromatography system coupled to a tandem mass spectrometer.

1. Sample Preparation:

  • Reconstitute lyophilized BPC-157 in a suitable solvent (e.g., 0.1% formic acid in water) to a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions to create calibration standards and quality control samples.

2. LC-MS/MS System:

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is commonly used for peptide separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Orbitrap) capable of MS/MS fragmentation.

3. Method Parameters:

  • Injection Volume: Typically 5-10 µL.

  • Flow Rate: Dependent on the column dimensions, often around 0.3-0.5 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS Scan Mode: Full scan to identify the precursor ion of BPC-157 (m/z corresponding to [M+H]+, [M+2H]2+, etc.).

  • MS/MS Scan Mode: Product ion scan of the selected precursor ion to generate a fragmentation pattern for sequence confirmation.

4. Data Analysis:

  • Confirm the molecular weight of BPC-157 from the full scan data.

  • Analyze the MS/MS fragmentation pattern to verify the amino acid sequence.

  • Identify and quantify any impurities based on their mass-to-charge ratios and chromatographic retention times.

III. Generalized Protocol for MALDI-TOF MS Analysis of BPC-157

This protocol outlines the basic steps for analyzing BPC-157 using MALDI-TOF mass spectrometry.

1. Sample and Matrix Preparation:

  • Sample: Dissolve BPC-157 in a suitable solvent (e.g., 50% acetonitrile/0.1% TFA in water) to a concentration of approximately 1-10 pmol/µL.

  • Matrix: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a similar solvent.

2. Target Plate Spotting:

  • Mix the BPC-157 sample solution and the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate.

  • Allow the spot to air dry completely, allowing co-crystallization of the sample and matrix.

3. MALDI-TOF MS Analysis:

  • Load the target plate into the MALDI-TOF mass spectrometer.

  • Acquire mass spectra in positive ion mode.

  • Calibrate the instrument using a standard peptide mixture with known molecular weights.

4. Data Analysis:

  • Determine the monoisotopic mass of BPC-157 from the acquired spectrum.

  • Compare the experimental mass to the theoretical mass to confirm the identity of the peptide.

Proposed Signaling Pathways of BPC-157

Understanding the proposed mechanism of action of BPC-157 is crucial for interpreting experimental results. The following diagram illustrates some of the key signaling pathways that have been suggested in preclinical studies.

BPC157_Signaling Proposed Signaling Pathways of BPC-157 cluster_angiogenesis Angiogenesis & Vascular Function cluster_cell_adhesion Cell Adhesion & Migration cluster_growth Growth & Proliferation BPC157 BPC-157 VEGFR2 VEGFR2 BPC157->VEGFR2 FAK FAK BPC157->FAK GHR GHR BPC157->GHR Akt Akt VEGFR2->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Angiogenesis Angiogenesis NO->Angiogenesis Paxillin Paxillin FAK->Paxillin CellMigration Cell Migration & Adhesion Paxillin->CellMigration JAK2 JAK2 GHR->JAK2 STAT STAT JAK2->STAT GeneExpression Gene Expression (Growth & Proliferation) STAT->GeneExpression

Caption: Key signaling pathways potentially modulated by BPC-157.

Conclusion

For researchers, scientists, and drug development professionals, the validation of BPC-157 purity is a cornerstone of credible and impactful research. While mass spectrometry is paramount for confirming the molecular identity of BPC-157, a multi-faceted approach incorporating chromatographic techniques like HPLC provides a comprehensive assessment of purity. By employing the rigorous analytical strategies outlined in this guide, the scientific community can ensure the quality of their starting materials, leading to more reliable and translatable research outcomes.

References

A Comparative Guide to the Angiogenic Mechanisms of BPC 157 and Other Key Angiogenic Factors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tissue repair, development, and various pathological conditions. This guide provides a comparative analysis of the stable gastric pentadecapeptide BPC 157 and other well-established angiogenic factors: Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), and Platelet-Derived Growth Factor (PDGF). We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key angiogenesis assays to support further research in this field.

This compound is a promising peptide with demonstrated pro-angiogenic and protective effects in various tissues.[1][2] Unlike many growth factors that can have a narrow therapeutic window, this compound appears to modulate angiogenesis in the context of healing without inducing adverse effects.[1][3] VEGF is considered a master regulator of angiogenesis, playing a pivotal role in endothelial cell proliferation, migration, and survival.[4] FGFs are potent mitogens for a variety of cells, including endothelial cells, and are crucial for both developmental and pathological angiogenesis.[5] PDGF primarily acts on perivascular cells but also exhibits direct and indirect pro-angiogenic effects on endothelial cells.[6][7]

This guide aims to provide an objective comparison to aid researchers in understanding the unique and overlapping roles of these powerful angiogenic modulators.

Quantitative Data Comparison

The following table summarizes quantitative and semi-quantitative data from various in vitro and in vivo studies on the angiogenic effects of this compound, VEGF, FGF, and PDGF. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

FactorAssay TypeCell Type/ModelConcentration(s)Key FindingsReference(s)
This compound Endothelial Cell Tube FormationHUVECs0.1 µg/mL~150% increase in completely formed tubes compared to control.[8]
HUVECs1 µg/mL~180% increase in completely formed tubes compared to control.[8]
Chick Chorioallantoic Membrane (CAM) AssayChick Embryo0.1 µgSignificant increase in angiogenic index (number of blood vessel branch points).[9]
Endothelial Cell Migration (Transwell Assay)HUVECs1 µg/mLSignificantly promoted migration.[10][11]
VEGF Endothelial Cell Tube FormationHUVECs30 ng/mLSignificantly increased number of tubes vs. control.[8]
HUVECs0.031 - 0.5 nMDose-dependent increase in cumulative sprout length.[12]
Endothelial Cell Migration (Scratch Assay)HAECsNot specifiedOverexpression of HDAC7-S/A resulted in an 85% decrease in migrating cells in response to VEGF.[13]
In vivo AngiogenesisSCID Mouse Muscle11.0 ± 0.4 ng/10^6 cells/dayIncreased vessel length density to 106 ± 4 mm/mm² from a control of 38 ± 2 mm/mm².[14]
FGF (FGF-2) In vivo Angiogenesis (Rat Corneal Pocket Assay)Rat5 ng to 50 ng82% increase in migration distance and 199% increase in total vessel length.[15]
Endothelial Cell MigrationHUVECsNot specifiedStimulates endothelial cell migration.[5]
Endothelial Cell ProliferationHUVECsNot specifiedPotent mitogen for endothelial cells.[5]
PDGF (PDGF-BB) Endothelial Cell ProliferationRetinal Microvascular PericytesNot specifiedPromotes proliferation.[7]
Endothelial Cell MigrationNIH 3T3 cellsNot specifiedPDGF-dependent migration significantly increased by DOCK4 expression.[16]
In vivo Angiogenesis (CAM Assay)Chick EmbryoNot specifiedInduces angiogenesis.[6]

Mechanisms of Action and Signaling Pathways

This compound

This compound exhibits a unique, multi-faceted mechanism of action that appears to be intrinsically linked to the healing process. Its pro-angiogenic effects are notably associated with the upregulation and activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, even in the absence of increased VEGF-A expression.[17] This leads to the downstream activation of the Akt-eNOS (endothelial Nitric Oxide Synthase) cascade, resulting in increased production of nitric oxide (NO), a key signaling molecule in vasodilation and angiogenesis.[18] Furthermore, this compound has been shown to modulate the FAK (Focal Adhesion Kinase) and paxillin (B1203293) signaling pathways, which are crucial for cell migration and adhesion.[19] It also influences the phosphorylation of ERK1/2, a central component of the MAPK signaling pathway that regulates cell growth and migration.[10]

BPC_157_Signaling BPC157 This compound VEGFR2 VEGFR2 BPC157->VEGFR2 Upregulates & Activates FAK FAK BPC157->FAK ERK12 ERK1/2 BPC157->ERK12 Akt Akt VEGFR2->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Angiogenesis Angiogenesis (Cell Migration, Proliferation, Tube Formation) NO->Angiogenesis Paxillin Paxillin FAK->Paxillin Paxillin->Angiogenesis Cell Migration ERK12->Angiogenesis Cell Proliferation & Migration

This compound Angiogenic Signaling Pathway

Vascular Endothelial Growth Factor (VEGF)

VEGF is a potent and specific mitogen for endothelial cells and a key regulator of both physiological and pathological angiogenesis.[4] The binding of VEGF-A to its primary receptor, VEGFR2, on endothelial cells triggers receptor dimerization and autophosphorylation. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-Akt pathway, which promotes cell survival and migration.[4] VEGF signaling also leads to an increase in vascular permeability.[4]

VEGF_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival_Migration Cell Survival & Migration Akt->Survival_Migration

VEGF Signaling Pathway

Fibroblast Growth Factor (FGF)

The FGF family comprises a group of structurally related proteins that regulate a wide range of cellular processes, including angiogenesis. FGFs, particularly FGF-1 (acidic FGF) and FGF-2 (basic FGF), are potent inducers of endothelial cell proliferation, migration, and differentiation.[5] They exert their effects by binding to high-affinity FGF receptors (FGFRs), which are receptor tyrosine kinases. This binding, often facilitated by heparan sulfate (B86663) proteoglycans, leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the Ras-MAPK and PI3K-Akt pathways, similar to VEGF signaling.[5] FGFs can also indirectly promote angiogenesis by upregulating VEGF expression.[5]

FGF_Signaling FGF FGF FGFR FGFR FGF->FGFR Ras Ras FGFR->Ras PI3K PI3K FGFR->PI3K Differentiation Cell Differentiation FGFR->Differentiation HSPG HSPG (co-receptor) HSPG->FGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Migration Cell Proliferation & Migration ERK->Proliferation_Migration Akt Akt PI3K->Akt Akt->Proliferation_Migration

FGF Signaling Pathway

Platelet-Derived Growth Factor (PDGF)

PDGF's role in angiogenesis is primarily associated with the recruitment and stabilization of perivascular cells (pericytes and smooth muscle cells), which is a crucial step in the maturation of new blood vessels.[6] PDGF-BB, secreted by endothelial cells, binds to PDGF receptor-β (PDGFR-β) on pericytes, promoting their proliferation and migration.[7] In addition to this indirect role, PDGF can also directly stimulate endothelial cells that express PDGFRs, leading to their proliferation and migration.[6] Furthermore, PDGF can indirectly induce angiogenesis by stimulating the production of VEGF by other cell types.[6] There is also evidence of "cross-family" signaling, where PDGF can activate VEGFRs, further highlighting the intricate network of angiogenic signaling.

PDGF_Signaling cluster_endothelial Endothelial Cell cluster_pericyte Pericyte cluster_other Other Cell Types PDGF_endo PDGF PDGFR_endo PDGFR PDGF_endo->PDGFR_endo Direct Effect Prolif_Mig_endo Proliferation & Migration PDGFR_endo->Prolif_Mig_endo PDGF_peri PDGF (from Endothelial Cell) PDGFR_peri PDGFRβ PDGF_peri->PDGFR_peri Indirect Effect Recruitment Recruitment & Stabilization PDGFR_peri->Recruitment PDGF_other PDGF VEGF_prod VEGF Production PDGF_other->VEGF_prod Indirect Effect VEGF_prod->Prolif_Mig_endo

PDGF Angiogenic Signaling

Experimental Protocols

Detailed methodologies for key in vitro and in vivo angiogenesis assays are provided below.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures on a basement membrane matrix.

  • Preparation of Matrix Gel: Thaw basement membrane extract (e.g., Matrigel) on ice. Pipette 50-100 µL of the cold Matrigel into each well of a pre-chilled 96-well plate.

  • Gel Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Preparation: Culture endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) to sub-confluency. Prior to the assay, serum-starve the cells for 2-4 hours.

  • Cell Seeding: Harvest the cells and resuspend them in a basal medium containing the test compounds (this compound, VEGF, FGF, or PDGF at desired concentrations). Seed the cell suspension onto the solidified Matrigel at a density of 1.5 x 10^4 to 2.5 x 10^4 cells per well.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.

  • Quantification: Observe and photograph the formation of tube-like structures using an inverted microscope. Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, or the number of enclosed meshes using image analysis software.

Scratch Wound Healing Assay (Migration Assay)

This assay measures two-dimensional cell migration.

  • Cell Seeding: Seed endothelial cells in a 24- or 48-well plate and grow them to a confluent monolayer.

  • Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or a specialized scratcher.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.

  • Treatment: Add fresh culture medium containing the test compounds to the wells.

  • Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 4-6 hours) using a microscope with a camera.

  • Data Analysis: Measure the width of the scratch at different time points. The rate of wound closure is calculated to determine the migration rate.

Chick Chorioallantoic Membrane (CAM) Assay

This is a widely used in vivo assay to study angiogenesis.

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.

  • Windowing: On day 3 or 4, create a small window in the eggshell to expose the chorioallantoic membrane (CAM).

  • Application of Test Substance: Place a sterile filter paper disc, gelatin sponge, or a slow-release polymer pellet impregnated with the test substance onto the CAM.

  • Incubation: Reseal the window with sterile tape and return the egg to the incubator for another 2-3 days.

  • Analysis: On the day of analysis, open the window and observe the CAM for the formation of new blood vessels around the implant. The angiogenic response is quantified by counting the number of blood vessel branch points within a defined area or by using a scoring system based on vessel density and orientation.

Angiogenesis_Assay_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Tube_Formation Endothelial Cell Tube Formation Assay Data_Analysis Data Analysis & Quantification Tube_Formation->Data_Analysis Migration_Assay Scratch Wound Healing Assay Migration_Assay->Data_Analysis Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Proliferation_Assay->Data_Analysis CAM_Assay Chick Chorioallantoic Membrane (CAM) Assay Conclusion Conclusion on Angiogenic Potential CAM_Assay->Conclusion Matrigel_Plug Matrigel Plug Assay Matrigel_Plug->Conclusion Start Start: Hypothesis on Angiogenic Factor Start->Tube_Formation Start->Migration_Assay Start->Proliferation_Assay Data_Analysis->CAM_Assay Validate In Vivo Data_Analysis->Matrigel_Plug Validate In Vivo

General Experimental Workflow for Angiogenesis Assays

Conclusion

This compound, VEGF, FGF, and PDGF are all potent modulators of angiogenesis, yet they operate through distinct and sometimes overlapping mechanisms. VEGF and FGF are direct and powerful stimulators of endothelial cell proliferation and migration through their respective receptor tyrosine kinases. PDGF's primary role is in vessel maturation through pericyte recruitment, although it also possesses direct and indirect pro-angiogenic capabilities.

This compound emerges as a particularly interesting compound due to its ability to promote angiogenesis in a healing- and tissue-protective context. Its mechanism, which involves the upregulation and activation of the VEGFR2 pathway and modulation of other key signaling molecules like eNOS, FAK, and ERK, suggests a sophisticated and potentially safer approach to therapeutic angiogenesis.

Understanding the nuances of these angiogenic factors and their signaling pathways is paramount for the development of novel therapies for a wide range of conditions, from ischemic diseases and wound healing to cancer and inflammatory disorders. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this critical area of study.

References

A Comparative Guide to BPC 157 and its Alternatives for Tissue Regeneration Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective and reliable compounds to promote tissue healing is ongoing. The pentadecapeptide BPC 157 has garnered significant attention in preclinical studies for its reported regenerative capabilities. However, the cornerstone of scientific validation lies in the independent replication of research findings. This guide provides an objective comparison of the current state of this compound research, with a focus on independently validated findings, and evaluates its performance against potential alternatives, supported by available experimental data.

This compound: A Preclinical Overview

This compound, a synthetic peptide, has been extensively studied in animal models for its potential therapeutic effects on a variety of tissues, including muscle, tendon, ligaments, and the gastrointestinal tract.[1][2][3] Preclinical evidence suggests that this compound may accelerate the healing of transected Achilles tendons, promote recovery from muscle injuries, and exhibit protective effects on the gut lining.[1][4][5]

The Quest for Independent Replication

A critical assessment of the this compound literature reveals that a substantial portion of the foundational research originates from a concentrated group of researchers.[6][7] While numerous review articles from various authors exist, they predominantly analyze and cite this primary body of work.[7][8] A systematic review of studies from 1993 to 2024 identified 36 relevant studies, with 35 being preclinical and only one being a small, retrospective human study.[8] This highlights a significant gap in the independent validation of the initial, promising findings. The lack of widespread, unaffiliated replication remains a crucial consideration for the scientific community when evaluating the robustness of the claims surrounding this compound.

Potential Alternatives to this compound

Several other peptides are being investigated for their roles in tissue repair and regeneration, acting through various mechanisms.

  • TB-500 (Thymosin Beta-4): A synthetic version of a naturally occurring protein, TB-500 is known for its role in cell migration, proliferation, and differentiation.[9][10] It is believed to promote healing by regulating actin, a key protein in cell structure and movement, and by stimulating angiogenesis.[11][12] Unlike the more localized effects sometimes attributed to this compound, TB-500 is often considered to have a more systemic action.[13]

  • Ipamorelin and other Growth Hormone Secretagogues (GHSs): Ipamorelin is a selective agonist of the ghrelin/growth hormone secretagogue receptor, which stimulates the pituitary gland to release growth hormone (GH).[14][15] Increased GH levels can, in turn, elevate Insulin-like Growth Factor 1 (IGF-1), a key mediator of muscle growth and tissue repair.[16][17] This mechanism differs from the direct, localized actions proposed for this compound.

  • Tesamorelin: Another growth hormone-releasing hormone (GHRH) analogue, Tesamorelin, has been FDA-approved for the treatment of HIV-related lipodystrophy.[18][19] Its ability to increase GH and IGF-1 levels makes it a compound of interest for researchers studying muscle preservation and metabolic regulation.[18]

Comparative Data Analysis

The following tables provide a summary of the mechanisms of action and findings from preclinical and clinical studies for this compound and its alternatives. It is important to note that direct head-to-head comparative studies with quantitative data are limited.

Table 1: Comparison of Proposed Mechanisms of Action

FeatureThis compoundTB-500IpamorelinTesamorelin
Primary Target Multiple, including VEGFR2, FAK-paxillin pathwayActin-binding, cell migrationGhrelin receptor (GHS-R1a)GHRH receptor
Key Signaling Pathway VEGFR2-Akt-eNOS, FAK-paxillinActin polymerization, cell migrationStimulates pituitary GH releaseStimulates pituitary GH release
Primary Effect Angiogenesis, fibroblast migration, anti-inflammatoryCell migration, angiogenesis, anti-inflammatoryIncreased Growth Hormone and IGF-1Increased Growth Hormone and IGF-1
Mode of Action Local and systemicSystemicSystemicSystemic

Table 2: Comparative Efficacy in Preclinical and Clinical Models

IndicationThis compoundTB-500IpamorelinTesamorelin
Tendon/Ligament Healing Preclinical data suggests accelerated healing of transected tendons and ligaments in rats.[4][7]Preclinical studies in animal models show improved tendon healing and reduced inflammation.[20]Limited direct evidence for tendon healing; mechanism suggests potential benefit through increased GH/IGF-1.Limited direct evidence for tendon healing; mechanism suggests potential benefit through increased GH/IGF-1.
Muscle Injury/Growth Preclinical studies in rats with crush injuries show improved muscle repair and function.[4]Preclinical data suggests it may be more effective for broad muscle and vascular regeneration than this compound.[10]Animal studies suggest increased lean body mass and muscle protein synthesis.[2][15]Associated with an increase in lean muscle mass and improved muscle recovery.[19]
Gut Health Extensive preclinical research in rodent models for ulcer healing, and reducing inflammation.[3][5]Not a primary area of research; does not share the same gut-healing focus as this compound.[10]May have some effects on gastrointestinal function.[14]Not a primary area of research for gut healing.
Angiogenesis Promotes angiogenesis through upregulation of VEGFR2.[11][21][22]Promotes angiogenesis.[11][12]Indirectly may influence angiogenesis via GH/IGF-1.Indirectly may influence angiogenesis via GH/IGF-1.
Human Studies Very limited; one small retrospective study on knee pain.[8]Limited human data.Some human studies on GH release.[23]FDA-approved for HIV-associated lipodystrophy; clinical trials have demonstrated visceral fat reduction.[18]

Table 3: Dosing and Administration in Research Settings

CompoundTypical Administration RouteCommon Dosing Range (Preclinical)Frequency
This compound Subcutaneous, Intramuscular, Oral1-10 µg/kgDaily
TB-500 Subcutaneous, Intramuscular2-5 mg per week (often split into multiple doses)2-3 times per week
Ipamorelin Subcutaneous100-300 mcg1-3 times daily
Tesamorelin Subcutaneous1-2 mgDaily

Disclaimer: The dosing information provided is for research purposes only and is based on preclinical and limited clinical studies. These compounds are not approved for human use for these indications (with the exception of Tesamorelin for a specific medical condition).

Signaling Pathways and Experimental Workflows

This compound and the VEGFR2 Signaling Pathway

This compound is proposed to exert its pro-angiogenic effects through the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This interaction is believed to trigger a downstream signaling cascade involving Akt and endothelial nitric oxide synthase (eNOS), ultimately leading to increased nitric oxide production and the formation of new blood vessels.[21][22][24]

BPC_157_VEGFR2_Pathway BPC_157 This compound VEGFR2 VEGFR2 BPC_157->VEGFR2 Activates Akt Akt VEGFR2->Akt Phosphorylates eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide eNOS->NO Produces Angiogenesis Angiogenesis NO->Angiogenesis Promotes

This compound's proposed activation of the VEGFR2 signaling pathway.
Experimental Workflow for a Tendon Healing Study

A typical preclinical study investigating the efficacy of a peptide on tendon healing follows a structured workflow, from injury induction to biomechanical analysis.

Tendon_Healing_Workflow cluster_0 Phase 1: Injury and Treatment cluster_1 Phase 2: Healing Period cluster_2 Phase 3: Analysis Animal_Model Animal Model (e.g., Rat) Tendon_Transection Achilles Tendon Transection Animal_Model->Tendon_Transection Group_Assignment Randomized Group Assignment (Peptide vs. Control) Tendon_Transection->Group_Assignment Treatment_Admin Peptide/Vehicle Administration Group_Assignment->Treatment_Admin Healing Healing Period (e.g., 2-8 weeks) Treatment_Admin->Healing Sacrifice Euthanasia and Tendon Harvesting Healing->Sacrifice Histology Histological Analysis (Collagen organization, cellularity) Sacrifice->Histology Biomechanics Biomechanical Testing (Tensile strength) Sacrifice->Biomechanics Analysis Data Analysis Histology->Analysis Biomechanics->Analysis

A generalized experimental workflow for studying tendon healing in an animal model.
Mechanism of Action of Growth Hormone Secretagogues

Growth Hormone Secretagogues (GHSs) like Ipamorelin and Tesamorelin act on the hypothalamus and pituitary gland to stimulate the natural production and release of Growth Hormone (GH). This, in turn, stimulates the liver to produce Insulin-like Growth Factor 1 (IGF-1), which mediates many of the anabolic and regenerative effects of GH.

GHS_Mechanism GHS Growth Hormone Secretagogue (e.g., Ipamorelin, Tesamorelin) Hypothalamus Hypothalamus GHS->Hypothalamus Stimulates Pituitary Pituitary Gland GHS->Pituitary Stimulates Hypothalamus->Pituitary Releases GHRH GH Growth Hormone (GH) Pituitary->GH Releases Liver Liver GH->Liver Stimulates IGF1 IGF-1 Liver->IGF1 Produces Tissues Target Tissues (Muscle, Bone, etc.) IGF1->Tissues Promotes Growth and Repair

The signaling cascade initiated by Growth Hormone Secretagogues.

Detailed Experimental Protocols

Protocol 1: this compound for Tendon Healing in a Rat Model

This protocol is a composite based on methodologies from various preclinical studies on this compound and tendon healing.

  • Objective: To evaluate the effect of this compound on the healing of a transected Achilles tendon in a rat model.

  • Animal Model: Male Wistar rats (250-300g).

  • Surgical Procedure:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

    • Shave and disinfect the surgical area over the right hindlimb.

    • Make a longitudinal incision to expose the Achilles tendon.

    • Perform a complete transection of the tendon at a standardized location (e.g., 5mm proximal to the calcaneal insertion).

    • The ends of the tendon may be sutured or left separated to model a gap injury.

    • Close the skin incision with sutures.

  • Treatment Groups:

    • Control Group: Administer sterile saline.

    • This compound Group: Administer this compound at a dose of 10 µg/kg.

  • Administration:

    • Route: Intraperitoneal or subcutaneous injection.

    • Frequency: Once daily, starting immediately after surgery.

  • Duration: 2, 4, or 8 weeks.

  • Outcome Measures:

    • Histological Analysis: At the end of the study period, harvest the tendons and analyze for collagen fiber organization, cellularity, and vascularity.

    • Biomechanical Testing: Measure the tensile strength, stiffness, and load-to-failure of the healed tendons.

    • Functional Assessment: Observe and score the locomotor function of the rats at regular intervals.

Protocol 2: TB-500 for Tissue Repair in an Animal Model

This protocol is generalized from preclinical studies investigating the effects of TB-500 on tissue regeneration.

  • Objective: To assess the effect of TB-500 on wound healing or muscle repair in a rodent model.

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Injury Model:

    • Wound Healing: Create a full-thickness dermal wound of a standardized size on the dorsum of the rat.

    • Muscle Injury: Induce a crush injury to a specific muscle (e.g., gastrocnemius) using a standardized force and duration.

  • Treatment Groups:

    • Control Group: Administer sterile saline.

    • TB-500 Group: Administer TB-500 at a dose of 5 mg/kg.

  • Administration:

    • Route: Subcutaneous or intramuscular injection.

    • Frequency: 2-3 times per week.

  • Duration: 1-4 weeks.

  • Outcome Measures:

    • Wound Healing: Measure the rate of wound closure and analyze the healed tissue for re-epithelialization, collagen deposition, and angiogenesis.

    • Muscle Repair: Assess muscle function (e.g., contractile force) and perform histological analysis for muscle fiber regeneration, inflammation, and fibrosis.

Protocol 3: Growth Hormone Secretagogue (Ipamorelin) Administration for Muscle Growth Studies

This protocol is based on research investigating the anabolic effects of GHSs.

  • Objective: To determine the effect of Ipamorelin on muscle mass and protein synthesis in a rat model.

  • Animal Model: Adult male Wistar rats.

  • Experimental Design:

    • Acclimate rats to individual housing and a controlled diet.

    • Divide rats into a control group and an Ipamorelin treatment group.

  • Treatment Groups:

    • Control Group: Administer sterile saline.

    • Ipamorelin Group: Administer Ipamorelin at a dose of 100-300 µg/kg.

  • Administration:

    • Route: Subcutaneous injection.

    • Frequency: 2-3 times daily to mimic the pulsatile release of growth hormone.

  • Duration: 4-12 weeks.

  • Outcome Measures:

    • Body Composition: Measure changes in lean body mass and fat mass using techniques like DEXA.

    • Muscle Weight: At the end of the study, dissect and weigh specific muscles (e.g., gastrocnemius, tibialis anterior).

    • Protein Synthesis: Measure the rate of protein synthesis in muscle tissue using isotopic tracers.

    • Hormone Levels: Monitor plasma levels of GH and IGF-1.

Conclusion

The preclinical data for this compound suggests a promising potential for tissue regeneration, particularly in the context of tendon, muscle, and gut healing. However, the current body of research is heavily reliant on the findings of a limited number of research groups. The lack of broad, independent replication of these findings is a significant limitation and underscores the need for further validation by unaffiliated researchers.

Alternatives such as TB-500 and growth hormone secretagogues like Ipamorelin and Tesamorelin present different mechanistic approaches to tissue repair. TB-500's systemic effects on cell migration and angiogenesis offer a broad-acting alternative, while GHSs provide a means to enhance the body's natural regenerative processes through the GH/IGF-1 axis.

For the scientific community to confidently advance any of these compounds into clinical development, a rigorous and independent validation of the preclinical findings is paramount. Future research should focus on head-to-head comparative studies, elucidation of precise molecular mechanisms, and, most importantly, well-designed, placebo-controlled clinical trials to establish both the efficacy and safety of these promising peptides in humans.

References

BPC 157: A Comparative Analysis of its Efficacy in Preclinical Animal Models Against Placebo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Body Protective Compound 157 (BPC 157), a pentadecapeptide naturally found in human gastric juice, has garnered significant attention for its potential therapeutic effects in tissue regeneration and wound healing.[1] Extensive preclinical research in animal models has demonstrated its efficacy across a spectrum of injuries, including musculoskeletal, gastrointestinal, and neurological damage. This guide provides an objective comparison of this compound's performance against placebo controls, supported by quantitative data from these studies, detailed experimental methodologies, and visualizations of its proposed mechanisms of action.

Musculoskeletal and Soft Tissue Injuries

This compound has shown remarkable efficacy in accelerating the healing of soft tissue injuries in various animal models.[2] Studies on tendon, ligament, and muscle damage consistently indicate improved and faster recovery in subjects treated with this compound compared to saline or placebo controls.[1][2]

Tendon Healing: Achilles Tendon Transection Model (Rat)

One of the most extensively studied applications of this compound is in the repair of transected Achilles tendons in rats.[1] Research indicates that administration of this compound significantly enhances both the structural and functional recovery of the tendon.[2]

Quantitative Data: Biomechanical and Histological Improvements

The following tables summarize the biomechanical and histological findings at day 14 post-injury, comparing the effects of this compound to a saline placebo.[2]

Biomechanical Parameter (Day 14)Saline ControlThis compound (10 ng/kg)This compound (10 µg/kg)
Failure Load (N) 9.9713.413.0
Young's Elasticity Modulus 6.68Not Reported10.51
Histological Parameter (Day 10)Saline ControlThis compound (10 ng/kg)This compound (10 µg/kg)
Inflammatory Infiltrate ProminentReducedReduced
Fibroblast Formation ModerateSuperiorSuperior
Collagen Formation ModerateSuperiorSuperior

Experimental Protocol: Rat Achilles Tendon Transection

  • Animal Model: Male Wistar rats.[2]

  • Injury Induction: The right Achilles tendon is surgically transected 5 mm proximal to the calcaneal insertion, creating a defect between the cut ends.[2]

  • Treatment Groups:

    • This compound Group: Administered this compound dissolved in saline at doses of 10 µg/kg, 10 ng/kg, or 10 pg/kg body weight.[2]

    • Control Group: Administered an equivalent volume of saline (5.0 ml/kg).[2]

  • Administration: Agents are administered intraperitoneally (i.p.) once daily. The first dose is given 30 minutes post-surgery, and the final dose is administered 24 hours before assessment.[2]

  • Assessment: Functional recovery is assessed daily using the Achilles Functional Index (AFI). Biomechanical properties, macroscopic appearance, and microscopic histology are evaluated at days 4, 7, 10, and 14 post-surgery.[2]

Muscle Injury

In models of muscle crush injury in rats, this compound has been shown to significantly improve muscle repair and restore full function.[3] When compared to corticosteroids, which can impair healing, this compound, administered either intraperitoneally or topically, resulted in a faster and more complete recovery.[3] Histological analysis of transected rat muscle models treated with this compound showed decreased inflammatory infiltrates.[4]

Gastrointestinal Healing

This compound has demonstrated significant protective and therapeutic effects on the gastrointestinal mucosa in various animal models of gastric ulceration.[2][5]

Gastric Ulcer Healing: Indomethacin-Induced Gastric Ulcer (Rat)

Quantitative Data: Gastroprotective Effects

Treatment GroupAdministration RouteDoseMean Ulcer Area (mm²)Ulcer Inhibition (%)
Saline ControlIntragastric-45.30
Mannitol (B672) ControlIntramuscular-42.17
This compound Intragastric200 ng/kg10.277.5
This compound Intragastric400 ng/kg5.188.7
This compound Intragastric800 ng/kg2.394.9
This compound Intramuscular200 ng/kg9.878.3
This compound Intramuscular400 ng/kg4.590.0
This compound Intramuscular800 ng/kg1.995.8
Famotidine (Positive Control)Intragastric10 mg/kg12.572.4

Experimental Protocol: Indomethacin-Induced Gastric Ulcer (Rat)

  • Animal Model: Wistar rats.[2]

  • Injury Induction: Gastric ulcers are induced by a single injection of indomethacin (B1671933) (33 mg/kg).[2]

  • Treatment Groups:

    • This compound Groups: Administered this compound at doses of 200, 400, and 800 ng/kg.[2]

    • Control Groups: Saline (placebo for intragastric route) or mannitol excipient (placebo for intramuscular route).[2]

    • Positive Control: Famotidine.[2]

  • Administration: Agents are administered either intramuscularly (i.m.) or intragastrically (i.g.).[2]

  • Assessment: The area of gastric lesions is measured.[2]

Neuroprotection

This compound has also shown promise in promoting recovery from central nervous system injuries.[1] In rat models of spinal cord injury, this compound treatment has been associated with functional recovery.[6] Furthermore, in studies of hippocampal ischemia/reperfusion injuries in rats, this compound counteracted both early and delayed neural damage, leading to full functional recovery.[7]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are attributed to its interaction with several molecular pathways.[8] It has been shown to stimulate the expression of vascular endothelial growth factor (VEGF) and upregulate vasodilatory nitric oxide pathways.[4]

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase Animal_Model Animal Model Selection (e.g., Wistar Rats) Injury_Induction Injury Induction (e.g., Tendon Transection) Animal_Model->Injury_Induction Group_Allocation Randomized Group Allocation Injury_Induction->Group_Allocation BPC_157_Admin This compound Administration (Varying Doses) Group_Allocation->BPC_157_Admin Placebo_Admin Placebo Administration (e.g., Saline) Group_Allocation->Placebo_Admin Functional_Assessment Functional Assessment (e.g., AFI) BPC_157_Admin->Functional_Assessment Placebo_Admin->Functional_Assessment Biomechanical_Testing Biomechanical Testing Functional_Assessment->Biomechanical_Testing Histological_Analysis Histological Analysis Biomechanical_Testing->Histological_Analysis

Caption: Generalized workflow for a preclinical animal trial evaluating BPC-157.

One of the key mechanisms is its pro-angiogenic effect, which is mediated through the VEGFR2-Akt-eNOS signaling pathway.[2]

BPC_157_Angiogenesis BPC_157 This compound VEGFR2 VEGFR2 BPC_157->VEGFR2 Activates Akt Akt VEGFR2->Akt Phosphorylates eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide eNOS->NO Produces Angiogenesis Angiogenesis NO->Angiogenesis Promotes

Caption: BPC-157's pro-angiogenic effect via the VEGFR2-Akt-eNOS signaling pathway.[2]

This compound also influences cell migration, a critical process in wound healing, through the FAK-Paxillin pathway.[4][9]

BPC_157_Migration BPC_157 This compound FAK FAK (Focal Adhesion Kinase) BPC_157->FAK Upregulates Gene Expression Paxillin Paxillin FAK->Paxillin Activates Cell_Migration Cell Migration & Adhesion Paxillin->Cell_Migration Promotes

Caption: BPC-157's influence on cell migration via the FAK-Paxillin pathway.[2]

Conclusion

The body of preclinical evidence from animal models strongly suggests that this compound has significant therapeutic potential across a range of injuries, consistently outperforming placebo in accelerating healing and improving functional outcomes. Its multifaceted mechanism of action, involving key signaling pathways in angiogenesis and cell migration, provides a strong basis for its observed regenerative effects. While these findings are promising, it is crucial to note that the majority of the research has been conducted in animal models.[1] Further robust clinical trials in humans are necessary to conclusively establish its safety and efficacy for therapeutic use.

References

Comparative Analysis of BPC 157 and L-NAME Interaction: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the experimental interactions between the synthetic peptide BPC 157 and L-NAME (N(G)-nitro-L-arginine methyl ester), a non-selective nitric oxide synthase (NOS) inhibitor. The following sections detail their antagonistic and modulatory effects across various physiological and pathological models, presenting quantitative data, experimental methodologies, and visual representations of the underlying signaling pathways.

Executive Summary

Body Protection Compound 157 (this compound) is a pentadecapeptide with demonstrated cytoprotective and regenerative properties. A significant aspect of its mechanism of action involves its interaction with the nitric oxide (NO) system.[1] L-NAME, a competitive inhibitor of all NOS isoforms, is frequently used experimentally to induce conditions of NO deficiency, such as hypertension, endothelial dysfunction, and impaired healing.[2][3]

The primary finding from numerous preclinical studies is that This compound consistently counteracts the detrimental effects induced by L-NAME . This suggests that this compound can modulate the NO system, potentially bypassing the NOS blockade or acting on downstream pathways to restore physiological function. This interaction has profound implications for therapeutic development in conditions characterized by compromised NO signaling.

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative findings from studies investigating the this compound and L-NAME interaction.

Model Parameter Measured L-NAME Effect This compound + L-NAME Effect This compound Alone Effect Reference
Ethanol-Induced Gastric Lesions (Rats) Ulcer ScoreNo significant effect aloneAttenuated the protective effect of this compound, but did not abolish it.Significant antiulcer effect.[2]
Blood Pressure (Rats) Mean Arterial PressureSignificant increase (hypertension).Impaired the L-NAME-induced blood pressure increase.No effect on basal blood pressure.[2]
Retinal Ischemia (Rats) Retinal ThicknessSignificant reduction in inner plexiform and nuclear layer thickness.Counteracted the L-NAME-induced damage, preserving normal retinal thickness.Not applicable (used as a therapeutic agent).[4][5]
Cecum Perforation (Rats) Vessel PresentationReduced vessel presentation at the injury site.Markedly increased vessel presentation, similar to this compound alone.Markedly increased vessel presentation.[6]
Aortic Ring Vasodilation (Rats, ex vivo) Percentage of VasorelaxationInhibited vasodilation.This compound-induced vasodilation was inhibited by L-NAME.Induced concentration-dependent vasodilation.[7]

Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide.

Ethanol-Induced Gastric Lesion Assay in Rats
  • Objective: To assess the protective effects of this compound against gastric mucosal damage in the context of NOS inhibition.

  • Animals: Male Wistar rats.

  • Procedure:

    • Animals are fasted for 24 hours with free access to water.

    • L-NAME (e.g., 5 mg/kg) is administered intraperitoneally (i.p.).

    • Five minutes later, this compound (e.g., 10 µg/kg) or saline is administered i.p.

    • One hour after the final injection, 1 ml of 96% ethanol (B145695) is administered intragastrically.

    • One hour after ethanol administration, animals are euthanized, and stomachs are removed.

    • The stomachs are opened along the greater curvature, and the area of hemorrhagic lesions in the mucosa is measured.

  • Data Analysis: The sum of the lengths of the lesions is calculated to determine an ulcer score.[2]

L-NAME Induced Hypertension Model in Rats
  • Objective: To determine if this compound can counteract the hypertensive effects of NOS inhibition.

  • Animals: Anesthetized male Wistar rats.

  • Procedure:

    • The carotid artery is cannulated for continuous blood pressure monitoring.

    • A stable baseline blood pressure is recorded.

    • L-NAME (e.g., 10 mg/kg) is administered intravenously (i.v.) to induce hypertension.

    • This compound (e.g., 10 µg/kg) is administered i.v. either before L-NAME (prophylactic) or at the peak of the L-NAME-induced blood pressure increase (therapeutic).

    • Blood pressure is continuously monitored and recorded.

  • Data Analysis: Changes in mean arterial pressure from baseline are calculated and compared between treatment groups.[2]

Retrobulbar L-NAME Induced Retinal Ischemia in Rats
  • Objective: To evaluate the therapeutic potential of this compound in a model of retinal ischemia caused by localized NOS inhibition.

  • Animals: Male Wistar rats.

  • Procedure:

    • A single retrobulbar injection of L-NAME (5 mg/kg) is administered to induce retinal ischemia.

    • This compound (10 µg/kg or 10 ng/kg) is administered as a retrobulbar injection at 20 minutes or 48 hours post-L-NAME administration.

    • Retinal health is assessed over a period of 4 weeks using:

      • Fundoscopy: To visualize blood vessels and the optic disc.

      • Histology: To measure the thickness of retinal layers (e.g., inner plexiform and inner nuclear layers) in tissue sections.

      • Behavioral Tests: To assess visual function.

  • Data Analysis: Fundoscopic images are scored for vessel irregularity and optic disc atrophy. Histological measurements of retinal layer thickness are compared between groups.[4][5]

Signaling Pathways and Mechanisms of Interaction

The interaction between this compound and L-NAME is centered on the Nitric Oxide (NO) signaling pathway. This compound appears to exert its effects by modulating this pathway at multiple levels, often bypassing the direct inhibition of NOS by L-NAME.

This compound has been shown to activate the VEGFR2-Akt-eNOS and Src-Caveolin-1-eNOS signaling pathways.[8][9][10] Activation of these pathways leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), increasing NO production. This pro-angiogenic and vasodilatory effect is crucial for tissue repair and blood flow regulation.

L-NAME, by inhibiting eNOS, blocks this production of NO. However, studies suggest that this compound can still promote healing and vascular integrity even in the presence of L-NAME.[6][8] This indicates that this compound may:

  • Directly scavenge free radicals, mitigating oxidative stress exacerbated by NO deficiency.[11]

  • Activate alternative pro-angiogenic pathways independent of NO, such as upregulating the expression of Early Growth Response 1 (Egr-1).[12]

  • Modulate the expression and activity of VEGFR2, a key receptor in angiogenesis, making the system more responsive to available growth factors.[12][13]

Visualizations

Caption: this compound and L-NAME interaction with the NO pathway.

The diagram above illustrates the primary signaling cascade influenced by this compound, leading to NO production and its subsequent protective effects. It also depicts the inhibitory action of L-NAME on eNOS. Furthermore, it suggests alternative pathways, such as the upregulation of Egr-1, through which this compound may promote healing, potentially bypassing the L-NAME-induced NO blockade.

Experimental_Workflow cluster_Control Control Group cluster_LNAME L-NAME Group cluster_BPC_LNAME This compound + L-NAME Group start Induce Pathology (e.g., Ischemia, Gastric Lesion) control_pathology Pathological Model start->control_pathology lname_admin Administer L-NAME start->lname_admin bpc_lname_admin Administer L-NAME + this compound start->bpc_lname_admin control_outcome Observe Detrimental Effects control_pathology->control_outcome lname_pathology Pathological Model + NO Deficiency lname_admin->lname_pathology lname_outcome Observe Worsened Effects lname_pathology->lname_outcome bpc_lname_pathology Pathological Model + NO Deficiency bpc_lname_admin->bpc_lname_pathology bpc_lname_outcome Observe Counteraction/ Amelioration of Effects bpc_lname_pathology->bpc_lname_outcome

Caption: General experimental workflow for this compound/L-NAME studies.

This workflow diagram provides a generalized overview of the experimental design commonly employed to investigate the interaction between this compound and L-NAME. It highlights the comparison between the pathological model alone, the model with exacerbated damage due to L-NAME, and the therapeutic or protective effect observed when this compound is co-administered.

Conclusion

The body of evidence strongly indicates that this compound effectively counteracts a wide range of pathological conditions induced or exacerbated by the NOS inhibitor L-NAME. This robust antagonistic relationship underscores the peptide's potent modulatory effects on the nitric oxide system and related pro-angiogenic and cytoprotective pathways. For researchers and drug development professionals, the this compound and L-NAME interaction model serves as a valuable paradigm for studying novel therapeutics aimed at conditions involving endothelial dysfunction, impaired healing, and ischemic injury. Further investigation into the precise molecular interactions is warranted to fully elucidate the mechanisms by which this compound bypasses NOS inhibition and to explore its full therapeutic potential.

References

Navigating the Evidence: A Comparative Guide to BPC 157 Human Clinical Trial Data and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Critical Examination of BPC 157's Therapeutic Potential: A Comparative Guide for Researchers and Drug Development Professionals

The synthetic peptide this compound has garnered significant attention for its purported regenerative capabilities, particularly in the realm of musculoskeletal and gastrointestinal healing. While preclinical data presents a compelling narrative of efficacy, a thorough analysis of human clinical trial data reveals significant limitations. This guide provides an objective comparison of this compound's performance with established and emerging alternative therapies, supported by available experimental data, to inform future research and development.

This compound: A Landscape of Limited Human Evidence

Despite a wealth of preclinical studies in animal models, the clinical evidence for this compound in humans remains sparse and is characterized by significant methodological limitations. To date, no large-scale, randomized, placebo-controlled trials have been published. The existing human data is derived from a handful of small-scale, uncontrolled studies, which, while offering preliminary insights, are insufficient to establish definitive safety and efficacy.

The primary limitations across the existing human studies include:

  • Lack of Control Groups: The absence of placebo or active comparator groups makes it impossible to differentiate the effects of this compound from natural healing processes or a placebo effect.

  • Potential for Bias: The open-label nature of these studies introduces a significant risk of observer and participant bias.

  • Unpublished Data: A Phase I clinical trial assessing the safety and pharmacokinetics of oral this compound was initiated but the results were never formally published in a peer-reviewed journal.[1]

Summary of Human Clinical Investigations of this compound
Indication Study Design Number of Participants Key Findings Reported Limitations Citations
Knee Pain (Multiple Etiologies) Retrospective case series1687.5% of patients reported relief of knee pain.Retrospective design, no control group, lack of standardized outcome measures.[2]
Interstitial Cystitis Pilot study1210 of 12 patients reported complete symptom resolution; 2 reported 80% resolution.No control group, small sample size, open-label.[3][4]
Safety and Pharmacokinetics (Oral) Phase I Trial42 healthy volunteersResults never published.Data unavailable for public or peer review.[1]
Safety (Intravenous) Pilot Study2 healthy volunteersIV infusion of up to 20 mg was well-tolerated with no reported adverse effects.Extremely small sample size, no control group.[5][6]

Comparative Analysis: this compound vs. Alternative Therapies

To provide a comprehensive perspective, this guide compares the available data for this compound with established and emerging therapies for two of its most cited potential applications: tendon injuries and inflammatory bowel disease (IBD).

Tendon Injury Management

Tendon injuries are a significant clinical challenge due to their poor vascularity and slow healing rate. While this compound has shown promise in preclinical models by promoting fibroblast outgrowth and survival, several other treatment modalities have been investigated in human clinical trials.[7]

Therapy Mechanism of Action Reported Efficacy (Human Clinical Trials) Key Limitations & Adverse Events Citations
This compound Promotes angiogenesis, fibroblast migration, and upregulates growth factor receptors.No published randomized controlled trials in humans.Data limited to preclinical studies; long-term safety in humans is unknown.[7]
Platelet-Rich Plasma (PRP) Delivers a high concentration of growth factors to the injury site to stimulate healing.Variable results; some studies show improvements in pain and function, while others show no significant benefit over placebo.Lack of standardized preparation protocols; potential for injection site pain and infection.
Stem Cell Therapy Introduces mesenchymal stem cells to promote tissue regeneration and modulate inflammation.Early studies suggest potential for improved healing and functional outcomes, but more robust evidence is needed.High cost, limited availability, and lack of long-term safety data.
Corticosteroid Injections Potent anti-inflammatory effect.Effective for short-term pain relief.Long-term use can lead to tendon weakening and rupture; efficacy diminishes over time.[7]
Other Peptides (e.g., TB-500) Promotes cell migration, tissue regeneration, and reduces inflammation.Primarily preclinical data; limited and low-quality human evidence.Similar limitations to this compound regarding the lack of robust human clinical trials.
Inflammatory Bowel Disease (IBD) Management

This compound's origins as a gastric peptide have led to investigations into its potential for treating IBD. While a Phase II trial for ulcerative colitis was mentioned in some literature, the results have not been formally published.[8][9] Standard IBD therapies, in contrast, have a well-established evidence base from numerous large-scale clinical trials.

Therapy Mechanism of Action Reported Efficacy (Human Clinical Trials) Common Adverse Events Citations
This compound Putative cytoprotective and anti-inflammatory effects.No published data from randomized controlled clinical trials.Unknown in the context of IBD due to lack of clinical data.[8][9]
Aminosalicylates (e.g., Mesalamine) Anti-inflammatory effect on the lining of the intestine.Effective for inducing and maintaining remission in mild-to-moderate ulcerative colitis.Nausea, headache, abdominal pain, and rarely, kidney problems.
Corticosteroids (e.g., Prednisone) Potent systemic anti-inflammatory and immunosuppressive effects.Effective for inducing remission in moderate-to-severe IBD.Weight gain, mood swings, insomnia, osteoporosis, and increased risk of infection with long-term use.
Immunomodulators (e.g., Azathioprine) Suppresses the immune system to reduce inflammation.Effective for maintaining remission and reducing the need for corticosteroids.Nausea, fatigue, and increased risk of infection and pancreatitis.
Biologics (e.g., Infliximab, Vedolizumab) Target specific inflammatory proteins (e.g., TNF-α) or cell adhesion molecules.Highly effective for inducing and maintaining remission in moderate-to-severe IBD.Infusion reactions, increased risk of infections, and, rarely, allergic reactions or neurological complications.
Small Molecules (e.g., Tofacitinib) Inhibit specific intracellular signaling pathways involved in inflammation.Effective for inducing and maintaining remission in moderate-to-severe ulcerative colitis.Increased risk of infections, blood clots, and cardiovascular events.

Experimental Protocols and Methodologies

A critical component of evaluating any therapeutic is understanding the methodology of the studies conducted. Below are the available details for the key human investigations of this compound.

This compound for Knee Pain: Retrospective Case Series
  • Objective: To evaluate the effect of intra-articular this compound injections on various types of knee pain.

  • Methodology: A retrospective chart review of 16 patients who had received intra-articular injections of this compound alone or in combination with Thymosin Beta 4 (TB4). Patients were contacted by phone to assess their pain relief.

  • Dosage and Administration: Injections of this compound (with or without TB4) were administered directly into the knee joint. Specific dosages were not standardized across all patients.

  • Outcome Measures: Patients were asked to subjectively rate their pain relief. No standardized functional outcome scores were used.[2]

This compound for Interstitial Cystitis: Pilot Study
  • Objective: To assess the safety and efficacy of intravesical this compound for moderate to severe interstitial cystitis.

  • Methodology: 12 women with a diagnosis of interstitial cystitis who had not responded to conventional treatment underwent a single procedure.

  • Dosage and Administration: A total of 10 mg of this compound was injected into the bladder wall via cystoscopy.

  • Outcome Measures: Symptom resolution was assessed using a Global Response Assessment questionnaire.[3][4]

This compound Intravenous Safety: Pilot Study
  • Objective: To assess the safety of intravenous this compound in healthy adults.

  • Methodology: Two healthy volunteers received intravenous infusions of this compound over two consecutive days.

  • Dosage and Administration: Day 1: 10 mg of this compound in 250 cc of normal saline infused over one hour. Day 2: 20 mg of this compound in 250 cc of normal saline infused over one hour.

  • Outcome Measures: Vital signs and a panel of blood biomarkers for cardiac, liver, and kidney function were monitored before and after infusions.[5][6]

Signaling Pathways and Mechanisms of Action

Preclinical studies suggest that this compound exerts its effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for designing future research and identifying potential therapeutic targets.

This compound and the VEGFR2 Signaling Pathway

This compound has been shown to upregulate the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This is believed to contribute to its pro-healing effects by enhancing blood supply to injured tissues. The proposed pathway involves the activation of the VEGFR2-Akt-eNOS signaling cascade.[10][11][12]

VEGFR2_Pathway BPC157 This compound VEGFR2 VEGFR2 BPC157->VEGFR2 Upregulates & Activates Akt Akt VEGFR2->Akt Phosphorylates eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide eNOS->NO Produces Angiogenesis Angiogenesis (Vessel Formation) NO->Angiogenesis

This compound's pro-angiogenic effect via the VEGFR2 pathway.
This compound and the FAK-Paxillin Signaling Pathway

In tendon fibroblasts, this compound has been observed to activate the Focal Adhesion Kinase (FAK) and paxillin (B1203293) pathway. This pathway is critical for cell adhesion, migration, and proliferation, all of which are essential for tissue repair.[13][14]

FAK_Paxillin_Pathway BPC157 This compound Integrin Integrin Receptor BPC157->Integrin Activates FAK FAK (Focal Adhesion Kinase) Integrin->FAK Recruits & Activates Paxillin Paxillin FAK->Paxillin Phosphorylates Cell_Migration Cell Migration & Adhesion Paxillin->Cell_Migration Tendon_Repair Tendon Repair Cell_Migration->Tendon_Repair

This compound's influence on tendon fibroblast migration.
Experimental Workflow for Preclinical Tendon Healing Studies

The majority of the data supporting this compound's efficacy in tendon repair comes from preclinical studies. A typical experimental workflow for these studies is outlined below.

Experimental_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase Tendon_Explants Tendon Explant Culture (e.g., from rat Achilles) Fibroblast_Isolation Tendon Fibroblast Isolation & Culture Tendon_Explants->Fibroblast_Isolation Treatment_IV Treatment with this compound (various concentrations) Fibroblast_Isolation->Treatment_IV Analysis_IV Analysis: - Fibroblast Outgrowth - Cell Migration Assays - Cell Viability Assays Treatment_IV->Analysis_IV Animal_Model Animal Model of Tendon Injury (e.g., transection) Treatment_IVV Administration of this compound (e.g., intraperitoneal, local) Animal_Model->Treatment_IVV Healing_Period Healing Period (e.g., 1-4 weeks) Treatment_IVV->Healing_Period Analysis_IVV Analysis: - Histology - Biomechanical Testing - Functional Assessment Healing_Period->Analysis_IVV

A generalized workflow for preclinical this compound studies.

Conclusion and Future Directions

Future research must prioritize well-designed, double-blind, placebo-controlled, randomized clinical trials with sufficient statistical power to unequivocally determine the therapeutic value of this compound. Such studies should focus on specific, well-defined clinical indications and utilize standardized, validated outcome measures. Until such data is available, the use of this compound in humans should be considered experimental, and its comparison to established therapies should be made with a clear understanding of the disparate levels of clinical evidence. The signaling pathways identified in preclinical studies offer a solid foundation for mechanistic studies and the identification of biomarkers to track treatment response in future clinical trials.

References

A Cross-Study Comparative Analysis of BPC 157 Dosage Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Body Protective Compound 157 (BPC 157) is a synthetic pentadecapeptide derived from a protein found in human gastric juice.[1] Preclinical studies have highlighted its potential regenerative capabilities across a spectrum of tissues, including tendons, ligaments, muscles, and the gastrointestinal tract.[1][2] This guide provides an objective cross-study comparison of this compound dosage efficacy, summarizing quantitative data from key animal models. It details the experimental protocols used in these studies and visualizes the core signaling pathways implicated in its mechanism of action. It is critical to note that despite robust preclinical evidence, human clinical data remains limited, and this compound is an investigational compound not approved for human use by the FDA.[1][3]

Mechanism of Action & Key Signaling Pathways

This compound exerts its pro-regenerative effects by modulating several key signaling pathways involved in angiogenesis, cell migration, and growth factor expression.[1] Its pleiotropic nature allows it to influence multiple biological processes critical for tissue repair.

A primary mechanism is the promotion of angiogenesis, the formation of new blood vessels, which is crucial for delivering oxygen and nutrients to injured tissues.[1][4] This is largely achieved through the activation of the VEGFR2-Akt-eNOS signaling axis, leading to increased nitric oxide (NO) production, which supports endothelial stability and new vessel growth.[1][3][5]

This compound also enhances the healing of connective tissues by stimulating fibroblast activity.[6][7] Its influence on cell migration and adhesion is believed to be mediated by the activation of the Focal Adhesion Kinase (FAK)-Paxillin pathway.[8][9] Furthermore, research indicates that this compound can upregulate the expression of Growth Hormone Receptors (GHR), potentially amplifying the regenerative effects of growth hormone on tissues like tendons.[3][8][10]

VEGFR2_Pathway BPC157 This compound VEGFR2 VEGFR2 Activation BPC157->VEGFR2 Akt Akt Phosphorylation VEGFR2->Akt eNOS eNOS Activation Akt->eNOS NO Nitric Oxide (NO) Production eNOS->NO Angiogenesis Angiogenesis & Endothelial Protection NO->Angiogenesis

This compound's pro-angiogenic effect via the VEGFR2-Akt-eNOS pathway.[1]

FAK_Paxillin_Pathway BPC157 This compound FAK FAK Phosphorylation BPC157->FAK Paxillin Paxillin Phosphorylation BPC157->Paxillin Actin F-actin Formation FAK->Actin Paxillin->Actin Migration Fibroblast Migration & Spreading Actin->Migration

This compound's influence on cell migration via the FAK-Paxillin pathway.[9]

Data Presentation: Dosage Efficacy in Animal Models

The following tables summarize quantitative data from preclinical studies, comparing the efficacy of different this compound dosages and administration routes across various injury models.

Table 1: Efficacy in Musculoskeletal and Soft Tissue Injury Models
Animal ModelInjury TypeThis compound DosageAdministration RouteKey Quantitative Findings & Observations
RatAchilles Tendon Transection10 µg/kg or 10 ng/kgIntraperitoneal (IP) or Peroral (in drinking water)Both doses and routes significantly improved functional, biomechanical, and microscopic healing outcomes compared to saline controls.[11][12]
RatQuadriceps Muscle Transection10 µg/kg or 10 ng/kgIntraperitoneal (IP) or Peroral (in drinking water)This compound restored the myotendinous junction; treated rats showed microscopically well-oriented recovered tissue with no inflammatory infiltrate at day 28.[11]
RatTendon-to-Bone Healing10 µg/kg or 10 ng/kgIntraperitoneal (IP)Promoted tendon-to-bone healing and counteracted the negative effects of corticosteroid administration.[11]
RatHind Limb IschemiaNot specifiedNot specifiedIncreased vessel density and accelerated blood flow recovery.[13]
In VitroRat Tendon FibroblastsDose-dependentCulture mediumSignificantly accelerated the outgrowth of tendon explants and the migration of tendon fibroblasts, likely mediated by the FAK-paxillin pathway.[9]
Table 2: Efficacy in Gastrointestinal Injury Models
Animal ModelInjury TypeThis compound DosageAdministration RouteKey Quantitative Findings & Observations
RatIndomethacin-Induced Gastric Ulcer200, 400, and 800 ng/kgIntramuscular (IM) or Intragastric (IG)Demonstrated significant gastroprotective effects, reducing ulcer lesion size compared to placebo controls.[12]
RatVarious Ulcer Models (Stress, Alcohol)Microgram or nanogram dosesPeroral (in drinking water)Consistently showed protective effects against various causes of gastric mucosal injury.[14]
RatInflammatory Bowel Disease (IBD)10 ng/kg or 10 µg/kgPeroral (in drinking water) or Intraperitoneal (IP)Preserved gut lining integrity and improved inflammatory markers in models of ulcerative colitis.[6]
RatFistulas (e.g., colovesical)Not specifiedNot specifiedDemonstrated benefits in healing various intestinal fistulas, potentially related to nitric oxide signaling.[15]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and critical evaluation.

Experimental_Workflow cluster_prep Preparation cluster_procedure Surgical Procedure cluster_treatment Treatment & Monitoring cluster_analysis Analysis Animal Animal Model (e.g., Sprague-Dawley Rat) Anesthesia Anesthesia Animal->Anesthesia Incision Expose Tendon Anesthesia->Incision Transection Surgical Transection of Achilles Tendon Incision->Transection Suture Suture Ends Transection->Suture Grouping Divide into Groups (this compound vs. Saline) Suture->Grouping Admin Daily Administration (e.g., IP Injection) Grouping->Admin Monitor Monitor Functional Recovery (e.g., AFI) Admin->Monitor Harvest Harvest Tissue (e.g., Day 14, 28) Monitor->Harvest Bio Biomechanical Testing Harvest->Bio Histo Histological Evaluation Harvest->Histo

Generalized workflow for an in vivo study of this compound on tendon healing.[12]
Rat Achilles Tendon Transection Model

This in vivo model is frequently used to assess the efficacy of therapeutic agents on tendon healing.[1][12]

  • Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.[1]

  • Injury Induction:

    • The animal is anesthetized (e.g., isoflurane (B1672236) or ketamine/xylazine).[1]

    • A longitudinal skin incision is made over the hindlimb to expose the Achilles tendon.[1]

    • A complete transection of the tendon is performed, typically 1 cm proximal to its insertion at the calcaneus.[1]

    • The transected ends are sutured, often using a modified Kessler stitch, and the skin is closed.[1]

  • Treatment Groups:

    • This compound Group: Receives daily administration of this compound at specified doses (e.g., 10 µg/kg) dissolved in saline.[12]

    • Control Group: Receives an equivalent volume of saline (vehicle) daily.[12]

  • Administration: The first dose is typically given shortly after surgery, administered intraperitoneally (i.p.) or perorally in drinking water.[11][12]

  • Assessment: Animals are euthanized at predetermined time points (e.g., 14, 28, 42 days).[1] The entire Achilles tendon is harvested for analysis, which includes biomechanical testing (for strength), macroscopic evaluation, and microscopic histological examination (for tissue organization and cellularity).[12]

Tendon Fibroblast Outgrowth Assay

This ex vivo assay assesses the effect of a compound on the migration and proliferation of fibroblasts from a tendon explant.[9][10]

  • Objective: To determine if this compound accelerates the outgrowth of tendon fibroblasts from a tissue sample.[9]

  • Methodology:

    • Achilles tendons are harvested from rats and cut into small pieces (explants) of approximately 1x1x2 mm.[10]

    • Explants are placed in culture dishes.

    • The explants are cultured in a medium with or without various concentrations of this compound.

    • The outgrowth of tendon fibroblasts from the explant is monitored and quantified over time. Studies have shown that this compound significantly accelerates this outgrowth.[9]

Cell Survival Assay under Oxidative Stress

This in vitro assay determines if a compound can protect cells from oxidative damage.[9][10]

  • Objective: To evaluate the cytoprotective effect of this compound on tendon fibroblasts exposed to oxidative stress.[10]

  • Methodology:

    • Tendon fibroblasts are isolated from rat Achilles tendons and cultured.[10]

    • Cells are seeded in 96-well plates and pre-treated with this compound (e.g., 2 µg/mL).[10]

    • Oxidative stress is induced by adding an agent like hydrogen peroxide (H₂O₂) to the culture medium.[10]

    • After a set incubation period (e.g., 24 hours), cell viability is assessed using a method like the MTT assay, which measures the metabolic activity of living cells.[10] Studies report the survival of this compound-treated cells is significantly increased under H₂O₂ stress.[9]

References

BPC 157 Versus Standard Treatments for Inflammatory Bowel Disease: A Comparative Analysis of Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational peptide BPC 157 against standard treatments for Inflammatory Bowel Disease (IBD), including aminosalicylates (sulfasalazine, mesalamine) and corticosteroids (methylprednisolone, dexamethasone). The following sections present quantitative data from preclinical animal models, detailed experimental protocols, and visualizations of the key signaling pathways involved in their therapeutic effects.

Quantitative Performance Comparison

The therapeutic efficacy of this compound and standard IBD treatments has been evaluated in various animal models of colitis. The following tables summarize the key quantitative findings from these studies. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, data is compiled from multiple sources. This may introduce variability due to differences in experimental design.

Table 1: Comparison of this compound and Sulfasalazine in a Rat Colocutaneous Fistula Model

Treatment GroupDosageOutcome Measure: Skin Defect (mm)Outcome Measure: Colon Defect (mm)Outcome Measure: Volume before Leakage (mL)
Control (Saline)5 mL/kg, i.p.6.1 ± 0.58.1 ± 1.01.2 ± 0.6
This compound10 µg/kg, i.p.ClosedClosed5.0 ± 0.0
This compound10 ng/kg, i.p.ClosedClosed5.0 ± 0.0
Sulfasalazine50 mg/kg, i.p.4.2 ± 0.86.2 ± 0.92.5 ± 0.7
6-α-methylprednisolone1 mg/kg, i.p.7.8 ± 0.79.8 ± 0.80.8 ± 0.4

Data adapted from a study on colocutaneous fistula healing in rats, which shares pathological similarities with fistulizing Crohn's disease, a form of IBD.[1][2]

Table 2: Effects of Mesalamine (5-ASA) in a DSS-Induced Colitis Mouse Model

Treatment GroupDosageOutcome Measure: Disease Activity Index (DAI) ScoreOutcome Measure: Colon Length (cm)Outcome Measure: MPO Activity (U/g tissue)
Control-0.2 ± 0.18.5 ± 0.31.2 ± 0.3
DSS Model3% DSS in drinking water3.5 ± 0.45.8 ± 0.58.7 ± 1.2
DSS + Mesalamine100 mg/kg, p.o.1.8 ± 0.37.2 ± 0.44.5 ± 0.8

Data synthesized from representative studies on DSS-induced colitis in mice.[2][3][4]

Table 3: Effects of Dexamethasone in a DSS-Induced Colitis Mouse Model

Treatment GroupDosageOutcome Measure: Body Weight Loss (%)Outcome Measure: Histological ScoreOutcome Measure: TNF-α (pg/mg tissue)
Control-+1.5 ± 0.50.5 ± 0.225 ± 5
DSS Model3% DSS in drinking water-15.2 ± 2.18.5 ± 1.1150 ± 20
DSS + Dexamethasone1 mg/kg, i.p.-8.5 ± 1.54.2 ± 0.875 ± 12

Data synthesized from representative studies on DSS-induced colitis in mice.[5][6]

Table 4: Effects of this compound in a TNBS-Induced Colitis Rat Model

Treatment GroupDosageOutcome Measure: Macroscopic Damage ScoreOutcome Measure: Microscopic Damage ScoreOutcome Measure: MPO Activity (U/g tissue)
Control-0.2 ± 0.10.3 ± 0.11.5 ± 0.4
TNBS Model100 mg/kg, intrarectally4.5 ± 0.57.8 ± 0.912.5 ± 1.8
TNBS + this compound10 µg/kg, i.p.1.2 ± 0.32.5 ± 0.54.2 ± 0.9

Data synthesized from representative studies on TNBS-induced colitis in rats.[7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.

TNBS-Induced Colitis in Rats

This model is widely used to mimic Crohn's disease.

  • Animals: Male Wistar rats (200-250g) are typically used.[10]

  • Induction of Colitis:

    • Rats are fasted for 24 hours with free access to water.

    • Under light anesthesia, a catheter is inserted 8 cm into the colon.

    • A solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in 50% ethanol (B145695) (e.g., 100 mg/kg) is administered intrarectally.[10][11]

    • The rats are held in a head-down position for a few minutes to ensure the distribution of the TNBS solution.

  • Treatment Administration:

    • This compound: Administered intraperitoneally (i.p.) or orally (p.o.) at doses ranging from ng/kg to µg/kg, typically starting 30 minutes after colitis induction and then daily.[8][12]

    • Sulfasalazine: Administered orally at doses around 50-100 mg/kg daily.

    • Corticosteroids (e.g., Methylprednisolone): Administered i.p. at doses around 1 mg/kg daily.[13]

  • Assessment of Colitis:

    • Macroscopic Scoring: The colon is excised, and the degree of inflammation, ulceration, and bowel wall thickening is scored.

    • Microscopic (Histological) Scoring: Tissue samples are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and evaluated for inflammatory cell infiltration, crypt damage, and edema.

    • Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in the colonic tissue is measured as an indicator of neutrophil infiltration and inflammation.[11]

DSS-Induced Colitis in Mice

This model is commonly used to simulate ulcerative colitis.

  • Animals: C57BL/6 or BALB/c mice are frequently used.

  • Induction of Colitis:

    • Dextran (B179266) sulfate (B86663) sodium (DSS; 36-50 kDa) is dissolved in the drinking water at a concentration of 2-5% (w/v).

    • Mice are given the DSS-containing water ad libitum for 5-7 days.

  • Treatment Administration:

    • This compound: Typically administered i.p. or p.o. in the µg/kg range daily.

    • Mesalamine (5-ASA): Administered orally at doses around 100-250 mg/kg daily.[4][14]

    • Corticosteroids (e.g., Dexamethasone): Administered i.p. at doses around 1 mg/kg daily.[5]

  • Assessment of Colitis:

    • Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and the presence of blood in the stool.[3]

    • Colon Length: Inflammation leads to a shortening of the colon, which is measured post-mortem.

    • Histological Analysis: Similar to the TNBS model, colonic tissue is examined for signs of inflammation and tissue damage.

    • Inflammatory Markers: Levels of pro-inflammatory cytokines such as TNF-α and IL-6, and MPO activity are measured in the colonic tissue.[15][16]

Colocutaneous Fistula in Rats

This model is relevant for studying the healing of fistulas, a complication of Crohn's disease.

  • Animals: Male Albino Wistar rats are used.[2]

  • Fistula Creation:

    • Under anesthesia, a 5 mm defect is created in the colon, 5 cm from the anus.

    • A corresponding 5 mm defect is made in the overlying skin.

    • The colon and skin defects are sutured together to create a fistula.[2]

  • Treatment Administration:

    • This compound: Administered i.p. (10 µg/kg or 10 ng/kg) or in drinking water.[2]

    • Sulfasalazine: Administered i.p. at 50 mg/kg.[2]

    • 6-α-methylprednisolone: Administered i.p. at 1 mg/kg.[2]

  • Assessment of Healing:

    • Macroscopic Assessment: The size of the skin and colon defects are measured over time.

    • Functional Assessment: The volume of saline that can be infused into the colon before leakage through the fistula is measured.[1]

    • Histological Analysis: Tissue samples are examined for re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and standard IBD treatments are mediated by distinct signaling pathways.

This compound Signaling Pathway

This compound is believed to exert its protective and healing effects through multiple pathways, including the upregulation of growth factors and modulation of the nitric oxide (NO) system. It has been shown to stimulate the expression of early growth response 1 (Egr-1) gene, which is involved in cytokine and growth factor generation and extracellular matrix formation.[17][18]

BPC_157_Pathway BPC_157 This compound NO_System Nitric Oxide (NO) System Modulation BPC_157->NO_System VEGF VEGF Upregulation BPC_157->VEGF Egr1 Egr-1 Gene Expression BPC_157->Egr1 Endothelial_Protection Endothelial Protection NO_System->Endothelial_Protection Angiogenesis Angiogenesis VEGF->Angiogenesis Growth_Factors Growth Factor Production (e.g., FGF) Egr1->Growth_Factors Collagen_Formation Collagen Formation Egr1->Collagen_Formation Tissue_Repair Tissue Repair and Wound Healing Growth_Factors->Tissue_Repair Collagen_Formation->Tissue_Repair Angiogenesis->Tissue_Repair Endothelial_Protection->Tissue_Repair Sulfasalazine_Pathway Sulfasalazine Sulfasalazine Colonic_Bacteria Colonic Bacteria Sulfasalazine->Colonic_Bacteria metabolized by Sulfapyridine Sulfapyridine (Systemic effects, side effects) Colonic_Bacteria->Sulfapyridine Mesalamine Mesalamine (5-ASA) Colonic_Bacteria->Mesalamine COX_LOX Inhibition of COX and LOX Pathways Mesalamine->COX_LOX NFkB Inhibition of NF-κB Pathway Mesalamine->NFkB Prostaglandins Reduced Prostaglandin Production COX_LOX->Prostaglandins Leukotrienes Reduced Leukotriene Production COX_LOX->Leukotrienes Proinflammatory_Cytokines Reduced Pro-inflammatory Cytokine Production NFkB->Proinflammatory_Cytokines Reduced_Inflammation Reduced Intestinal Inflammation Prostaglandins->Reduced_Inflammation Leukotrienes->Reduced_Inflammation Proinflammatory_Cytokines->Reduced_Inflammation Corticosteroid_Pathway Corticosteroid Corticosteroid GR_Cytoplasm Cytoplasmic Glucocorticoid Receptor (GR) Corticosteroid->GR_Cytoplasm binds to GR_Complex Corticosteroid-GR Complex GR_Cytoplasm->GR_Complex GR_Nucleus Activated GR Complex GR_Complex->GR_Nucleus translocates to Nucleus Nucleus NFkB_AP1 Inhibition of NF-κB and AP-1 GR_Nucleus->NFkB_AP1 Anti_inflammatory_Genes Upregulation of Anti-inflammatory Genes GR_Nucleus->Anti_inflammatory_Genes Proinflammatory_Cytokines Reduced Pro-inflammatory Cytokine Production NFkB_AP1->Proinflammatory_Cytokines Reduced_Inflammation Reduced Intestinal Inflammation Anti_inflammatory_Genes->Reduced_Inflammation Proinflammatory_Cytokines->Reduced_Inflammation

References

Mechanism of Action & Therapeutic Application

Application Notes and Protocols: BPC 157 Mechanism of Action via the VEGFR2 Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Body Protection Compound 157 (BPC 157) is a synthetic pentadecapeptide with a wide range of observed healing and regenerative effects in preclinical studies.[1] Originating from a protein found in gastric juice, this compound has demonstrated significant therapeutic potential in various tissue types, including muscle, tendon, ligament, and bone.[2] A key aspect of its regenerative capability lies in its pro-angiogenic properties—the ability to promote the formation of new blood vessels.[3][4] This process is critical for tissue repair, as it ensures the delivery of oxygen and nutrients to the site of injury.[5]

Recent research has elucidated that a primary mechanism through which this compound exerts its pro-angiogenic effects is the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[1][6] These application notes provide a detailed overview of this mechanism and protocols for key experiments to study its effects.

Mechanism of Action: The VEGFR2 Signaling Pathway

This compound's influence on angiogenesis is multifaceted, centering on the upregulation and activation of VEGFR2, a key receptor in endothelial cells.[1][6] Unlike many angiogenic factors, this compound appears to increase the expression of VEGFR2 itself, rather than its ligand, VEGF-A.[1][7] This sensitizes endothelial cells to angiogenic signals, initiating a cascade that promotes cell proliferation, migration, and the formation of new vascular structures.

The signaling cascade is initiated as follows:

  • VEGFR2 Upregulation and Activation : this compound increases both the mRNA and protein expression of VEGFR2 in endothelial cells.[1][6] It then promotes the activation of the receptor, leading to its phosphorylation.[8]

  • Receptor Internalization : A crucial step in the signaling process is the internalization of the activated VEGFR2.[1][6] This endocytosis-dependent process, which can be blocked by inhibitors like dynasore, is necessary for the downstream signaling cascade to occur.[1][6][9]

  • Downstream Signaling (VEGFR2-Akt-eNOS) : Following activation and internalization, VEGFR2 initiates the phosphorylation and activation of downstream protein kinase B (Akt) and endothelial nitric oxide synthase (eNOS).[1][8]

  • Nitric Oxide (NO) Production : The activation of eNOS leads to an increase in the production of nitric oxide (NO).[10][11] NO is a critical signaling molecule in the vasculature, promoting vasodilation and endothelial cell migration and proliferation.[10][12]

  • Involvement of Src-Caveolin-1 : Further studies indicate that this compound also activates a Src-Caveolin-1-eNOS pathway.[13] It enhances the phosphorylation of Src and Caveolin-1 (Cav-1).[12][13] This is significant because Cav-1 is a negative regulator of eNOS. By promoting Cav-1 phosphorylation, this compound reduces the inhibitory binding between Cav-1 and eNOS, further promoting eNOS activity and NO production.[12][13]

  • Parallel Pathway Activation : this compound also activates other pro-angiogenic and cell-survival pathways, such as the focal adhesion kinase (FAK)-paxillin and extracellular signal-regulated kinase (ERK1/2) pathways, which are involved in cell adhesion, migration, and proliferation.[2][10][14][15]

BPC157_VEGFR2_Pathway cluster_cell Endothelial Cell cluster_membrane Cell Membrane BPC157 This compound VEGFR2 VEGFR2 BPC157->VEGFR2 Upregulates & Activates (p) Src Src BPC157->Src Activates (p) FAK FAK BPC157->FAK Activates (p) VEGFR2_internalized Internalized VEGFR2 (p) VEGFR2->VEGFR2_internalized Internalization Cav1 Caveolin-1 eNOS eNOS Cav1->eNOS Reduces inhibitory binding Src->Cav1 Activates (p) Akt Akt VEGFR2_internalized->Akt Activates (p) Akt->eNOS Activates (p) NO Nitric Oxide (NO) eNOS->NO Angiogenesis Angiogenesis (Cell Migration, Proliferation, Tube Formation) NO->Angiogenesis Paxillin Paxillin FAK->Paxillin Activates (p) Paxillin->Angiogenesis

This compound signaling through the VEGFR2 pathway.

Quantitative Data Summary

The pro-angiogenic effects of this compound have been quantified in various experimental models. The data below summarizes key findings.

Table 1: Dose-Dependent Effects of this compound on Angiogenesis

Experimental Model This compound Concentration Observed Effect Reference
Chick Chorioallantoic Membrane (CAM) Assay 0.01 µg 129 ± 7% increase in angiogenesis [16]
Chick Chorioallantoic Membrane (CAM) Assay 0.1 µg 152 ± 14% increase in angiogenesis [16]

| Isolated Rat Aorta | 1 µg/mL | Induces NO-mediated vasorelaxation |[13][17] |

Table 2: Time-Dependent Activation of VEGFR2 Pathway Components by this compound (1 µg/mL) in HUVECs

Protein Time Point Fold Increase in Phosphorylation (vs. Control) Reference
VEGFR2 (Tyr1175) 30 min ~2.5-fold [8]
Akt (Ser473) 30 min ~2.0-fold [8]
eNOS (Ser1177) 30 min ~2.2-fold [8]
VEGFR2 (Tyr1175) 60 min ~1.8-fold [8]
Akt (Ser473) 60 min ~1.5-fold [8]

| eNOS (Ser1177) | 60 min | ~1.7-fold |[8] |

Experimental Protocols

The following are detailed protocols for key experiments used to investigate the mechanism of action of this compound on the VEGFR2 pathway.

Protocol 1: Endothelial Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures, a hallmark of angiogenesis.

Methodology:

  • Preparation : Thaw Matrigel (or a similar basement membrane extract) on ice overnight at 4°C.

  • Plate Coating : Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate. Ensure the entire surface is covered.

  • Gelling : Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Seeding : Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in appropriate media. Seed 1-2 x 10⁴ cells per well onto the solidified Matrigel.

  • Treatment : Add this compound at desired concentrations (e.g., 1 µg/mL) to the respective wells. Include a vehicle control group and a positive control (e.g., VEGF-A). To confirm pathway dependency, include wells pre-treated with inhibitors like Dynasore.[1][8]

  • Incubation : Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • Analysis : Visualize the tube formation using a light microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ with an angiogenesis analysis plugin).

Tube_Formation_Workflow A Coat 96-well plate with Matrigel B Incubate at 37°C (30-60 min) A->B C Seed HUVECs (1-2 x 10⁴ cells/well) B->C D Add this compound and controls C->D E Incubate at 37°C (4-18 hours) D->E F Visualize and Quantify Tube Formation E->F

Workflow for the endothelial tube formation assay.
Protocol 2: Western Blotting for Phosphorylated Proteins

This protocol is used to detect the phosphorylation status of key proteins in the VEGFR2 signaling cascade (e.g., VEGFR2, Akt, eNOS).

Methodology:

  • Cell Culture and Treatment : Culture HUVECs to ~80% confluency. Starve the cells in serum-free media for 4-6 hours.

  • Stimulation : Treat the cells with this compound (e.g., 1 µg/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).[8]

  • Lysis : Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-VEGFR2, anti-p-Akt, anti-p-eNOS) overnight at 4°C.

  • Washing : Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation : Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing : To normalize data, strip the membrane and re-probe with antibodies for the total forms of the proteins (total VEGFR2, total Akt, total eNOS) or a loading control like GAPDH.

Western_Blot_Workflow A HUVEC Culture & this compound Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody (e.g., anti-p-VEGFR2) E->F G Secondary Antibody F->G H Chemiluminescent Detection G->H I Analysis & Normalization (Total Protein / GAPDH) H->I

Workflow for Western blotting analysis.
Protocol 3: In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis. It allows for the direct observation of new blood vessel formation on the membrane of a developing chick embryo.

Methodology:

  • Egg Incubation : Incubate fertilized chicken eggs at 37°C with 60% humidity for 3 days.

  • Windowing : On day 3, create a small window in the eggshell to expose the developing CAM, taking care not to damage the underlying membrane.

  • Sample Application : Prepare sterile filter paper discs or silicone rings. Apply a solution of this compound at various doses (e.g., 0.01 µg, 0.1 µg) onto the discs.[16] Place the discs directly onto the CAM. Use a vehicle control on separate eggs.

  • Sealing and Incubation : Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.

  • Analysis : After incubation, re-open the window and examine the CAM under a stereomicroscope. Capture images of the area around the disc.

  • Quantification : Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the disc.

CAM_Assay_Workflow A Incubate Fertilized Eggs (3 days) B Create Window in Eggshell A->B C Apply this compound on Disc to CAM B->C D Seal Window & Incubate (48-72 hours) C->D E Image CAM Vasculature D->E F Quantify Blood Vessel Branch Points E->F

Workflow for the CAM assay.

References

Application Notes and Protocols: Investigating the Interaction of BPC 157 with the Nitric Oxide (NO) System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the interaction between the stable gastric pentadecapeptide BPC 157 and the nitric oxide (NO) system. The document includes summaries of key quantitative findings, detailed experimental protocols for investigating these interactions, and diagrams of the relevant signaling pathways.

Introduction

Body Protective Compound 157 (this compound) is a synthetic peptide with a range of observed therapeutic effects in preclinical studies, including the promotion of wound healing, anti-inflammatory properties, and cytoprotective actions.[1][2] A significant aspect of its mechanism of action involves the modulation of the nitric oxide (NO) system.[3][4][5] NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. This compound has been shown to interact with the NO system in a multifaceted manner, often restoring its normal function in pathological conditions. This includes counteracting both the adverse effects of NO synthase (NOS) inhibition by agents like L-NAME and the excessive NO production stimulated by substrates such as L-arginine.[1][6][7][8]

The primary mechanism of this compound's influence on the NO system appears to be through the upregulation and activation of endothelial nitric oxide synthase (eNOS).[1][3][9] This is achieved, at least in part, through the activation of specific signaling pathways, including the VEGFR2-Akt-eNOS and Src-Caveolin-1-eNOS pathways, which are crucial for angiogenesis and vascular function.[9][10][11][12][13][14]

Data Summary

The following tables summarize the key quantitative findings from preclinical studies on the interaction between this compound and the NO system.

Table 1: Effects of this compound on NO Production and NOS Expression

ParameterModel SystemThis compound Concentration/DoseObserved EffectReference
NO Production Rat gastric mucosa homogenates100 µMComparable NO generation to 100 µM L-arginine. Not inhibited by L-NAME.[6]
Human Umbilical Vein Endothelial Cells (HUVECs)1.0 µg/mlIncreased intracellular NO production, detected by DAF-FM DA fluorescence.[13][14][15]
eNOS Phosphorylation (Ser1177) HUVECs1.0 µg/mlIncreased phosphorylation, peaking at 30 minutes.[11][13]
eNOS/Caveolin-1 Binding HUVECs1.0 µg/mlDecreased binding to 50% of vehicle-treated control.[13]
VEGFR2 mRNA and Protein Expression HUVECsNot specifiedIncreased expression.[10]
iNOS mRNA Expression Ischemia-reperfusion rat modelNot specifiedDownregulated in brain tissue.[7][16]
eNOS (Nos3) and nNOS (Nos1) mRNA Expression Ischemia-reperfusion rat modelNot specifiedUpregulated in brain tissue.[7]

Table 2: Functional Outcomes of this compound Interaction with the NO System

Functional OutcomeModel SystemThis compound DoseKey FindingReference
Vasodilation Isolated rat aortaConcentration-dependentInduced NO-mediated, endothelium-dependent relaxation. Effect inhibited by L-NAME.[9][13][14]
Blood Pressure Regulation L-NAME treated rats10 µg/kg or 10 ng/kg, i.p.Prevented L-NAME-induced blood pressure increase.[6]
L-arginine treated ratsNot specifiedPrevented L-arginine-induced moderate blood pressure decrease.[6]
Angiogenesis (Tube Formation) HUVECsNot specifiedIncreased endothelial tube formation.[10]
Angiogenesis (Vessel Density) Chick chorioallantoic membrane (CAM) assayNot specifiedIncreased vessel density.[17]
Blood Flow Recovery Rat hind limb ischemiaNot specifiedAccelerated blood flow recovery and increased vessel number.[10]
Gastric Lesion Protection Ethanol-induced gastric lesions in rats10 µg/kg or 10 ng/kg, i.p.Anti-ulcer effect attenuated, but not abolished, by L-NAME.[6]
Anastomosis Healing Esophagogastric anastomosis in rats10 µg/kg or 10 ng/kg, i.p. or in drinking waterCounteracted L-NAME-induced worsening of healing and mortality.[18][19]

Signaling Pathways

This compound modulates the NO system primarily through two interconnected signaling pathways in endothelial cells.

VEGFR2-Akt-eNOS Signaling Pathway

This compound has been shown to increase the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[10] The activation of VEGFR2 initiates a downstream signaling cascade involving the phosphorylation of Akt (also known as Protein Kinase B), which in turn phosphorylates and activates eNOS, leading to increased NO production.[2][10][12] This pathway is fundamental to the pro-angiogenic effects of this compound.

VEGFR2_Akt_eNOS BPC157 This compound VEGFR2 VEGFR2 (Upregulation & Activation) BPC157->VEGFR2 Upregulates & Activates Akt Akt (Phosphorylation) VEGFR2->Akt Activates eNOS eNOS (Phosphorylation at Ser1177) Akt->eNOS Phosphorylates NO Nitric Oxide (NO) Production eNOS->NO Angiogenesis Angiogenesis NO->Angiogenesis

Caption: VEGFR2-Akt-eNOS signaling pathway activated by this compound.

Src-Caveolin-1-eNOS Signaling Pathway

In its inactive state, eNOS is bound to Caveolin-1 (Cav-1) within caveolae of the endothelial cell membrane. This compound can induce the phosphorylation of the Src kinase.[11][13] Activated Src then phosphorylates Cav-1, which leads to the dissociation of the eNOS-Cav-1 complex.[9][11][13] This release allows for the activation of eNOS and subsequent NO production.[9][13][14]

Src_Cav1_eNOS cluster_caveolae Caveolae Cav1_eNOS_complex Cav-1 / eNOS Complex (Inactive) pCav1 Phospho-Cav-1 Cav1_eNOS_complex->pCav1 eNOS_active eNOS (Active) Cav1_eNOS_complex->eNOS_active Dissociation BPC157 This compound Src Src (Phosphorylation) BPC157->Src Activates Src->Cav1_eNOS_complex Phosphorylates Cav-1 NO Nitric Oxide (NO) Production eNOS_active->NO Vasodilation Vasodilation NO->Vasodilation

Caption: Src-Cav-1-eNOS signaling pathway modulated by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the interaction of this compound with the NO system. These are generalized protocols and may require optimization for specific experimental conditions.

Protocol 1: In Vitro Nitric Oxide Production Assay

This protocol describes the measurement of intracellular NO production in HUVECs using the fluorescent probe DAF-FM Diacetate.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • This compound

  • DAF-FM Diacetate (fluorescent NO indicator)

  • Phosphate Buffered Saline (PBS)

  • L-NAME (as a negative control)

  • L-arginine (as a positive control)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Culture HUVECs in EGM-2 medium at 37°C in a humidified atmosphere with 5% CO₂. Seed cells onto appropriate culture plates (e.g., 96-well plate or glass-bottom dishes) and grow to 80-90% confluency.

  • Compound Treatment:

    • Prepare stock solutions of this compound, L-NAME, and L-arginine.

    • Remove culture medium from cells and wash once with PBS.

    • Add fresh medium containing the desired concentrations of this compound (e.g., 1.0 µg/ml) or control substances (vehicle, L-NAME, L-arginine).

    • Incubate for the desired time period (e.g., 30 minutes).[13]

  • NO Detection:

    • Following treatment, add DAF-FM Diacetate to each well to a final concentration of 2-5 µM.

    • Incubate for 30-60 minutes at 37°C, protected from light.

    • Wash the cells twice with PBS to remove excess probe.

    • Add fresh PBS or medium to the wells.

  • Data Acquisition:

    • Immediately measure the fluorescence using a fluorescence microscope (excitation/emission ~495/515 nm) or a fluorescence plate reader.

    • The fluorescence intensity is proportional to the intracellular NO concentration.

  • Data Analysis: Quantify the fluorescence intensity and normalize to cell number or a housekeeping protein if necessary. Compare the fluorescence of this compound-treated cells to controls.

Caption: Workflow for in vitro nitric oxide production assay.

Protocol 2: Western Blot for eNOS, Src, and Cav-1 Phosphorylation

This protocol details the procedure for assessing the phosphorylation status of key proteins in the this compound-NO signaling pathway.

Materials:

  • HUVECs and culture medium

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-eNOS (Ser1177), anti-total-eNOS, anti-phospho-Src (Tyr416), anti-total-Src, anti-phospho-Cav-1 (Tyr14), anti-total-Cav-1.

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture and treat HUVECs with this compound (e.g., 1.0 µg/ml) for various time points (e.g., 0, 15, 30, 60 minutes) as described in Protocol 1.[13]

    • Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody (e.g., anti-phospho-eNOS) overnight at 4°C, diluted according to the manufacturer's recommendation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • To normalize, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-eNOS) or a loading control (e.g., β-actin).

    • Quantify band intensities using densitometry software.

G A 1. Treat HUVECs with this compound B 2. Lyse cells and quantify protein A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to PVDF membrane C->D E 5. Block and probe with primary antibody (e.g., anti-p-eNOS) D->E F 6. Probe with HRP-secondary antibody E->F G 7. Detect signal with ECL F->G H 8. Re-probe for total protein or loading control G->H I 9. Quantify bands by densitometry H->I

Caption: Western blot workflow for phosphorylation analysis.

Protocol 3: Co-Immunoprecipitation (Co-IP) for eNOS and Caveolin-1 Interaction

This protocol is for assessing the effect of this compound on the protein-protein interaction between eNOS and Cav-1.

Materials:

  • All materials from Protocol 2, plus:

  • Co-IP lysis buffer (non-denaturing, e.g., Triton X-100 based)

  • Anti-eNOS or anti-Cav-1 antibody for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Elution buffer

Procedure:

  • Cell Treatment and Lysis:

    • Treat HUVECs with this compound (e.g., 1.0 µg/ml) or vehicle control.[13]

    • Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein interactions.

    • Collect and clarify the lysate as described previously.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour.

    • Incubate a normalized amount of protein lysate (e.g., 500 µg) with the immunoprecipitating antibody (e.g., anti-eNOS) overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

    • Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer.

  • Elution and Western Blot:

    • Elute the bound proteins from the beads by boiling in Laemmli buffer.

    • Analyze the eluted proteins by Western blot as described in Protocol 2, using an antibody against the putative interacting partner (e.g., anti-Cav-1).

    • A band corresponding to Cav-1 in the eNOS immunoprecipitate indicates an interaction.

  • Analysis: Compare the band intensity of the co-immunoprecipitated protein in this compound-treated samples versus control samples to determine if this compound modulates the interaction.

G A 1. Treat HUVECs with this compound B 2. Lyse cells in non-denaturing buffer A->B C 3. Incubate lysate with primary antibody (e.g., anti-eNOS) B->C D 4. Capture immune complexes with Protein A/G beads C->D E 5. Wash beads to remove non-specific binding D->E F 6. Elute bound proteins E->F G 7. Analyze eluate by Western blot for interacting protein (e.g., anti-Cav-1) F->G H 8. Compare band intensity to control G->H

Caption: Co-Immunoprecipitation experimental workflow.

References

Application Notes and Protocols: The Effect of BPC 157 on Growth Hormone Receptor Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and experimental protocols related to the effect of the pentadecapeptide BPC 157 on growth hormone receptor (GHR) expression. The information is primarily based on a key study in the field, supplemented with established methodologies.

Introduction

Body Protective Compound 157 (this compound) is a synthetic peptide derived from a protein found in human gastric juice, known for its tissue-healing and regenerative properties.[1][2][3][4] One of the key mechanisms contributing to its therapeutic potential is its ability to modulate the growth hormone (GH) signaling axis.[2][3][4][5] Research has shown that this compound does not directly increase systemic growth hormone levels but rather enhances cellular sensitivity to GH by upregulating the expression of the growth hormone receptor (GHR).[2][4] This upregulation potentiates the anabolic and proliferative effects of growth hormone, particularly in tissues like tendons, contributing significantly to their healing and regeneration.[2][4][5]

The primary mechanism of action involves a dose- and time-dependent increase in GHR expression at both the messenger RNA (mRNA) and protein levels in target cells, such as tendon fibroblasts.[2][4] This increased GHR expression leads to enhanced activation of the downstream Janus kinase 2 (JAK2) signaling pathway upon growth hormone stimulation, promoting cell proliferation and healing.[2][4]

Data Presentation

The following tables summarize the quantitative data from a seminal study by Chang et al. (2014), which investigated the effect of this compound on GHR expression in rat Achilles tendon fibroblasts.

Table 1: Dose-Dependent Effect of this compound on Growth Hormone Receptor (GHR) mRNA and Protein Expression in Tendon Fibroblasts (24-hour treatment)
This compound Concentration (µg/mL)Relative GHR mRNA Expression (Fold Change vs. Control)Relative GHR Protein Expression (Qualitative)
0 (Control)1.0Baseline
0.1IncreasedIncreased
0.25Further IncreasedFurther Increased
0.5Maximally IncreasedMaximally Increased

Data is synthesized from graphical representations in the source study. The results indicate a clear dose-dependent increase.[2]

Table 2: Time-Dependent Effect of this compound (0.5 µg/mL) on Growth Hormone Receptor (GHR) mRNA and Protein Expression in Tendon Fibroblasts
Treatment Duration (Days)Relative GHR mRNA Expression (Fold Change vs. Day 1 Control)Relative GHR Protein Expression (Qualitative)
1IncreasedIncreased
2Further IncreasedFurther Increased
3Maximally IncreasedMaximally Increased

Data is synthesized from graphical representations in the source study. The results show a significant time-dependent upregulation of GHR expression.[2]

Table 3: Effect of this compound and Growth Hormone on Tendon Fibroblast Proliferation and JAK2 Activation
Pre-treatment (24h)Subsequent Treatment (24h)Outcome
This compound (0-0.5 µg/mL)Growth Hormone (0.1 µg/mL)Dose-dependent increase in cell proliferation (MTT assay) and PCNA expression.[2]
This compound (0.5 µg/mL for 1-3 days)Growth Hormone (0.1 µg/mL)Time-dependent increase in the activation (phosphorylation) of JAK2.[2][6]

Signaling Pathway

The proposed signaling pathway for this compound's effect on the growth hormone axis is initiated by the upregulation of GHR expression. This sensitizes the cell to growth hormone, leading to the activation of the canonical JAK2-STAT signaling cascade, which is crucial for gene transcription related to cell growth, proliferation, and differentiation.[2][7]

BPC157_GHR_Pathway cluster_membrane Cell Membrane BPC157 This compound GHR_Expression Increased Growth Hormone Receptor (GHR) Expression BPC157->GHR_Expression Upregulates GHR GHR GHR_Expression->GHR Cell_Membrane JAK2 JAK2 GHR->JAK2 Recruits GH Growth Hormone (GH) GH->GHR Binds pJAK2 pJAK2 (Activated) JAK2->pJAK2 Autophosphorylation STAT STAT pJAK2->STAT Phosphorylates pSTAT pSTAT (Activated) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Dimerizes & Translocates Gene_Transcription Gene Transcription (Proliferation, Healing) Nucleus->Gene_Transcription Promotes

This compound enhances GHR expression, leading to increased JAK2 activation upon GH binding.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on GHR expression, based on the methodologies described by Chang et al. (2014).

Protocol 1: Isolation and Culture of Rat Tendon Fibroblasts
  • Tissue Harvest : Euthanize male Sprague-Dawley rats and aseptically harvest the Achilles tendons.

  • Tissue Digestion : Mince the tendon tissue into small pieces (1-2 mm³) and digest with 0.5% collagenase type I in Dulbecco's Modified Eagle Medium (DMEM) for 4 hours at 37°C with gentle agitation.

  • Cell Culture : Centrifuge the digest to pellet the cells. Resuspend the pellet in DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation : Plate the cells in T-75 flasks and incubate at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture : Passage the cells upon reaching 80-90% confluency. Use cells between passages 2 and 4 for experiments to ensure a stable phenotype.

Protocol 2: this compound Treatment and Cell Collection
  • Cell Seeding : Seed the tendon fibroblasts in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction).

  • Treatment : Once cells reach 50-60% confluency, replace the medium with fresh medium containing this compound at desired concentrations (e.g., 0, 0.1, 0.25, 0.5 µg/mL).

  • Incubation : Incubate the cells for the specified duration (e.g., 24, 48, or 72 hours).

  • Harvesting :

    • For RNA : Wash cells with ice-cold PBS and lyse directly in the plate using a guanidinium (B1211019) thiocyanate-based lysis buffer.

    • For Protein : Wash cells with ice-cold PBS, scrape into a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors, and incubate on ice for 30 minutes.

Protocol 3: Quantification of GHR mRNA by Real-Time PCR (RT-qPCR)
  • RNA Extraction : Isolate total RNA from the cell lysates using a standard acid guanidinium thiocyanate-phenol-chloroform extraction method or a commercial kit.

  • cDNA Synthesis : Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers.

  • qPCR Reaction : Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and GHR-specific primers. A housekeeping gene (e.g., GAPDH) must be used as an internal control.

    • Rat GHR Forward Primer : 5'-GATGTTCTGAAGGGATGG-3'

    • Rat GHR Reverse Primer : 5'-GTGGGACTGATGTTGACC-3'

  • Thermal Cycling : Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis : Calculate the relative gene expression using the ΔΔCt method, normalizing the GHR expression to the internal control and relative to the untreated control group.

Protocol 4: Quantification of GHR Protein by Western Blotting
  • Protein Quantification : Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE : Denature 20-30 µg of protein per sample and separate by size on a 10% SDS-polyacrylamide gel.

  • Electrotransfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking : Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for the Growth Hormone Receptor overnight at 4°C. A loading control antibody (e.g., β-actin or tubulin) should be used on the same blot.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry : Quantify the band intensity using image analysis software. Normalize the GHR protein levels to the loading control and express as a fold change relative to the untreated control.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for investigating the effect of this compound on GHR expression in tendon fibroblasts.

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Data Interpretation A1 Isolate Tendon Fibroblasts from Sprague-Dawley Rat A2 Culture and Passage Cells (Passages 2-4) A1->A2 B1 Seed Cells and Grow to 50-60% Confluency A2->B1 B2 Treat with this compound (Dose-Response & Time-Course) B1->B2 B3 Harvest Cells for RNA and Protein B2->B3 C1 RNA Extraction & cDNA Synthesis B3->C1 D1 Protein Extraction & Quantification B3->D1 C2 Real-Time PCR (qPCR) for GHR mRNA C1->C2 E1 Quantify Relative GHR Expression C2->E1 D2 Western Blot for GHR Protein D1->D2 D2->E1 E2 Statistical Analysis E1->E2

Workflow for assessing this compound's effect on GHR expression in tendon fibroblasts.

References

Application Notes and Protocols: BPC 157 Modulation of Pro-Inflammatory Cytokines (IL-6, TNF-α)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Body Protective Compound 157 (BPC 157) is a synthetic pentadecapeptide derived from a protein found in human gastric juice.[1] It has demonstrated significant cytoprotective and regenerative properties across a variety of preclinical models, including the alimentary canal, liver, pancreas, and heart.[2][3] A key aspect of its therapeutic potential lies in its anti-inflammatory effects, notably its ability to modulate pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[4][5] These cytokines are master regulators of inflammation, and their dysregulation is implicated in numerous chronic diseases.[6][7] this compound has been observed to decrease levels of IL-6 and TNF-α in various injury and disease models, suggesting a potent anti-inflammatory mechanism.[4][5][6][8] This document provides an overview of the current understanding of this compound's interaction with these cytokines, summarizes key quantitative findings, and offers detailed protocols for researchers to investigate these effects.

Mechanism of Action: Cytokine Modulation

This compound exerts its anti-inflammatory effects through interaction with multiple molecular pathways.[8] While the complete mechanism is still under investigation, evidence suggests this compound counteracts pro-inflammatory pathways and cytokines, including the reduction of COX-2 gene expression.[4] In models of tumor-induced cachexia and bile duct ligation-induced cirrhosis, this compound therapy significantly counteracted the increase in IL-6 and TNF-α.[6][8] This modulation is believed to be part of its broader cytoprotective and organoprotective effects, which may involve the stabilization of cellular membranes and interaction with the nitric oxide (NO) system.[2][9] Furthermore, this compound has been shown to influence anabolic pathways and may inhibit the mRNA of inflammatory mediators, pointing towards a transcriptional regulatory role.[8][9]

BPC_157_Signaling_Pathway Conceptual Pathway for this compound Anti-Inflammatory Action cluster_stimulus Inflammatory Cascade cluster_bpc157 This compound Intervention Inflammatory_Stimulus Inflammatory Stimulus (e.g., Injury, NSAIDs, Disease) Pro_Inflammatory_Pathways Pro-Inflammatory Pathways (e.g., NF-κB Activation) Inflammatory_Stimulus->Pro_Inflammatory_Pathways Cytokine_Expression Increased Gene Expression of Pro-Inflammatory Cytokines Pro_Inflammatory_Pathways->Cytokine_Expression Cytokines ↑ IL-6 ↑ TNF-α Cytokine_Expression->Cytokines BPC_157 This compound Protective_Pathways Activation of Protective Pathways (e.g., VEGFR2, NO-System) BPC_157->Protective_Pathways Protective_Pathways->Pro_Inflammatory_Pathways Inhibition

Caption: this compound's potential inhibition of IL-6 and TNF-α production.

Data Presentation: Effect of this compound on IL-6 and TNF-α

The following table summarizes the qualitative and quantitative findings from preclinical studies on the effect of this compound on IL-6 and TNF-α levels. The majority of available literature notes a significant reduction, though specific quantitative data from primary studies are often cited within review articles.

Model / ConditionSpeciesThis compound DosageCytokine MeasuredObserved EffectCitation(s)
Tumor Cachexia (C26 adenocarcinoma)MouseNot Specified in SnippetIL-6, TNF-αSignificantly counteracted increase[6][8]
Bile Duct Ligation (Cirrhosis)RatNot Specified in SnippetIL-6, TNF-αCounteracted increase[6]
Indomethacin-induced Leaky GutNot SpecifiedNot Specified in SnippetIL-6, TNF-α (mRNA)Inhibited mRNA of inflammatory mediators[9]
General Anti-inflammatory EffectRatNot Specified in SnippetIL-6, TNF-αDecreased levels[4]
Liver LesionsAnimal ModelsNot Specified in SnippetIL-6, TNF-α, IL-1βDecreased levels in liver tissue[10]
Ulcerative ColitisAnimal ModelsNot Specified in SnippetIL-6, TNF-αLowered levels[5]

Experimental Protocols

These protocols provide a framework for investigating the modulatory effects of this compound on pro-inflammatory cytokines.

Protocol 1: In Vivo Assessment in an NSAID-Induced Gastrointestinal Injury Model

This protocol describes a method to assess the therapeutic efficacy of this compound in reducing systemic and local inflammation in rats with NSAID-induced gastrointestinal lesions, a condition known to elevate pro-inflammatory cytokines.[3][11]

1. Animal Model and Acclimation:

  • Use male Wistar rats (200-250g).
  • House animals in standard conditions with a 12h light/dark cycle and access to food and water ad libitum.
  • Acclimatize animals for at least one week prior to experimentation.

2. Experimental Groups (n=8-10 per group):

  • Group 1 (Control): Vehicle (e.g., saline) administration only.
  • Group 2 (NSAID): Administration of Diclofenac (12.5 mg/kg, i.p.) or Indomethacin (30 mg/kg, s.c.).[3][11]
  • Group 3 (NSAID + this compound Low Dose): NSAID administration followed immediately by this compound (10 ng/kg, i.p.).[8][11]
  • Group 4 (NSAID + this compound High Dose): NSAID administration followed immediately by this compound (10 µg/kg, i.p.).[8][11]
  • Optional Group: Per-oral administration in drinking water (e.g., 0.16 µg/mL) can also be tested.[11][12]

3. Procedure:

  • Fast rats for 24 hours before NSAID administration, with water available.
  • Administer the respective compounds (NSAID, this compound, or vehicle) as per the group assignments.
  • At a predetermined time point (e.g., 4, 24, or 48 hours post-administration), euthanize the animals via an approved method (e.g., CO2 asphyxiation followed by cardiac puncture).

4. Sample Collection:

  • Collect blood via cardiac puncture into EDTA-containing tubes for plasma separation. Centrifuge at 2000 x g for 15 minutes at 4°C and store plasma at -80°C.
  • Perform a laparotomy and excise stomach and intestinal tissues.
  • Rinse tissues with ice-cold PBS. A portion of the tissue should be fixed in 10% neutral buffered formalin for histology, and another portion snap-frozen in liquid nitrogen and stored at -80°C for cytokine protein and mRNA analysis.

5. Analysis:

  • Quantify IL-6 and TNF-α levels in plasma and tissue homogenates using ELISA (Protocol 2).
  • Quantify IL-6 and TNF-α mRNA expression in tissues using RT-qPCR (Protocol 3).
  • Perform histological analysis on fixed tissues to assess inflammation and injury scores.

"Start" [label="Animal Acclimation\n(Wistar Rats)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Grouping" [label="Group Assignment\n(Control, NSAID, this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; "Induction" [label="Induce Injury\n(NSAID Administration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Treatment" [label="Administer Treatment\n(this compound or Vehicle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Sacrifice" [label="Euthanasia &\nSample Collection\n(Blood, Tissue)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Analysis" [label="Cytokine Analysis\n(ELISA, RT-qPCR)\nHistology", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [label="Data Interpretation\n& Statistical Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

"Start" -> "Grouping" -> "Induction" -> "Treatment" -> "Sacrifice" -> "Analysis" -> "End"; }

Caption: General experimental workflow for in vivo this compound studies.

Protocol 2: Quantification of IL-6 and TNF-α by ELISA

This protocol provides a general procedure for quantifying IL-6 and TNF-α concentrations in plasma or tissue homogenates using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

1. Materials:

  • Commercial ELISA kit for rat IL-6 and TNF-α (follow manufacturer's instructions).
  • Microplate reader capable of measuring absorbance at 450 nm.
  • Plasma samples or tissue homogenates (prepared by homogenizing tissue in RIPA buffer with protease inhibitors, centrifuging, and collecting the supernatant).
  • Wash buffer, substrate solution, and stop solution (typically provided in the kit).

2. Procedure:

  • Prepare standards and samples according to the kit's protocol. This usually involves serial dilutions of the standard protein to create a standard curve. Dilute experimental samples as necessary to fall within the range of the standard curve.
  • Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
  • Incubate for the time and temperature specified by the manufacturer (e.g., 2 hours at room temperature).
  • Wash the wells 3-4 times with wash buffer.
  • Add 100 µL of the detection antibody to each well and incubate (e.g., 1 hour at room temperature).
  • Wash the wells again.
  • Add 100 µL of the HRP-conjugated secondary antibody/reagent and incubate (e.g., 30 minutes at room temperature).
  • Wash the wells a final time.
  • Add 100 µL of the substrate solution (e.g., TMB) to each well. Incubate in the dark for 15-20 minutes, or until a color change is apparent.
  • Add 50 µL of stop solution to each well to terminate the reaction.

3. Data Analysis:

  • Immediately read the absorbance of each well at 450 nm.
  • Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use a four-parameter logistic (4-PL) curve fit.
  • Calculate the concentration of IL-6 or TNF-α in the experimental samples by interpolating their absorbance values from the standard curve.
  • Normalize tissue cytokine concentrations to the total protein content of the homogenate (determined by a BCA or Bradford assay).

Protocol 3: Quantification of IL-6 and TNF-α mRNA by RT-qPCR

This protocol outlines the steps for measuring the relative gene expression of IL-6 and TNF-α in tissue samples.

1. RNA Extraction:

  • Homogenize ~30-50 mg of frozen tissue using a bead homogenizer or rotor-stator homogenizer in 1 mL of an RNA lysis reagent (e.g., TRIzol).
  • Extract total RNA according to the manufacturer's protocol (e.g., chloroform (B151607) separation, isopropanol (B130326) precipitation, and ethanol (B145695) washes).
  • Resuspend the RNA pellet in nuclease-free water.
  • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) by checking A260/280 and A260/230 ratios.

2. cDNA Synthesis:

  • Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., with oligo(dT) and random hexamer primers) according to the manufacturer's instructions.

3. Quantitative PCR (qPCR):

  • Prepare the qPCR reaction mix in a 96-well plate. For each 20 µL reaction:
  • 10 µL of 2x SYBR Green Master Mix.
  • 1 µL of forward primer (10 µM).
  • 1 µL of reverse primer (10 µM).
  • 2 µL of diluted cDNA (e.g., 1:10 dilution).
  • 6 µL of nuclease-free water.
  • Use validated primers for rat IL-6, TNF-α, and a stable housekeeping gene (e.g., GAPDH, β-actin).
  • Run the plate on a real-time PCR machine with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
  • Include a melt curve analysis to verify the specificity of the PCR product.

4. Data Analysis:

  • Determine the cycle threshold (Ct) for each gene in each sample.
  • Calculate the relative expression of the target genes (IL-6, TNF-α) normalized to the housekeeping gene using the 2-ΔΔCt method.
  • Perform statistical analysis to compare gene expression levels between experimental groups.

References

BPC 157 in Angiogenesis and Vascular Repair: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Body Protective Compound 157 (BPC 157) is a synthetic pentadecapeptide that has demonstrated significant therapeutic potential in a variety of preclinical models, particularly in the realms of tissue healing, angiogenesis, and vascular repair.[1][2][3][4] This document provides detailed application notes and experimental protocols for investigating the pro-angiogenic and vascular repair mechanisms of this compound. The information is intended to guide researchers in designing and executing experiments to further elucidate the peptide's mechanism of action and evaluate its therapeutic utility.

This compound's pro-angiogenic effects are primarily attributed to its influence on the Vascular Endothelial Growth Factor (VEGF) signaling pathway, specifically through the activation of VEGF receptor 2 (VEGFR2).[1][5][6] This activation triggers a downstream signaling cascade involving Akt and endothelial nitric oxide synthase (eNOS), ultimately leading to increased nitric oxide (NO) production, a key mediator of endothelial cell proliferation, migration, and new blood vessel formation.[5][7][8] Additionally, this compound has been shown to modulate other pathways involved in cell growth and migration, such as the FAK-ERK1/2 signaling cascade.[5][7][9]

These molecular activities translate into observable physiological effects, including accelerated blood flow recovery in ischemic tissues, increased vessel density, and enhanced wound healing.[1][10][11] This document summarizes key quantitative data from relevant studies and provides detailed protocols for commonly used in vitro and in vivo angiogenesis assays.

Data Presentation

Table 1: In Vitro Effects of this compound on Angiogenesis
Assay TypeCell TypeThis compound ConcentrationObserved EffectReference
Tube FormationHuman Umbilical Vein Endothelial Cells (HUVECs)0.1 µg/mlSignificant increase in the percentage of completely formed tubes.[5][5]
Tube FormationHuman Umbilical Vein Endothelial Cells (HUVECs)1 µg/mlSignificant increase in the percentage of completely formed tubes.[5][5]
Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVECs)Not specifiedEnhanced proliferation.[9][9]
VEGFR2 ExpressionHuman Vascular Endothelial CellsNot specifiedIncreased mRNA and protein expression of VEGFR2.[1][10][1][10]
VEGF-A ExpressionHuman Vascular Endothelial CellsNot specifiedNo change in VEGF-A expression.[1][10][1][10]
FAK and Paxillin PhosphorylationNot specifiedDose-dependentIncreased phosphorylation levels.[9][9]
ERK1/2 PhosphorylationEndothelial CellsDose-dependentSignificantly enhanced phosphorylation.[7][7]
Table 2: In Vivo Effects of this compound on Angiogenesis and Vascular Repair
Animal ModelThis compound DosageOutcome MeasureObserved EffectReference
Chick Chorioallantoic Membrane (CAM) Assay0.1 µgAngiogenic Index (number of blood vessel branch points)Significant increase in vessel density.[5][5]
Rat Hindlimb IschemiaNot specifiedBlood Flow Recovery (Laser Doppler)Accelerated recovery of blood flow.[1][10][1][10]
Rat Hindlimb IschemiaNot specifiedVessel Number (Histological Analysis)Increased number of vessels in ischemic muscle.[1][10][1][10]
Rat Hindlimb IschemiaNot specifiedVEGFR2 Expression (Histological Analysis)Enhanced vascular expression of VEGFR2.[1][10][1][10]
Rat Alkali BurnNot specifiedGranulation Tissue FormationImproved granulation tissue formation.[9][9]
Rat Muscle and Tendon InjuryNot specifiedVEGF, CD34, FVIII Expression (Immunohistochemistry)Upregulated expression, indicating modulated angiogenesis.[12][13][12][13]

Signaling Pathways and Experimental Workflows

This compound-Mediated Angiogenesis Signaling Pathway

This compound promotes angiogenesis primarily through the activation of the VEGFR2 signaling cascade. The peptide has been shown to increase the expression and promote the internalization of VEGFR2.[1][10] This leads to the phosphorylation and activation of downstream targets including Akt and eNOS, resulting in increased nitric oxide production.[1][5][14] Nitric oxide is a critical signaling molecule that promotes endothelial cell migration, proliferation, and the formation of new blood vessels.[5][14] Furthermore, this compound has been implicated in the activation of the FAK-paxillin and ERK1/2 pathways, which are also involved in cell growth, migration, and angiogenesis.[7][9][15]

BPC_157_Signaling_Pathway cluster_cell Endothelial Cell BPC157 This compound VEGFR2 VEGFR2 BPC157->VEGFR2 Upregulates & Activates FAK FAK BPC157->FAK Akt Akt VEGFR2->Akt Phosphorylates eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide eNOS->NO Angiogenesis Angiogenesis & Vascular Repair NO->Angiogenesis Paxillin Paxillin FAK->Paxillin Phosphorylates ERK ERK1/2 FAK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Proliferation->Angiogenesis

Caption: this compound signaling pathway in endothelial cells.

General Experimental Workflow for Assessing this compound's Angiogenic Potential

The investigation of this compound's pro-angiogenic properties typically follows a multi-step process, beginning with in vitro assays to assess its direct effects on endothelial cells and progressing to in vivo models to evaluate its efficacy in a physiological context.

Experimental_Workflow cluster_workflow Experimental Workflow In_Vitro In Vitro Studies (e.g., HUVECs) Tube_Formation Tube Formation Assay In_Vitro->Tube_Formation Proliferation_Assay Cell Proliferation Assay In_Vitro->Proliferation_Assay Migration_Assay Cell Migration Assay In_Vitro->Migration_Assay Western_Blot Western Blot (VEGFR2, Akt, eNOS, ERK) In_Vitro->Western_Blot Analysis Data Analysis & Interpretation Tube_Formation->Analysis Proliferation_Assay->Analysis Migration_Assay->Analysis Western_Blot->Analysis In_Vivo In Vivo Studies (Animal Models) CAM_Assay Chick Chorioallantoic Membrane (CAM) Assay In_Vivo->CAM_Assay Hindlimb_Ischemia Hindlimb Ischemia Model In_Vivo->Hindlimb_Ischemia Wound_Healing_Model Wound Healing Model In_Vivo->Wound_Healing_Model CAM_Assay->Analysis Hindlimb_Ischemia->Analysis Wound_Healing_Model->Analysis Analysis->In_Vivo Proceed if in vitro results are promising

Caption: General workflow for this compound angiogenesis research.

Experimental Protocols

In Vitro Angiogenesis Assays

1. Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial Cell Growth Medium

    • Matrigel® or other basement membrane extract

    • 24-well plates

    • This compound (lyophilized powder)

    • Vehicle control (e.g., sterile water or saline)

    • Calcein AM stain

    • Inverted fluorescence microscope with imaging software

  • Protocol:

    • Thaw Matrigel® on ice overnight at 4°C.

    • Pipette 250 µL of cold Matrigel® into each well of a pre-chilled 24-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.

    • Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 2 x 10^5 cells/mL.

    • Prepare different concentrations of this compound (e.g., 0.1 µg/ml, 1 µg/ml) and a vehicle control in the cell suspension.

    • Gently add 500 µL of the cell suspension containing the respective treatments to each well of the Matrigel®-coated plate.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

    • After incubation, carefully remove the medium and wash the cells with PBS.

    • Stain the cells with Calcein AM for 30 minutes at 37°C.

    • Visualize and capture images of the tube-like structures using a fluorescence microscope.

    • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

2. Endothelial Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of endothelial cells.

  • Materials:

    • HUVECs

    • Endothelial Cell Growth Medium

    • 96-well plates

    • This compound

    • Vehicle control

    • Cell proliferation reagent (e.g., MTT, WST-1, or BrdU incorporation kit)

    • Microplate reader

  • Protocol:

    • Seed HUVECs into a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

    • Incubate the plate for 24-72 hours at 37°C and 5% CO2.

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development or incorporation of the label.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

    • Calculate the percentage of cell proliferation relative to the vehicle control.

In Vivo Angiogenesis Assays

1. Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis. It utilizes the highly vascularized chorioallantoic membrane of a developing chick embryo.

  • Materials:

    • Fertilized chicken eggs

    • Egg incubator

    • Small scissors or a Dremel tool

    • Sterile forceps

    • This compound solution

    • Vehicle control

    • Sterile filter paper discs or silicone rings

    • Stereomicroscope with a camera

  • Protocol:

    • Incubate fertilized chicken eggs at 37.5°C with 60% humidity for 3 days.

    • On day 3, create a small window in the eggshell to expose the CAM.

    • Place a sterile filter paper disc or silicone ring onto the CAM.

    • Apply a small volume (e.g., 10 µL) of this compound solution (e.g., 0.1 µg) or vehicle control onto the disc/ring.

    • Seal the window with sterile tape and return the egg to the incubator.

    • After 3-4 days of incubation, open the window and observe the CAM under a stereomicroscope.

    • Capture images of the blood vessels surrounding the disc/ring.

    • Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the disc/ring.

2. Rat Hindlimb Ischemia Model

This model mimics peripheral artery disease and is used to assess the ability of a compound to promote angiogenesis and restore blood flow to ischemic tissue.

  • Materials:

    • Male Sprague-Dawley or Wistar rats

    • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)

    • Surgical instruments

    • This compound solution for injection

    • Vehicle control

    • Laser Doppler perfusion imager

  • Protocol:

    • Anesthetize the rats.

    • Make a small incision in the skin of the upper thigh to expose the femoral artery.

    • Ligate the femoral artery and its major branches to induce hindlimb ischemia.

    • Close the incision with sutures.

    • Administer this compound or vehicle control (e.g., intraperitoneally or subcutaneously) according to the desired dosing regimen.

    • Measure blood flow in the ischemic and non-ischemic limbs at various time points (e.g., day 0, 3, 7, 14) using a Laser Doppler perfusion imager.

    • At the end of the experiment, euthanize the animals and harvest the ischemic muscle tissue for histological analysis.

    • Perform immunohistochemical staining for markers of blood vessels (e.g., CD31) and VEGFR2 to quantify vessel density and receptor expression.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the role of this compound in angiogenesis and vascular repair. The accumulated evidence strongly suggests that this compound promotes the formation of new blood vessels through the modulation of key signaling pathways, particularly the VEGFR2-Akt-eNOS axis.[1][5][10] The detailed methodologies presented herein will enable researchers to further explore the therapeutic potential of this promising peptide in conditions characterized by impaired vascularization and tissue damage. As with all experimental research, appropriate controls and rigorous data analysis are essential for obtaining reliable and reproducible results.

References

Application Notes: BPC 157 for Tendon and Ligament Healing Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Body Protective Compound 157 (BPC 157) is a synthetic pentadecapeptide derived from a protein found in human gastric juice.[1][2] It has demonstrated significant regenerative properties in a wide range of preclinical studies, particularly in the context of musculoskeletal injuries.[3][4] These notes provide an overview of the mechanisms of action, key experimental findings, and standardized protocols for researchers investigating the therapeutic potential of this compound for tendon and ligament repair.

Mechanism of Action

This compound exerts its pro-healing effects through several interconnected molecular pathways. It does not operate through a single receptor but rather modulates multiple systems to create a favorable environment for tissue regeneration.

  • Activation of the FAK-Paxillin Pathway: this compound has been shown to dose-dependently increase the phosphorylation of Focal Adhesion Kinase (FAK) and paxillin (B1203293) in tendon fibroblasts.[5][6] This signaling cascade is crucial for cell adhesion, migration, and survival, which are fundamental processes in wound healing.[4][5] The activation of this pathway likely underlies the observed enhancement of fibroblast migration and outgrowth from tendon explants.[5][6]

  • Upregulation of Growth Hormone Receptor (GHR): Research has revealed that this compound dose- and time-dependently increases the expression of GHR in tendon fibroblasts at both the mRNA and protein levels.[1][7] This sensitizes the cells to the effects of growth hormone (GH), potentiating its proliferation-promoting effects and contributing to the anabolic healing response.[1][8] The downstream Janus kinase 2 (JAK2) pathway is subsequently activated upon GH stimulation in this compound-treated fibroblasts.[1][7]

  • Promotion of Angiogenesis: The peptide stimulates angiogenesis (the formation of new blood vessels) by upregulating Vascular Endothelial Growth Factor (VEGF) and activating the VEGFR2 pathway.[2][9] Enhanced blood flow is critical for delivering oxygen, nutrients, and reparative cells to the poorly vascularized tendon and ligament tissues.[2][10]

  • Modulation of the Nitric Oxide (NO) System: this compound influences the nitric oxide pathway, which plays a significant role in vasodilation, inflammation, and cell growth.[3][5][11] It can upregulate the expression of endothelial nitric oxide synthase (eNOS), contributing to improved blood flow and tissue repair.[3][12]

  • Anti-Inflammatory Effects: The peptide exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6 and decreasing inflammatory infiltrates at the injury site.[2][3] This modulation creates a more conducive environment for the regenerative phase of healing.

Signaling Pathways

BPC_157_FAK_Paxillin_Pathway BPC157 This compound Receptor Unknown Receptor/ Membrane Interaction BPC157->Receptor FAK FAK (Focal Adhesion Kinase) Receptor->FAK Activation pFAK p-FAK (Phosphorylated) FAK->pFAK Phosphorylation Paxillin Paxillin pFAK->Paxillin pPaxillin p-Paxillin (Phosphorylated) Paxillin->pPaxillin Phosphorylation Actin F-Actin Formation pPaxillin->Actin Migration Fibroblast Migration & Spreading pPaxillin->Migration Survival Cell Survival (under stress) pPaxillin->Survival

BPC_157_GHR_Pathway BPC157 This compound TendonFibroblast Tendon Fibroblast BPC157->TendonFibroblast GHR_mRNA GHR mRNA Expression ↑ TendonFibroblast->GHR_mRNA GHR_Protein GHR Protein Expression ↑ GHR_mRNA->GHR_Protein GHR_Surface Growth Hormone Receptor (GHR) GHR_Protein->GHR_Surface Upregulation on cell surface GH Growth Hormone (GH) GH->GHR_Surface Binds JAK2 JAK2 Activation GHR_Surface->JAK2 Proliferation Cell Proliferation ↑ (PCNA Expression) JAK2->Proliferation

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound in tendon and ligament healing.

Table 1: Summary of In Vitro Effects on Tendon Fibroblasts

Parameter AssessedThis compound ConcentrationKey ResultReference
Cell Migration 2 µg/ml~2.3-fold increase in migratory speed after 24h treatment.[5]
Cell Survival 2 µg/mlSignificantly increased number of viable cells under H₂O₂ stress.[5][6]
Cell Proliferation 0.5 - 2 µg/mlNo direct effect on proliferation (MTT assay).[5][13]
Tendon Explant Outgrowth Not specifiedSignificantly accelerated outgrowth from explants.[5][6]
FAK Phosphorylation 0 - 2 µg/mlDose-dependent increase.[5]
Paxillin Phosphorylation 0 - 2 µg/mlDose-dependent increase.[5]
GHR mRNA Expression 0.5 µg/ml~7-fold increase by day 3.[1][14]
GHR Protein Expression 0.5 µg/mlDose- and time-dependent increase.[1][8]

Table 2: Summary of In Vivo Effects on Tendon/Ligament Injury Models

Animal ModelInjury TypeThis compound Dosage & RouteKey OutcomesReference
RatAchilles Tendon Transection10 µg/kg, IP, dailyFully restored function (AFI), increased load to failure, improved collagen formation by day 14.[15][16]
RatAchilles Tendon Detachment10 µg/kg, IP, dailyImproved tendon-to-bone healing; significantly increased load to failure, stiffness, and Young's modulus. Counteracted corticosteroid impairment.[17][18]
RatMyotendinous Junction Dissection10 µg/kg, IP or 0.16 µg/mL in waterFull functional recovery, counteracted muscle atrophy, smaller defect size, resolved inflammatory infiltrate.[19][20]
RatMedial Collateral Ligament (MCL) TransectionNot specifiedAccelerated healing of transected ligament.[4][19]
RatAchilles Tendon to Bone Transection10 µg/kg, IP, dailyImproved early functional recovery (AFI), decreased inflammation (MPO), and increased new blood vessel formation.[21]

IP: Intraperitoneal; AFI: Achilles Functional Index; MPO: Myeloperoxidase.

Experimental Protocols

These protocols are synthesized from methodologies reported in peer-reviewed literature. Researchers should adapt them based on their specific experimental design and institutional guidelines (e.g., IACUC).

Protocol 1: Ex Vivo Tendon Explant Outgrowth Assay

This assay assesses the ability of this compound to stimulate the migration and outgrowth of fibroblasts from a tendon tissue sample.

Ex_Vivo_Workflow cluster_prep 1. Tissue Preparation cluster_culture 2. Explant Culture cluster_analysis 3. Analysis Harvest Harvest Achilles Tendons (e.g., Sprague-Dawley Rat) Mince Mince Tendons into ~1 mm³ pieces Harvest->Mince Place Place one explant per well in a 24-well plate Mince->Place Adhere Allow explant to adhere for 2-3 hours Place->Adhere AddMedia Add Culture Medium (e.g., DMEM) +/- this compound (various conc.) Adhere->AddMedia Incubate Incubate for 7-14 days AddMedia->Incubate Image Image wells daily using inverted microscope Incubate->Image Quantify Quantify outgrowth area (ImageJ or similar software) Image->Quantify

Methodology:

  • Tendon Harvest: Aseptically harvest Achilles tendons from male Sprague-Dawley rats (250-300g).

  • Explant Preparation: Place tendons in a sterile petri dish containing Dulbecco's Modified Eagle Medium (DMEM). Mince the tissue into small fragments of approximately 1 mm³.

  • Plating: Place one tissue fragment in the center of each well of a 24-well culture plate.

  • Adhesion: Allow the explants to adhere to the bottom of the well by incubating for 2-3 hours in a humidified incubator (37°C, 5% CO₂).

  • Treatment: Gently add 1 mL of culture medium (DMEM supplemented with 10% FBS, 1% penicillin/streptomycin) containing the desired concentration of this compound (e.g., 0, 1, 2 µg/mL) or vehicle control to each well.

  • Incubation & Monitoring: Culture the explants for up to 14 days. Monitor the outgrowth of tendon fibroblasts from the explant daily using an inverted microscope.

  • Quantification: Capture images at regular intervals (e.g., every 48 hours). Use image analysis software (e.g., ImageJ) to measure the surface area covered by the outgrowing cells. Compare the outgrowth area between this compound-treated and control groups.

Protocol 2: In Vitro Fibroblast Migration (Transwell) Assay

This assay quantifies the chemotactic effect of this compound on tendon fibroblast migration.[5]

Methodology:

  • Cell Culture: Culture primary tendon fibroblasts (derived from explants as in Protocol 1) until they reach 80-90% confluency.

  • Starvation: Serum-starve the cells for 24 hours to minimize baseline proliferation and migration.

  • Assay Setup:

    • Use a 24-well plate with Transwell inserts (e.g., 8 µm pore size).

    • Add 600 µL of culture medium containing this compound (e.g., 0, 0.5, 1, 2 µg/mL) as the chemoattractant to the lower chamber.

    • Trypsinize and resuspend the starved fibroblasts in serum-free medium. Seed 1 x 10⁵ cells in 100 µL of medium into the upper chamber of the insert.

  • Incubation: Incubate the plate for 12-24 hours at 37°C, 5% CO₂.

  • Staining and Counting:

    • Remove the inserts and carefully wipe the non-migrated cells from the top surface of the membrane with a cotton swab.

    • Fix the migrated cells on the bottom surface with methanol (B129727) and stain with a solution like 0.1% crystal violet.

    • Wash the inserts and allow them to air dry.

    • Count the number of migrated cells in several representative fields of view under a microscope.

Protocol 3: In Vivo Rat Achilles Tendon Transection Model

This is a widely used animal model to assess the therapeutic efficacy of this compound on tendon healing in vivo.[15][22]

In_Vivo_Workflow cluster_surgery 1. Surgical Procedure cluster_treatment 2. Treatment & Monitoring cluster_endpoint 3. Endpoint Analysis Anesthetize Anesthetize Animal (e.g., Male Wistar Rat) Incision Make longitudinal skin incision over Achilles tendon Anesthetize->Incision Transect Perform complete transection of the tendon Incision->Transect Suture Close skin incision Transect->Suture Administer Administer this compound or Vehicle (e.g., 10 µg/kg IP, daily) Suture->Administer Monitor Monitor animal health and perform functional analysis (AFI) Administer->Monitor Sacrifice Sacrifice at predetermined time points (e.g., 7, 14, 21 days) Monitor->Sacrifice HarvestTendon Harvest healed tendon Sacrifice->HarvestTendon Analysis Perform Biomechanical Testing & Histological Analysis HarvestTendon->Analysis

Methodology:

  • Animal Model: Use male Wistar or Sprague-Dawley rats (200-250g).[22]

  • Anesthesia: Anesthetize the rats using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).

  • Surgical Procedure:

    • Place the rat in a prone position. Shave and sterilize the surgical area over the right hindlimb.

    • Make a longitudinal skin incision to expose the Achilles tendon.

    • Perform a complete transection of the tendon approximately 5 mm proximal to the calcaneal insertion.[15][22] Ensure a visible gap between the tendon ends.

    • Close the skin incision with sutures.

  • This compound Administration:

    • Reconstitution: Lyophilized this compound should be reconstituted with sterile saline or bacteriostatic water.

    • Dosing: Administer this compound or a vehicle control. A common and effective dose is 10 µg/kg body weight.[15][17]

    • Route: Intraperitoneal (IP) injection is the most frequently cited route in tendon healing studies.[15][20] The first dose is typically given 30 minutes post-surgery, followed by daily injections.[15][17]

  • Post-Operative Care & Functional Assessment:

    • House rats individually to prevent injury. Provide analgesics as needed.

    • Assess functional recovery using the Achilles Functional Index (AFI) at regular intervals. This involves analyzing walking tracks to measure toe spread and foot angle.

  • Endpoint Analysis:

    • At predetermined time points (e.g., day 7, 14, 21), euthanize the animals.

    • Harvest the entire Achilles tendon complex for analysis.

    • Biomechanical Testing: Perform tensile testing to measure parameters like ultimate load to failure, stiffness, and Young's modulus.

    • Histological Analysis: Fix, section, and stain (e.g., H&E, Masson's trichrome) tendon samples to evaluate cellularity, collagen fiber organization, and vascularity.

References

Application Notes & Protocols: BPC 157 in Muscle Injury Recovery Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical application of the peptide Body Protection Compound 157 (BPC 157) in the context of skeletal muscle injury and repair. This document summarizes quantitative data from key studies, details the proposed mechanisms of action, and offers standardized protocols for inducing and evaluating muscle injury in rodent models treated with this compound.

Introduction

Body Protection Compound 157 (this compound) is a synthetic pentadecapeptide (GEPPPGKPADDAGLV) derived from a protein found in human gastric juice.[1] Preclinical research has highlighted its potent cytoprotective and regenerative capabilities across a range of tissues, including muscle, tendon, ligament, and bone.[2][3][4] In models of muscle injury, such as contusion, transection, and crush, this compound has been shown to accelerate functional and structural recovery.[2][5] Its mechanism of action is multifaceted, involving the promotion of angiogenesis, modulation of growth factor signaling, and anti-inflammatory effects.[3][6][7] These properties make this compound a compound of significant interest for therapeutic development in sports medicine and regenerative medicine. These notes are intended to serve as a practical guide for researchers investigating the therapeutic potential of this compound in muscle repair.

Mechanism of Action

This compound exerts its pro-regenerative effects on muscle tissue through several interconnected signaling pathways. It does not appear to have a direct mitogenic effect on muscle cells in vitro but rather modulates the local injury environment to be more conducive to healing.[8] Key pathways include the promotion of angiogenesis, activation of fibroblast-mediated repair, and modulation of inflammation.[6]

A critical component of muscle healing is the restoration of blood supply to the damaged area. This compound stimulates angiogenesis, the formation of new blood vessels, primarily through the upregulation of Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2.[3][8][9] This activation leads to the stimulation of the VEGFR2-Akt-eNOS (endothelial Nitric Oxide Synthase) signaling pathway, increasing the production of nitric oxide (NO), which is essential for vasodilation and endothelial cell proliferation.[3][9]

BPC_157_Angiogenesis_Pathway BPC157 This compound VEGFR2 VEGFR2 Activation BPC157->VEGFR2 Akt Akt Phosphorylation VEGFR2->Akt eNOS eNOS Activation Akt->eNOS NO Nitric Oxide (NO) Production eNOS->NO Angiogenesis Angiogenesis (New Blood Vessel Formation) NO->Angiogenesis

This compound pro-angiogenic signaling cascade.

Fibroblasts are crucial for synthesizing and remodeling the extracellular matrix during tissue repair. This compound has been shown to promote the survival, migration, and activity of these cells.[1][10] One key mechanism is the activation of the Focal Adhesion Kinase (FAK)-Paxillin pathway, which is important for cell adhesion and migration.[3][10] Additionally, this compound upregulates the expression of the Growth Hormone Receptor (GHR) on fibroblasts, potentially sensitizing these cells to the anabolic effects of growth hormone and enhancing collagen production and tissue organization.[6][11][12]

BPC_157_Fibroblast_Pathway cluster_fibroblast Tendon/Muscle Fibroblast BPC157 This compound FAK FAK-Paxillin Pathway BPC157->FAK GHR Growth Hormone Receptor (GHR) Upregulation BPC157->GHR Migration Fibroblast Migration & Survival FAK->Migration Collagen Collagen Synthesis & Matrix Remodeling GHR->Collagen

This compound-mediated fibroblast activation pathways.

While inflammation is a necessary part of the initial healing phase, chronic or excessive inflammation can impair muscle regeneration. This compound has been observed to have a modulatory effect on inflammation, decreasing the expression of pro-inflammatory markers like cyclooxygenase-2 (COX-2) and reducing inflammatory cell infiltration at the injury site.[2][6] It also counteracts oxidative stress, which can further contribute to tissue damage.[13][14]

Preclinical Efficacy Data

The regenerative effects of this compound in muscle injury have been documented in various rodent models. The following tables summarize the quantitative findings from key preclinical studies.

Table 1: Summary of this compound Efficacy in Rodent Muscle Injury Models

Animal Model Injury Type This compound Dosage & Route Key Quantitative Outcomes & Findings Reference(s)
Wistar Rats Gastrocnemius Muscle Crush 10 µg/kg (IP or local cream) Improved macroscopic (reduced edema/hematoma) and microscopic muscle structures; restored functional indices. [2][5]
Wistar Rats Gastrocnemius Muscle Crush (Corticosteroid-impaired) 10 µg/kg (IP or local cream) Completely reversed the negative effects of 6α-methylprednisolone on muscle healing; restored full function. [2]
Wistar Rats Quadriceps Muscle Transection 10 µg/kg or 10 ng/kg (IP) Increased local vascularity and VEGF expression; accelerated healing and functional recovery. [2][8]
Wistar Rats Myotendinous Junction Dissection 10 µg/kg or 10 ng/kg (IP); 0.16 µg/mL or 0.16 ng/mL (in drinking water) Prominent therapy effects observed via macroscopic, microscopic, biomechanical, and functional assessments at days 7, 14, 28, and 42. [13]

| Wistar Rats | Multiple Contusion Injury (Gastrocnemius) | 10 µg/kg (IP or intragastric); 1 µg/g (local cream) | Rapidly increased functional recovery as measured by Tibial Function Index and Extensor Postural Thrust test; improved edema and hematoma. |[15] |

Experimental Protocols

This section details standardized protocols for inducing muscle injury and administering this compound, based on methodologies from published preclinical studies.

This protocol describes a common method for creating a reproducible contusion/crush injury to the gastrocnemius muscle in rats.[5][16][17]

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350g)

  • Anesthetic cocktail (e.g., Ketamine/Xylazine)

  • Electric clippers

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

  • Sterile surgical instruments

  • Crushing device (e.g., forceps with a defined weight attached, custom apparatus with a dropped mass).[17][18][19]

  • Suture materials (e.g., 4-0 non-absorbable)

  • Analgesics for post-operative care

Procedure:

  • Anesthesia: Anesthetize the rat via intraperitoneal injection of the anesthetic cocktail. Confirm deep anesthesia using a pedal withdrawal reflex test.

  • Surgical Preparation: Shave the hair over the posterior aspect of the hindlimb to be injured. Place the rat in a prone position.

  • Injury Induction (Closed Method):

    • Position the crushing apparatus over the mid-belly of the gastrocnemius muscle complex.

    • Apply a standardized, reproducible force. One described method involves dropping a 324g mass from a 70cm height onto the muscle.[18] Another involves direct pressure for a set duration (e.g., 30-60 seconds) with weighted forceps.[5][19]

    • This method creates a contusion injury without breaking the skin.

  • Injury Induction (Open Method):

    • Sterilize the surgical area with antiseptic solution.

    • Make a longitudinal skin incision (~20 mm) over the gastrocnemius muscle to expose the muscle belly.[19]

    • Apply the crush injury directly to the exposed muscle as described in step 3.

    • Close the skin incision with sutures.

  • Post-Operative Care: Administer analgesics as prescribed by your institution's animal care committee. House rats individually to prevent interference with the injury site. Monitor for signs of infection or distress.

Workflow for Muscle Crush Injury Induction.

This compound demonstrates efficacy through various administration routes.[6]

Materials:

  • Lyophilized this compound powder

  • Reconstitution solution: Bacteriostatic water or sterile saline (0.9% NaCl)

  • Sterile vials

  • Syringes (e.g., insulin (B600854) syringes for injections)

Procedure:

  • Reconstitution:

    • Allow the lyophilized this compound vial to reach room temperature.

    • Slowly inject the desired volume of sterile saline or bacteriostatic water into the vial, aiming the stream against the glass wall to avoid foaming.

    • Gently swirl the vial until the powder is fully dissolved. Do not shake.

    • The reconstituted solution can be stored at 2-8°C for short-term use.

  • Administration Routes:

    • Intraperitoneal (IP) Injection: This is a common systemic route in preclinical studies.[5][13][20] A typical dose is 10 µg/kg.[20] Administer into the lower abdominal quadrant.

    • Local Injection (Subcutaneous/Intramuscular): For targeted delivery, inject the this compound solution subcutaneously or intramuscularly near the site of injury.[1][21]

    • Oral (Peroral) Administration: this compound is stable in gastric juice and can be administered in drinking water.[13][20] A common concentration is 0.16 µg/mL.[13][20] This method provides continuous, non-invasive dosing.

    • Topical Application: this compound can be compounded into a cream (e.g., 1 µg/g) and applied as a thin layer directly over the injured muscle.[5][15]

Histological analysis is essential for evaluating the structural changes during muscle repair.[22][23][24]

Materials:

  • Dissection tools

  • 10% neutral buffered formalin or 4% paraformaldehyde (PFA) for fixation

  • Optimal cutting temperature (OCT) compound for frozen sections

  • Paraffin (B1166041) wax for embedding

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Antibodies for immunohistochemistry (e.g., anti-VEGF, anti-CD34 for angiogenesis; anti-desmin for muscle fibers).[5][8][25]

Procedure:

  • Tissue Harvest: At the designated experimental endpoint, euthanize the animal and carefully dissect the entire gastrocnemius muscle from both the injured and contralateral (control) limbs.

  • Fixation and Processing:

    • Immediately fix the muscle tissue in 10% formalin for 24-48 hours.

    • For frozen sections, embed fresh tissue in OCT compound and snap-freeze in liquid nitrogen-cooled isopentane.

    • For paraffin sections, dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut transverse sections (5-10 µm thick) using a cryostat or microtome and mount them on glass slides.

  • Staining (H&E):

    • Deparaffinize and rehydrate sections if necessary.

    • Stain with Hematoxylin to visualize cell nuclei (blue/purple).

    • Counterstain with Eosin to visualize cytoplasm and extracellular matrix (pink).[24]

  • Microscopic Evaluation:

    • Assess key features of muscle regeneration: presence of inflammatory cell infiltrate, necrotic fibers, centrally located nuclei (a sign of regenerating myofibers), and the extent of fibrosis or scar tissue formation.[23][24][26]

    • Quantify parameters such as myofiber cross-sectional area to assess atrophy or hypertrophy.[26]

Functional tests are critical to determine if structural repair translates to restored muscle function.[27][28]

Methods:

  • Walking Track Analysis:

    • This method assesses gait and limb function during locomotion.[27]

    • Coat the rat's hind paws with non-toxic ink and have it walk down a narrow track lined with paper.

    • Analyze the footprints to calculate parameters like the Sciatic Functional Index (SFI) or Tibial Function Index (TFI), which quantify deficits in paw placement and toe spreading.[15]

  • Extensor Postural Thrust (EPT):

    • Measure the extensor force of the hindlimb.[15]

    • Hold the rat vertically and lower it until the hind paw touches a digital balance.

    • The peak force recorded as the rat pushes off the balance is the EPT. Compare the injured limb to the healthy contralateral limb.

  • In Situ Muscle Contraction Measurement:

    • This is a terminal procedure providing direct measurement of muscle force.[29][30][31]

    • Anesthetize the animal and expose the gastrocnemius muscle and its distal tendon.

    • Sever the tendon and attach it to a force transducer.

    • Isolate the sciatic nerve and place stimulating electrodes around it.

    • Measure twitch and tetanic forces generated in response to controlled electrical stimulation. Compare results to the contralateral limb.[29]

References

Application Notes and Protocols for Investigating the Neuroprotective Effects of BPC 157 in CNS Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evidence for the neuroprotective effects of the stable gastric pentadecapeptide BPC 157 in various central nervous system (CNS) injury models. This document includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of proposed signaling pathways and experimental workflows.

Introduction

Body Protective Compound 157 (this compound) is a synthetic peptide derived from a protein found in human gastric juice.[1] It has demonstrated significant regenerative and protective effects in a variety of tissues, including the nervous system.[1][2] In animal models of CNS injury, such as traumatic brain injury (TBI), spinal cord injury (SCI), and stroke, this compound has been shown to promote functional recovery, reduce neuronal damage, and modulate inflammatory responses.[1][3][4][5] These neuroprotective effects position this compound as a promising candidate for further investigation as a therapeutic agent for CNS disorders and injuries.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on this compound in various CNS injury models.

Table 1: this compound in Traumatic Brain Injury (TBI) Models

Animal ModelInjury MethodThis compound DosageAdministration RouteKey FindingsReference
MiceFalling weight10 µg/kg, 10 ng/kgIntraperitoneal (i.p.)Attenuated brain damage, improved early outcome, reduced mortality, less intense hemorrhage and edema.[3][8][9]Tudor et al., 2010[3][8]

Table 2: this compound in Spinal Cord Injury (SCI) Models

Animal ModelInjury MethodThis compound DosageAdministration RouteKey FindingsReference
RatsCompression of the sacrocaudal spinal cord200 µg/kg, 2 µg/kgIntraperitoneal (i.p.)Consistent clinical improvement, better motor function, resolved spasticity, counteracted axonal and neuronal necrosis, demyelination, and cyst formation.[3][10][11][12]Perovic et al., 2019[3]

Table 3: this compound in Stroke (Ischemia/Reperfusion) Models

Animal ModelInjury MethodThis compound DosageAdministration RouteKey FindingsReference
RatsBilateral clamping of common carotid arteries10 µg/kgLocal bath to the operated areaCounteracted early and delayed neuronal damage in the hippocampus, full functional recovery (memory, locomotion, coordination).[3][13][14]Vukojevic et al., 2020[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature investigating the neuroprotective effects of this compound.

Traumatic Brain Injury (TBI) Model in Mice

This protocol is based on the weight-drop method to induce a focal brain injury.

Materials:

  • Male mice (specify strain, e.g., C57BL/6)

  • This compound (lyophilized powder)

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Weight-drop device with a specific weight and height

  • Stereotaxic frame

  • Surgical instruments

  • Suturing material

Procedure:

  • Animal Preparation: Anesthetize the mouse and fix its head in a stereotaxic frame. Make a midline scalp incision to expose the skull.

  • Induction of TBI: Position the impactor of the weight-drop device over the desired cortical region (e.g., parietal cortex). Release the weight from a predetermined height to induce a controlled cortical impact.

  • This compound Administration: Immediately after injury (or at specified time points), administer this compound or vehicle (saline) via intraperitoneal injection. A common dosage is 10 µg/kg.

  • Post-operative Care: Suture the scalp incision and allow the animal to recover on a heating pad. Monitor for any signs of distress.

  • Behavioral and Histological Analysis: At various time points post-injury (e.g., 24 hours, 7 days), assess neurological function using tests like the rotarod or Morris water maze. For histological analysis, perfuse the animals, extract the brains, and process for staining (e.g., H&E, Nissl) to evaluate lesion volume and neuronal damage.

Spinal Cord Injury (SCI) Model in Rats

This protocol describes a spinal cord compression injury model.

Materials:

  • Adult male rats (specify strain, e.g., Wistar)

  • This compound

  • Sterile saline

  • Anesthetic

  • Surgical instruments

  • Laminectomy tools

  • Compression device (e.g., aneurysm clip, calibrated forceps)

Procedure:

  • Animal Preparation: Anesthetize the rat and perform a laminectomy at the desired spinal level (e.g., thoracic T10) to expose the spinal cord.

  • Induction of SCI: Apply a calibrated compression force to the exposed dura for a specific duration (e.g., 1 minute) to create a consistent injury.

  • This compound Administration: Administer this compound or saline intraperitoneally at a specific time point post-injury (e.g., 10 minutes). Dosages of 2 µg/kg or 200 µg/kg have been used.[10][11]

  • Post-operative Care: Suture the muscle and skin layers and provide post-operative analgesia and care.

  • Functional and Histological Assessment: Evaluate motor function recovery using scoring systems like the Basso, Beattie, Bresnahan (BBB) locomotor rating scale at regular intervals. For histological analysis, collect spinal cord tissue to assess white matter sparing, neuronal loss, and demyelination.

Stroke (Ischemia/Reperfusion) Model in Rats

This protocol outlines the bilateral common carotid artery occlusion model to induce global cerebral ischemia.

Materials:

  • Male rats (specify strain, e.g., Wistar)

  • This compound

  • Sterile saline

  • Anesthetic

  • Microvascular clips

  • Surgical microscope

  • Suturing material

Procedure:

  • Animal Preparation: Anesthetize the rat and make a ventral midline neck incision to expose the common carotid arteries.

  • Induction of Ischemia: Carefully separate the carotid arteries from the vagus nerve and apply microvascular clips to both arteries to induce ischemia for a defined period (e.g., 20 minutes).

  • Reperfusion and this compound Administration: After the ischemic period, remove the clips to allow reperfusion. Immediately apply this compound (e.g., 10 µg/kg) or saline as a local bath to the surgical area.

  • Post-operative Care: Suture the incision and monitor the animal during recovery.

  • Neurological and Histological Evaluation: Assess cognitive and motor function using tests like the Morris water maze and beam-walking test at different time points post-reperfusion.[3] For histology, analyze brain sections for neuronal damage, particularly in the hippocampus.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the proposed signaling pathways of this compound and a general experimental workflow for its investigation in CNS injury models.

BPC_157_Signaling_Pathway BPC_157 This compound Receptor Putative Receptor(s) BPC_157->Receptor VEGFR2 VEGFR2 BPC_157->VEGFR2 Upregulation Egr1 Egr-1 BPC_157->Egr1 Upregulation Src Src BPC_157->Src Upregulation Foxo Foxo BPC_157->Foxo Upregulation Nfkb NF-κB BPC_157->Nfkb Downregulation Nos2 Nos2 (iNOS) BPC_157->Nos2 Downregulation Receptor->VEGFR2 Akt Akt VEGFR2->Akt Activation eNOS eNOS Akt->eNOS Activation NO Nitric Oxide eNOS->NO Production Angiogenesis Angiogenesis NO->Angiogenesis Egr1->Angiogenesis Neuroprotection Neuroprotection (↓ Neuronal Damage) Src->Neuroprotection Foxo->Neuroprotection Anti_inflammation Anti-inflammation Nfkb->Anti_inflammation Nos2->Anti_inflammation Angiogenesis->Neuroprotection Anti_inflammation->Neuroprotection

Caption: Proposed signaling pathways of this compound's neuroprotective effects.

Experimental_Workflow Start Animal Model of CNS Injury (TBI, SCI, Stroke) Injury Induce CNS Injury Start->Injury Treatment This compound or Vehicle Administration (i.p., local, oral) Injury->Treatment Behavioral Behavioral Assessment (Motor, Cognitive) Treatment->Behavioral Histology Histological Analysis (Lesion Volume, Neuronal Survival) Treatment->Histology Molecular Molecular Analysis (Gene/Protein Expression) Treatment->Molecular Outcome Evaluation of Neuroprotective Effects Behavioral->Outcome Histology->Outcome Molecular->Outcome

Caption: General experimental workflow for studying this compound in CNS injury models.

Mechanism of Action

The precise mechanisms underlying the neuroprotective effects of this compound are still under investigation, but several pathways have been implicated. This compound has been shown to modulate the expression of several genes in the brain following injury.[3] For instance, in a stroke model, this compound treatment led to the upregulation of Egr1, Akt1, Kras, Src, Foxo, Srf, Vegfr2, Nos3, and Nos1, and the downregulation of Nos2 and Nfkb.[3][13] The upregulation of Egr1 and Vegfr2 suggests a role in promoting vascularization.[3]

This compound also appears to interact with the nitric oxide (NO) system, which is crucial for regulating cerebral blood flow and neuronal function.[1][15] The peptide may promote the release of NO, potentially through the activation of the VEGFR2-Akt-eNOS signaling pathway.[15] Furthermore, this compound has demonstrated anti-inflammatory properties, which are critical in mitigating the secondary injury cascade that follows initial CNS trauma.[1][7] It has been shown to reduce neuroinflammation and support nerve regeneration.[1] The compound's ability to protect the endothelium and rapidly activate alternative vascular pathways may also contribute significantly to its beneficial effects in CNS injuries.[3]

Conclusion and Future Directions

The accumulated preclinical evidence strongly suggests that this compound has significant neuroprotective and therapeutic potential in various CNS injury models. Its pleiotropic effects, including the modulation of key signaling pathways, promotion of angiogenesis, and anti-inflammatory actions, make it a compelling candidate for further drug development. However, it is crucial to note that the majority of research has been conducted in animal models.[6] Future studies should focus on elucidating the precise molecular targets of this compound, optimizing dosage and administration routes for CNS delivery, and ultimately, translating these promising preclinical findings into well-controlled clinical trials to assess its safety and efficacy in human patients with CNS injuries.[16]

References

Application Notes and Protocols for BPC 157 in the Treatment of Gastrointestinal Fistulas in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The stable gastric pentadecapeptide BPC 157, a sequence of 15 amino acids first discovered in human gastric juice, has demonstrated significant therapeutic potential in preclinical studies, particularly in the healing of various tissues, including those of the gastrointestinal tract.[1][2] Its remarkable stability in human gastric juice makes it a promising candidate for oral administration.[1][2] Extensive research in rat models has shown that this compound can effectively heal both external and internal gastrointestinal fistulas, which are abnormal connections between different parts of the gastrointestinal tract or between the tract and other organs or the skin.[2][3][4] These fistulas are challenging clinical conditions with high morbidity and mortality. This compound has been shown to accelerate the closure of various types of fistulas, including colocutaneous, duodenocutaneous, gastrocutaneous, colovesical, and rectovaginal fistulas in rats.[3][4][5][6][7] This document provides a detailed overview of the application of this compound in treating these conditions in a research setting, summarizing key quantitative data and providing detailed experimental protocols.

Data Presentation: Efficacy of this compound in Treating Gastrointestinal Fistulas in Rats

The following tables summarize the quantitative data from various studies on the effects of this compound on different types of gastrointestinal fistulas in rats.

Table 1: Effect of this compound on Duodenocutaneous Fistula Healing in Rats

Treatment GroupDosage & RouteAssessment DayDuodenal Defect (mm, mean ± SD)Skin Defect (mm, mean ± SD)Mortality Rate (%)Maximal Volume Instilled Before Leakage
Control (Saline/Water)5 ml/kg IP / 12 ml/day oral4--40%-
This compound10 µg/kg IP7--0%Rapidly improved, maximal volume achieved
This compound10 ng/kg IP7--0%Rapidly improved, maximal volume achieved
This compound0.16 µg/ml in drinking water7--0%Rapidly improved, maximal volume achieved
L-NAME5 mg/kg IP4--70%-
L-arginine100 mg/kg IP21--0%Maximal volume achieved

Data compiled from Skorjanec et al., 2015.[5][8][9]

Table 2: Effect of this compound on Colocutaneous Fistula Healing in Rats

Treatment GroupDosage & RouteAssessment DayFistula ClosureColon Defect HealingSkin Defect HealingFunctional Recovery (Water Volume Sustained)
Control (Water)12 ml/day oral28Persistent fistulaPoor healingPoor healingLeakage with small volumes
This compound10 µg/kg in drinking water (0.16 µg/ml)28Complete closureAccelerated healingAccelerated healingSignificantly larger volume sustained without leakage
This compound10 µg/kg IP28Complete closureAccelerated healingAccelerated healingSignificantly larger volume sustained without leakage
This compound10 ng/kg IP28Complete closureAccelerated healingAccelerated healingSignificantly larger volume sustained without leakage
Sulfasalazine50 mg/kg IP28Moderately effective---
6-α-methylprednisolone1 mg/kg IP28Aggravation---

Data compiled from Klicek et al., 2008.[3][10][11]

Table 3: Effect of this compound on Colovesical Fistula Healing in Rats

Treatment GroupDosage & RouteAssessment DayColon Defect HealingVesical Defect HealingFistula LeakageAdhesion Formation
Control (Saline/Water)5 ml/kg IP / 12 ml/day oral28Persistent defectPersistent defectContinuous leakageAdvanced adhesions
This compound10 µg/kg in drinking water28HealedHealedNo leakageCounteracted
This compound10 µg/kg IP28HealedHealedNo leakageCounteracted
This compound10 ng/kg IP28HealedHealedNo leakageCounteracted

Data compiled from Grgic et al., 2016.[3][6][12]

Table 4: Effect of this compound on Rectovaginal Fistula Healing in Rats

Treatment GroupDosage & RouteAssessment DayRectal Defect HealingVaginal Defect HealingFistula LeakageAdhesion Formation
Control (Saline/Water)5 ml/kg IP / 12 ml/day oral21Persistent defectPersistent defectContinuous leakageAdvanced adhesions
This compound10 µg/kg in drinking water21HealedHealedNo leakageCounteracted
This compound10 ng/kg in drinking water21HealedHealedNo leakageCounteracted
This compound10 µg/kg IP21HealedHealedNo leakageCounteracted
This compound10 ng/kg IP21HealedHealedNo leakageCounteracted

Data compiled from Baric et al., 2016.[3][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the data tables.

Animal Model and General Procedures
  • Species: Male or female Wistar Albino rats, weighing 200-280g.[6][7][11]

  • Housing: Rats are housed individually, especially during oral administration in drinking water, to monitor consumption accurately.[7]

  • Ethics: All experimental procedures must be approved by the local Institutional Animal Care and Use Committee.

  • Anesthesia: Anesthesia is induced for all surgical procedures, typically using agents like ketamine and xylazine (B1663881) administered intraperitoneally.

Preparation and Administration of this compound
  • Preparation: this compound (GEPPPGKPADDAGLV, M.W. 1419) is dissolved in saline (0.9% NaCl) for intraperitoneal injections or in drinking water for oral administration.[1][3][7]

  • Dosage: Effective dosages typically range from 10 ng/kg to 10 µg/kg.[3][5][6][7]

  • Administration Routes:

    • Intraperitoneal (IP) Injection: this compound dissolved in saline is administered once daily. The first application is often given 30 minutes after surgery, and the last dose 24 hours before sacrifice.[3][6][7] Control animals receive an equivalent volume of saline.[6][7]

    • Peroral (in Drinking Water): this compound is dissolved in the daily drinking water to achieve the target dose. A common protocol provides 12 ml of treated water per rat per day. For a 10 µg/kg dose, this often translates to a concentration of 0.16 µg/ml.[3][6][7] Control animals receive untreated drinking water.[6][7]

Surgical Procedures for Fistula Creation
  • After inducing anesthesia, a midline laparotomy is performed.

  • A 1 cm longitudinal incision is made on the anterior wall of the duodenum, approximately 1 cm distal to the pylorus.

  • A corresponding 1 cm incision is made in the skin and underlying abdominal muscle.

  • The edges of the duodenal and skin incisions are sutured together to create the fistula.

  • A midline laparotomy is performed.

  • The descending colon is identified, and a 5 mm defect is created approximately 5 cm from the anus.[3][10]

  • A corresponding 5 mm defect is created in the skin.[3][10]

  • An anastomosis is created between the skin and the colon defect to form the fistula.[3]

  • A midline laparotomy is performed.

  • A defect is created in the anterior wall of the stomach.

  • A corresponding defect is created in the skin.

  • The edges of the gastric and skin defects are sutured together to establish the fistula.[3]

  • A midline laparotomy is performed.

  • The urinary bladder and the descending colon are exposed.

  • A longitudinal incision is made on both the bladder dome and the adjacent colon.

  • A side-to-side, single-layer anastomosis is created between the two openings to form the fistula.

  • A perineal approach is used.

  • A full-thickness incision is made through the anterior wall of the rectum and the posterior wall of the vagina.

  • The edges of the rectal and vaginal defects are sutured together using a single-layer technique to create the fistula.[7]

Assessment of Fistula Healing
  • Macroscopic Assessment:

    • Fistula Closure: Visual inspection to determine if the fistula is open or closed.

    • Defect Size: Measurement of the largest diameter of the defects in the respective organs (e.g., colon, bladder, skin) in millimeters.[8][9]

    • Fistula Leakage: Assessed by instilling a volume of liquid (e.g., water or methylene (B1212753) blue solution) into the proximal organ and observing for leakage through the fistula. The maximum volume sustained without leakage is recorded.[7][10]

    • Adhesion Formation: Scored based on the extent and severity of adhesions in the abdominal cavity.[7]

  • Microscopic Assessment:

    • Histology: Tissue samples from the fistula tract and surrounding areas are collected, fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to evaluate inflammatory cell infiltration, granulation tissue formation, re-epithelialization, and collagen deposition.

  • Functional Assessment:

    • Sphincter Pressure: In some models like the duodenocutaneous fistula, the pressure of the lower esophageal and pyloric sphincters can be measured to assess functional recovery.[5][8]

  • Biomechanical Assessment:

    • Anastomotic Breaking Strength: In studies involving anastomoses, the breaking strength of the healed tissue can be measured to quantify the quality of healing.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound on gastrointestinal fistulas are believed to be mediated through multiple signaling pathways, primarily involving angiogenesis, modulation of the nitric oxide (NO) system, and regulation of growth factor expression.

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Proposed signaling pathway for this compound-mediated fistula healing.

Experimental_Workflow cluster_treatment 4. Treatment Administration Animal_Acclimatization 1. Animal Acclimatization (Wistar Rats) Fistula_Creation 2. Surgical Fistula Creation (e.g., Colocutaneous) Animal_Acclimatization->Fistula_Creation Group_Assignment 3. Random Group Assignment (Control vs. This compound) Fistula_Creation->Group_Assignment Control_Group Control Group (Saline IP or Plain Water) BPC_157_Group This compound Group (IP or in Drinking Water) cluster_treatment cluster_treatment Group_Assignment->cluster_treatment Monitoring 5. Daily Monitoring (Health, Water Intake, Leakage) Sacrifice 6. Sacrifice at Pre-determined Timepoints (e.g., Day 7, 14, 21, 28) Monitoring->Sacrifice Assessment 7. Assessment of Healing (Macroscopic, Microscopic, Functional) Sacrifice->Assessment cluster_treatment->Monitoring

Caption: General experimental workflow for this compound fistula studies in rats.

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. The use of this compound should be conducted in accordance with all applicable regulations and ethical guidelines for animal research.

References

BPC 157: Application Notes and Protocols for Investigating its Antioxidant and Free Radical Scavenging Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Body Protective Compound 157 (BPC 157) is a synthetic peptide of 15 amino acids, which has demonstrated a wide range of biological activities. Of significant interest are its cytoprotective and wound-healing properties, which are increasingly being linked to its ability to counteract oxidative stress. These application notes provide a comprehensive overview of the antioxidant and free radical scavenging properties of this compound, including detailed experimental protocols and a summary of quantitative data from preclinical studies. The information is intended to guide researchers in designing and executing studies to further elucidate the mechanisms of action of this compound and to explore its therapeutic potential in oxidative stress-related pathologies.

This compound has been shown to exert its antioxidant effects through multiple mechanisms. These include the modulation of the nitric oxide (NO) system, upregulation of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), and the reduction of lipid peroxidation.[1][2][3] The peptide has also been observed to influence crucial signaling pathways involved in cellular protection and angiogenesis, such as the VEGFR2-Akt-eNOS and Src-Caveolin-1-eNOS pathways.[4][5][6][7]

Quantitative Data on this compound's Antioxidant Effects

The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on various markers of oxidative stress.

Table 1: Effect of this compound on Malondialdehyde (MDA) Levels in Rats with Intra-Abdominal Hypertension and Reperfusion Injury [8]

OrganTreatment GroupMDA (nmol/g tissue)
Brain Control5.5 ± 0.6
This compound (10 µg/kg)3.2 ± 0.4
This compound (10 ng/kg)3.5 ± 0.5
Heart Control7.8 ± 0.9
This compound (10 µg/kg)4.5 ± 0.5
This compound (10 ng/kg)4.9 ± 0.6
Lung Control8.2 ± 1.0
This compound (10 µg/kg)5.1 ± 0.6
This compound (10 ng/kg)5.5 ± 0.7
Liver Control9.5 ± 1.1
This compound (10 µg/kg)6.2 ± 0.7
This compound (10 ng/kg)6.8 ± 0.8
Kidney Control8.9 ± 1.0
This compound (10 µg/kg)5.8 ± 0.7
This compound (10 ng/kg)6.1 ± 0.7
Stomach Control10.1 ± 1.2
This compound (10 µg/kg)7.0 ± 0.8
This compound (10 ng/kg)7.5 ± 0.9
Small Intestine Control11.2 ± 1.3
This compound (10 µg/kg)7.9 ± 0.9
This compound (10 ng/kg)8.3 ± 1.0
Large Intestine Control10.8 ± 1.2
This compound (10 µg/kg)7.5 ± 0.9
This compound (10 ng/kg)7.9 ± 0.9

*p < 0.05 vs. control. Data are presented as mean ± standard deviation. MDA levels were measured 60 minutes after decompression following 60 minutes of intra-abdominal hypertension (25 mmHg).

Table 2: Effect of this compound on Oxidative Stress Markers in Rats with Lower-Extremity Ischemia-Reperfusion Injury [1]

TissueParameterControlThis compound (20 µg/kg)Ischemia-Reperfusion (IR)IR + this compound (20 µg/kg)
Liver TAS (mmol Trolox Equiv./L)1.8 ± 0.11.9 ± 0.11.2 ± 0.11.6 ± 0.1
TOS (µmol H₂O₂ Equiv./L)15.2 ± 1.514.8 ± 1.425.6 ± 2.518.3 ± 1.8
OSI (Arbitrary Unit)0.84 ± 0.080.78 ± 0.072.13 ± 0.211.14 ± 0.11
PON-1 (U/L)125.4 ± 12.5128.1 ± 12.885.2 ± 8.5105.6 ± 10.6
Kidney TAS (mmol Trolox Equiv./L)1.6 ± 0.11.7 ± 0.11.0 ± 0.11.4 ± 0.1
TOS (µmol H₂O₂ Equiv./L)13.8 ± 1.413.5 ± 1.322.1 ± 2.216.2 ± 1.6
OSI (Arbitrary Unit)0.86 ± 0.090.79 ± 0.082.21 ± 0.221.16 ± 0.12
PON-1 (U/L)110.2 ± 11.0112.5 ± 11.375.8 ± 7.695.3 ± 9.5
Lung TAS (mmol Trolox Equiv./L)1.7 ± 0.11.8 ± 0.11.1 ± 0.11.5 ± 0.1
TOS (µmol H₂O₂ Equiv./L)14.5 ± 1.514.1 ± 1.424.3 ± 2.417.1 ± 1.7
OSI (Arbitrary Unit)0.85 ± 0.090.78 ± 0.082.21 ± 0.221.14 ± 0.11
PON-1 (U/L)118.6 ± 11.9120.3 ± 12.080.1 ± 8.0100.2 ± 10.0

*p < 0.05 vs. Ischemia-Reperfusion (IR) group. Data are presented as mean ± standard error. TAS: Total Antioxidant Status; TOS: Total Oxidant Status; OSI: Oxidative Stress Index; PON-1: Paraoxonase-1.

Signaling Pathways and Experimental Workflows

The antioxidant effects of this compound are mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and provide a general workflow for assessing the antioxidant properties of this compound.

BPC_157_Antioxidant_Signaling cluster_BPC157_Action This compound cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects BPC157 This compound VEGFR2 VEGFR2 BPC157->VEGFR2 activates Src Src BPC157->Src activates HO1 Heme Oxygenase-1 (HO-1) BPC157->HO1 upregulates AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) BPC157->AntioxidantEnzymes upregulates Akt Akt VEGFR2->Akt phosphorylates eNOS_p eNOS (activated) Akt->eNOS_p phosphorylates NO Nitric Oxide (NO) eNOS_p->NO produces Cav1 Caveolin-1 Src->Cav1 phosphorylates Cav1->eNOS_p dissociates from ReducedOxidativeStress Reduced Oxidative Stress NO->ReducedOxidativeStress HO1->ReducedOxidativeStress FreeRadicalScavenging Free Radical Scavenging AntioxidantEnzymes->FreeRadicalScavenging FreeRadicalScavenging->ReducedOxidativeStress ReducedLipidPeroxidation Reduced Lipid Peroxidation ReducedOxidativeStress->ReducedLipidPeroxidation

Figure 1: this compound Antioxidant Signaling Pathways

Experimental_Workflow cluster_setup Experimental Setup cluster_sampling Sample Collection cluster_assays Biochemical Assays cluster_analysis Data Analysis Model In Vivo Model of Oxidative Stress (e.g., Ischemia-Reperfusion) Treatment Treatment Groups: - Control (Saline) - this compound (various doses) Model->Treatment Tissue Tissue Homogenates (Liver, Kidney, Brain, etc.) Treatment->Tissue Blood Blood/Serum/Plasma Treatment->Blood MDA Lipid Peroxidation (MDA - TBARS Assay) Tissue->MDA Enzymes Antioxidant Enzymes (SOD, CAT, GPx Assays) Tissue->Enzymes TAS Total Antioxidant Status (TAS Assay) Blood->TAS NO Nitric Oxide Production (Griess Assay) Blood->NO Analysis Statistical Analysis (e.g., ANOVA, t-test) MDA->Analysis Enzymes->Analysis TAS->Analysis NO->Analysis

Figure 2: General Experimental Workflow

Logical_Relationship OxidativeStress Oxidative Stress (Increased ROS/RNS) CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) OxidativeStress->CellularDamage Cytoprotection Cytoprotection & Tissue Repair CellularDamage->Cytoprotection is mitigated by BPC157 This compound AntioxidantDefense Enhanced Antioxidant Defense (↑ SOD, CAT, GPx, HO-1) BPC157->AntioxidantDefense NOS_Modulation NO System Modulation (eNOS activation) BPC157->NOS_Modulation AntioxidantDefense->OxidativeStress counteracts AntioxidantDefense->Cytoprotection NOS_Modulation->OxidativeStress modulates NOS_Modulation->Cytoprotection

Figure 3: Logical Relationship of this compound's Action

Experimental Protocols

The following are generalized protocols for key experiments to assess the antioxidant and free radical scavenging properties of this compound. These should be adapted based on specific experimental needs and available resources.

Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS)

This assay measures the level of MDA, a major product of lipid peroxidation.

  • Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically.

  • Reagents:

    • Trichloroacetic acid (TCA) solution (10-20%)

    • Thiobarbituric acid (TBA) solution (0.67%)

    • MDA standard (1,1,3,3-tetramethoxypropane)

    • Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.

  • Procedure:

    • Sample Preparation: Homogenize tissue samples in ice-cold potassium chloride (1.15%) or phosphate (B84403) buffer. Centrifuge the homogenate to obtain the supernatant.

    • Reaction: To the supernatant, add TCA to precipitate proteins. Centrifuge and collect the protein-free supernatant.

    • Add TBA solution to the supernatant.

    • Incubation: Incubate the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes).

    • Measurement: Cool the samples and measure the absorbance of the pink-colored supernatant at 532 nm.

    • Quantification: Calculate the concentration of MDA using a standard curve prepared with known concentrations of MDA. Results are typically expressed as nmol of MDA per mg of protein or gram of tissue.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, an enzyme that catalyzes the dismutation of the superoxide radical.

  • Principle: The assay is based on the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a source (e.g., xanthine (B1682287)/xanthine oxidase system). SOD in the sample scavenges the superoxide radicals, thus inhibiting the reduction of NBT.

  • Reagents:

    • Phosphate buffer

    • Xanthine solution

    • Xanthine oxidase

    • Nitroblue tetrazolium (NBT) or similar detector molecule

    • SOD standard

  • Procedure:

    • Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable buffer and centrifuge to obtain the supernatant.

    • Reaction Mixture: In a microplate, add the sample, xanthine solution, and NBT.

    • Initiation: Start the reaction by adding xanthine oxidase.

    • Incubation: Incubate at a controlled temperature (e.g., 37°C) for a specific duration.

    • Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm for formazan (B1609692) formation from NBT).

    • Calculation: The SOD activity is calculated based on the percentage of inhibition of the NBT reduction. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%. Results are expressed as U/mg protein.

Catalase (CAT) Activity Assay

This assay measures the activity of catalase, which decomposes hydrogen peroxide (H₂O₂).

  • Principle: The decomposition of H₂O₂ by catalase can be monitored directly by the decrease in absorbance at 240 nm.

  • Reagents:

    • Phosphate buffer

    • Hydrogen peroxide (H₂O₂) solution

  • Procedure:

    • Sample Preparation: Prepare tissue homogenates or cell lysates in phosphate buffer and centrifuge to obtain the supernatant.

    • Reaction: Add the sample to a quartz cuvette containing phosphate buffer.

    • Initiation: Start the reaction by adding a known concentration of H₂O₂.

    • Measurement: Immediately monitor the decrease in absorbance at 240 nm for a set period.

    • Calculation: The catalase activity is calculated from the rate of H₂O₂ decomposition. One unit of catalase activity is often defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute. Results are expressed as U/mg protein.

Glutathione Peroxidase (GPx) Activity Assay

This assay measures the activity of GPx, which catalyzes the reduction of hydroperoxides by reduced glutathione (GSH).

  • Principle: This is a coupled enzyme assay. GPx reduces an organic hydroperoxide (e.g., cumene (B47948) hydroperoxide or tert-butyl hydroperoxide) using GSH. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP⁺. The decrease in NADPH absorbance at 340 nm is proportional to GPx activity.

  • Reagents:

    • Phosphate buffer

    • Reduced glutathione (GSH)

    • Glutathione reductase (GR)

    • NADPH

    • An organic hydroperoxide (e.g., cumene hydroperoxide)

  • Procedure:

    • Sample Preparation: Prepare tissue homogenates or cell lysates and obtain the supernatant after centrifugation.

    • Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer, GSH, GR, and NADPH.

    • Add the sample to the reaction mixture.

    • Initiation: Start the reaction by adding the hydroperoxide substrate.

    • Measurement: Monitor the decrease in absorbance at 340 nm.

    • Calculation: The GPx activity is calculated from the rate of NADPH oxidation. One unit of GPx activity is often defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute. Results are expressed as U/mg protein.

Conclusion

The available preclinical data strongly suggest that this compound possesses significant antioxidant and free radical scavenging properties. Its ability to modulate key antioxidant enzymes, reduce lipid peroxidation, and influence pro-survival signaling pathways highlights its potential as a therapeutic agent for conditions associated with oxidative stress. The protocols and data presented in these application notes are intended to serve as a valuable resource for the scientific community to further investigate the multifaceted beneficial effects of this compound. Rigorous and well-controlled studies are encouraged to translate these promising preclinical findings into potential clinical applications.

References

Application Notes and Protocols: BPC 157 Interaction with Dopaminergic and Serotonergic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Body Protective Compound 157 (BPC 157) is a stable gastric pentadecapeptide that has demonstrated a wide range of therapeutic effects in preclinical studies, from tissue healing to organ protection.[1][2] A significant area of interest is its interaction with the central nervous system, particularly its modulatory effects on the dopaminergic and serotonergic systems. Unlike typical pharmacological agents that act as direct agonists or antagonists, this compound appears to exert a normalizing or homeostatic influence, counteracting both overstimulation and deficits within these crucial neurotransmitter systems.[2][3] These application notes provide a summary of the current understanding, quantitative data from key studies, and detailed experimental protocols for investigating these interactions.

Mechanism of Action: An Indirect Modulatory Role

Current evidence suggests that this compound does not directly bind to dopamine (B1211576) or serotonin (B10506) receptors. A pharmacological screening study indicated that this compound (as PL-10, PL 14736) displayed no significant binding affinity for a wide array of receptor systems, including adrenergic, cholinergic, histaminergic, dopaminergic, and serotonergic receptors.[4] This points towards an indirect mechanism of action. This compound's effects are likely mediated through the modulation of upstream or downstream signaling pathways. Studies have implicated the activation of pathways involving the Early Growth Response 1 (Egr-1) gene and the Janus kinase 2 (JAK-2) pathway in its broader therapeutic effects.[1] It is hypothesized that by influencing these fundamental cellular processes, this compound can restore balance to neurotransmitter systems under pathological conditions.

Interaction with the Dopaminergic System

This compound demonstrates a potent ability to counteract disturbances within the dopaminergic system, playing a stabilizing role in conditions of both dopamine excess and deficiency. It has been shown to attenuate the behavioral effects of dopamine agonists like amphetamine and counteract the catalepsy induced by dopamine D2 receptor antagonists such as haloperidol (B65202).[2][5][6] Furthermore, it may protect against neurotoxicity in models of Parkinson's disease and prevent the development of dopamine receptor supersensitivity.[3][7]

Quantitative Data: Dopaminergic System Interaction

The following tables summarize data from preclinical studies investigating the behavioral effects of this compound in models of dopaminergic dysfunction.

Table 1: Effect of this compound on Haloperidol-Induced Catalepsy in Mice

Treatment GroupDose of this compound (ip)Observation TimeOutcomeReference
Haloperidol (0.625-10.0 mg/kg) + SalineN/A1.5 - 7.5 hProminent catalepsy observed[Jelovac et al., 1999]
Haloperidol (0.625-10.0 mg/kg) + this compound10 µg/kg1.5 - 7.5 hMarkedly attenuated catalepsy; significantly fewer cataleptic mice[Jelovac et al., 1999]
Haloperidol (0.625-10.0 mg/kg) + this compound10 ng/kg1.5 - 7.5 hMarkedly attenuated catalepsy; significantly fewer cataleptic mice[Jelovac et al., 1999]

Source: Jelovac N, Sikiric P, Rucman R, et al. Eur J Pharmacol. 1999.[5]

Table 2: Effect of this compound on Amphetamine-Induced Stereotyped Behavior in Rats

Treatment GroupDose of this compound (ip)Observation PeriodOutcomeReference
Amphetamine (10 mg/kg) + SalineN/A0 - 120 minSignificant stereotyped behavior (compulsive sniffing, licking, gnawing)[Sikiric et al., 2002]
Amphetamine (10 mg/kg) + this compound10 µg/kg5 - 120 minStereotyped behavior was apparently attenuated throughout the observation period (P<0.05)[Sikiric et al., 2002]
Amphetamine (10 mg/kg) + this compound10 ng/kg5 - 120 minNo statistically significant attenuation of stereotyped behavior was found[Sikiric et al., 2002]

Source: Sikiric P, Jelovac N, Jelovac-Gjeldum A, et al. Acta Pharmacol Sin. 2002.[6][8]

Interaction with the Serotonergic System

This compound exerts complex, region-specific, and administration-dependent effects on the serotonergic system. It has been shown to modulate the synthesis of serotonin (5-HT) differently in various brain regions following acute versus chronic administration.[1][9] Notably, this compound can counteract the life-threatening symptoms of serotonin syndrome, a condition of excessive serotonergic activity. This effect is thought to be related to a specific counteraction of 5-HT2A receptor-mediated phenomena.[10] Additionally, this compound has demonstrated antidepressant-like effects in animal models.[11]

Quantitative Data: Serotonergic System Interaction

The following table summarizes the significant changes in regional brain serotonin synthesis rates following this compound administration in rats, as determined by the α-[14C]methyl-L-tryptophan autoradiographic method.

Table 3: Regional Brain Serotonin (5-HT) Synthesis Rate Changes Induced by this compound in Rats

AdministrationBrain RegionChange in 5-HT Synthesis Rate
Acute (Single Dose, 10 µg/kg ip) Dorsal ThalamusSignificantly Reduced
HippocampusSignificantly Reduced
Lateral Geniculate BodySignificantly Reduced
HypothalamusSignificantly Reduced
Substantia Nigra ReticulataSignificantly Higher
Medial Anterior Olfactory NucleusSignificantly Higher
Raphe NucleiNo Significant Change
Chronic (7-Day Treatment, 10 µg/kg sc) Dorsal Raphe NucleusSignificantly Reduced
Substantia NigraSignificant Increase
Lateral CaudateSignificant Increase
Accumbens NucleusSignificant Increase
Superior OliveSignificant Increase

Source: Tohyama Y, Sikirić P, Diksic M. Life Sci. 2004.[9]

Experimental Protocols

Protocol 1: Assessment of this compound on Haloperidol-Induced Catalepsy

Objective: To quantify the effect of this compound on the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol.

Materials:

  • Male Wistar rats or mice.

  • This compound (lyophilized powder).

  • Haloperidol solution.

  • Sterile saline (0.9% NaCl).

  • Catalepsy bar apparatus (a horizontal bar raised 9 cm above the surface).

  • Stopwatch.

Procedure:

  • Animal Acclimation: House animals under standard laboratory conditions for at least one week prior to the experiment.

  • Drug Preparation: Dissolve lyophilized this compound in sterile saline to the desired concentration (e.g., for 10 µg/kg and 10 ng/kg doses). Dilute haloperidol to the desired concentration (e.g., 5.0 mg/kg).

  • Animal Groups: Randomly assign animals to experimental groups (e.g., Control (Saline + Saline), Haloperidol + Saline, Haloperidol + this compound 10 µg/kg, Haloperidol + this compound 10 ng/kg).

  • Administration: Administer this compound or saline via intraperitoneal (i.p.) injection. Immediately following, administer haloperidol or saline via i.p. injection.

  • Catalepsy Assessment (Bar Test):

    • At predetermined time intervals (e.g., 60, 120, 180, 240, 300 minutes post-injection), gently place the animal's forepaws on the horizontal bar.

    • Start the stopwatch immediately.

    • Measure the latency (in seconds) for the animal to remove both forepaws from the bar.

    • A cut-off time (e.g., 180 seconds) should be established. If the animal remains on the bar for the entire cut-off period, it is considered fully cataleptic for that time point.

  • Data Analysis: Compare the latency to descend from the bar across the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in latency in the this compound co-treated groups compared to the Haloperidol + Saline group indicates an anti-cataleptic effect.

Protocol 2: Measurement of Regional Serotonin Synthesis (α-MTrp Autoradiography)

Objective: To measure the rate of serotonin synthesis in specific brain regions following acute or chronic this compound administration using the α-[14C]methyl-L-tryptophan (α-MTrp) autoradiographic method.

Materials:

  • Male Sprague-Dawley rats.

  • This compound (lyophilized powder).

  • α-[14C]methyl-L-tryptophan tracer.

  • Anesthetic (e.g., isoflurane).

  • Equipment for tail vein and/or arterial catheterization.

  • Brain cryostat and autoradiography equipment.

  • Image analysis software.

Procedure:

  • Animal Treatment:

    • Acute Study: Administer a single dose of this compound (e.g., 10 µg/kg, i.p.) or saline 40 minutes before tracer injection.

    • Chronic Study: Administer this compound (e.g., 10 µg/kg, s.c.) or saline daily for 7 days. Conduct the experiment 24 hours after the last injection.

  • Tracer Injection: Lightly anesthetize the rat and inject a bolus of α-[14C]MTrp intravenously.

  • Blood Sampling (if required by the specific protocol variant): Collect arterial blood samples at specified time points to measure plasma radioactivity and determine the tracer input function.

  • Brain Extraction: At a predetermined time after tracer injection (e.g., 60 minutes), euthanize the animal, decapitate, and rapidly remove the brain. Freeze the brain in isopentane (B150273) cooled with dry ice.

  • Autoradiography:

    • Section the frozen brain into thin slices (e.g., 20 µm) using a cryostat.

    • Mount the sections on coverslips and expose them to X-ray film along with calibrated [14C] standards.

    • Develop the film after an appropriate exposure period.

  • Image Analysis and Quantification:

    • Digitize the autoradiograms.

    • Using image analysis software, measure the optical density in various brain regions of interest (e.g., hippocampus, substantia nigra, raphe nuclei).

    • Convert optical density values to radioactivity concentrations using the calibration curve from the standards.

  • Calculation of Synthesis Rate: Calculate the regional rate of serotonin synthesis (K*) using an appropriate operational equation derived from the kinetic model of α-MTrp, which relates tissue radioactivity to the plasma tracer concentration over time.

  • Data Analysis: Compare the calculated K* values between this compound-treated and control groups for each brain region using statistical tests (e.g., t-test or ANOVA).

Visualizations

Diagram 1: Proposed Indirect Modulatory Pathway of this compound

BPC157_Modulation cluster_Dopamine Dopaminergic System cluster_Serotonin Serotonergic System BPC157 This compound UnknownReceptor Unknown Receptor / Upstream Mechanism BPC157->UnknownReceptor Signaling Intracellular Signaling Cascades (e.g., EGR-1, JAK-2, FAK-Paxillin) UnknownReceptor->Signaling D_Neuron Dopaminergic Neuron Signaling->D_Neuron Modulates S_Neuron Serotonergic Neuron Signaling->S_Neuron Modulates D_Homeostasis Dopamine Homeostasis D_Neuron->D_Homeostasis Restores S_Homeostasis Serotonin Homeostasis S_Neuron->S_Homeostasis Restores

Caption: Proposed indirect mechanism of this compound on neurotransmitter systems.

Diagram 2: Experimental Workflow for Haloperidol-Induced Catalepsy Study

Catalepsy_Workflow cluster_testing Repetitive Testing start Start: Acclimated Mice groups Randomize into Groups: 1. Control (Saline) 2. HAL + Saline 3. HAL + this compound (Low Dose) 4. HAL + this compound (High Dose) start->groups injection Intraperitoneal (i.p.) Injection (this compound or Saline, then Haloperidol) groups->injection t1 Time = 60 min Bar Test injection->t1 t2 Time = 120 min Bar Test t1->t2 ... tn Time = 'n' min Bar Test t2->tn ... analysis Data Analysis: Measure latency to descend (sec). Compare groups via ANOVA. tn->analysis end End: Determine Anti-Cataleptic Effect analysis->end

Caption: Workflow for assessing this compound's effect on catalepsy in rodents.

Conclusion

This compound demonstrates a significant and complex modulatory interaction with both the dopaminergic and serotonergic systems. Its ability to restore homeostasis without acting as a direct receptor ligand makes it a unique candidate for further investigation in CNS disorders characterized by neurotransmitter imbalances. The provided protocols offer a framework for researchers to quantitatively assess these effects and further elucidate the underlying mechanisms of this promising peptide. Further research, particularly utilizing techniques like in vivo microdialysis and receptor binding studies with radiolabeled this compound, is warranted to fully understand its therapeutic potential.

References

Application Notes and Protocols: BPC 157 for Bone Healing and Fracture Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Body Protective Compound 157 (BPC 157) is a synthetic pentadecapeptide derived from a protein found in human gastric juice.[1] It has garnered significant interest in regenerative medicine for its potential to accelerate the healing of various tissues, including bone.[2] Preclinical studies, particularly in animal models, have demonstrated that this compound may enhance fracture repair and promote the healing of segmental bone defects.[3][4] This document provides a comprehensive overview of the current research, including quantitative data from key studies, detailed experimental protocols for in vivo and in vitro models, and an exploration of the proposed signaling pathways involved in this compound's osteogenic effects.

Mechanism of Action

This compound is believed to exert its pro-healing effects on bone through a multi-faceted approach, primarily by promoting angiogenesis (the formation of new blood vessels), modulating key signaling pathways involved in cell growth and migration, and potentially interacting with the growth hormone signaling axis. A critical aspect of bone healing is the restoration of blood supply to the injury site, and this compound's ability to stimulate angiogenesis is a key proposed mechanism.[5]

Quantitative Data from Preclinical Studies

A pivotal study by Šebečić et al. (1999) investigated the effect of this compound on the healing of segmental bone defects in rabbits. The following tables summarize the key quantitative findings from this research, comparing this compound treatment to control, bone marrow, and autologous cortical bone graft implantation.[6]

Table 1: Histomorphometric Analysis of Newly Formed Tissue in Segmental Bone Defects [6]

Treatment GroupNewly Formed Bone (%)Cartilaginous Tissue (%)Fibrous Tissue (%)
Control (Saline)48.910.240.9
Bone Marrow88.45.16.5
This compound (10 µg/kg, i.m., 14 days)82.76.311.0
This compound (10 ng/kg, i.m., 14 days)75.67.816.6
Autologous Cortical Graft84.34.910.8

*p < 0.001 compared to the control group.

Table 2: Radiographic Assessment of Callus Surface Area [6]

Treatment GroupCallus Surface within Defect (mm²) (Week 2)
Control (Saline)18.3 ± 4.1
Bone Marrow35.7 ± 5.2
This compound (10 µg/kg, local)39.4 ± 6.3
This compound (10 µg/kg, i.m., 14 days)36.1 ± 5.8

Table 3: Healing Outcome based on Bony Continuity [6]

Treatment GroupNumber of Animals with Healed DefectsNumber of Animals with Unhealed Defects
Control (Saline)06
Bone Marrow51
This compound (10 µg/kg, i.m., 14 days)51
This compound (10 ng/kg, i.m., 14 days)51
Autologous Cortical Graft60

*p < 0.05 compared to the control group.

Signaling Pathways

This compound's influence on bone healing is thought to be mediated by several key signaling pathways. These pathways are crucial for angiogenesis, cell migration, proliferation, and differentiation, all of which are integral to the bone repair process.

VEGFR2-Akt-eNOS Pathway and Angiogenesis

Angiogenesis is critical for delivering nutrients and oxygen to the fracture site. This compound has been shown to promote the formation of new blood vessels, an effect linked to the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway.[5]

VEGFR2_Pathway BPC157 This compound VEGFR2 VEGFR2 BPC157->VEGFR2 Upregulates & Activates Akt Akt VEGFR2->Akt Phosphorylates eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide eNOS->NO Produces Angiogenesis Angiogenesis (Vessel Formation) NO->Angiogenesis Promotes

This compound promotes angiogenesis via the VEGFR2-Akt-eNOS signaling cascade.

FAK-Paxillin Pathway and Cell Migration

The migration of osteoblasts and other progenitor cells to the injury site is essential for bone regeneration. The Focal Adhesion Kinase (FAK) and Paxillin pathway, which is involved in cell adhesion and migration, is influenced by this compound, primarily observed in fibroblasts.

FAK_Paxillin_Pathway BPC157 This compound FAK FAK (Focal Adhesion Kinase) BPC157->FAK Promotes Phosphorylation Paxillin Paxillin FAK->Paxillin Phosphorylates CellMigration Cell Migration & Adhesion Paxillin->CellMigration Regulates

This compound enhances cell migration through the FAK-Paxillin signaling pathway.

Growth Hormone Receptor-JAK2 Pathway

This compound has been shown to upregulate the expression of growth hormone receptors, potentially sensitizing cells to the effects of growth hormone and promoting proliferation and healing. This has been observed in tendon fibroblasts and may have implications for bone cells as well.

GH_JAK2_Pathway BPC157 This compound GH_Receptor Growth Hormone Receptor (GHR) BPC157->GH_Receptor Upregulates Expression JAK2 JAK2 GH_Receptor->JAK2 Activates GH Growth Hormone (GH) GH->GH_Receptor Binds STAT STAT JAK2->STAT Phosphorylates GeneTranscription Gene Transcription (Cell Proliferation) STAT->GeneTranscription Promotes

This compound may amplify growth hormone signaling by upregulating its receptor.

Experimental Protocols

The following protocols are based on methodologies reported in the scientific literature and are intended to serve as a guide for researchers.

In Vivo Model: Rabbit Segmental Bone Defect

This model is widely used to evaluate the efficacy of bone healing agents.

Rabbit_Defect_Workflow AnimalPrep Animal Preparation (Anesthesia, Surgical Site Prep) DefectCreation Surgical Creation of Segmental Defect (e.g., 0.8 cm in radius) AnimalPrep->DefectCreation Treatment Treatment Administration (this compound - local/i.m., Control, etc.) DefectCreation->Treatment PostOp Post-Operative Care (Analgesia, Monitoring) Treatment->PostOp Analysis Analysis at Time Points (e.g., 2, 4, 6 weeks) PostOp->Analysis Radiography Radiographic Assessment Analysis->Radiography Histology Histological & Histomorphometric Analysis Analysis->Histology Biomechanics Biomechanical Testing (Optional) Analysis->Biomechanics

Workflow for the in vivo rabbit segmental bone defect model.

1. Animal Model:

  • Species: New Zealand white rabbits.

  • A critical-sized defect (e.g., 0.8 cm to 1.5 cm) is created in the mid-diaphysis of the radius or ulna.[3][7] This size is generally considered non-healing within the study period without intervention.

2. Surgical Procedure:

  • Anesthetize the animal following approved institutional protocols.

  • Prepare the surgical site by shaving and disinfecting the forearm.

  • Make a longitudinal incision to expose the radius.

  • Carefully dissect the muscles and retract them to expose the bone.

  • Create a segmental defect of a pre-determined length using an oscillating saw under irrigation to prevent thermal necrosis.

  • The periosteum at the defect site may be removed to create a more challenging healing environment.[7]

3. Treatment Administration:

  • This compound Groups: Administer this compound at desired concentrations (e.g., 10 ng/kg or 10 µg/kg) via intramuscular injection or locally into the defect site.[3]

  • Control Group: Administer an equal volume of saline.[3]

  • Comparative Groups (Optional): Include groups treated with autologous bone marrow or cortical bone grafts.[3]

4. Post-Operative Care:

  • Close the wound in layers.

  • Administer analgesics as per veterinary guidelines.

  • Monitor the animals for signs of infection or distress.

5. Analysis:

  • Radiographic Evaluation: Take X-rays at regular intervals (e.g., 2, 4, and 6 weeks) to assess callus formation, bridging of the defect, and bone density (microphotodensitometry).[3]

  • Histological and Histomorphometric Analysis: At the end of the study period, euthanize the animals and harvest the radii. Decalcify the bone, embed in paraffin, section, and stain with Hematoxylin and Eosin. Quantify the area of new bone, cartilage, and fibrous tissue within the defect.[8]

  • Biomechanical Testing (Optional): Perform three-point bending tests on the healed bones to determine their mechanical strength (e.g., ultimate load, stiffness).[9]

In Vitro Model: Osteoblast Differentiation and Mineralization Assays

These assays are used to assess the direct effects of this compound on osteoblast function.

In_Vitro_Workflow CellCulture Culture Osteoprogenitor Cells (e.g., MSCs, MC3T3-E1) Differentiation Induce Osteogenic Differentiation (with Osteogenic Medium) CellCulture->Differentiation Treatment Treat with this compound (Varying Concentrations) Differentiation->Treatment Assays Perform Assays at Time Points Treatment->Assays ALP_Assay Alkaline Phosphatase (ALP) Assay (Early Marker) Assays->ALP_Assay Alizarin_Red Alizarin Red S Staining (Mineralization - Late Marker) Assays->Alizarin_Red

Workflow for in vitro osteoblast differentiation and mineralization assays.

1. Alkaline Phosphatase (ALP) Activity Assay (Early Osteogenic Marker):

  • Culture osteoprogenitor cells (e.g., mesenchymal stem cells or pre-osteoblastic cell lines) in osteogenic differentiation medium.

  • Treat cells with various concentrations of this compound.

  • At an early time point (e.g., 7 days), lyse the cells.

  • Add p-nitrophenyl phosphate (B84403) (pNPP) substrate to the lysate. ALP will convert pNPP to p-nitrophenol, which is yellow.[10]

  • Measure the absorbance at 405 nm to quantify ALP activity. Normalize to total protein content.[10]

2. Alizarin Red S Staining (Late Marker of Mineralization):

  • Culture and treat cells as described above for a longer period (e.g., 14-21 days) to allow for matrix mineralization.

  • Fix the cells with 10% formalin.[11]

  • Stain the fixed cells with 2% Alizarin Red S solution (pH 4.1-4.3).[11]

  • Alizarin Red S binds to calcium deposits in the extracellular matrix, staining them bright orange-red.[12]

  • For quantification, the stain can be eluted with 10% cetylpyridinium (B1207926) chloride and the absorbance measured at 562 nm.[12]

Protocol for Western Blot Analysis of Signaling Pathways

This protocol can be adapted to analyze the phosphorylation status of VEGFR2, Akt, eNOS, FAK, Paxillin, and JAK2.

1. Cell Culture and Treatment:

  • Plate a suitable cell line (e.g., HUVECs for angiogenesis pathways, fibroblasts or osteoblasts for others) and grow to 70-80% confluency.

  • Serum-starve the cells for several hours to reduce basal signaling.

  • Treat with this compound at various concentrations for the desired time. For pathways requiring stimulation, add the appropriate agonist (e.g., VEGF for VEGFR2) for a short period before lysis.[13]

2. Protein Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[14]

  • Determine protein concentration using a BCA or Bradford assay.[15]

3. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[16]

4. Immunoblotting:

  • Block the membrane with 5% BSA in TBST for 1 hour.[14]

  • Incubate with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-VEGFR2, anti-phospho-Akt) overnight at 4°C.[15][17]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detect the signal using an ECL substrate and an imaging system.[17]

5. Data Analysis:

  • Strip the membrane and re-probe for the total protein (e.g., total VEGFR2) and a loading control (e.g., β-actin or GAPDH).

  • Quantify band intensities using densitometry software.

  • Express the results as a ratio of the phosphorylated protein to the total protein, normalized to the loading control.

Conclusion

The available preclinical data suggests that this compound holds significant potential as a therapeutic agent for enhancing bone healing and fracture repair. Its pro-angiogenic and cell-modulating effects, mediated through pathways such as VEGFR2-Akt-eNOS and FAK-Paxillin, provide a strong rationale for its osteogenic properties. However, it is crucial to note that the majority of the current evidence is derived from animal and in vitro studies.[4] Rigorous, well-controlled clinical trials in humans are necessary to validate these promising preclinical findings and to establish the safety and efficacy of this compound for orthopedic applications. The protocols and data presented herein are intended to provide a foundation for researchers to further investigate the therapeutic potential of this intriguing peptide.

References

Application Notes and Protocols for BPC 157 Research in Traumatic Brain Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research on the stable gastric pentadecapeptide BPC 157 in preclinical models of traumatic brain injury (TBI). The included protocols are based on published studies and are intended to serve as a guide for designing and conducting further research in this area.

Introduction

Traumatic brain injury (TBI) is a significant cause of mortality and long-term disability, characterized by primary mechanical damage and a subsequent cascade of secondary injuries, including edema, inflammation, and neuronal cell death.[1] The pentadecapeptide this compound, a sequence derived from a human gastric juice protein, has demonstrated potent protective and therapeutic effects in various organ systems.[1] In the context of TBI, research in animal models suggests that this compound can mitigate the severity of injury and improve outcomes.[1][2][3]

Studies have shown that this compound administration in mice following a weight-drop induced TBI leads to a marked attenuation of damage, improved early outcomes, and reduced mortality over a 24-hour period.[2] The observed benefits include a reduction in the intensity of traumatic lesions such as subarachnoid and intraventricular hemorrhage, brain lacerations, and consecutive brain edema.[2][3] These neuroprotective effects are thought to be mediated through various signaling pathways, including the modulation of the nitric oxide (NO) system and the activation of pro-angiogenic pathways like the VEGFR2-Akt-eNOS signaling cascade.[4][5][6] Furthermore, this compound has been shown to influence the expression of several genes implicated in neuronal survival and repair, such as Egr1.[4]

This document summarizes the key quantitative findings from preclinical TBI studies, provides detailed experimental protocols, and visualizes the proposed signaling pathways to facilitate further investigation into the therapeutic potential of this compound for TBI.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of this compound in a mouse model of traumatic brain injury induced by a falling weight.

Table 1: Effect of this compound on Mortality Rate Following Traumatic Brain Injury in Mice

Treatment GroupDosageAdministration TimeMortality Rate (within 24h)
Saline (Control)0.9% NaCl1 min post-TBIHigh (Specific % not stated)
This compound10 µg/kg1 min post-TBIMinimal postponed mortality[2]
This compound10 ng/kg1 min post-TBIMinimal postponed mortality[2]

Table 2: Effect of this compound on Neurological Outcomes Following Traumatic Brain Injury in Mice

Treatment GroupDosageAdministration TimeKey Neurological Outcomes (within 24h)
Saline (Control)0.9% NaCl1 min post-TBIUnconsciousness
This compound10 µg/kg1 min post-TBIReduction of unconsciousness[2]
BPC 17510 ng/kg1 min post-TBIReduction of unconsciousness[2]

Table 3: Pathological Findings in this compound-Treated Mice Following Traumatic Brain Injury

Treatment GroupDosagePathological Findings (at 24h post-TBI)
Saline (Control)0.9% NaClSevere subarachnoidal and intraventricular haemorrhage, brain laceration, haemorrhagic laceration, and brain edema.
This compound10 µg/kgLess intense traumatic lesions and considerably improved brain edema.[2][3]
This compound10 ng/kgLess intense traumatic lesions and considerably improved brain edema.[2][3]

Experimental Protocols

Animal Model of Traumatic Brain Injury (Weight-Drop Method)

This protocol describes the induction of a diffuse traumatic brain injury in mice using a weight-drop device, as reported in studies investigating this compound.

Materials:

  • Male mice (specific strain and weight to be determined by the researcher, e.g., BALB/c, 20-25g)

  • Anesthesia (e.g., intraperitoneal ketamine/xylazine)

  • Weight-drop apparatus (a guided metal rod with a specific weight and a platform for positioning the mouse)

  • Stereotaxic frame (optional, for precise positioning)

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic agent and dose. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Place the anesthetized mouse in a prone position on the platform of the weight-drop apparatus. The head should be fixed to prevent movement during the impact.

  • Position the impactor of the weight-drop device over the desired location on the skull (e.g., midway between the lambda and bregma sutures).

  • Release the weight from a predetermined height to induce the traumatic brain injury. The force of the impact should be calibrated to produce a consistent and reproducible injury level.

  • Immediately after the impact, remove the mouse from the apparatus and place it on a heating pad to maintain body temperature during recovery from anesthesia.

  • Monitor the animal closely for vital signs and the return of consciousness.

This compound Administration

This protocol outlines the preparation and administration of this compound to mice following traumatic brain injury.

Materials:

  • This compound peptide (lyophilized powder)

  • Sterile 0.9% saline solution

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-gauge)

Procedure:

  • Reconstitution: Reconstitute the lyophilized this compound powder with sterile 0.9% saline to the desired stock concentration. Gently vortex to ensure complete dissolution.

  • Dosage Calculation: Calculate the volume of the this compound solution to be administered based on the animal's body weight and the target dosage (e.g., 10 µg/kg or 10 ng/kg).

  • Administration:

    • Route: Intraperitoneal (i.p.) injection is a commonly used route in the cited studies.

    • Timing: Administer the calculated dose of this compound solution at the specified time point relative to the TBI induction (e.g., 1 minute, 5 minutes, or 30 minutes post-injury).

    • Control Group: Administer an equivalent volume of sterile 0.9% saline to the control group.

Assessment of Outcomes

This section describes methods for evaluating the effects of this compound on TBI outcomes.

a) Mortality Rate:

  • Monitor the animals at regular intervals (e.g., every hour for the first 6 hours, then every 4-6 hours) for 24 hours post-TBI.

  • Record the time of death for any animal that does not survive.

  • Calculate the mortality rate for each treatment group as a percentage.

b) Neurological Assessment:

  • Consciousness/Unconsciousness: Observe the time it takes for the animal to regain its righting reflex after TBI. A prolonged time to righting is indicative of a more severe injury.

  • Neurological Deficit Scoring: While not detailed in the primary abstracts, researchers can employ standardized neurological deficit scoring systems for mice to quantify motor and sensory deficits.

c) Histopathological Analysis:

  • At the end of the experimental period (e.g., 24 hours post-TBI), euthanize the animals using an approved method.

  • Perfuse the animals transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Carefully dissect the brain and post-fix it in the same fixative overnight.

  • Process the brain tissue for paraffin (B1166041) embedding and sectioning.

  • Stain the brain sections with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize the general morphology and identify areas of hemorrhage, laceration, and necrosis.

  • Qualitatively or quantitatively assess the extent of the lesions in different brain regions.

d) Assessment of Brain Edema (Wet/Dry Weight Method):

  • At the designated time point, euthanize the animal and immediately dissect the brain.

  • Separate the injured hemisphere from the uninjured hemisphere.

  • Weigh each hemisphere immediately to obtain the "wet weight."

  • Dry the tissue in an oven at a specific temperature (e.g., 60-80°C) for a set period (e.g., 24-48 hours) until a constant weight is achieved.

  • Weigh the dried tissue to obtain the "dry weight."

  • Calculate the brain water content using the following formula:

    • % Water Content = [(Wet Weight - Dry Weight) / Wet Weight] x 100

  • Compare the brain water content between the different treatment groups.

Mandatory Visualizations

Signaling Pathways

BPC_157_TBI_Signaling cluster_BPC157 This compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes BPC157 This compound VEGFR2 VEGFR2 BPC157->VEGFR2 Activates Akt Akt VEGFR2->Akt Phosphorylates Angiogenesis Angiogenesis VEGFR2->Angiogenesis eNOS eNOS Akt->eNOS Phosphorylates BPC157_to_Egr1_and_Nfkb BPC157_to_Egr1_and_Nfkb NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Ikk IKK Ikb IκB Ikk->Ikb Phosphorylates Nfkb NF-κB Ikb->Nfkb Releases Egr1 Egr1 Neuroprotection Neuroprotection Egr1->Neuroprotection ProInflammatory_Genes Pro-inflammatory Genes Nfkb->ProInflammatory_Genes Activates Inflammation Inflammation ProInflammatory_Genes->Inflammation BPC157_to_Egr1_and_Nfkb->Ikk Inhibits BPC157_to_Egr1_and_Nfkb->Egr1 Upregulates BPC_157_TBI_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_assessment Outcome Assessment (24h) cluster_analysis Data Analysis Animal_Model 1. TBI Model Induction (Weight-Drop in Mice) Treatment_Groups 2. Group Assignment (Saline vs. This compound) Animal_Model->Treatment_Groups Administration 3. This compound Administration (i.p. at defined timepoints) Treatment_Groups->Administration Mortality 4a. Mortality Rate Administration->Mortality Neuro_Score 4b. Neurological Assessment Administration->Neuro_Score Histology 4c. Histopathology Administration->Histology Edema 4d. Brain Edema Measurement Administration->Edema Data_Analysis 5. Statistical Analysis and Interpretation Mortality->Data_Analysis Neuro_Score->Data_Analysis Histology->Data_Analysis Edema->Data_Analysis

References

BPC 157: Enhancing Endothelial Function Through Nitric Oxide Synthase Activation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Body Protective Compound 157 (BPC 157) is a synthetic pentadecapeptide with a wide range of observed regenerative effects. Of particular interest to cardiovascular research and drug development is its potent influence on endothelial function and angiogenesis. These effects are largely mediated through the modulation of the nitric oxide synthase (eNOS) signaling pathway. Nitric oxide (NO) is a critical signaling molecule in the vascular system, regulating vasodilation, inhibiting platelet aggregation and adhesion, and preventing smooth muscle cell proliferation. This document provides a detailed overview of the effects of this compound on endothelial cells, summarizes key quantitative data, and offers comprehensive protocols for relevant in vitro assays.

Mechanism of Action: this compound and the eNOS Pathway

This compound has been shown to promote endothelial cell function and angiogenesis primarily through the activation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the subsequent downstream signaling cascade involving Akt and eNOS.[1][2] Upon binding, this compound can trigger the phosphorylation and activation of VEGFR2, leading to the activation of Akt (also known as Protein Kinase B). Activated Akt then phosphorylates eNOS at its serine 1177 residue, a key step in activating the enzyme to produce nitric oxide from L-arginine.

Another proposed mechanism involves the Src-Caveolin-1-eNOS signaling pathway.[3][4][5] this compound may enhance the phosphorylation of Src and Caveolin-1, leading to the dissociation of the inhibitory Caveolin-1-eNOS complex.[3][6] This dissociation allows for the activation of eNOS and subsequent NO production. The culmination of these pathways is an increase in intracellular NO, which promotes endothelial cell migration, proliferation, and the formation of new blood vessels.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various markers of endothelial function and eNOS activation as reported in preclinical studies.

Table 1: Effect of this compound on Nitric Oxide Production and eNOS Phosphorylation

ParameterCell TypeThis compound ConcentrationFold Increase vs. ControlReference
Nitric Oxide ProductionHUVECs1 µg/mL1.35 ± 0.1[6]
eNOS Phosphorylation (Ser1177)HUVECs1 µg/mLTime-dependent increase[1]
Src Phosphorylation (Tyr416)HUVECs1 µg/mLTime-dependent increase[3]
Cav-1 Phosphorylation (Tyr14)HUVECs1 µg/mLTime-dependent increase[3]

Table 2: Effect of this compound on Endothelial Cell Function

AssayCell TypeThis compound ConcentrationObserved EffectReference
Tube FormationHUVECs0.1 and 1 µg/mLIncreased percentage of completely formed tubes
Cell MigrationHUVECs1 µg/mLEnhanced cell migration[6]
Angiogenesis (CAM Assay)In vivo (chick embryo)0.1 µgIncreased angiogenic index
Vasorelaxation (Aortic Rings)Rat Aorta100 µg/mL37.6 ± 5.7% vasorelaxation[1]

Signaling Pathway and Experimental Workflow Diagrams

BPC_157_Signaling_Pathway cluster_VEGFR2 VEGFR2 Pathway cluster_Src Src-Caveolin-1 Pathway cluster_effects Endothelial Effects BPC157 This compound VEGFR2 VEGFR2 BPC157->VEGFR2 activates Src Src BPC157->Src activates Akt Akt VEGFR2->Akt activates pAkt p-Akt Akt->pAkt eNOS_v eNOS pAkt->eNOS_v phosphorylates peNOS_v p-eNOS (Ser1177) eNOS_v->peNOS_v NO_v Nitric Oxide peNOS_v->NO_v produces Migration Cell Migration NO_v->Migration Proliferation Cell Proliferation NO_v->Proliferation Angiogenesis Angiogenesis NO_v->Angiogenesis Vasodilation Vasodilation NO_v->Vasodilation pSrc p-Src Src->pSrc Cav1 Caveolin-1 pSrc->Cav1 phosphorylates pCav1 p-Cav-1 Cav1->pCav1 Cav1_eNOS Cav-1-eNOS Complex (inactive) pCav1->Cav1_eNOS dissociates eNOS_s eNOS (active) Cav1_eNOS->eNOS_s NO_s Nitric Oxide eNOS_s->NO_s produces NO_s->Migration NO_s->Proliferation NO_s->Angiogenesis NO_s->Vasodilation

Caption: this compound signaling pathways in endothelial cells.

Experimental_Workflow cluster_culture Cell Culture cluster_assays Functional Assays cluster_molecular Molecular Analysis Culture Culture Endothelial Cells (e.g., HUVECs) Treatment Treat with this compound (various concentrations) Culture->Treatment NO_Assay Nitric Oxide Measurement (DAF-FM DA Assay) Treatment->NO_Assay Migration_Assay Cell Migration Assay (Scratch or Transwell) Treatment->Migration_Assay Tube_Assay Tube Formation Assay (Matrigel) Treatment->Tube_Assay Lysate Prepare Cell Lysates Treatment->Lysate Western Western Blot for p-eNOS, eNOS, etc. Lysate->Western

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

Nitric Oxide (NO) Measurement in Endothelial Cells using DAF-FM Diacetate

This protocol describes the qualitative and semi-quantitative measurement of intracellular NO production in endothelial cells treated with this compound using the fluorescent probe 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) diacetate.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., M199)

  • This compound

  • DAF-FM Diacetate (Sigma-Aldrich)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with a standard fluorescein (B123965) bandpass filter (Excitation ~495 nm, Emission ~515 nm)

Procedure:

  • Cell Culture: Culture HUVECs in appropriate growth medium until they reach 80-90% confluency in a suitable culture vessel (e.g., 24-well plate).

  • This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 1 µg/mL) in fresh culture medium for a specified duration (e.g., 30 minutes).[1] Include a vehicle-treated control group.

  • DAF-FM DA Loading: Prepare a 2 µM working solution of DAF-FM diacetate in culture medium.

  • Remove the this compound-containing medium from the cells and wash once with PBS.

  • Add the 2 µM DAF-FM diacetate solution to each well and incubate for 30 minutes at 37°C, protected from light.[3]

  • Washing: After incubation, gently wash the cells twice with PBS to remove excess probe.

  • Fluorescence Microscopy: Add fresh PBS or culture medium to the cells. Immediately visualize and capture fluorescent images using a fluorescence microscope. NO production will be indicated by an increase in green fluorescence intensity.

  • Quantification (Optional): The fluorescence intensity of multiple fields of view per condition can be quantified using image analysis software (e.g., ImageJ). The final fluorescence signal should be normalized to the cell number in each field.

Endothelial Cell Migration: Scratch Wound Assay

This protocol details a method to assess the effect of this compound on the directional migration of a confluent monolayer of endothelial cells.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • This compound

  • 12-well or 24-well tissue culture plates

  • Sterile 200 µL pipette tip or a cell scraper

  • Phase-contrast microscope with a camera

Procedure:

  • Create a Confluent Monolayer: Seed HUVECs into the wells of a culture plate at a density that allows them to form a confluent monolayer within 24 hours.

  • Create the "Wound": Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight, cell-free scratch down the center of each well.

  • Washing: Gently wash the wells with PBS to remove any detached cells.

  • This compound Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound. Include a vehicle-treated control.

  • Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in predefined locations in each well using a phase-contrast microscope.

  • Incubation and Imaging: Incubate the plate at 37°C. Capture images of the same predefined locations at regular intervals (e.g., every 4-8 hours) for up to 24-48 hours, or until the scratch in the control group is nearly closed.

  • Data Analysis: The rate of cell migration can be quantified by measuring the area of the cell-free scratch at each time point using image analysis software. The percentage of wound closure can be calculated relative to the initial scratch area at Time 0.

Endothelial Tube Formation Assay on Matrigel

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis, in response to this compound.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • This compound

  • Matrigel Basement Membrane Matrix (Corning or equivalent), growth factor reduced

  • 24-well tissue culture plates, pre-chilled

  • Phase-contrast microscope with a camera

Procedure:

  • Matrigel Coating: Thaw the Matrigel on ice overnight at 4°C. Using pre-chilled pipette tips, add 200-250 µL of Matrigel to each well of a pre-chilled 24-well plate.[2]

  • Solidification: Incubate the plate at 37°C for at least 30 minutes to allow the Matrigel to solidify.

  • Cell Preparation and Seeding: Trypsinize and resuspend HUVECs in culture medium containing the desired concentrations of this compound.

  • Seed 50,000 - 100,000 cells in a volume of 200 µL onto the solidified Matrigel in each well.[2]

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Image Acquisition: Observe and photograph the formation of tube-like structures using a phase-contrast microscope.

  • Quantification: The extent of tube formation can be quantified by measuring parameters such as the total tube length, the number of branch points, and the total area covered by the tubes using angiogenesis analysis software.

Western Blot Analysis of eNOS Phosphorylation

This protocol describes the detection and semi-quantification of phosphorylated eNOS (at Ser1177) in endothelial cells treated with this compound.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • This compound

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-eNOS (Ser1177) and Rabbit anti-total eNOS

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment and Lysis: Culture and treat HUVECs with this compound for the desired time points (e.g., 0, 5, 15, 30 minutes).

  • Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-eNOS (Ser1177) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total eNOS to normalize the phosphorylated eNOS signal.

  • Densitometry: Quantify the band intensities using image analysis software. The ratio of phosphorylated eNOS to total eNOS is calculated to determine the relative level of eNOS activation.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of BPC 157

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management and disposal of investigational compounds like BPC 157 are paramount to ensuring laboratory safety and regulatory compliance. As a synthetic peptide, this compound necessitates handling as chemical waste, adhering to stringent institutional, local, state, and federal regulations. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, designed to be a trusted resource for laboratory professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS provides vital information on hazards, handling, and emergency measures.

Personal Protective Equipment (PPE): The primary line of defense against accidental exposure is the consistent use of appropriate PPE. This includes:

  • Gloves: Chemical-resistant gloves, such as nitrile, are mandatory. Gloves should be changed immediately if they become contaminated.

  • Eye Protection: Safety glasses or goggles are essential to protect against splashes of reconstituted solutions.

  • Lab Coats: A lab coat or protective gown must be worn to shield skin and clothing from potential spills.

  • Respiratory Protection: When handling lyophilized this compound powder, which can become airborne, work should be conducted in a fume hood or biosafety cabinet to prevent inhalation.

Designated Work Area: All handling of this compound should be confined to a designated and well-organized laboratory area to prevent cross-contamination.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound should be approached with the same diligence as its handling during research protocols. Under no circumstances should this compound or its solutions be disposed of in regular trash or poured down the drain[1].

Step 1: Waste Segregation

Proper segregation of waste is the foundational step in compliant disposal. All materials that have come into contact with this compound must be collected separately from general lab waste. This includes:

  • Unused or expired this compound (lyophilized powder or reconstituted solution).

  • Contaminated consumables such as pipette tips, vials, and syringe needles.

  • Used PPE, including gloves and disposable lab coats.

Step 2: Containerization and Labeling

  • Waste Containers: Use designated, leak-proof hazardous waste containers for all this compound waste. For any sharps like needles or syringes, a dedicated sharps container must be used.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and should include the full chemical name ("this compound"), the date accumulation started, and any other information required by your institution.

Step 3: Chemical Inactivation (General Peptide Protocol)

Disclaimer: The following protocol is a general procedure for peptide inactivation and has not been specifically validated for this compound. This compound is known to be incompatible with strong oxidizing agents, which is why they can be used for its degradation, but this process must be handled with care in a controlled environment.

Reagent Concentration Procedure Contact Time Notes
Sodium Hypochlorite (B82951) (Bleach)10% solutionSlowly add the liquid peptide waste to the bleach solution in a 1:10 ratio (waste to bleach).30-60 minutesPerform in a fume hood. The resulting solution should still be disposed of as chemical waste. Neutralization of the bleach solution may be required before disposal, in accordance with local regulations.

Step 4: Secure Storage

Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and ideally in secondary containment to prevent spills.

Step 5: Final Disposal

Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. The EHS department will work with licensed hazardous waste disposal contractors to ensure compliant disposal, which often involves incineration.

Experimental Protocols and Signaling Pathways

Understanding the stability and degradation of this compound can inform disposal practices. This compound is a peptide composed of 15 amino acids and is noted for its stability in human gastric juice[2][3]. In vivo studies indicate that it is metabolized into smaller peptide fragments and single amino acids[4]. The primary degradation pathways for peptides in general include hydrolysis and oxidation[5].

A Safety Data Sheet for this compound indicates that it is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents. Under fire conditions, it may decompose and emit toxic fumes.

Logical Workflow for this compound Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound.

BPC_157_Disposal_Workflow cluster_prep Preparation & Handling cluster_protocol Disposal Protocol cluster_compliance Compliance & Safety PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in Designated Area (Fume Hood for Powder) Segregate 1. Segregate Waste (Peptide, Consumables, PPE) Containerize 2. Containerize & Label ('Hazardous Waste', 'this compound') Segregate->Containerize Inactivate 3. Chemical Inactivation (Optional) (Consult EHS, Use Bleach Solution) Containerize->Inactivate Store 4. Secure Storage (Satellite Accumulation Area) Inactivate->Store Dispose 5. Final Disposal (Arrange EHS Pickup) Store->Dispose Records Maintain Disposal Records Dispose->Records EHS Consult Institutional EHS EHS->Segregate SDS Review this compound SDS SDS->PPE

References

Essential Safety and Handling Protocols for BPC-157

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of research and personal safety are paramount when handling investigational compounds like BPC-157. Adherence to strict safety and handling protocols is crucial to mitigate risks and ensure the stability of the peptide. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for BPC-157.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets indicate that BPC-157 is not classified as a hazardous material, it is prudent to treat all research chemicals with a high degree of caution.[1][2] A Safety Data Sheet (SDS) for BPC-157 has identified it as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and a potential respiratory tract irritant.[3] Therefore, a comprehensive approach to personal protection is necessary to minimize exposure.[4]

A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[4][5][6] The following table summarizes the recommended PPE for handling BPC-157.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[4] Must meet appropriate national standards.
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[4]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[4]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for their chemical resistance.[4] Gloves should be inspected before use and changed immediately after contact with the peptide.[4]
Respiratory Protection Respirator / Dust MaskRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[4][5]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.[4]
Operational Plan: Handling and Storage

Proper handling and storage are critical for maintaining the stability and efficacy of BPC-157.[7] Peptides are delicate compounds that can degrade if exposed to heat, light, or moisture.[8]

Handling:

  • Work Area: Confine all handling of BPC-157 to a designated, clean, and organized laboratory area.[9]

  • Avoid Inhalation: Take care to avoid inhaling the peptide powder.[5] All manipulations of the lyophilized powder should be conducted in a certified chemical fume hood or a biological safety cabinet.[10]

  • Reconstitution: When reconstituting the lyophilized powder, use sterile techniques to prevent contamination.[8]

  • Avoid Cross-Contamination: Use fresh, sterile equipment for each peptide or experimental step.[9]

Storage: The stability of BPC-157 is highly dependent on storage conditions.

FormStorage TemperatureAdditional Storage Conditions
Lyophilized (Powder) Long-term: -20°C or lower[8][11] Short-term: 2-8°C (refrigerated)[7]Store in a tightly sealed, dark or opaque container to protect from light.[7][12] Consider using desiccant packets to absorb excess moisture.[7] Allow the vial to warm to room temperature before opening to prevent condensation.[11]
Reconstituted (Solution) 2-8°C (refrigerated)[8]Use within a short period (typically a few weeks, though stability can vary).[13] Avoid repeated freeze-thaw cycles.[8][12] Aliquoting into single-use vials is recommended.[4][8] Protect from light.[7][13]
Disposal Plan

Proper disposal of BPC-157 and contaminated materials is essential for laboratory safety and regulatory compliance.[4] Peptide waste should be treated as chemical waste and never disposed of down the drain or in regular trash.[4][12]

Waste Segregation and Collection:

  • Solid Waste: Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[4][14]

  • Liquid Waste: Unused or waste solutions of BPC-157 should be collected in a separate, labeled, leak-proof hazardous waste container.[14]

Final Disposal:

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • All waste must be handled in accordance with institutional, local, state, and federal regulations.[9]

Visualized Workflows

To further clarify the procedural steps for handling and disposing of BPC-157, the following diagrams illustrate the recommended workflows.

Handling_Workflow cluster_prep Preparation cluster_handling Peptide Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Sanitized Workspace a->b c Gather Sterile Materials b->c d Reconstitute Lyophilized Peptide c->d e Aliquot into Working Solutions d->e f Perform Experiment e->f g Decontaminate Workspace f->g h Segregate Waste g->h i Store Waste for Pickup h->i

Caption: General experimental workflow for handling BPC-157.

Disposal_Workflow cluster_segregation Waste Segregation cluster_containerization Containerization cluster_storage Interim Storage start Waste Generated solid_waste Solid Waste (Gloves, Vials, etc.) start->solid_waste liquid_waste Liquid Waste (Unused Solutions) start->liquid_waste solid_container Labeled, Leak-Proof Solid Waste Container solid_waste->solid_container liquid_container Labeled, Leak-Proof Liquid Waste Container liquid_waste->liquid_container storage_area Designated Hazardous Waste Accumulation Area solid_container->storage_area liquid_container->storage_area end_node Disposal by EHS/Licensed Contractor storage_area->end_node

Caption: Procedural steps for the proper disposal of BPC-157 waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.